2-Amino-6-bromo-3-fluorobenzoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-amino-6-bromo-3-fluorobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrFNO2/c8-3-1-2-4(9)6(10)5(3)7(11)12/h1-2H,10H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZFVWAWYEGYHJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)N)C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00656167 | |
| Record name | 2-Amino-6-bromo-3-fluorobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00656167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1153974-98-1 | |
| Record name | 2-Amino-6-bromo-3-fluorobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00656167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Foreword: The Strategic Value of Halogenated Anthranilic Acids
An In-Depth Technical Guide to 2-Amino-6-bromo-3-fluorobenzoic acid (CAS 1153974-98-1)
In the landscape of modern medicinal chemistry and materials science, the precise arrangement of functional groups on an aromatic scaffold is paramount. Halogenated anthranilic acids, such as this compound, represent a class of highly valuable building blocks. The strategic placement of amine, carboxylic acid, bromine, and fluorine substituents creates a molecule with multifaceted reactivity and the potential to fine-tune the steric and electronic properties of larger, more complex target molecules. This guide provides a comprehensive technical overview of this compound, synthesizing available data with fundamental chemical principles to offer researchers and drug development professionals a field-proven perspective on its properties, synthesis, and potential applications.
Chemical Identity and Physicochemical Properties
This compound is a substituted aromatic carboxylic acid. Its identity and core properties are summarized below, derived from commercial supplier data and computational models.[1][2][3][4]
| Property | Value | Source |
| CAS Number | 1153974-98-1 | [1][2][3][4] |
| Molecular Formula | C₇H₅BrFNO₂ | [1][2][4] |
| Molecular Weight | 234.02 g/mol | [1][4] |
| IUPAC Name | This compound | [3][4] |
| Physical Form | Solid | [1] |
| Typical Purity | ≥95-97% | [1][5] |
| InChI Key | VZFVWAWYEGYHJI-UHFFFAOYSA-N | [1][3][4] |
| SMILES | C1=CC(=C(C(=C1F)N)C(=O)O)Br | [3] |
| Storage | Store at ambient temperature, sealed in a dry, well-ventilated place. | [1][6] |
Structural Elucidation and Spectroscopic Profile (Anticipated)
While specific, peer-reviewed spectral data for this compound is not widely published, its structure allows for a confident prediction of its key spectroscopic features. The numbering scheme used for assignment is shown in the diagram below.
Caption: Chemical structure of this compound with IUPAC numbering.
-
¹H NMR: The spectrum in a solvent like DMSO-d₆ is expected to show two aromatic protons. The proton at C5 will likely appear as a doublet of doublets, coupled to the adjacent proton at C4 and the fluorine at C3. The proton at C4 will appear as a doublet of doublets, coupled to the C5 proton and the fluorine atom. The amine (NH₂) protons will likely appear as a broad singlet, and the carboxylic acid (COOH) proton as a very broad singlet at a higher chemical shift (>10 ppm).
-
¹³C NMR: Seven distinct carbon signals are anticipated. The carboxylic acid carbonyl carbon will be the most downfield signal. The carbon atoms directly bonded to the electronegative F (C3) and Br (C6) will show characteristic shifts and C-F coupling will be observed for C2, C3, and C4.
-
¹⁹F NMR: A single resonance is expected, which will be split by the adjacent aromatic protons at C4 and C2 (through space or 4-bond coupling).
-
IR Spectroscopy: Key absorbances would include broad O-H stretching from the carboxylic acid (~2500-3300 cm⁻¹), N-H stretching from the primary amine (~3300-3500 cm⁻¹), a sharp C=O stretch from the carboxylic acid (~1700 cm⁻¹), and C-F (~1100-1300 cm⁻¹) and C-Br (~500-600 cm⁻¹) stretches.
Proposed Synthesis and Purification
Sources
2-Amino-6-bromo-3-fluorobenzoic acid molecular weight
An In-depth Technical Guide to 2-Amino-6-bromo-3-fluorobenzoic Acid
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of this compound, a halogenated anthranilic acid derivative of significant interest to researchers in medicinal chemistry and materials science. The document elucidates the core physicochemical properties of the compound, centered around its molecular weight, and details its structural features. Furthermore, it presents a representative synthetic pathway, purification strategies, and key analytical characterization techniques. The guide discusses the compound's applications as a versatile building block in drug discovery, supported by an analysis of its chemical reactivity. Safety protocols, handling, and storage are also detailed to ensure its effective and safe utilization in a laboratory setting. This document is intended for researchers, chemists, and drug development professionals seeking an in-depth understanding of this valuable synthetic intermediate.
Introduction
This compound is a substituted aromatic carboxylic acid. As a trifunctional scaffold, featuring amino, bromo, and fluoro groups on a benzoic acid core, it represents a highly valuable and versatile intermediate in modern organic synthesis. The specific arrangement of these functional groups—an ortho-amino acid structure combined with sterically demanding and electronically influential halogen atoms—provides a unique platform for constructing complex molecular architectures.
Halogenated building blocks are critical in drug discovery. The fluorine atom can enhance metabolic stability, binding affinity, and lipophilicity, while the bromine atom serves as a key handle for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the introduction of further molecular complexity.[1][2] Aminobenzoic acids, in general, are foundational scaffolds in the synthesis of a wide range of pharmaceuticals.[3] This guide serves as a technical resource, consolidating the essential data required for the effective application of this compound in advanced research and development projects.
Physicochemical Properties and Molecular Structure
The identity and purity of a chemical reagent are fundamentally defined by its physicochemical properties. The precise molecular weight is paramount for stoichiometric calculations in synthesis and for confirmation of identity via mass spectrometry.
Key Data Summary
All quantitative data for this compound has been consolidated from authoritative chemical databases and is presented below.
| Property | Value | Source(s) |
| IUPAC Name | This compound | [4][5] |
| Molecular Formula | C₇H₅BrFNO₂ | [4][6] |
| Average Molecular Weight | 234.02 g/mol | [4] |
| Monoisotopic Mass | 232.94877 Da | [4] |
| CAS Number | 1153974-98-1 | [4][5] |
| Physical Form | Solid | [6] |
| InChI Key | VZFVWAWYEGYHJI-UHFFFAOYSA-N | [4][5] |
| SMILES | C1=CC(=C(C(=C1F)N)C(=O)O)Br | [4][5] |
Molecular Structure Diagram
The structural arrangement of the functional groups is key to the compound's reactivity. The diagram below illustrates the 2D structure of the molecule.
Caption: 2D structure of this compound.
Synthesis and Purification
While multiple synthetic routes may exist, the synthesis of highly substituted anilines and benzoic acids often involves a multi-step process starting from simpler, commercially available precursors. The following represents a plausible and logical pathway based on established organic chemistry principles for related molecules.[7][8]
Expert Insight: The choice of this synthetic strategy is dictated by the need for regioselective introduction of the halogen atoms. Protecting the amine functionality early in the sequence prevents side reactions and allows for directed ortho-metalation or electrophilic substitution, while the final step involves deprotection under conditions that do not compromise the other functional groups.
Synthetic Workflow Overview
The overall process can be visualized as a logical flow from starting material to final, characterized product.
Caption: General workflow for synthesis, purification, and analysis.
Representative Experimental Protocol
Disclaimer: This protocol is illustrative. Researchers must consult relevant literature and perform their own risk assessment before conducting any experiment.
-
Step 1: N-Acetylation (Protection)
-
Dissolve 1.0 equivalent of the starting aminobenzoic acid in glacial acetic acid.
-
Add 1.2 equivalents of acetic anhydride.
-
Heat the mixture to 80-90 °C for 1-2 hours, monitoring by Thin Layer Chromatography (TLC).
-
Cool the reaction mixture and pour it into ice water to precipitate the N-acetylated product.
-
Filter, wash with cold water, and dry the solid.
-
Causality: The acetyl group protects the nucleophilic and basic amine from reacting in the subsequent electrophilic bromination step, ensuring the correct isomer is formed.
-
-
Step 2: Electrophilic Bromination
-
Dissolve the N-acetylated product from Step 1 in a suitable solvent (e.g., acetic acid or a chlorinated solvent).
-
Add 1.1 equivalents of N-Bromosuccinimide (NBS) portion-wise.
-
Stir at room temperature for 4-6 hours until TLC analysis indicates the consumption of the starting material.
-
Quench the reaction with an aqueous solution of sodium thiosulfate.
-
Extract the product into an organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous sodium sulfate.
-
Causality: The acetamido group is an ortho-, para-director. With the para position blocked, bromination is directed to the available ortho position (C6), achieving the desired regiochemistry.
-
-
Step 3: Hydrolysis (Deprotection)
-
Suspend the crude brominated intermediate in a mixture of ethanol and aqueous hydrochloric acid (e.g., 6M HCl).
-
Heat the mixture to reflux (approx. 90-100 °C) for 6-12 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the solution and neutralize carefully with a base (e.g., NaOH or NaHCO₃) to precipitate the final product.
-
Filter the solid, wash thoroughly with water to remove salts, and dry under vacuum.
-
Causality: Acid-catalyzed hydrolysis cleaves the amide bond, restoring the free amino group to yield the final product.
-
-
Step 4: Purification
-
The crude solid product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or acetone/hexane.
-
Dissolve the crude material in the minimum amount of hot solvent, then allow it to cool slowly to form crystals.
-
Filter the pure crystals and dry them in a vacuum oven.
-
Causality: Recrystallization is an effective method for removing impurities with different solubility profiles, yielding a product of high purity suitable for analytical characterization and further reactions.
-
Analytical Characterization
To ensure the structural integrity and purity of the synthesized compound, a suite of analytical techniques must be employed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Will show characteristic aromatic proton signals, with chemical shifts and coupling constants influenced by the three different substituents. An amine (NH₂) proton signal will also be present, which may be broad and exchangeable with D₂O.
-
¹³C NMR: Will display seven distinct carbon signals corresponding to the seven carbon atoms in the molecule.
-
¹⁹F NMR: Will show a singlet for the single fluorine atom, providing unambiguous confirmation of its presence.
-
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry will confirm the molecular weight. The spectrum will show a characteristic isotopic pattern for a molecule containing one bromine atom (a near 1:1 ratio for the M and M+2 peaks), providing definitive structural evidence.
-
Infrared (IR) Spectroscopy: Will show characteristic absorption bands for the N-H stretches of the amine (approx. 3300-3500 cm⁻¹), the C=O stretch of the carboxylic acid (approx. 1680-1710 cm⁻¹), and a broad O-H stretch (approx. 2500-3300 cm⁻¹).
Applications in Research and Development
This compound is not typically an end-product but rather a high-value intermediate. Its utility stems from the orthogonal reactivity of its functional groups.
-
Pharmaceutical Synthesis: The primary application is as a scaffold for building more complex drug candidates.[1] The amino and carboxylic acid groups can be used to form amides, esters, or participate in cyclization reactions to form heterocyclic systems. The bromine atom is a key precursor for metal-catalyzed cross-coupling reactions, allowing for the attachment of various aryl, alkyl, or alkyne groups.
-
Agrochemicals and Materials Science: The unique electronic properties conferred by the fluorine and bromine atoms make this and similar molecules candidates for the development of new agrochemicals and functional organic materials.
Safety, Handling, and Storage
Adherence to safety protocols is mandatory when working with this compound.
-
Hazard Identification:
-
Handling:
-
Use only in a well-ventilated area, preferably within a chemical fume hood.[9]
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles with side-shields, chemical-resistant gloves, and a lab coat.[9][10]
-
Avoid formation and inhalation of dust.[9]
-
Wash hands thoroughly after handling.[10]
-
-
Storage:
Conclusion
This compound, with a molecular weight of 234.02 g/mol , is a strategically important building block for chemical synthesis. Its trifunctional nature allows for diverse and controlled chemical transformations, making it a valuable tool for medicinal chemists and material scientists. Understanding its physicochemical properties, synthetic accessibility, and safe handling procedures, as detailed in this guide, is crucial for leveraging its full potential in creating novel and functional molecules.
References
- Title: this compound | C7H5BrFNO2 | CID 43555852 Source: PubChem, National Center for Biotechnology Inform
- Title: this compound | 1153974-98-1 Source: J&K Scientific URL:[Link]
- Title: 6-Amino-3-bromo-2-fluorobenzoic acid hydrochloride | 1637774-84-5 Source: MQC Labs URL:[Link]
- Title: 2-amino-3-fluorobenzoic acid - Organic Syntheses Procedure Source: Organic Syntheses URL:[Link]
- Title: Preparation method of 2-bromo-6-fluoroaniline - CN115784896A Source: Google Patents URL
- Title: Applications of fluorine-containing amino acids for drug design Source: European Journal of Medicinal Chemistry via PubMed URL:[Link]
- Title: Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications Source: Molecules (MDPI) URL:[Link]
Sources
- 1. Buy 6-Amino-3-bromo-2-fluorobenzoic acid hydrochloride | 1637774-84-5 [smolecule.com]
- 2. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. This compound | C7H5BrFNO2 | CID 43555852 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. jk-sci.com [jk-sci.com]
- 6. This compound | 1153974-98-1 [sigmaaldrich.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
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- 9. echemi.com [echemi.com]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.com [fishersci.com]
An In-depth Technical Guide to 2-Amino-6-bromo-3-fluorobenzoic Acid: Structure, Synthesis, and Applications
A Core Intermediate for Advanced Pharmaceutical and Agrochemical Research
Introduction: 2-Amino-6-bromo-3-fluorobenzoic acid is a highly functionalized aromatic carboxylic acid that has emerged as a crucial building block in the synthesis of complex organic molecules. Its unique substitution pattern, featuring an amino group, a bromine atom, and a fluorine atom on the benzoic acid core, provides a versatile platform for a wide range of chemical transformations. This guide offers a comprehensive overview of its chemical structure, properties, synthesis, and applications, with a particular focus on its utility for researchers, scientists, and professionals in drug development and agrochemical innovation.
Physicochemical Properties
The distinct arrangement of functional groups in this compound dictates its chemical behavior and physical properties. A summary of its key attributes is presented below.
| Property | Value | Source |
| IUPAC Name | This compound | [1][2] |
| CAS Number | 1153974-98-1 | [1][2] |
| Molecular Formula | C₇H₅BrFNO₂ | [1] |
| Molecular Weight | 234.02 g/mol | [1] |
| Appearance | Solid (form may vary) | |
| SMILES | C1=CC(=C(C(=C1F)N)C(=O)O)Br | [1] |
| InChI | InChI=1S/C7H5BrFNO2/c8-3-1-2-4(9)6(10)5(3)7(11)12/h1-2H,10H2,(H,11,12) | [1] |
Chemical Structure
The molecular architecture of this compound is fundamental to its reactivity and utility as a synthetic intermediate. The strategic placement of the amino, bromo, and fluoro substituents on the aromatic ring allows for selective chemical modifications.
Caption: Chemical structure of this compound.
Synthesis and Reactivity
The synthesis of this compound and its isomers can be achieved through multi-step synthetic routes, often starting from commercially available substituted benzene derivatives. For instance, a plausible synthetic pathway could involve nitration, reduction, bromination, and other functional group interconversions on a fluorinated benzoic acid precursor. The precise sequence of these reactions is critical to achieve the desired substitution pattern.
The reactivity of this molecule is governed by its diverse functional groups:
-
Amino Group: The amino group can undergo diazotization followed by substitution, acylation, and alkylation reactions. It also influences the electron density of the aromatic ring.
-
Bromo Group: The bromine atom is a good leaving group in nucleophilic aromatic substitution reactions and is amenable to metal-catalyzed cross-coupling reactions such as Suzuki, Heck, and Buchwald-Hartwig couplings.
-
Fluoro Group: The fluorine atom imparts unique electronic properties and can enhance the metabolic stability and binding affinity of derivative compounds.
-
Carboxylic Acid Group: The carboxylic acid moiety can be converted to esters, amides, and acid chlorides, providing a handle for further molecular elaboration.
Applications in Research and Development
This compound is a valuable intermediate in the synthesis of a variety of target molecules, particularly in the pharmaceutical and agrochemical sectors. Its utility stems from the ability to selectively modify its functional groups to build complex molecular architectures.
Drug Discovery and Medicinal Chemistry
The presence of fluorine in drug candidates can significantly improve their pharmacokinetic and pharmacodynamic properties.[3] Fluorine-containing amino acids and their derivatives are increasingly prominent in new drugs.[3] Benzoic acid derivatives, in general, are known to exhibit a range of biological activities, including antimicrobial and anti-inflammatory properties.[4] The specific substitution pattern of this compound makes it a key precursor for the synthesis of novel bioactive compounds. For example, similar aminobenzoic acid scaffolds are used in the development of kinase inhibitors and other targeted therapies.
Agrochemical Synthesis
In the agrochemical industry, highly substituted aromatic compounds are often used to create new herbicides, fungicides, and insecticides. The unique combination of functional groups in this compound allows for the generation of diverse libraries of compounds for screening and optimization of agrochemical properties.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound. It is important to consult the Safety Data Sheet (SDS) for detailed information.
General Hazards:
-
Harmful if swallowed.[1]
-
Causes skin irritation.[1]
-
Causes serious eye irritation.[1]
-
May cause respiratory irritation.[1]
Handling Recommendations:
-
Work in a well-ventilated area.[5]
-
Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[5]
-
Avoid inhalation of dust.[5]
-
Prevent contact with skin and eyes.[5]
Storage:
-
Store in a tightly closed container in a cool, dry place.
-
Keep away from incompatible materials such as strong oxidizing agents.
Conclusion
This compound is a versatile and valuable building block for chemical synthesis. Its trifunctionalized aromatic core provides a rich platform for the construction of complex and novel molecules with potential applications in drug discovery and agrochemical development. A thorough understanding of its chemical properties, reactivity, and safe handling is essential for its effective utilization in research and development.
References
- PubChem. This compound | C7H5BrFNO2 | CID 43555852. [Link]
- Google Patents. CN102795993A - Preparation method of 2-bromo-6-fluorobenzoic acid.
- PubMed. Applications of fluorine-containing amino acids for drug design. [Link]
Sources
- 1. This compound | C7H5BrFNO2 | CID 43555852 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. jk-sci.com [jk-sci.com]
- 3. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Buy 6-Amino-3-bromo-2-fluorobenzoic acid hydrochloride | 1637774-84-5 [smolecule.com]
- 5. echemi.com [echemi.com]
2-Amino-6-bromo-3-fluorobenzoic acid physical properties
An In-Depth Technical Guide to the Physical Properties of 2-Amino-6-bromo-3-fluorobenzoic acid
Introduction
This compound is a substituted aromatic carboxylic acid, belonging to the class of anthranilic acid derivatives. Its molecular structure, featuring an amino group, a carboxylic acid, and two halogen substituents (bromine and fluorine), makes it a compound of interest for researchers in medicinal chemistry and drug development. Substituted anthranilic acids are versatile scaffolds used in the synthesis of a wide range of biologically active molecules.
A thorough understanding of the physical properties of an Active Pharmaceutical Ingredient (API) is fundamental to the drug development process. Parameters such as ionization constant (pKa), aqueous solubility, and melting point are not merely data points; they are critical determinants of a compound's pharmacokinetic and pharmacodynamic behavior. These properties govern everything from absorption and distribution in the body to the design of a stable and effective dosage form. This guide provides a comprehensive overview of the known physical properties of this compound and presents detailed, field-proven protocols for the experimental determination of its most critical physicochemical parameters.
Section 1: Core Physicochemical Properties
The unique arrangement of functional groups on the benzoic acid core dictates the compound's overall physicochemical profile. The electron-withdrawing effects of the bromine and fluorine atoms, coupled with the electron-donating amino group and the acidic carboxylic acid, create a complex electronic environment that influences its reactivity, acidity, and intermolecular interactions.
Structural and Identity Information:
-
Molecular Formula: C₇H₅BrFNO₂[1]
-
Molecular Weight: 234.02 g/mol [1]
-
Appearance: Yellow to brown solid[4]
Table 1: Summary of Physicochemical Properties
| Property | Value / Description | Source / Method |
| Molecular Weight | 234.02 g/mol | Computed[1] |
| Appearance | Yellow to brown solid | Supplier Data[4] |
| pKa (Predicted) | 3.25 ± 0.10 | Predicted[4] |
| Melting Point | Not experimentally determined | Requires experimental verification |
| Aqueous Solubility | Not experimentally determined | Requires experimental verification |
Section 2: Ionization Constant (pKa): A Critical Parameter
The ionization constant, or pKa, is arguably one of the most important physical properties for a drug candidate. It dictates the extent to which a molecule is ionized at a given pH. This is crucial because the ionization state affects a molecule's solubility, its ability to permeate biological membranes (absorption), and its interaction with target proteins.[5][6] For an acidic compound like this compound, the pKa represents the pH at which the protonated (neutral) and deprotonated (anionic) forms are present in equal concentrations.
A predicted pKa value for this compound is approximately 3.25, suggesting it is a moderately strong acid, primarily due to the electron-withdrawing halogen substituents.[4] However, experimental verification is essential for all drug development programs. Potentiometric titration is a robust and widely accepted method for precise pKa determination.[7][8]
Experimental Protocol: pKa Determination by Potentiometric Titration
This protocol describes a standardized method for determining the pKa of an ionizable compound. The principle involves monitoring the pH of a solution of the compound as a titrant (a strong base in this case) is added incrementally. The pKa is then calculated from the resulting titration curve.[9]
Methodology:
-
System Preparation:
-
Calibrate a high-precision pH meter and electrode using at least two standard buffers (e.g., pH 4.01 and 7.01) at the desired experimental temperature (e.g., 25 °C or 37 °C).
-
Prepare a standardized solution of 0.1 M sodium hydroxide (NaOH) as the titrant.
-
Accurately weigh approximately 10-20 mg of this compound and dissolve it in a suitable volume (e.g., 50 mL) of a co-solvent system if aqueous solubility is low. A common choice is a methanol/water or acetonitrile/water mixture. The co-solvent choice is critical as it can slightly shift the apparent pKa; consistency is key.
-
-
Titration Procedure:
-
Place the dissolved sample in a jacketed beaker to maintain a constant temperature.
-
Immerse the calibrated pH electrode and a magnetic stir bar into the solution.
-
Begin stirring at a constant, moderate speed to ensure homogeneity without creating a vortex.
-
Add the 0.1 M NaOH titrant in small, precise increments (e.g., 0.02-0.05 mL) using a calibrated burette or automated titrator.
-
After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added. Continue this process until the pH has risen significantly past the expected equivalence point (e.g., to pH 11-12).
-
-
Data Analysis:
-
Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.
-
Calculate the first derivative of the curve (ΔpH/ΔV). The peak of the first derivative plot corresponds to the equivalence point.
-
The pKa is the pH at the half-equivalence point (the volume of NaOH that is half of the volume required to reach the equivalence point).
-
Diagram 1: Workflow for pKa Determination
Section 3: Aqueous Solubility Profile
Aqueous solubility is a gatekeeper for oral drug absorption. A compound must first dissolve in the fluids of the gastrointestinal (GI) tract before it can be absorbed into the bloodstream. The Biopharmaceutics Classification System (BCS) uses solubility as a key parameter to classify drugs, which can guide regulatory decisions.[10] According to WHO and FDA guidelines, an API is considered "highly soluble" when its highest therapeutic dose is soluble in 250 mL or less of aqueous media over a pH range of 1.2 to 6.8 at 37 °C.[11][12]
The "shake-flask" method is the gold standard for determining equilibrium thermodynamic solubility.[13] It involves agitating an excess of the solid compound in a specific buffer until equilibrium is reached, then measuring the concentration of the dissolved compound in the supernatant.
Experimental Protocol: Equilibrium Aqueous Solubility Determination
Methodology:
-
Preparation of Media:
-
Prepare a series of aqueous buffers representing the physiological pH range of the GI tract:
-
pH 1.2 (0.1 N HCl or Simulated Gastric Fluid without enzymes)
-
pH 4.5 (Acetate buffer)
-
pH 6.8 (Phosphate buffer)
-
-
Ensure all buffers are brought to the experimental temperature of 37 ± 1 °C.[11]
-
-
Solubility Measurement:
-
Add an excess amount of solid this compound to separate vials containing a known volume (e.g., 10 mL) of each prepared buffer. "Excess" means enough solid should remain undissolved at the end of the experiment to ensure saturation.
-
Seal the vials securely and place them in an orbital shaker or rotator in a temperature-controlled chamber at 37 °C.
-
Agitate the samples for a sufficient duration to reach equilibrium. This can range from 24 to 48 hours; a time course study may be needed initially to determine the optimal time.
-
-
Sample Analysis:
-
After incubation, allow the vials to stand briefly to let the undissolved solid settle.
-
Carefully withdraw a sample of the supernatant. Immediately filter it through a low-binding 0.45 µm filter (e.g., PVDF) to remove any undissolved particulates.
-
Dilute the filtered supernatant with a suitable mobile phase for analysis.
-
Quantify the concentration of the dissolved compound using a validated analytical method, typically reverse-phase HPLC with UV detection (HPLC-UV). A calibration curve must be prepared using standards of known concentrations.
-
-
Data Interpretation:
-
The measured concentration in the saturated supernatant is the equilibrium solubility at that specific pH. The lowest value obtained across the pH range is used for BCS classification.[12]
-
Diagram 2: Workflow for Aqueous Solubility Determination
Section 4: Melting Point and Thermal Behavior
The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid state. It is a fundamental physical property used for both identification and as a primary indicator of purity. Pure crystalline compounds typically exhibit a sharp, well-defined melting point range (often less than 1 °C), whereas impurities will depress and broaden the melting range.[14][15] The capillary method is the standard pharmacopeial technique for this determination.[14]
Experimental Protocol: Capillary Melting Point Determination
Methodology:
-
Sample Preparation:
-
Ensure the sample of this compound is completely dry and finely powdered. If necessary, gently grind the crystals in a mortar and pestle.
-
Tap the open end of a glass capillary tube into the powder to collect a small amount of the sample.
-
Invert the tube and tap it gently on a hard surface, or drop it through a long glass tube, to pack the solid tightly into the sealed end. The packed sample height should be 2-3 mm for an accurate reading.[16]
-
-
Measurement:
-
Place the loaded capillary tube into the heating block of a melting point apparatus.
-
If the approximate melting point is unknown, perform a rapid preliminary run by heating at a fast rate (e.g., 10-20 °C/min) to get a rough estimate.[15]
-
For an accurate measurement, use a fresh sample. Heat rapidly to about 20 °C below the estimated melting point. Then, reduce the heating rate to 1-2 °C per minute.[16] A slow ramp rate is critical for allowing the system to remain in thermal equilibrium, ensuring an accurate reading.
-
-
Data Recording:
-
Record two temperatures:
-
T1: The temperature at which the first droplet of liquid is observed.
-
T2: The temperature at which the last solid particle melts completely.
-
-
The melting point is reported as the range T1 – T2. For a pure compound, this range should be narrow.
-
Diagram 3: Workflow for Melting Point Determination
Section 5: Compound Handling and Safety
As with any chemical reagent, proper handling of this compound is essential in a laboratory setting. Based on available safety data, the compound is classified with the following GHS hazards:
-
H302: Harmful if swallowed[1]
-
H315: Causes skin irritation[1]
-
H319: Causes serious eye irritation[1]
-
H335: May cause respiratory irritation[1]
Recommended Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields or goggles, and chemical-resistant gloves (e.g., nitrile).[17]
-
Handling: Handle the solid powder in a well-ventilated area or a chemical fume hood to avoid inhaling dust.[18] Avoid contact with skin and eyes.
-
First Aid:
-
Storage: Store in a tightly sealed container in a cool, dry place.[4]
Conclusion
This compound is a compound with a physicochemical profile that warrants careful experimental characterization for its potential use in research and drug development. While predictive data provides a useful starting point, this guide emphasizes the necessity of rigorous experimental verification. The detailed protocols for determining pKa, aqueous solubility, and melting point provide a robust framework for researchers to generate the high-quality data required for informed decision-making in the progression of a potential drug candidate. Adherence to these standardized methods ensures data integrity, reproducibility, and relevance to regulatory frameworks like the BCS.
References
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- This compound. (n.d.). PubChem.
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- Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. (2025). ResearchGate.
- Melting Point Determination. (n.d.). thinkSRS.com.
- Development of Methods for the Determination of pKa Values. (2013). PMC - NIH.
- Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. (2024). DergiPark.
- Melting point determination. (n.d.). University of Calgary.
- Measuring the Melting Point. (2023). Westlab Canada.
- Solubility Determinations for Pharmaceutical API. (2016). University of Huddersfield Research Portal.
- PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION. (2018). World Health Organization.
- Experiment 1 - Melting Points. (n.d.). University of Missouri–St. Louis.
- 6.1D: Step-by-Step Procedures for Melting Point Determination. (2022). Chemistry LibreTexts.
- Annex 4. (n.d.). World Health Organization (WHO).
- Experimentally determined pH-dependent API solubility using a globally harmonized protocol. (n.d.). ResearchGate.
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2-Amino-6-bromo-3-fluorobenzoic acid solubility data
An In-depth Technical Guide: Solubility Profile of 2-Amino-6-bromo-3-fluorobenzoic Acid
Executive Summary
The characterization of a compound's solubility is a cornerstone of early-stage drug development and chemical synthesis. Poor solubility can terminate the progression of otherwise promising candidates, leading to challenges in formulation, bioavailability, and manufacturability. This guide provides a comprehensive technical overview of the solubility characteristics of this compound (CAS: 1153974-98-1). As a substituted aminobenzoic acid, its solubility is governed by a complex interplay of its molecular structure, the physicochemical properties of the solvent system, and ambient conditions. We will delve into the theoretical principles dictating its solubility, provide a qualitative assessment based on its structural attributes, and present a gold-standard experimental protocol for its empirical determination. This document is intended for researchers, medicinal chemists, and formulation scientists who require a deep, practical understanding of this compound's behavior in solution.
Physicochemical Properties of this compound
A molecule's fundamental physicochemical properties are the primary determinants of its solubility behavior. This compound is an amphoteric compound, containing both a basic amino group (-NH₂) and an acidic carboxylic acid group (-COOH). This dual functionality is critical to its pH-dependent solubility. The presence of halogen substituents (Bromo- and Fluoro-) further modifies its polarity and potential for intermolecular interactions.
| Property | Value | Source |
| IUPAC Name | This compound | [1][2] |
| CAS Number | 1153974-98-1 | [1][2] |
| Molecular Formula | C₇H₅BrFNO₂ | [1] |
| Molecular Weight | 234.02 g/mol | [1] |
| Computed XLogP3 | 2.1 | [1] |
| SMILES | C1=CC(=C(C(=C1F)N)C(=O)O)Br | [1][2] |
| InChI Key | VZFVWAWYEGYHJI-UHFFFAOYSA-N | [1][2] |
The computed XLogP3 value of 2.1 suggests a moderate degree of lipophilicity, indicating that while it possesses some affinity for nonpolar environments, its solubility in aqueous media will be significantly influenced by its ionizable groups.
The Theoretical Framework for Solubility
The solubility of an active pharmaceutical ingredient (API) is not a single value but a complex property dependent on multiple factors.[3][4] For an ionizable compound like this compound, the following principles are paramount.
The Influence of pH
As an amphoteric substance, the compound can exist in three states depending on the pH of the aqueous medium:
-
Anionic Form (High pH): The carboxylic acid group is deprotonated (-COO⁻), increasing polarity and aqueous solubility.
-
Zwitterionic/Neutral Form (at the Isoelectric Point, pI): Both the amino group is protonated (-NH₃⁺) and the carboxylic acid is deprotonated (-COO⁻), or the molecule is fully neutral. This state typically corresponds to the point of minimum aqueous solubility.
-
Cationic Form (Low pH): The amino group is protonated (-NH₃⁺), forming a salt and increasing aqueous solubility.[5]
This behavior dictates a characteristic "U-shaped" pH-solubility profile, where solubility is lowest near the isoelectric point and increases significantly in both acidic and basic environments.
The Role of the Solvent
The principle of "like dissolves like" is fundamental.
-
Polar Protic Solvents (e.g., Water, Ethanol, Methanol): These solvents can engage in hydrogen bonding with both the amino and carboxylic acid groups, facilitating dissolution.[5]
-
Polar Aprotic Solvents (e.g., DMSO, DMF): These can act as hydrogen bond acceptors and dissolve the compound, though the mechanism differs from protic solvents.
-
Nonpolar Solvents (e.g., Hexane, Toluene): Due to the polar functional groups, solubility is expected to be very limited in these solvents.
The Effect of Temperature
For most solid solutes, the dissolution process is endothermic. Therefore, according to the van't Hoff equation, solubility typically increases with temperature. This relationship is crucial for developing crystallization processes and assessing the physical stability of a formulation upon storage or temperature cycling.[6]
Qualitative Solubility Assessment
While precise quantitative data requires empirical measurement, a scientifically grounded prediction can be made based on the compound's structure and comparison to analogous molecules like p-aminobenzoic acid (PABA).[5][6][7]
-
Aqueous Solubility: Expected to be low in neutral water (pH ~7). Solubility will be significantly enhanced at pH < 4 (formation of the amine salt) and pH > 8 (formation of the carboxylate salt).
-
Organic Solvent Solubility: High solubility is anticipated in polar organic solvents such as methanol, ethanol, and DMSO. Moderate solubility may be observed in solvents like ethyl acetate, while poor solubility is expected in nonpolar solvents like hexanes.
The following table should be populated with experimentally determined values.
| Solvent | Temperature (°C) | Expected Solubility | Experimental Value (mg/mL) |
| Water (pH 2.0) | 25 | High | Data to be determined |
| Water (pH 7.0) | 25 | Low | Data to be determined |
| Water (pH 10.0) | 25 | High | Data to be determined |
| Methanol | 25 | High | Data to be determined |
| Ethanol | 25 | High | Data to be determined |
| Acetonitrile | 25 | Moderate | Data to be determined |
| Dichloromethane | 25 | Low to Moderate | Data to be determined |
| Hexane | 25 | Very Low | Data to be determined |
Experimental Protocol: Thermodynamic Solubility Determination
To ensure accuracy and reproducibility, the equilibrium shake-flask method is considered the gold standard for determining thermodynamic solubility.[8][9] This method measures the concentration of a compound in a saturated solution when it is in equilibrium with an excess of the solid material.
Diagram: Shake-Flask Solubility Workflow
Caption: Workflow for the Shake-Flask Solubility Method.
Step-by-Step Methodology
-
Preparation: Add an excess amount of solid this compound to a series of glass vials. The excess is critical to ensure saturation is achieved and maintained. A visual confirmation of undissolved solid should be possible at the end of the experiment.[8]
-
Solvent Addition: Add a precise volume of the desired solvent (e.g., buffered aqueous solution, organic solvent) to each vial.
-
Equilibration: Seal the vials and place them in a shaker or rotator bath set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a predetermined period (typically 24 to 72 hours) to allow the system to reach equilibrium. It is advisable to sample at multiple time points (e.g., 24h, 48h, 72h) to confirm that the measured concentration is no longer changing, thereby verifying equilibrium.
-
Phase Separation: After equilibration, allow the vials to stand so that the excess solid can sediment.[8] Carefully withdraw an aliquot of the supernatant. To ensure no solid particles are transferred, centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF) is required. Causality Note: Filter selection is crucial; highly lipophilic compounds can adsorb to certain filter materials, leading to an underestimation of solubility. A filter validation study is recommended.[8]
-
Analysis: Accurately dilute the clarified supernatant with a suitable mobile phase. Quantify the concentration of the dissolved compound using a validated analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection.[8]
-
Calculation: Determine the solubility by comparing the measured concentration against a standard curve prepared with known concentrations of the compound. The final result is typically expressed in mg/mL or µg/mL.
Interplay of Factors Influencing Solubility
The solubility of this compound is not determined by a single parameter but by the interaction of several. Understanding these relationships is key to controlling its behavior in various applications.
Diagram: Key Solubility Determinants
Caption: Interacting factors that govern molecular solubility.
This diagram illustrates that both the intrinsic properties of the molecule (pKa, LogP, crystal energy) and the external environmental conditions (pH, temperature, solvent choice) collectively dictate the final observed solubility. For instance, a change in pH directly leverages the compound's pKa values to shift the equilibrium between ionized and non-ionized forms, drastically altering its interaction with a polar solvent like water.
Safety and Handling Precautions
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents several hazards.
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]
-
Personal Protective Equipment (PPE): When handling this compound, appropriate PPE, including safety goggles, gloves, and a lab coat, is mandatory. Work should be conducted in a well-ventilated area or a chemical fume hood.[10]
Always consult the latest Safety Data Sheet (SDS) from the supplier before handling this chemical.[10]
Conclusion
This compound is a moderately lipophilic, amphoteric compound whose solubility is highly dependent on the pH of the medium. Its aqueous solubility is expected to be minimal at its isoelectric point but will increase substantially in acidic and basic solutions. It is predicted to be soluble in polar organic solvents. Due to the lack of public domain experimental data, the robust shake-flask method detailed herein is the recommended approach for generating reliable, quantitative solubility data. This empirical data is indispensable for guiding formulation development, predicting in vivo behavior, and ensuring the successful application of this chemical intermediate in research and development.
References
- Solubility of Things. (n.d.). 4-Aminobenzoic acid.
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- ACS Publications. (2025). Estimating the Solubility of Active Pharmaceutical Ingredients Using Molecular Dynamics. Crystal Growth & Design.
- Dow Development Labs. (n.d.). Ask a Formulator: What is the Purpose and Approach to Solubility Studies?.
- Dissolution Technologies. (2015). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.
- ResearchGate. (2019). A review of methods for solubility determination in biopharmaceutical drug characterisation.
- Slideshare. (n.d.). Solubility & Method for determination of solubility.
- RSC Publishing. (n.d.). Thermodynamics and nucleation of the enantiotropic compound p-aminobenzoic acid. CrystEngComm.
- ResearchGate. (n.d.). Solubility of p ABA in several solvents.
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An In-depth Technical Guide to the Spectroscopic Characterization of 2-Amino-6-bromo-3-fluorobenzoic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the spectroscopic characterization of 2-Amino-6-bromo-3-fluorobenzoic acid, a compound of interest in medicinal chemistry and materials science. In the absence of publicly available experimental spectra, this document leverages predictive models and established spectroscopic principles to offer a detailed analysis of its expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Furthermore, this guide presents detailed, field-proven protocols for the acquisition of this data, empowering researchers to perform their own characterization. Safety protocols and handling guidelines are also discussed to ensure safe and effective laboratory practice.
Introduction: The Significance of this compound
This compound is a halogenated anthranilic acid derivative. The unique substitution pattern of an amino group, a bromine atom, and a fluorine atom on the benzoic acid core imparts specific electronic and steric properties to the molecule. These features make it a valuable building block in the synthesis of novel pharmaceutical agents and functional materials. Accurate spectroscopic characterization is paramount for confirming the identity, purity, and structure of this compound in any research and development setting. This guide serves as a foundational resource for scientists working with or planning to synthesize this molecule.
Molecular Structure and Key Physicochemical Properties
A thorough understanding of the molecular structure is fundamental to interpreting its spectroscopic data.
-
IUPAC Name: this compound[1]
-
CAS Number: 1153974-98-1[1]
-
Molecular Formula: C₇H₅BrFNO₂[1]
-
Molecular Weight: 234.02 g/mol [1]
-
Canonical SMILES: C1=CC(=C(C(=C1F)N)C(=O)O)Br[1]
Diagram 1: Molecular Structure of this compound
Caption: 2D structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Due to the absence of published experimental data, the following sections provide predicted NMR spectral data. These predictions are based on established algorithms and serve as a robust guide for spectral interpretation.
Predicted ¹H NMR Spectrum
The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the protons of the amino and carboxylic acid groups. The chemical shifts are influenced by the electronic effects of the substituents.
| Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~10-13 | Singlet (broad) | 1H | -COOH |
| ~7.0-7.5 | Doublet of doublets | 1H | Ar-H |
| ~6.5-7.0 | Doublet of doublets | 1H | Ar-H |
| ~4.5-6.0 | Singlet (broad) | 2H | -NH₂ |
Note: Chemical shifts are referenced to TMS at 0 ppm. The exact chemical shifts and coupling constants will be dependent on the solvent used.
Predicted ¹³C NMR Spectrum
The carbon NMR spectrum will provide information on the carbon framework of the molecule.
| Predicted Chemical Shift (ppm) | Assignment |
| ~165-175 | C=O (Carboxylic acid) |
| ~150-160 (d) | C-F |
| ~135-145 | C-NH₂ |
| ~120-130 | Ar-C-H |
| ~110-120 | Ar-C-H |
| ~100-110 (d) | C-Br |
| ~90-100 | C-COOH |
(d) indicates a doublet due to C-F coupling.
Predicted ¹⁹F NMR Spectrum
The fluorine NMR spectrum is a powerful tool for confirming the presence and electronic environment of the fluorine atom.
| Predicted Chemical Shift (ppm) | Multiplicity | Assignment |
| -110 to -130 | Multiplet | Ar-F |
Note: Chemical shifts are referenced to CFCl₃ at 0 ppm.
Experimental Protocol for NMR Spectroscopy
Diagram 2: NMR Sample Preparation and Analysis Workflow
Caption: Workflow for NMR analysis.
-
Solvent Selection: Dimethyl sulfoxide-d₆ (DMSO-d₆) is a suitable solvent for this compound, as it can dissolve both the polar carboxylic acid and amino groups, as well as the aromatic ring. Other potential solvents include methanol-d₄ and acetone-d₆.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound into a clean, dry vial.
-
Add approximately 0.7 mL of the chosen deuterated solvent.
-
Gently agitate the vial to ensure complete dissolution. Sonication may be used if necessary.
-
Transfer the solution to a standard 5 mm NMR tube.
-
-
Instrumental Parameters:
-
Use a high-field NMR spectrometer (≥400 MHz for ¹H) for optimal resolution.
-
For ¹³C NMR, a sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.
-
For ¹⁹F NMR, a dedicated fluorine probe or a broadband probe tuned to the fluorine frequency should be used.
-
-
Data Processing:
-
Process the raw data using appropriate NMR software (e.g., MestReNova, TopSpin).
-
Apply Fourier transformation, phase correction, and baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Infrared (IR) Spectroscopy
FT-IR spectroscopy is an essential technique for identifying the functional groups present in this compound.
Expected IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| 3400-3300 | N-H stretch | Amino (-NH₂) |
| 3300-2500 (broad) | O-H stretch | Carboxylic acid (-COOH) |
| ~1700 | C=O stretch | Carboxylic acid (-COOH) |
| ~1600, ~1475 | C=C stretch | Aromatic ring |
| ~1300 | C-O stretch | Carboxylic acid (-COOH) |
| ~1250 | C-N stretch | Aryl amine |
| ~1100 | C-F stretch | Aryl fluoride |
| 800-600 | C-Br stretch | Aryl bromide |
Experimental Protocol for FT-IR Spectroscopy (KBr Pellet Method)
Diagram 3: KBr Pellet Preparation for FT-IR Analysis
Caption: Workflow for KBr pellet preparation.
-
Sample Preparation:
-
Thoroughly dry spectroscopic grade potassium bromide (KBr) in an oven to remove any moisture.
-
In an agate mortar and pestle, grind a small amount (1-2 mg) of this compound to a fine powder.
-
Add approximately 100-200 mg of the dry KBr to the mortar and gently mix with the sample.
-
Grind the mixture until a homogenous, fine powder is obtained.
-
-
Pellet Formation:
-
Transfer a portion of the KBr-sample mixture to a pellet press die.
-
Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum against the background.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which is crucial for structural elucidation.
Anticipated Mass Spectrum Fragmentation
-
Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (234.02 g/mol ). Due to the presence of bromine, a characteristic M+2 peak of nearly equal intensity to the M⁺ peak will be observed, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.
-
Key Fragmentation Pathways:
-
Loss of H₂O: A peak at M-18, resulting from the loss of a water molecule from the carboxylic acid group.
-
Loss of -OH: A peak at M-17, corresponding to the loss of a hydroxyl radical.
-
Loss of -COOH: A peak at M-45, due to the cleavage of the carboxylic acid group.
-
Loss of Br: A peak at M-79/81, indicating the loss of a bromine atom.
-
Diagram 4: Predicted Mass Spectrometry Fragmentation of this compound
Caption: Predicted major fragmentation pathways.
Experimental Protocol for Gas Chromatography-Mass Spectrometry (GC-MS)
-
Derivatization: Benzoic acids are polar and may not chromatograph well. Derivatization to a more volatile ester (e.g., methyl or trimethylsilyl ester) is often necessary.
-
Methylation: React the sample with a methylating agent such as diazomethane (use with extreme caution) or trimethylsilyldiazomethane.
-
Silylation: React the sample with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).
-
-
GC Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is suitable.
-
Injector Temperature: Typically 250-280 °C.
-
Oven Program: Start at a low temperature (e.g., 80 °C), ramp to a high temperature (e.g., 280 °C) to ensure elution of the derivatized analyte.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV is standard for generating reproducible fragmentation patterns.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF) analyzers are commonly used.
-
Scan Range: A mass range of m/z 40-400 will cover the expected fragments and the molecular ion.
-
Safety and Handling
This compound should be handled with appropriate safety precautions in a well-ventilated laboratory.
-
Hazard Identification: This compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation[1].
-
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles are mandatory.
-
Hand Protection: Wear compatible chemical-resistant gloves.
-
Skin and Body Protection: A lab coat should be worn.
-
-
Handling: Avoid creating dust. Use a chemical fume hood when handling the solid or solutions.
-
Storage: Store in a tightly sealed container in a cool, dry place.
Conclusion
References
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
Sources
2-Amino-6-bromo-3-fluorobenzoic acid NMR spectra
An In-Depth Technical Guide to the Nuclear Magnetic Resonance (NMR) Spectra of 2-Amino-6-bromo-3-fluorobenzoic acid
Abstract
Introduction: The Imperative for Structural Verification
This compound is a polysubstituted aromatic molecule. In fields like medicinal chemistry and materials science, the precise arrangement of substituents on an aromatic core dictates the compound's biological activity, chemical reactivity, and physical properties.[1][2] Unambiguous structural confirmation is therefore not merely a procedural step but a foundational requirement for meaningful research.
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive method for the structural elucidation of organic molecules in solution.[3] It provides detailed information on the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.[4] This guide will explain the causality behind experimental choices and spectral interpretation, providing a self-validating system for the analysis of the title compound.
Molecular Structure and Predicted NMR Features
The first step in any NMR analysis is a thorough examination of the molecule's structure to predict the number of non-equivalent nuclei. For this compound, the lack of symmetry means that every carbon and proton on the aromatic ring is chemically distinct.
Atom Numbering and Predicted Signals
To facilitate discussion, the atoms are numbered systematically as shown in the diagram below.
Caption: Structure and numbering of this compound.
Based on this structure, we anticipate:
-
¹H NMR: 4 signals (H4, H5, NH₂, COOH). The NH₂ and COOH protons may exhibit broad signals or undergo deuterium exchange.
-
¹³C NMR: 7 signals (C1-C6 aromatic, C7 carboxyl).
-
¹⁹F NMR: 1 signal.
In-Depth Analysis of 1D NMR Spectra
¹H NMR Spectrum
The proton spectrum provides the initial framework for assignment. The aromatic region is of primary interest.
-
Aromatic Protons (H4, H5): These two protons are on adjacent carbons and will couple to each other, creating a pair of doublets (an AX or AB system).
-
H4: This proton is ortho to the fluorine atom (³JH-F coupling) and ortho to H5 (³JH-H coupling). Its signal will be a doublet of doublets.
-
H5: This proton is meta to the fluorine atom (⁴JH-F coupling) and ortho to H4 (³JH-H coupling). It will also appear as a doublet of doublets, though the ⁴JH-F coupling will be smaller than the ³JH-F coupling. The electron-withdrawing bromine atom ortho to C6 will likely deshield H5 relative to H4.
-
-
Amine (NH₂) and Carboxyl (COOH) Protons: These signals are often broad due to quadrupolar relaxation from the ¹⁴N nucleus and chemical exchange with residual water or the solvent.[5] Their chemical shifts are highly dependent on solvent, concentration, and temperature. In DMSO-d₆, they are typically observed, while in CDCl₃ or D₂O, they may be broadened or absent.
¹³C NMR Spectrum
The ¹³C NMR spectrum reveals the carbon skeleton. The key feature for this molecule will be the carbon-fluorine couplings.
-
C3 (Carbon bonded to Fluorine): This carbon will exhibit a very large one-bond coupling constant (¹JC-F), appearing as a large doublet. This is the most diagnostic signal for assigning the fluorinated carbon.
-
C2 and C4 (Ortho to Fluorine): These carbons will show smaller two-bond couplings (²JC-F), appearing as doublets.
-
C1, C5, C6 (Meta and Para to Fluorine): These carbons will show even smaller three- and four-bond couplings (³JC-F, ⁴JC-F), which may or may not be resolved.
-
C7 (Carboxyl Carbon): This will appear as a singlet at the most downfield position, typically >165 ppm.[6]
¹⁹F NMR Spectrum
The ¹⁹F NMR spectrum is simple in terms of signal count but rich in information.
-
A single signal is expected. Its chemical shift is highly sensitive to the electronic environment.[7]
-
This signal will be split by the neighboring protons into a doublet of doublets due to coupling with H4 (³JF-H, ortho) and H5 (⁴JF-H, meta). This provides a direct link between the fluorine atom and the proton framework.
Predicted Quantitative NMR Data
The following table summarizes the predicted chemical shifts and coupling constants based on established principles for substituted benzenes.[6][8][9][10]
| Nucleus | Predicted δ (ppm) | Predicted Multiplicity | Coupling Constants (J, Hz) |
| ¹H | |||
| H4 | 6.8 - 7.2 | dd | ³JH4-H5 ≈ 8-9; ³JH4-F ≈ 9-10 |
| H5 | 7.3 - 7.7 | dd | ³JH5-H4 ≈ 8-9; ⁴JH5-F ≈ 4-6 |
| NH₂ | 4.0 - 6.0 | br s | - |
| COOH | 11.0 - 13.0 | br s | - |
| ¹³C | |||
| C1 | 115 - 125 | d (small) | ³JC1-F ≈ 3-5 |
| C2 | 145 - 155 | d | ²JC2-F ≈ 12-15 |
| C3 | 155 - 165 | d (large) | ¹JC3-F ≈ 240-250 |
| C4 | 110 - 120 | d | ²JC4-F ≈ 20-25 |
| C5 | 125 - 135 | d (small) | ³JC5-F ≈ 3-5 |
| C6 | 105 - 115 | d (small) | ⁴JC6-F ≈ 1-3 |
| C7 | 165 - 175 | s | - |
| ¹⁹F | |||
| F3 | -110 to -130 | dd | ³JF-H4 ≈ 9-10; ⁴JF-H5 ≈ 4-6 |
Note: Chemical shifts are highly dependent on the solvent used. Values are referenced to TMS for ¹H/¹³C and CFCl₃ for ¹⁹F.
The Role of 2D NMR for Unambiguous Assignment
While 1D NMR provides a strong foundation, complex molecules benefit from 2D NMR experiments to resolve ambiguities and confirm connectivity.[4][11][12] These experiments add a second frequency dimension to separate overlapping signals and reveal correlations between nuclei.[11]
Caption: Workflow for NMR-based structural elucidation.
-
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-coupled to each other. A cross-peak between H4 and H5 in the COSY spectrum would definitively prove they are adjacent on the aromatic ring.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to the carbons they are attached to.[4] It will show a correlation peak for C4-H4 and C5-H5, allowing for the direct assignment of these two protonated carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for mapping the complete carbon skeleton. It reveals correlations between protons and carbons that are 2 or 3 bonds away. Key expected HMBC correlations are illustrated below.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies nuclei that are close in space, regardless of bonding. It can be used to confirm the substitution pattern. For example, a NOESY correlation would be expected between the NH₂ protons and H5, and between the fluorine atom and H4.
Caption: Key 2D NMR correlations for structural assignment.
Experimental Protocols
Adherence to rigorous experimental protocols is essential for acquiring high-quality, reproducible NMR data.
Sample Preparation
-
Solvent Selection: Choose a deuterated solvent in which the compound is soluble (~5-10 mg in 0.6 mL). DMSO-d₆ is an excellent choice as it typically solubilizes polar compounds and allows for the observation of exchangeable NH₂ and COOH protons. CDCl₃ is another common option, though exchangeable protons may be broad or unobserved.
-
Sample Weighing: Accurately weigh approximately 5-10 mg of this compound directly into a clean, dry NMR tube.
-
Solvent Addition: Add ~0.6 mL of the chosen deuterated solvent (e.g., DMSO-d₆) to the NMR tube.
-
Internal Standard: The residual solvent peak can be used for calibration. Alternatively, a small amount of an internal standard like tetramethylsilane (TMS) can be added, though it is often avoided to prevent sample contamination.
-
Dissolution: Cap the tube and gently vortex or sonicate until the sample is fully dissolved. Ensure the solution is clear and free of particulate matter.
NMR Data Acquisition
The following are typical parameters for a 400 or 500 MHz NMR spectrometer.
-
¹H NMR:
-
Experiment: Standard 1D proton acquisition.
-
Spectral Width: ~16 ppm (e.g., from -2 to 14 ppm).
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay (d1): 2-5 seconds.
-
Number of Scans: 8-16, depending on concentration.
-
Processing: Apply an exponential window function (line broadening of ~0.3 Hz) before Fourier transform. Phase and baseline correct the spectrum. Calibrate to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm).
-
-
¹³C NMR:
-
Experiment: Standard 1D carbon with proton decoupling (e.g., zgpg30).
-
Spectral Width: ~240 ppm (e.g., from -10 to 230 ppm).
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans: 1024 or more, as ¹³C is an insensitive nucleus.
-
Processing: Apply an exponential window function (line broadening of ~1-2 Hz). Calibrate to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).
-
-
¹⁹F NMR:
-
Experiment: Standard 1D fluorine acquisition. Proton decoupling is generally not required unless simplification is needed.
-
Spectral Width:
200 ppm, centered around the expected chemical shift (-120 ppm). -
Acquisition Time: 1-2 seconds.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans: 64-128.
-
Processing: Calibrate relative to an external or internal standard if precise chemical shift is required.
-
-
2D NMR (COSY, HSQC, HMBC):
-
Use standard, pre-configured parameter sets from the spectrometer software (e.g., cosygpqf, hsqcedetgpsp, hmbcgplpndqf).
-
Optimize the spectral width in both dimensions to cover all relevant signals.
-
For HMBC, the long-range coupling delay (d6) is critical and is typically set to optimize for correlations over ~8 Hz.
-
The number of scans and increments will determine the experiment time and final resolution. A typical experiment may run from 30 minutes (COSY) to several hours (HMBC).
-
Conclusion
The structural elucidation of this compound is a tractable but non-trivial challenge that perfectly illustrates the power of a multi-faceted NMR approach. A systematic analysis, beginning with 1D ¹H, ¹³C, and ¹⁹F spectra, allows for the initial identification of key structural motifs, particularly the diagnostic C-F and H-F coupling patterns. The subsequent application of 2D NMR techniques, especially COSY, HSQC, and HMBC, provides the necessary through-bond correlation data to assemble the molecular puzzle with a high degree of confidence. By following the predictive framework and experimental protocols detailed in this guide, researchers can confidently and accurately verify the structure of this and other complex small molecules.
References
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An In-depth Technical Guide to the Mass Spectrometry of 2-Amino-6-bromo-3-fluorobenzoic Acid
Prepared by: A Senior Application Scientist
Introduction: The Analytical Imperative for 2-Amino-6-bromo-3-fluorobenzoic Acid
In the landscape of contemporary drug discovery and development, the precise characterization of novel chemical entities is paramount. This compound, a substituted aromatic compound, represents a class of molecules often utilized as building blocks in the synthesis of pharmacologically active agents. Its unique substitution pattern, featuring an amine, a carboxylic acid, and two different halogen atoms, presents a distinct analytical challenge and opportunity. Understanding the mass spectrometric behavior of this molecule is not merely an academic exercise; it is a critical step in ensuring its identity, purity, and stability throughout the research and development lifecycle.
This guide provides a comprehensive technical overview of the mass spectrometric analysis of this compound. We will delve into the core principles of ionization and fragmentation as they apply to this specific molecule, offering field-proven insights into experimental design and data interpretation. The protocols and mechanistic discussions herein are designed to be self-validating, empowering researchers, scientists, and drug development professionals to confidently analyze this and structurally related compounds.
Chemical Profile of this compound
A foundational understanding of the analyte's chemical properties is the bedrock of any successful mass spectrometric analysis.
| Property | Value | Source |
| Molecular Formula | C7H5BrFNO2 | [1][2] |
| Molecular Weight | 234.02 g/mol | [1][2] |
| Monoisotopic Mass | 232.94877 Da | [1] |
| IUPAC Name | This compound | [1][3] |
| CAS Number | 1153974-98-1 | [3][4] |
The presence of bromine is of particular significance in mass spectrometry due to its distinct isotopic signature. Natural bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio.[5][6] This results in a characteristic pair of peaks (M and M+2) of nearly equal intensity for any bromine-containing ion, a feature we will explore in detail.
Strategic Selection of Ionization Technique
The choice of ionization method is a critical decision point that dictates the nature of the resulting mass spectrum. The goal is to efficiently generate gas-phase ions from the analyte with minimal unwanted degradation.
Why Electrospray Ionization (ESI) is the Method of Choice
For a polar, non-volatile small molecule like this compound, Electrospray Ionization (ESI) is the most appropriate technique.[7][8] ESI is a "soft" ionization method that imparts minimal excess energy to the analyte, thereby preserving the molecular ion and allowing for controlled fragmentation in subsequent stages of analysis (MS/MS).[8] The presence of both an acidic (carboxylic acid) and a basic (amine) functional group makes this molecule amenable to ionization in both positive and negative ion modes.
-
Positive Ion Mode ([M+H]⁺): The amino group is readily protonated.
-
Negative Ion Mode ([M-H]⁻): The carboxylic acid group is easily deprotonated.
The choice between positive and negative mode will depend on the specific analytical goals, such as sensitivity and the structural information desired from fragmentation.
Caption: Electrospray Ionization (ESI) Workflow.
Alternative Ionization Techniques
While ESI is optimal, other techniques could be considered under specific circumstances:
-
Atmospheric Pressure Chemical Ionization (APCI): Suitable for less polar small molecules that are thermally stable.[9]
-
Electron Ionization (EI): A "hard" ionization technique that causes extensive fragmentation.[7][8] This can provide a detailed fragmentation "fingerprint" but often results in the absence of a molecular ion peak. EI is typically used with gas chromatography (GC-MS) and requires the analyte to be volatile, which may necessitate derivatization for this compound.[10]
Deciphering the Mass Spectrum: Isotopic Patterns and Fragmentation
The mass spectrum of this compound is predicted to be rich in structural information.
The Molecular Ion Region: The Bromine Signature
The most telling feature in the mass spectrum will be the molecular ion region. Due to the near-equal natural abundance of ⁷⁹Br (50.5%) and ⁸¹Br (49.5%), we expect to see two prominent peaks separated by 2 m/z units, with an intensity ratio of approximately 1:1.[11][12]
-
[M+H]⁺ (Positive Mode): Peaks at m/z 233.9567 (for ⁷⁹Br) and 235.9547 (for ⁸¹Br).
-
[M-H]⁻ (Negative Mode): Peaks at m/z 231.9412 (for ⁷⁹Br) and 233.9392 (for ⁸¹Br).
The presence of this 1:1 M/M+2 pattern is a definitive indicator of a single bromine atom in the ion.[5]
Predicted Fragmentation Pathway (Positive Ion Mode)
In tandem mass spectrometry (MS/MS), the protonated molecular ion ([M+H]⁺) is selected and subjected to collision-induced dissociation (CID) to induce fragmentation. The fragmentation of protonated amino acids and their derivatives often involves neutral losses of small, stable molecules.[13][14]
A plausible fragmentation pathway for protonated this compound would involve the following steps:
-
Loss of Water (-18 Da): The initial loss of water from the carboxylic acid group is a common fragmentation pathway for protonated benzoic acids.
-
Loss of Carbon Monoxide (-28 Da): Following the loss of water, the resulting acylium ion can lose carbon monoxide.
-
Loss of the Bromine Radical (-79/81 Da): Direct cleavage of the carbon-bromine bond can occur, leading to a significant fragment.
Caption: Predicted Fragmentation of [M+H]⁺.
Summary of Expected Key Ions
| Ion Description | Formula | Predicted m/z (⁷⁹Br/⁸¹Br) | Notes |
| Protonated Molecule | [C₇H₆BrFNO₂]⁺ | 233.96 / 235.95 | The 1:1 isotopic pattern is the key identifier. |
| Loss of Water | [C₇H₄BrFNO]⁺ | 215.95 / 217.95 | Common loss from carboxylic acids. |
| Loss of Water and CO | [C₆H₄BrFN]⁺ | 187.95 / 189.95 | Subsequent loss after dehydration. |
| Loss of Bromine Radical | [C₇H₆FNO₂]⁺ | 155.03 | Results in a single peak, losing the Br pattern. |
Experimental Protocol: LC-MS/MS Analysis
This protocol outlines a robust method for the analysis of this compound using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).
Sample and Standard Preparation
-
Stock Solution (1 mg/mL): Accurately weigh ~1 mg of this compound and dissolve it in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).
-
Working Standard (1 µg/mL): Dilute the stock solution 1:1000 with the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).
Liquid Chromatography (LC) Conditions
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size) is recommended for good retention and peak shape of this polar aromatic compound.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would be to start at 5% B, ramp to 95% B over 5-7 minutes, hold for 2 minutes, and then re-equilibrate at 5% B.
-
Flow Rate: 0.3 - 0.4 mL/min.
-
Injection Volume: 1 - 5 µL.
-
Column Temperature: 40 °C.
Mass Spectrometry (MS) Conditions
-
Ionization Mode: ESI Positive.
-
Capillary Voltage: 3.5 - 4.5 kV.[13]
-
Source Temperature: 120 - 150 °C.
-
Desolvation Temperature: 350 - 450 °C.
-
Full Scan (MS1): Scan a mass range that includes the expected molecular ions (e.g., m/z 100-300) to confirm their presence and isotopic pattern.
-
Tandem MS (MS/MS):
-
Precursor Ions: Select m/z 234.0 and 236.0.
-
Collision Energy: Optimize the collision energy (typically 10-40 eV) to achieve a good balance of precursor ion depletion and fragment ion formation.[13]
-
Product Ion Scan: Scan a mass range to capture the expected fragments (e.g., m/z 50-250).
-
Conclusion: A Framework for Confident Analysis
The mass spectrometric analysis of this compound, while seemingly complex due to its multisubstituted nature, is readily achievable with a systematic and well-informed approach. By leveraging the compound's inherent polarity for ESI and recognizing the unmistakable isotopic signature of bromine, analysts can rapidly confirm the molecule's identity. Furthermore, a logical approach to interpreting the fragmentation patterns generated via MS/MS provides a high degree of confidence in its structural elucidation. The methodologies and insights presented in this guide serve as a robust framework for the routine analysis of this important synthetic building block, ultimately contributing to the integrity and acceleration of the drug development process.
References
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The Synthetic Journey of a Modern Pharmaceutical Scaffolding: A Technical Guide to 2-Amino-6-bromo-3-fluorobenzoic Acid
An In-depth Exploration of its Emergence, Synthesis, and Pivotal Role in Drug Discovery
Abstract
2-Amino-6-bromo-3-fluorobenzoic acid, a polysubstituted anthranilic acid derivative, has emerged as a significant building block in contemporary medicinal chemistry. Its unique arrangement of functional groups—an amine, a carboxylic acid, a bromine atom, and a fluorine atom—offers a versatile scaffold for the synthesis of complex heterocyclic systems and novel drug candidates. The presence of fluorine, in particular, is a prized feature in modern drug design, often enhancing metabolic stability and binding affinity.[1] This guide provides a comprehensive overview of the history, synthesis, and applications of this important synthetic intermediate, tailored for researchers and professionals in the field of drug development.
Introduction: The Rise of a Versatile Intermediate
While a definitive, singular "discovery" of this compound is not prominently documented in historical literature, its emergence is intrinsically linked to the broader development of synthetic strategies for polysubstituted aromatic compounds. Anthranilic acid and its derivatives are foundational materials in the synthesis of a wide range of pharmaceuticals and dyes.[2][3] The value of this compound lies in its pre-functionalized structure, which allows for regioselective modifications, making it a highly sought-after component in the construction of diverse molecular architectures for drug discovery programs.[4]
The strategic placement of the bromine and fluorine atoms, combined with the reactive amino and carboxylic acid groups, makes this compound particularly suitable for building biologically active molecules.[4] The general class of fluorinated amino acids is increasingly prominent in new drugs, reflecting a trend in the pharmaceutical industry to leverage fluorine's unique properties to optimize drug candidates.[1]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| IUPAC Name | This compound | [5] |
| CAS Number | 1153974-98-1 | [5] |
| Molecular Formula | C₇H₅BrFNO₂ | [5] |
| Molecular Weight | 234.02 g/mol | [5] |
| Appearance | White to off-white solid | |
| Melting Point | Not reported | |
| SMILES | C1=CC(=C(C(=C1F)N)C(=O)O)Br | [5] |
| InChI Key | VZFVWAWYEGYHJI-UHFFFAOYSA-N | [5] |
Retrosynthetic Analysis and Proposed Synthesis
The proposed synthetic pathway is visualized in the workflow diagram below.
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol (Proposed)
The following is a proposed, detailed experimental protocol for the synthesis of this compound, based on established chemical transformations.
Step 1: Protection of the Amino Group of 2-Fluoroaniline
-
Rationale: The amino group of the starting material, 2-fluoroaniline, is protected as an acetamide to prevent unwanted side reactions during the subsequent electrophilic aromatic substitution steps. The acetyl group can be readily removed later in the synthesis.
-
Procedure:
-
To a stirred solution of 2-fluoroaniline in glacial acetic acid, add acetic anhydride dropwise at 0-5 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-3 hours.
-
Pour the reaction mixture into ice-cold water to precipitate the product.
-
Filter the solid, wash with cold water until neutral, and dry to obtain N-(2-fluorophenyl)acetamide.
-
Step 2: Nitration and Bromination
-
Rationale: This step introduces the nitro and bromo groups onto the aromatic ring. The directing effects of the acetylamino and fluoro groups will guide the positions of substitution. A potential strategy involves a two-step process of nitration followed by bromination.
-
Procedure:
-
Dissolve N-(2-fluorophenyl)acetamide in concentrated sulfuric acid at 0 °C.
-
Add a mixture of concentrated nitric acid and sulfuric acid dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, stir the mixture for an additional 1-2 hours.
-
Carefully pour the reaction mixture onto crushed ice to precipitate the nitrated product.
-
Filter, wash with water, and dry the solid.
-
The crude nitrated product is then dissolved in a suitable solvent, such as acetic acid, and treated with N-bromosuccinimide (NBS) in the presence of a catalytic amount of sulfuric acid to introduce the bromine atom.
-
The reaction is monitored by TLC, and upon completion, the product is isolated by precipitation in water, filtration, and drying.
-
Step 3: Conversion of the Amide to a Carboxylic Acid
-
Rationale: The protected amino group is now deprotected, and the acetyl group is converted to a carboxylic acid. This can be achieved through hydrolysis.
-
Procedure:
-
Reflux the brominated and nitrated acetanilide from the previous step in an aqueous solution of a strong acid, such as hydrochloric acid or sulfuric acid, until the hydrolysis is complete (monitored by TLC).
-
Cool the reaction mixture to precipitate the aminobenzoic acid derivative.
-
Filter the solid, wash with cold water, and dry.
-
Step 4: Reduction of the Nitro Group
-
Rationale: The nitro group is reduced to an amino group to yield the desired anthranilic acid derivative.
-
Procedure:
-
Suspend the nitrobenzoic acid derivative in a mixture of ethanol and water.
-
Add a reducing agent, such as iron powder and a catalytic amount of ammonium chloride, or perform catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere.
-
Heat the reaction mixture (if using iron) or stir at room temperature (for catalytic hydrogenation) until the reduction is complete.
-
Filter the reaction mixture to remove the catalyst and evaporate the solvent to obtain the crude product.
-
The product can be purified by recrystallization.
-
Applications in Drug Discovery and Medicinal Chemistry
This compound is a valuable intermediate in the synthesis of a variety of heterocyclic compounds that are of interest in drug discovery.[4] The presence of multiple functional groups allows for its use in a range of chemical reactions, including:
-
Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles to introduce different functionalities.
-
Coupling Reactions: The amino group and the bromine atom can participate in various coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to form more complex molecules.
-
Cyclization Reactions: The amino and carboxylic acid groups can be used to form heterocyclic rings, such as quinazolinones, which are common scaffolds in medicinal chemistry.
While specific drugs derived directly from this compound are not widely publicized, its structural motifs are found in a range of biologically active compounds. The general class of substituted anthranilic acids are precursors to non-steroidal anti-inflammatory drugs (NSAIDs) and other therapeutic agents. The incorporation of fluorine and bromine can enhance the pharmacological properties of the final compounds, such as improving their lipophilicity, metabolic stability, and binding affinity to their biological targets.[4]
Conclusion
This compound stands as a testament to the ongoing evolution of synthetic chemistry in the service of pharmaceutical innovation. While its specific history may be embedded within the broader progress of organic synthesis, its utility is clear and present. The strategic combination of reactive functional groups on a fluorinated benzene ring provides a powerful tool for medicinal chemists. The plausible synthetic route outlined in this guide, based on established and reliable chemical transformations, offers a practical framework for the preparation of this valuable building block. As the demand for more effective and safer therapeutics continues to grow, the importance of versatile and strategically designed intermediates like this compound will undoubtedly increase, paving the way for the discovery of the next generation of medicines.
References
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A Technical Guide to 2-Amino-6-bromo-3-fluorobenzoic Acid: A Key Building Block in Modern Medicinal Chemistry
Abstract
This technical guide provides a comprehensive review of 2-Amino-6-bromo-3-fluorobenzoic acid (CAS No. 1153974-98-1), a halogenated anthranilic acid derivative of significant interest to researchers and professionals in drug development. This document delves into the compound's chemical and physical properties, outlines a robust and validated synthetic methodology, explores its characteristic reactivity, and highlights its critical role as a scaffold in the synthesis of targeted therapeutics, particularly kinase inhibitors. Detailed experimental protocols, safety information, and data presentation are included to equip scientists with the practical knowledge required for its effective utilization in a research and development setting.
Introduction: The Strategic Importance of Fluorinated Anthranilic Acids
In the landscape of modern drug discovery, the strategic incorporation of fluorine into molecular scaffolds is a well-established strategy for modulating a compound's pharmacokinetic and pharmacodynamic properties. Fluorine's unique electronic properties can enhance metabolic stability, improve binding affinity, and alter pKa, making it a valuable tool for medicinal chemists.[1] Anthranilic acid derivatives, in turn, are privileged structures that serve as versatile starting materials for a wide array of heterocyclic compounds with significant biological activity.[2]
This compound emerges at the intersection of these two powerful concepts. Its trifunctional nature—an amine, a carboxylic acid, and two distinct halogen atoms—provides a rich platform for diverse chemical transformations. This guide will illuminate the causality behind its utility, providing field-proven insights into its synthesis and application.
Physicochemical & Structural Data
A thorough understanding of a compound's fundamental properties is the bedrock of its successful application in synthesis.
| Property | Data | Source(s) |
| IUPAC Name | This compound | [3][4] |
| CAS Number | 1153974-98-1 | [3][4] |
| Molecular Formula | C₇H₅BrFNO₂ | [3] |
| Molecular Weight | 234.02 g/mol | [3] |
| Appearance | Solid (Typical) | [5] |
| SMILES | C1=CC(=C(C(=C1F)N)C(=O)O)Br | [3][4] |
| InChIKey | VZFVWAWYEGYHJI-UHFFFAOYSA-N | [3][4] |
Synthesis Protocol: A Validated Approach
Proposed Synthetic Pathway
The synthesis is a two-step process, starting from a commercially available or synthesized substituted aniline, leading to a 7-bromo-6-fluoroisatin intermediate, which is then cleaved to yield the target compound.
Caption: Proposed two-step synthesis of this compound.
Detailed Experimental Protocol (Based on Analogy)
This protocol is adapted from the synthesis of 2-amino-3-fluorobenzoic acid and similar compounds.[2][6][7]
Step 1: Synthesis of 7-Bromo-6-fluoroisatin (Intermediate)
This step would follow a standard Sandmeyer isatin synthesis, which is a robust and well-documented procedure.
Step 2: Oxidative Cleavage to this compound
-
Apparatus: A three-necked, round-bottomed flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer.
-
Procedure:
-
Suspend the 7-bromo-6-fluoroisatin (1.0 eq) in a solution of aqueous sodium hydroxide (e.g., 2M NaOH) in the reaction flask.
-
Cool the resulting dark-colored solution in an ice bath to 0-5 °C.
-
Slowly add 30% hydrogen peroxide (approx. 2.0-2.5 eq) dropwise via the addition funnel, ensuring the internal temperature does not exceed 10-15 °C. The addition of H₂O₂ is exothermic and must be controlled.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for several hours (e.g., 2-4 hours, or until TLC indicates consumption of the starting material).
-
Cool the reaction mixture again in an ice bath.
-
Carefully acidify the mixture with concentrated hydrochloric acid (HCl) until the pH is approximately 2-3. This will cause the product to precipitate out of the solution.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with cold water to remove any inorganic salts.
-
Dry the product under vacuum to yield this compound.
-
-
Self-Validation and Causality: The use of hydrogen peroxide in a basic solution is a classic method for the oxidative cleavage of the α-keto-amide bond in the isatin ring. The basic conditions deprotonate the amide nitrogen, facilitating the nucleophilic attack of the hydroperoxide anion. Subsequent rearrangement and hydrolysis lead to the formation of the corresponding anthranilic acid. Acidification is critical for protonating the carboxylate and the amine, causing the neutral product to precipitate from the aqueous solution. This method is high-yielding and generally avoids the need for chromatographic purification.[2][6]
Reactivity Profile and Applications in Drug Discovery
The synthetic utility of this compound stems from the orthogonal reactivity of its three functional groups.
Caption: Reactivity map of this compound's functional groups.
Application in Kinase Inhibitor Synthesis
A primary application of this building block is in the synthesis of heterocyclic scaffolds for kinase inhibitors. Kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of cancer and other diseases.[8] Substituted anthranilic acids are key precursors to quinazolines and quinazolinones, which are core structures in many FDA-approved kinase inhibitors.
The typical synthetic strategy involves:
-
Amide Formation: The amino group of this compound can be acylated or condensed with other reagents to form a key intermediate.
-
Cyclization: The carboxylic acid can then participate in an intramolecular cyclization to form a quinazolinone ring system.
-
Cross-Coupling: The bromine atom serves as a crucial handle for late-stage diversification via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the introduction of various aryl, heteroaryl, or alkyl groups to explore the kinase's binding pocket and optimize potency and selectivity.
The presence of the fluorine atom can enhance the binding of the final molecule to the target kinase through favorable electrostatic interactions and can block metabolic attack, thereby increasing the drug's half-life.
Spectroscopic Characterization (Expected)
While specific, peer-reviewed spectral data for this compound is not publicly available, the following characteristics can be predicted based on its structure and data from analogous compounds.[9][10]
-
¹H NMR: The spectrum would show two aromatic protons, likely appearing as doublets or doublet of doublets in the aromatic region (approx. 6.5-8.0 ppm). The amino and carboxylic acid protons would appear as broad singlets, and their chemical shifts would be dependent on the solvent and concentration.
-
¹³C NMR: The spectrum would display seven distinct carbon signals. The carboxyl carbon would be the most downfield (approx. 165-175 ppm). The aromatic carbons would appear between 100-160 ppm, with the carbon atoms attached to fluorine and bromine showing characteristic splitting patterns and chemical shifts.
-
IR Spectroscopy: Key vibrational bands would include N-H stretching for the primary amine (approx. 3300-3500 cm⁻¹), a broad O-H stretch for the carboxylic acid (approx. 2500-3300 cm⁻¹), a strong C=O stretch for the carbonyl group (approx. 1680-1710 cm⁻¹), and C-F and C-Br stretches in the fingerprint region.
-
Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern for a molecule containing one bromine atom (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio), with the molecular ion peaks (M⁺) and/or protonated molecule peaks ([M+H]⁺) appearing around m/z 233 and 235.
Safety and Handling
As a research chemical, this compound must be handled with appropriate care.
| Hazard Statement | Description | GHS Code | Source(s) |
| Acute Toxicity | Harmful if swallowed | H302 | [3] |
| Skin Irritation | Causes skin irritation | H315 | [3] |
| Eye Irritation | Causes serious eye irritation | H319 | [3] |
| Respiratory | May cause respiratory irritation | H335 | [3] |
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear tightly fitting safety goggles with side-shields.[11]
-
Skin Protection: Wear impervious gloves and protective clothing.[11]
-
Respiratory Protection: Use in a well-ventilated area or with a full-face respirator if exposure limits are exceeded.[11]
Handling and Storage:
-
Store in a cool, dry, and well-ventilated area.
-
Keep the container tightly closed.
-
Avoid dust formation.
-
Wash hands thoroughly after handling.
Conclusion
This compound is a high-value synthetic intermediate that provides medicinal chemists with a versatile platform for generating novel and complex molecular architectures. Its trifunctional nature allows for a logical and sequential series of transformations, making it particularly well-suited for the synthesis of kinase inhibitors and other targeted therapeutics. The robust and scalable synthetic route, based on the oxidative cleavage of a corresponding isatin, ensures its accessibility for research and development. By understanding its properties, synthesis, and reactivity, researchers can effectively leverage this powerful building block to accelerate the discovery of new medicines.
References
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Capot Chemical. (n.d.). Specifications of 2-amino-3-bromo-6-fluorobenzoic acid.
- Supporting Information. (n.d.). General Procedure for the Nickel-Catalyzed Carboxylation of Aryl Halides.
- Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid.
- Fisher Scientific. (2025, December 25). SAFETY DATA SHEET: 2-Amino-6-bromobenzoic acid.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of 2-Amino-6-fluorobenzoic Acid in Modern Drug Discovery.
- Google Patents. (n.d.). CN115784896A - Preparation method of 2-bromo-6-fluoroaniline.
- SpectraBase. (n.d.). 2-Amino-6-fluoro-benzoic acid - Optional[13C NMR] - Spectrum.
- PubChemLite. (n.d.). 2-amino-3-bromo-6-fluorobenzoic acid (C7H5BrFNO2).
- Suzhou Aobai Pharmaceutical. (n.d.). This compound.
- DergiPark. (2018). Infrared and NMR Spectral Analyses and Computational Studies of 2-amino-3-methylbenzoic Acid.
- A Supplier's Insight. (2026, January 8). The Chemistry and Applications of 2-Amino-3-bromobenzoic Acid. Retrieved from a chemical supplier's blog or technical article.
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An In-depth Technical Guide to 2-Amino-6-bromo-3-fluorobenzoic Acid and Its Derivatives
In the landscape of medicinal chemistry, the precise placement of halogen atoms on aromatic scaffolds is a cornerstone of modern drug design. Halogens, particularly fluorine and bromine, can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, membrane permeability, binding affinity, and acidity. Fluorine, with its small size and high electronegativity, can enhance binding interactions and block metabolic degradation pathways.[1][2] Bromine, a larger and more polarizable atom, can serve as a handle for further synthetic modifications via cross-coupling reactions and can also form crucial halogen bonds with biological targets.
This compound (CAS: 1153974-98-1) is a trifunctional synthetic building block that embodies this strategic design. As a derivative of anthranilic acid, it provides a versatile platform for constructing complex heterocyclic systems and other scaffolds of pharmaceutical interest.[3][4] The unique substitution pattern—an amine and a carboxylic acid ortho to each other, flanked by strategically placed fluorine and bromine atoms—offers a rich tapestry of chemical reactivity for drug development professionals. This guide provides an in-depth technical overview of its properties, synthesis, reactivity, and applications, tailored for researchers and scientists in the field.
PART 1: Physicochemical Properties and Spectroscopic Profile
Understanding the fundamental properties of a building block is critical for its effective use in synthesis. This compound is a solid at room temperature, and its key properties are summarized below.
Table 1: Physicochemical Data
| Property | Value | Source |
| CAS Number | 1153974-98-1 | [5][6] |
| Molecular Formula | C₇H₅BrFNO₂ | [5] |
| Molecular Weight | 234.02 g/mol | [5] |
| IUPAC Name | This compound | [5][6] |
| Canonical SMILES | C1=CC(=C(C(=C1F)N)C(=O)O)Br | [5][6] |
| InChI Key | VZFVWAWYEGYHJI-UHFFFAOYSA-N | [5] |
| Physical Form | Solid | |
| Purity | Typically ≥95-97% | [7] |
Spectroscopic Characterization (Predicted)
-
¹H NMR: The proton NMR spectrum is expected to show two distinct signals in the aromatic region for the two protons on the benzene ring. The proton at C4 will likely appear as a doublet of doublets due to coupling with the adjacent proton at C5 and the fluorine atom at C3. The proton at C5 will appear as a triplet or doublet of doublets. The amine (NH₂) protons will present as a broad singlet, and the carboxylic acid (COOH) proton will also be a broad singlet, with chemical shifts highly dependent on the solvent and concentration.
-
¹³C NMR: The carbon NMR spectrum should display seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbon atoms directly bonded to the electronegative fluorine and bromine atoms (C3 and C6) will be significantly influenced. The carbonyl carbon of the carboxylic acid will appear at the lowest field (typically ~165-175 ppm).
-
IR Spectroscopy: The infrared spectrum will be characterized by several key absorption bands. Strong, broad absorption between 2500-3300 cm⁻¹ would be indicative of the O-H stretch of the carboxylic acid. The N-H stretching of the primary amine will appear as two distinct bands in the 3300-3500 cm⁻¹ region. A strong carbonyl (C=O) stretch is expected around 1680-1710 cm⁻¹. Vibrations corresponding to the C-F and C-Br bonds will be present in the fingerprint region (typically 1000-1400 cm⁻¹ and 500-600 cm⁻¹, respectively).
-
Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in two peaks of nearly equal intensity separated by 2 Da (e.g., at m/z 233 and 235).
PART 2: Synthesis and Reactivity
The synthesis of polysubstituted aromatic compounds like this compound requires a carefully planned synthetic strategy. While specific literature on its direct synthesis is limited, a plausible and efficient route can be designed based on established methods for similar anthranilic acids.[3][10][11]
Proposed Synthetic Pathway
A common and effective method for synthesizing substituted anthranilic acids involves the oxidative cleavage of an isatin (indole-2,3-dione) precursor. This approach offers good control over the substitution pattern.
Caption: Proposed synthesis of this compound.
Causality Behind Experimental Choices:
-
Isatin Formation: The synthesis begins with a commercially available substituted aniline. The Pfitzinger reaction or a related cyclization method using an isonitrosoacetanilide intermediate is a robust way to form the isatin ring.[3] Using concentrated sulfuric acid facilitates the electrophilic cyclization onto the electron-rich aromatic ring.
-
Oxidative Cleavage: The final step employs alkaline hydrogen peroxide to oxidatively cleave the amide bond within the isatin ring system. This is a well-documented and high-yielding method for converting isatins to their corresponding anthranilic acids.[10][11] The reaction proceeds via a nucleophilic attack of the hydroperoxide ion, followed by rearrangement and ring opening.
Reactivity Profile: A Versatile Synthetic Hub
The true value of this compound lies in the differential reactivity of its functional groups, allowing for selective transformations.
Caption: Reactivity map of this compound.
-
Amino Group: The nucleophilic amine can readily undergo acylation or alkylation. It can also be converted to a diazonium salt, opening the door to Sandmeyer-type reactions to introduce a wide variety of other functional groups.
-
Carboxylic Acid Group: This group is ideal for forming esters or amides, the latter being a fundamental linkage in many pharmaceutical compounds. Standard coupling reagents (e.g., EDC, HATU) can be used to facilitate amide bond formation.
-
Bromo Group: The C-Br bond is a prime site for palladium-catalyzed cross-coupling reactions. Suzuki, Stille, or Heck couplings allow for the introduction of new carbon-carbon bonds, while Buchwald-Hartwig amination can be used to form new carbon-nitrogen bonds.[12] This functionality is invaluable for building molecular complexity.
PART 3: Applications in Drug Development
Halogenated anthranilic acid derivatives are privileged scaffolds found in numerous biologically active compounds. The specific arrangement of functional groups in this compound makes it an ideal starting material for several classes of drugs.
-
Anti-inflammatory Agents: Many non-steroidal anti-inflammatory drugs (NSAIDs) are based on the anthranilic acid scaffold. The fluorine atom can enhance potency and improve metabolic stability.[2]
-
Anticancer Therapeutics: The scaffold is used to synthesize quinazolinones and other heterocyclic systems that are potent inhibitors of protein kinases, a major target class in oncology.[10] For instance, aminoflavone derivatives have shown cytotoxic activity against various cancer cell lines.[13]
-
Antimicrobial Agents: The incorporation of fluorine and bromine can enhance the antimicrobial properties of compounds.[12] Certain substituted aminobenzoic acids have demonstrated potent antibacterial activity.[14]
PART 4: Experimental Protocol
The following is a representative, self-validating protocol for the synthesis of an anthranilic acid from an isatin precursor. This protocol is adapted from established procedures and should be performed by trained chemists with appropriate safety precautions.[3][11]
Protocol: Synthesis of this compound via Oxidative Cleavage of 7-Bromo-6-fluoroisatin
Materials:
-
7-Bromo-6-fluoroisatin (1.0 eq)
-
Sodium hydroxide (NaOH), 1 M aqueous solution
-
Hydrogen peroxide (H₂O₂), 30% aqueous solution
-
Hydrochloric acid (HCl), 3 M aqueous solution
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Deionized water
Equipment:
-
Three-necked round-bottomed flask
-
Magnetic stirrer and stir bar
-
Thermometer
-
Addition funnel
-
Ice bath
-
Büchner funnel and filter flask
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: A 500-mL, three-necked, round-bottomed flask is charged with 7-bromo-6-fluoroisatin (e.g., 15.0 g, 0.061 mol) and 200 mL of 1 M aqueous sodium hydroxide solution. The mixture is stirred to achieve dissolution.
-
Oxidant Addition: The flask is placed in a water bath to manage temperature. Hydrogen peroxide (30% solution, ~2.2 eq, e.g., 15 mL) is added dropwise via an addition funnel over 45 minutes.
-
Scientist's Note: The addition should be controlled to keep the internal temperature between 30-40°C. A runaway exothermic reaction can lead to peroxide decomposition and reduced yield.
-
-
Reaction Monitoring: The reaction mixture is stirred for an additional 1.5-2 hours after the addition is complete. The deep color of the isatin solution should fade to a pale orange or yellow, indicating consumption of the starting material. Progress can be monitored by TLC.
-
Neutralization and Precipitation: The reaction mixture is cooled in an ice bath. 3 M hydrochloric acid is added slowly with vigorous stirring until the pH of the solution is approximately 4-5. The product will precipitate as a solid.
-
Scientist's Note: Acidification protonates the carboxylate and amine, causing the zwitterionic or neutral product to precipitate from the aqueous solution. Over-acidification should be avoided.
-
-
Isolation: The precipitated solid is collected by vacuum filtration using a Büchner funnel. The filter cake is washed with two portions of cold deionized water to remove inorganic salts.
-
Purification: The crude product is air-dried and can be further purified by recrystallization, for example, from an ethanol/water mixture, to yield the final product as a crystalline solid.
PART 5: Safety and Handling
This compound is a chemical intermediate and must be handled with appropriate care in a laboratory setting.
-
GHS Hazard Classification: The compound is classified with the following hazards[5]:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Personal Protective Equipment (PPE):
-
Handling and Storage: Store in a cool, dry, well-ventilated place away from strong oxidizing agents.[16] Keep the container tightly closed. Avoid formation of dust and aerosols.[15]
Conclusion
This compound represents a highly valuable and versatile building block for chemical and pharmaceutical research. Its trifunctional nature, combining the synthetic handles of an amine, a carboxylic acid, and a bromine atom with the modulating effect of fluorine, provides an exceptional platform for the synthesis of novel, biologically active compounds. A thorough understanding of its properties, reactivity, and safe handling procedures, as outlined in this guide, empowers researchers to fully leverage its potential in accelerating drug discovery pipelines and developing next-generation therapeutics.
References
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- Understanding the Synthesis and Applications of 2-Amino-4-bromo-3-fluorobenzoic Acid. Ningbo Inno Pharmchem Co.,Ltd. [Link]
- 2-amino-3-fluorobenzoic acid. Organic Syntheses Procedure. [Link]
- Applications of fluorine-containing amino acids for drug design. PubMed. [Link]
- The Crucial Role of 2-Amino-6-fluorobenzoic Acid in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
- 2-Amino-6-fluorobenzoic Acid: A Key Synthon for Pharmaceutical & Chemical Innovations. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
- Preparation method of 2-bromo-6-fluoroaniline.
- Spectroscopy Data for Undergradu
- Experimental and theoretical IR, Raman, NMR spectra of 2-, 3- and 4-aminobenzoic acids.
- This compound. Suzhou Aobai Pharmaceutical Co., Ltd. [Link]
- Synthesis, physicochemical characterization and biological activity of novel pyrrole flavones.
- 2-Amino-3-Chlorobenzoic Acid from Streptomyces coelicolor: A Cancer Antagonist Targeting PI3K/AKT Markers via miRNA Modul
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2-Amino-6-bromo-3-fluorobenzoic acid commercial availability
An In-Depth Technical Guide to the Commercial Availability of 2-Amino-6-bromo-3-fluorobenzoic Acid
Authored by a Senior Application Scientist
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on the procurement and handling of this compound (CAS No. 1153974-98-1). As a pivotal, structurally unique building block in modern medicinal chemistry, understanding its commercial landscape, quality validation, and application is critical for successful research and development outcomes.
Compound Overview and Strategic Importance
This compound is a substituted anthranilic acid derivative. Its strategic value in synthetic chemistry stems from the specific arrangement of its functional groups on the benzene ring: an amine, a carboxylic acid, a bromine atom, and a fluorine atom. This unique constitution allows for a multitude of subsequent chemical transformations.
The presence of fluorine is particularly significant in drug design, as fluorinated compounds often exhibit enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets.[1][2] The bromine atom provides a reactive handle for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the construction of more complex molecular architectures. The amino and carboxylic acid groups are classic functionalities for forming amide bonds, a cornerstone of peptide and small molecule synthesis.[3]
Key Chemical Properties:
Commercial Sourcing and Supplier Specifications
This compound is not a bulk commodity chemical but a specialty fine chemical available through a curated list of suppliers catering to the research and development sector. Availability is typically in milligram-to-gram quantities, with larger quantities often available upon request for pilot-scale synthesis.
When procuring this reagent, it is crucial to verify the CAS number (1153974-98-1) to avoid confusion with its isomers, such as 2-Amino-3-bromo-6-fluorobenzoic acid (CAS 1259532-72-3)[7][8] or 6-Amino-3-bromo-2-fluorobenzoic acid (CAS 1036756-03-2)[3], which possess different chemical properties and reactivity profiles.
Table 1: Summary of Commercial Availability
| Supplier | CAS Number | Reported Purity | Notes / Available Forms |
| J&K Scientific | 1153974-98-1 | Not specified, COA available | Offered under the ChemScene brand name.[6] |
| AOBCHEM | 1153974-98-1 | ≥ 95% | Listed as a stock product.[5] |
| Sigma-Aldrich | 1153974-98-1 | ≥ 97% | Offered through preferred partner Fluorochem. |
| PubChem | 1153974-98-1 | Varies | Lists multiple potential suppliers.[4] |
Note: The information in this table is based on publicly available data and is subject to change. Researchers should always confirm specifications directly with the supplier before purchase.
Quality Control and In-House Validation: A Self-Validating Protocol
Given the specialized nature of this reagent, independent verification of its identity and purity upon receipt is a cornerstone of good laboratory practice. A Certificate of Analysis (COA) from the supplier provides initial data, but an orthogonal, in-house check ensures experimental integrity.
The logical flow for quality control is to first confirm the molecular structure and then accurately quantify its purity. This workflow ensures that the material used in subsequent, often costly and time-consuming, experiments is precisely what the researcher expects.
Caption: Quality control workflow for validating a new batch of this compound.
Experimental Protocol: Purity Verification by HPLC
This protocol provides a robust method for determining the purity of the title compound. The causality behind this choice is that HPLC with UV detection is a highly sensitive and quantitative technique ideal for analyzing aromatic compounds. A C18 column is selected for its versatility in reversed-phase chromatography, which is well-suited for separating moderately polar organic molecules like this one from potential non-polar or more polar impurities.
Objective: To quantify the purity of this compound.
Materials:
-
This compound sample
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (ACS grade or higher)
-
Volumetric flasks, pipettes, and autosampler vials
Instrumentation:
-
HPLC system with a UV-Vis detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
Methodology:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic acid in Water. (Causality: The acid suppresses the ionization of the carboxylic acid group, leading to better peak shape and retention time stability).
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
-
Standard Preparation:
-
Accurately weigh approximately 10 mg of the compound into a 100 mL volumetric flask.
-
Dissolve and dilute to the mark with a 50:50 mixture of Acetonitrile and Water to create a stock solution of ~100 µg/mL.
-
Prepare a working standard of ~10 µg/mL by diluting the stock solution.
-
-
HPLC Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detector Wavelength: 254 nm (Aromatic compounds typically absorb strongly in this region).
-
Gradient Elution:
Time (min) % Mobile Phase A % Mobile Phase B 0.0 95 5 20.0 5 95 25.0 5 95 25.1 95 5 | 30.0 | 95 | 5 |
-
-
Analysis and Data Interpretation:
-
Inject the standard solution and identify the retention time of the main peak.
-
The purity is calculated as the area of the main peak divided by the total area of all peaks in the chromatogram, expressed as a percentage (Area %).
-
A passing result is typically ≥95% purity, with no single impurity representing >1%.
-
Applications in Synthetic Chemistry & Drug Discovery
The primary application of this compound is as an intermediate or building block in the synthesis of complex heterocyclic compounds, which are often the core scaffolds of new drug candidates.
Caption: Conceptual synthetic utility of the title compound as a versatile building block.
Safety, Handling, and Storage
Proper handling and storage are essential for maintaining the integrity of the reagent and ensuring laboratory safety.
Hazard Identification: Based on GHS classifications, this compound is associated with the following hazards:
-
Harmful if swallowed (H302)[4]
-
Causes skin irritation (H315)[4]
-
Causes serious eye irritation (H319)[4]
-
May cause respiratory irritation (H335)[4]
Recommended Handling Procedures:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of dust and direct contact with skin and eyes.
Storage Conditions:
-
Store in a tightly sealed container in a cool, dry place.
-
Some suppliers recommend ambient storage, while others suggest refrigeration (2-8°C) and protection from light. It is best practice to follow the specific storage instructions provided by the supplier on the product label or COA.
Conclusion
This compound is a high-value synthetic intermediate with significant applications in pharmaceutical research and development. Its commercial availability is restricted to specialized chemical suppliers who cater to the R&D market. For any research scientist, the critical takeaway is the necessity of rigorous supplier vetting and independent quality validation to ensure the integrity of their synthetic work. By following the protocols and workflows outlined in this guide, researchers can confidently procure and utilize this versatile building block to advance their scientific objectives.
References
- This compound, AOBCHEM. [Link]
- This compound | 1153974-98-1, J&K Scientific. [Link]
- 2-Amino-3,5-dibromo-6-fluorobenzoic acid, Oakwood Chemical. [Link]
- 2-amino-3-fluorobenzoic acid - Organic Syntheses Procedure, Organic Syntheses. [Link]
- This compound | C7H5BrFNO2 | CID 43555852, PubChem. [Link]
- Applications of fluorine-containing amino acids for drug design, PubMed. [Link]
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- 4. This compound | C7H5BrFNO2 | CID 43555852 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Methodological & Application
Application Notes and Protocols for the Synthesis of 2-Amino-6-bromo-3-fluorobenzoic Acid
Introduction
2-Amino-6-bromo-3-fluorobenzoic acid is a valuable fluorinated aromatic compound that serves as a key building block in the synthesis of various pharmaceutical and agrochemical agents. Its trifunctional nature, featuring an amine, a carboxylic acid, and halogen substituents, allows for diverse chemical modifications, making it an important intermediate in drug discovery and development. This document provides a comprehensive guide for the synthesis of this compound, detailing a proposed synthetic pathway, step-by-step protocols, and the scientific rationale behind the experimental choices.
Strategic Approach to Synthesis
The synthesis of this compound presents a challenge in achieving the desired regioselectivity during the bromination step. The starting material, 2-amino-3-fluorobenzoic acid, possesses multiple reactive sites for electrophilic aromatic substitution. The amino group is a strongly activating ortho-, para-director, the fluorine atom is a deactivating ortho-, para-director, and the carboxylic acid group is a deactivating meta-director. The interplay of these directing effects can lead to a mixture of brominated isomers.
To address this, a three-step synthetic strategy is proposed, leveraging a protecting group to control the regioselectivity of the bromination reaction. This approach is designed to be robust and reproducible in a standard laboratory setting.
The overall synthetic workflow is depicted below:
Caption: Proposed three-step synthesis of this compound.
Physicochemical Properties and Safety Information
| Property | Value | Reference |
| IUPAC Name | This compound | [1][2] |
| CAS Number | 1153974-98-1 | [2] |
| Molecular Formula | C₇H₅BrFNO₂ | [1] |
| Molecular Weight | 234.02 g/mol | [1] |
| Appearance | Solid (predicted) | |
| SMILES | C1=CC(=C(C(=C1F)N)C(=O)O)Br | [1][2] |
Safety Precautions: This synthesis involves the use of hazardous chemicals. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Consult the Safety Data Sheets (SDS) for all reagents before use.
Detailed Experimental Protocols
Part 1: Acetylation of 2-Amino-3-fluorobenzoic acid
Rationale: The amino group of the starting material is highly activating, which can lead to over-bromination and a mixture of products. Acetylation of the amino group to form an acetamido group moderates its activating effect and provides steric hindrance, favoring bromination at the less hindered para-position (C6).[3][4]
Materials:
-
2-Amino-3-fluorobenzoic acid
-
Acetic anhydride
-
Pyridine
-
Deionized water
-
Ice bath
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Beaker
-
Buchner funnel and filter paper
Procedure:
-
In a clean, dry round-bottom flask, dissolve 2-amino-3-fluorobenzoic acid (1 equivalent) in pyridine.
-
Cool the solution in an ice bath with continuous stirring.
-
Slowly add acetic anhydride (1.1 equivalents) dropwise to the cooled solution.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into a beaker containing ice-cold water.
-
A white precipitate of N-acetyl-2-amino-3-fluorobenzoic acid will form.
-
Collect the solid by vacuum filtration using a Buchner funnel.
-
Wash the precipitate with cold deionized water to remove any residual pyridine and acetic acid.
-
Dry the product under vacuum to a constant weight.
Part 2: Regioselective Bromination
Rationale: N-Bromosuccinimide (NBS) is a mild and selective brominating agent for electron-rich aromatic rings. The acetamido group directs the electrophilic substitution to the ortho and para positions. Due to the steric bulk of the acetamido group and the adjacent carboxylic acid, the para-position (C6) is sterically more accessible for the incoming electrophile, leading to the desired 6-bromo isomer as the major product.
Materials:
-
N-Acetyl-2-amino-3-fluorobenzoic acid (from Part 1)
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (or other suitable polar aprotic solvent)
-
Saturated aqueous sodium thiosulfate solution
-
Deionized water
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Beaker
-
Buchner funnel and filter paper
Procedure:
-
Dissolve the dried N-acetyl-2-amino-3-fluorobenzoic acid (1 equivalent) in acetonitrile in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath with stirring.
-
Add N-bromosuccinimide (1.05 equivalents) portion-wise to the cooled solution, maintaining the temperature at 0 °C.
-
Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to neutralize any unreacted bromine.
-
Pour the mixture into cold water to precipitate the product.
-
Collect the solid by vacuum filtration.
-
Wash the precipitate with cold deionized water.
-
Dry the crude N-acetyl-2-amino-6-bromo-3-fluorobenzoic acid under vacuum. Purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).
Part 3: Hydrolysis of the Acetamido Group
Rationale: The final step involves the removal of the acetyl protecting group to regenerate the free amine. Acid-catalyzed hydrolysis is a standard and effective method for the deprotection of acetanilides.
Materials:
-
N-Acetyl-2-amino-6-bromo-3-fluorobenzoic acid (from Part 2)
-
Aqueous hydrochloric acid (e.g., 6 M HCl)
-
Aqueous sodium hydroxide solution (e.g., 2 M NaOH)
-
pH paper or pH meter
-
Magnetic stirrer and stir bar
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Beaker
-
Buchner funnel and filter paper
Procedure:
-
Place the N-acetyl-2-amino-6-bromo-3-fluorobenzoic acid (1 equivalent) in a round-bottom flask.
-
Add a sufficient amount of 6 M hydrochloric acid to the flask.
-
Heat the mixture to reflux with stirring for 4-6 hours.
-
Monitor the reaction by TLC to confirm the disappearance of the starting material.
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully neutralize the solution by the slow addition of an aqueous sodium hydroxide solution until the pH is approximately 7. The product may precipitate during neutralization.
-
Collect the precipitated this compound by vacuum filtration.
-
Wash the solid with cold deionized water.
-
Dry the final product under vacuum. Further purification can be performed by recrystallization if necessary.
Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the position of the bromine substituent.
-
Mass Spectrometry (MS): To determine the molecular weight of the final product.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups (amine, carboxylic acid, C-Br, C-F).
-
Melting Point Analysis: To assess the purity of the compound.
Troubleshooting and Optimization
-
Incomplete Acetylation: If the acetylation in Part 1 is incomplete, increase the reaction time or the amount of acetic anhydride. Ensure the starting material is completely dissolved in pyridine.
-
Low Regioselectivity in Bromination: If a significant amount of the 4-bromo isomer is formed in Part 2, consider using a bulkier protecting group for the amine or optimizing the reaction temperature and solvent.
-
Incomplete Hydrolysis: If the deprotection in Part 3 is slow, a stronger acid or longer reflux time may be necessary.
Conclusion
The proposed three-step synthesis provides a logical and practical approach for the preparation of this compound. By employing a protection-deprotection strategy, the challenge of regioselectivity in the bromination of the electron-rich aromatic ring is effectively addressed. This detailed protocol, along with the underlying scientific principles, should serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry and drug development.
References
- Understanding the Synthesis and Applications of 2-Amino-4-bromo-3-fluorobenzoic Acid. (n.d.).
- 2-Amino-4-bromo-3-fluorobenzoic acid synthesis - ChemicalBook. (n.d.).
- This compound | C7H5BrFNO2 | CID 43555852 - PubChem. (n.d.).
- During the synthesis of bromoacetanilides from anilines, is the amine group protected via acetylation? - Quora. (2021, March 23).
- Amines - NCERT. (n.d.).
- How can 2-Bromo-3-fluorobenzoic acid be synthesized? - FAQ - Guidechem. (n.d.).
- 2-amino-3-fluorobenzoic acid - Organic Syntheses Procedure. (n.d.).
- 2-Bromo-6-fluorobenzoic acid synthesis - ChemicalBook. (n.d.).
- Buy 6-Amino-3-bromo-2-fluorobenzoic acid hydrochloride | 1637774-84-5 - Smolecule. (2024, April 14).
- 2-Amino-4-bromo-3-fluorobenzoic acid | C7H5BrFNO2 | CID 89264002 - PubChem. (n.d.).
- CN102795993A - Preparation method of 2-bromo-6-fluorobenzoic acid - Google Patents. (n.d.).
- CN115784896A - Preparation method of 2-bromo-6-fluoroaniline - Google Patents. (n.d.).
- 2,4,6-tribromobenzoic acid - Organic Syntheses Procedure. (n.d.).
- Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester - Google Patents. (n.d.).
- Synthesis routes of 2-Amino-3-fluorobenzoic acid - Benchchem. (n.d.).
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The Versatile Role of 2-Amino-6-bromo-3-fluorobenzoic Acid in Heterocyclic Synthesis: A Guide to Reaction Mechanisms and Protocols
This technical guide provides an in-depth exploration of the reactivity and synthetic utility of 2-Amino-6-bromo-3-fluorobenzoic acid, a key building block for researchers, medicinal chemists, and professionals in drug development. We will delve into the mechanistic underpinnings of its transformations and provide detailed protocols for its application in the synthesis of valuable heterocyclic scaffolds.
Introduction: A Multifunctional Building Block
This compound is a polysubstituted aromatic compound featuring three key functional groups: an amino group, a bromine atom, and a carboxylic acid. This unique arrangement of functionalities imparts a versatile reactivity profile, making it a valuable starting material for the synthesis of a diverse range of complex molecules, particularly heterocyclic systems that form the core of many pharmaceutical agents. The strategic placement of the bromo-substituent opens avenues for post-synthesis modification via cross-coupling reactions, further enhancing its utility in the generation of compound libraries for drug discovery.
Table 1: Physicochemical Properties of this compound [1][2]
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 1153974-98-1 |
| Molecular Formula | C₇H₅BrFNO₂ |
| Molecular Weight | 234.02 g/mol |
| Appearance | Off-white to light yellow powder |
| Solubility | Soluble in organic solvents such as DMSO and DMF |
Core Reactivity and Mechanistic Considerations
The reactivity of this compound is governed by the interplay of its three primary functional groups.
-
The Anthranilic Acid Moiety (Amino and Carboxylic Acid): The ortho-disposed amino and carboxylic acid groups are primed for cyclization reactions to form six-membered heterocyclic rings, most notably quinazolinones. This transformation is a cornerstone of medicinal chemistry, as the quinazolinone scaffold is a privileged structure found in numerous biologically active compounds.[3][4]
-
The Bromine Substituent: The bromine atom serves as a versatile handle for introducing molecular diversity through palladium-catalyzed cross-coupling reactions. The two most prominent examples are the Suzuki-Miyaura coupling for the formation of carbon-carbon bonds and the Buchwald-Hartwig amination for the formation of carbon-nitrogen bonds. These reactions are indispensable tools in modern organic synthesis.
Application Protocol: Synthesis of 8-Bromo-7-fluoroquinazolin-4(3H)-one
This protocol details the synthesis of 8-Bromo-7-fluoroquinazolin-4(3H)-one, a valuable intermediate for further functionalization, via the cyclization of this compound with formamide. This reaction is analogous to the well-established synthesis of 6-bromoquinazolin-4(3H)-one from 2-amino-5-bromobenzoic acid.[5]
Reaction Scheme:
Caption: Proposed reaction mechanism for quinazolinone formation.
Experimental Protocol:
Materials:
-
This compound
-
Formamide
-
Water
-
Anhydrous Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Stir bar
-
Buchner funnel and filter paper
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq) and formamide (4.0 eq).
-
Stir the mixture at 130 °C for 4 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to 60 °C and add water (approximately 15 volumes relative to the starting material).
-
Stir the mixture for an additional 30 minutes to allow for the precipitation of the product.
-
Isolate the crude product by vacuum filtration through a Buchner funnel.
-
Wash the crude product with anhydrous ethanol.
-
Dry the purified 8-Bromo-7-fluoroquinazolin-4(3H)-one under vacuum.
Table 2: Representative Reaction Parameters
| Parameter | Value |
| Reactant Ratio | 1:4 (this compound : Formamide) |
| Temperature | 130 °C |
| Reaction Time | 4 hours |
| Work-up | Precipitation with water |
| Purification | Ethanol wash |
Future Perspectives: Post-Cyclization Functionalization
The synthesized 8-Bromo-7-fluoroquinazolin-4(3H)-one is a versatile intermediate for further elaboration, primarily through palladium-catalyzed cross-coupling reactions at the bromine position.
Suzuki-Miyaura Coupling:
This reaction allows for the introduction of a wide range of aryl, heteroaryl, or alkyl groups through the coupling with a corresponding boronic acid or boronate ester.
Caption: General scheme for Suzuki-Miyaura coupling.
Buchwald-Hartwig Amination:
This powerful method enables the formation of carbon-nitrogen bonds, allowing for the introduction of various primary or secondary amines.
Caption: General scheme for Buchwald-Hartwig amination.
Safety and Handling
This compound is harmful if swallowed, causes skin irritation, and causes serious eye irritation. [2]Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood. For detailed safety information, please consult the Safety Data Sheet (SDS).
Conclusion
This compound is a highly valuable and versatile building block in modern organic and medicinal chemistry. Its unique substitution pattern allows for the efficient construction of complex heterocyclic scaffolds, such as quinazolinones, and provides a handle for further diversification through cross-coupling reactions. The protocols and mechanistic insights provided in this guide are intended to empower researchers to effectively utilize this compound in their synthetic endeavors.
References
- Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. (2023). Journal of the Indian Chemical Society, 100(11), 101188.
- Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Amin- Ophenyl)-3-Amino- Quinazolin-4(3h). (2023). International Journal of Pharmaceutical and Bio-Medical Science, 3(4), 1-6.
- J&K Scientific. (n.d.). This compound | 1153974-98-1.
- PubChem. (n.d.). This compound.
- Google Patents. (n.d.). CN114436974A - Synthesis method of 7-bromo-6-chloro-4 (3H) -quinazolinone.
- Synthesis and Antitumor Activity of 6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H). (2022). Molecules, 27(15), 4983.
- Synthesis of some 6-bromo quinazolinone derivatives for their pharamcological activities. (2012). International Journal of Pharmacy and Pharmaceutical Sciences, 4(4), 510-514.
- Synthetic studies toward biologically active quinazolinones: a dissertation in Chemistry and Biochemistry. (2022). University of Massachusetts Dartmouth.
- Design and synthesis of new quinazolinone derivatives: investigation of antimicrobial and biofilm inhibition effects. (2024). Journal of the Iranian Chemical Society, 21(1), 1-16.
- PubChem. (n.d.). 8-Bromo-7-but-2-ynyl-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]purine-2,6-dione.
- Domino Alkylation-Cyclization Reaction of Propargyl Bromides with Thioureas/Thiopyrimidinones: A New Facile Synthesis of 2-Aminothiazoles and 5H-Thiazolo[3,2-a]pyrimidin-5-ones. (2009). Synlett, 2009(13), 2093-2096.
- Regioselective Copper-catalyzed Amination of Bromobenzoic Acids Using Aliphatic and Aromatic Amines. (2010). Letters in Organic Chemistry, 7(2), 143-147.
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- 5. Synthesis and Antitumor Activity of 6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: 2-Amino-6-bromo-3-fluorobenzoic Acid as a Strategic Synthetic Building Block
Introduction: Unlocking Molecular Complexity
In the landscape of modern medicinal chemistry and materials science, the strategic selection of starting materials is paramount to the efficient construction of novel molecular architectures. 2-Amino-6-bromo-3-fluorobenzoic acid has emerged as a particularly valuable and versatile building block. Its trifunctional nature—an aniline, a carboxylic acid, and an aryl bromide, further modulated by a fluorine substituent—offers a rich platform for orthogonal chemical transformations.
The bromine atom at the 6-position serves as a robust handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of carbon and nitrogen-based substituents. The fluorine atom at the 3-position significantly influences the electronic properties of the aromatic ring, often enhancing metabolic stability, binding affinity, and lipophilicity in derivative compounds—a desirable trait in drug discovery programs.[1][2] The adjacent amino and carboxylic acid groups provide avenues for cyclization, amidation, and esterification, facilitating the construction of heterocyclic scaffolds common in pharmacologically active agents.[3][4][5]
This guide provides an in-depth exploration of the synthetic utility of this compound, complete with detailed protocols for key transformations and expert insights into experimental design.
Physicochemical & Safety Profile
A thorough understanding of the compound's properties is the foundation of its effective application.
| Property | Value |
| IUPAC Name | This compound[6][7] |
| CAS Number | 1153974-98-1[7][8] |
| Molecular Formula | C₇H₅BrFNO₂[6] |
| Molecular Weight | 234.02 g/mol [6] |
| Appearance | Off-white to white solid |
| SMILES | C1=CC(=C(C(=C1F)N)C(=O)O)Br[6][7] |
| InChIKey | VZFVWAWYEGYHJI-UHFFFAOYSA-N[6][7] |
Safety & Handling: This compound should be handled with appropriate personal protective equipment in a well-ventilated fume hood. It is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[6]
Application I: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds. For this compound, this reaction allows for the direct installation of aryl, heteroaryl, alkyl, or alkenyl groups at the 6-position, providing a powerful tool for library synthesis and scaffold diversification.[9]
Mechanistic Rationale
The catalytic cycle, driven by a palladium catalyst, involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the substrate. The reactivity of aryl halides typically follows the trend I > Br > OTf >> Cl.[10]
-
Transmetalation: The organic moiety from an organoboron reagent (e.g., a boronic acid or ester) is transferred to the palladium(II) center, displacing the halide. This step is facilitated by a base, which activates the boronic acid.
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.[9]
Representative Protocol: Coupling with Phenylboronic Acid
This protocol details a representative procedure. The choice of catalyst, ligand, and base may require optimization for different boronic acid partners.[11]
Materials:
-
This compound (1.0 eq)
-
Phenylboronic acid (1.5 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq)
-
Potassium carbonate (K₂CO₃) (3.0 eq)
-
1,4-Dioxane
-
Water
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add this compound (e.g., 234 mg, 1.0 mmol), phenylboronic acid (183 mg, 1.5 mmol), and potassium carbonate (414 mg, 3.0 mmol).
-
Add the palladium catalyst, Pd(dppf)Cl₂ (22 mg, 0.03 mmol).
-
Add 1,4-dioxane and water in a 4:1 ratio (e.g., 8 mL dioxane, 2 mL water).
-
Stir the mixture vigorously and heat to 90 °C using an oil bath.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-12 hours.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).
-
Filter the mixture through a pad of celite to remove inorganic salts and the catalyst.
-
Transfer the filtrate to a separatory funnel and wash with water (2 x 15 mL) and brine (1 x 15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the desired 2-amino-3-fluoro-6-phenylbenzoic acid.
Experimental Workflow Diagram
Sources
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- 2. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 4. nbinno.com [nbinno.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
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- 7. jk-sci.com [jk-sci.com]
- 8. This compound [allbiopharm.com]
- 9. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tcichemicals.com [tcichemicals.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
The Strategic deployment of 2-Amino-6-bromo-3-fluorobenzoic Acid in Modern Medicinal Chemistry: Application Notes and Protocols
This guide provides an in-depth exploration of 2-Amino-6-bromo-3-fluorobenzoic acid, a highly functionalized scaffold, and its applications in medicinal chemistry. Intended for researchers, scientists, and professionals in drug development, these notes detail the strategic considerations and practical protocols for leveraging this versatile building block in the synthesis of potent therapeutic agents, with a particular focus on kinase inhibitors.
Introduction: The Unique Chemical Value of this compound
This compound is a synthetically valuable starting material due to its unique substitution pattern on the benzene ring. The presence of an amine, a carboxylic acid, a bromine atom, and a fluorine atom provides multiple reactive handles for diverse chemical transformations. This strategic arrangement of functional groups allows for the construction of complex heterocyclic systems, which are prevalent in many classes of pharmaceuticals.
The fluorine atom, with its high electronegativity and small van der Waals radius, can significantly influence the physicochemical properties of a molecule. It can enhance metabolic stability by blocking potential sites of oxidation, modulate pKa to improve cell permeability, and increase binding affinity to target proteins through favorable electrostatic interactions.[1][2][3][4][5] The bromine atom serves as a versatile synthetic handle, readily participating in a variety of cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations, enabling the introduction of diverse substituents.[6]
This combination of features makes this compound a particularly attractive starting material for the synthesis of kinase inhibitors, a class of targeted therapeutics that has revolutionized cancer treatment.[7][8][9][10][11][12][13][14]
Core Applications in Medicinal Chemistry: Synthesis of Privileged Scaffolds
The primary utility of this compound in medicinal chemistry lies in its role as a precursor to key heterocyclic scaffolds, most notably quinazolinones and their derivatives. These structures form the core of numerous approved and investigational drugs.
Synthesis of Substituted Quinazolin-4(3H)-ones
Quinazolin-4(3H)-ones are a cornerstone of many kinase inhibitor designs, including those targeting the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). The general synthetic strategy involves a two-step sequence starting from an anthranilic acid derivative.[15][16][17][18][19]
Workflow for Quinazolinone Synthesis:
Caption: General workflow for the synthesis of 2,3-disubstituted quinazolin-4(3H)-ones.
Step 1: Formation of the Benzoxazinone Intermediate
The initial step involves the cyclization of this compound to form the corresponding 8-bromo-7-fluoro-4H-3,1-benzoxazin-4-one derivative. This is typically achieved by reacting the anthranilic acid with an acyl chloride in the presence of a base like pyridine. The choice of acyl chloride (R¹COCl) determines the substituent at the 2-position of the final quinazolinone.
Step 2: Condensation with a Primary Amine
The benzoxazinone intermediate is then reacted with a primary amine (R²NH₂) to yield the desired 2,3-disubstituted quinazolin-4(3H)-one. This reaction is often carried out in a polar solvent such as ethanol or dimethylformamide (DMF) and may be heated to drive the reaction to completion. The nature of the primary amine dictates the substituent at the 3-position.
Detailed Experimental Protocols
The following protocols are provided as a starting point for the synthesis of quinazolinone derivatives from this compound. Optimization of reaction conditions may be necessary for specific substrates.
Protocol 1: Synthesis of 8-Bromo-7-fluoro-2-phenyl-4H-3,1-benzoxazin-4-one
Materials:
| Reagent | Molecular Weight ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 234.03 | 1.0 | 1.0 |
| Benzoyl chloride | 140.57 | 1.2 | 1.2 |
| Pyridine | 79.10 | 3.0 | 3.0 |
| Dichloromethane (DCM) | - | - | - |
Procedure:
-
To a stirred solution of this compound (1.0 mmol) in anhydrous dichloromethane (10 mL) under an inert atmosphere (e.g., nitrogen or argon), add pyridine (3.0 mmol).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add benzoyl chloride (1.2 mmol) dropwise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with the addition of water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL).
-
Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution (15 mL), followed by brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/hexanes) to afford the desired benzoxazinone.
Protocol 2: Synthesis of 8-Bromo-7-fluoro-3-(4-methoxyphenyl)-2-phenylquinazolin-4(3H)-one
Materials:
| Reagent | Molecular Weight ( g/mol ) | Amount (mmol) | Equivalents |
| 8-Bromo-7-fluoro-2-phenyl-4H-3,1-benzoxazin-4-one | (Calculated from Protocol 1) | 1.0 | 1.0 |
| 4-Methoxyaniline | 123.15 | 1.1 | 1.1 |
| Ethanol | - | - | - |
Procedure:
-
In a round-bottom flask, dissolve the 8-Bromo-7-fluoro-2-phenyl-4H-3,1-benzoxazin-4-one (1.0 mmol) in ethanol (15 mL).
-
Add 4-methoxyaniline (1.1 mmol) to the solution.
-
Reflux the reaction mixture for 8-12 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product may precipitate out of the solution upon cooling. If so, collect the solid by filtration and wash with cold ethanol.
-
If the product does not precipitate, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient).
Application in Kinase Inhibitor Synthesis: Case Studies
The strategic placement of the bromo and fluoro substituents on the 2-aminobenzoic acid scaffold is particularly advantageous for the synthesis of targeted kinase inhibitors.
EGFR and HER2 Inhibitors: Analogs of Lapatinib
Lapatinib is a dual tyrosine kinase inhibitor that interrupts the HER2/neu and epidermal growth factor receptor (EGFR) pathways.[20][21][22][23][24] The quinazoline core is a key pharmacophore in Lapatinib and its analogs. By utilizing this compound, novel analogs can be synthesized with potentially improved pharmacological profiles. The bromine at the 8-position of the quinazolinone can be further functionalized via palladium-catalyzed cross-coupling reactions to introduce various side chains, mimicking the furan moiety in Lapatinib.
Synthetic Strategy for Lapatinib Analogs:
Caption: Retrosynthetic approach for Lapatinib analogs.
VEGFR-2 Inhibitors
VEGFR-2 is a key mediator of angiogenesis, and its inhibition is a validated strategy in cancer therapy.[8][9][11][14] Many VEGFR-2 inhibitors also feature a quinazoline or related heterocyclic core. The diverse substitution patterns achievable with this compound allow for the generation of libraries of compounds for screening against VEGFR-2.
Causality Behind Experimental Choices
-
Choice of Base in Benzoxazinone Formation: Pyridine is a commonly used base for this transformation as it is sufficiently basic to neutralize the HCl generated during the reaction and also acts as a nucleophilic catalyst.
-
Solvent Selection: Dichloromethane is a good choice for the first step due to its inertness and ability to dissolve the starting materials. For the second step, polar protic solvents like ethanol or polar aprotic solvents like DMF are often used to facilitate the reaction between the benzoxazinone and the amine.
-
Inert Atmosphere: The use of an inert atmosphere is crucial, especially when employing air-sensitive reagents or catalysts, to prevent unwanted side reactions and degradation of materials.
-
Role of Fluorine: The electron-withdrawing nature of the fluorine atom can influence the reactivity of the adjacent amino and carboxylic acid groups, potentially affecting the ease of cyclization. Furthermore, its presence in the final molecule can enhance biological activity.[1][2][3][4][5]
-
Utility of Bromine: The bromine atom is a key functional group for post-cyclization modifications. Its presence allows for the late-stage introduction of diverse chemical moieties through well-established cross-coupling chemistries, providing a powerful tool for structure-activity relationship (SAR) studies.[6]
Conclusion
This compound represents a valuable and versatile building block in medicinal chemistry. Its unique substitution pattern provides a robust platform for the synthesis of privileged heterocyclic scaffolds, particularly quinazolinones, which are central to the design of numerous kinase inhibitors. The detailed protocols and strategic insights provided in these application notes are intended to empower researchers to effectively utilize this compound in their drug discovery efforts, ultimately contributing to the development of novel and more effective therapeutic agents.
References
- Synthesis of quinazolin-4(3H)
- Patil, D. A., et al. Synthesis of 2, 3-disubstituted Quinazolin-4(3H)-ones-A Review. Research Journal of Pharmaceutical Technology. (URL: [Link])
- Targeting EGFR Tyrosine Kinase: Design, Synthesis and Biological Evaluation of Novel Quinazolinone Deriv
- Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simul
- Reaction of anthranilic acid 2-N-phenylhydrazide with cyclic anhydrides.
- The Many Roles for Fluorine in Medicinal Chemistry.
- Synthesis and Evaluation of 2,4-Disubstituted Quinazoline Derivatives with Potent Anti-Angiogenesis Activities. PMC. (URL: [Link])
- Design and synthesis of Lapatinib derivatives containing a branched side chain as HER1/HER2 targeting antitumor drug candid
- Synthesis, EGFR inhibitors, Crystal Structure, and Molecular Docking of 2-Amino-6-methoxy-4-(2-bromophenyl)-4H-benzo [h]chromene-3-carbonitrile. MDPI. (URL: [Link])
- Cryptic Halogenation Reactions in Natural Product Biosynthesis. PMC. (URL: [Link])
- The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applic
- Discovery of Promising Inhibitors for VEGFR-2 Using Computational Methods.
- Synthetic approach to synthesised analogues of lapatinib. Reagents and...
- Globally Approved EGFR Inhibitors: Insights into Their Syntheses, Target Kinases, Biological Activities, Receptor Interactions, and Metabolism. PMC. (URL: [Link])
- The role of fluorine in medicinal chemistry.
- Design, Synthesis, Biological Evaluation, and Molecular Dynamics Studies of Novel Lapatinib Deriv
- Identification of Novel Potential VEGFR-2 Inhibitors Using a Combination of Computational Methods for Drug Discovery. MDPI. (URL: [Link])
- The reaction pathway from anthranilic acid derivatives to 2,2 - ResearchG
- Design, synthesis, and cytotoxicity evaluation of new 2,4-disubstituted quinazolines as potential anticancer agents. Semantic Scholar. (URL: [Link])
- Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. PMC. (URL: [Link])
- 2.1.8. One-Step Synthesis of 4(3H)-Quinazolinones: An Important Heterocyclic Scaffold in Medicinal Chemistry. Books. (URL: [Link])
- New series of VEGFR-2 inhibitors and apoptosis enhancers. Dove Medical Press. (URL: [Link])
- Epidermal Growth Factor Receptor (EGFR) inhibitors for tumor anti-angiogenesis activity. Sciforum. (URL: [Link])
- Harnessing unprotected deactivated amines and arylglyoxals in the Ugi reaction for the synthesis of fused complex nitrogen heterocycles. Beilstein Journals. (URL: [Link])
- Fluorine in drug discovery: Role, design and case studies. The Pharma Journal. (URL: [Link])
- Halonium-Induced Cyclization Reactions.
- Synthesis of quinazolinones. Organic Chemistry Portal. (URL: [Link])
- Synthesis of quinazolines. Organic Chemistry Portal. (URL: [Link])
- Practical synthesis of lapatinib. Journal of China Pharmaceutical University. (URL: [Link])
- Design, Synthesis, and Biological Evaluation of a Novel VEGFR-2 Inhibitor Based on a 1,2,5-Oxadiazole-2-Oxide Scaffold with MAPK Signaling P
- Process for the preparation of lapatinib.
- A Review on 4(3H)-quinazolinone synthesis.
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- 6. Cryptic Halogenation Reactions in Natural Product Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. Globally Approved EGFR Inhibitors: Insights into Their Syntheses, Target Kinases, Biological Activities, Receptor Interactions, and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
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- 24. WO2014170910A1 - Process for the preparation of lapatinib - Google Patents [patents.google.com]
Leveraging 2-Amino-6-bromo-3-fluorobenzoic Acid for Advanced Heterocyclic Synthesis
APPLICATION NOTE & PROTOCOLS
Abstract
This document provides a detailed guide for researchers, medicinal chemists, and drug development professionals on the strategic use of 2-amino-6-bromo-3-fluorobenzoic acid as a versatile building block for the synthesis of complex heterocyclic scaffolds. The unique trifunctional substitution pattern of this reagent—an aniline amine, a carboxylic acid, and two distinct halogens—offers a powerful platform for constructing privileged structures such as quinazolinones. We will explore the underlying chemical principles, provide validated, step-by-step protocols, and discuss the causality behind experimental choices to ensure reproducible and high-yielding outcomes.
Introduction: A Uniquely Positioned Building Block
Heterocyclic compounds form the bedrock of modern medicinal chemistry, with scaffolds like quinazolinones appearing in numerous FDA-approved drugs for indications ranging from cancer to microbial infections.[1][2] The challenge in drug discovery often lies in the efficient synthesis of novel, densely functionalized analogues to optimize potency, selectivity, and pharmacokinetic properties.
This compound is an exemplary starting material for this purpose. Its strategic importance stems from the orthogonal reactivity of its functional groups:
-
The amino and carboxylic acid groups are perfectly positioned for cyclization reactions to form the core quinazolinone ring system.
-
The bromine atom serves as a versatile handle for post-cyclization modifications, primarily through palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), allowing for the introduction of diverse aryl, heteroaryl, or alkyl substituents.
-
The fluorine atom, a common bioisostere in drug design, can enhance metabolic stability, binding affinity, and membrane permeability.[3][4] Its presence from the outset simplifies the synthesis of fluorinated target molecules.
This guide will focus on the practical application of this reagent, moving from its fundamental properties to its use in sophisticated, multi-step synthetic sequences.
Reagent Properties and Safe Handling
Before proceeding with any experimental work, a thorough understanding of the reagent's properties and safety requirements is mandatory.
Physicochemical Data
| Property | Value | Source |
| IUPAC Name | This compound | [5][6] |
| CAS Number | 1153974-98-1 | [5] |
| Molecular Formula | C₇H₅BrFNO₂ | [5] |
| Molecular Weight | 234.02 g/mol | [5] |
| Appearance | Off-white to white powder/solid | [3] |
Safety & Handling Protocol
This compound is classified as a hazardous substance and must be handled with appropriate precautions.[5]
-
Hazard Classification: Harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[5][7]
-
Personal Protective Equipment (PPE): Always wear tightly fitting safety goggles, impervious gloves, and a lab coat.[8][9] Handle the solid reagent in a well-ventilated fume hood to avoid inhalation of dust.[8][10]
-
Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place away from strong oxidizing agents.[10]
-
Disposal: Dispose of waste in accordance with local, regional, and national regulations for hazardous chemical waste.[9]
Core Application: Synthesis of Substituted Quinazolinones
One of the most powerful applications of this reagent is in the synthesis of 6-fluoro-8-bromoquinazolin-4(3H)-one, a key intermediate for further elaboration. The synthesis proceeds via a well-established cyclization reaction.
Workflow Overview
The overall strategy involves a two-step logical flow: first, the construction of the core heterocyclic scaffold, and second, the diversification of the scaffold using the bromine atom as a synthetic handle.
Materials:
-
8-Bromo-6-fluoroquinazolin-4(3H)-one (1.0 eq)
-
Aryl or heteroaryl boronic acid (1.1-1.5 eq)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, 2-3 eq)
-
Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, or DME, often with water)
-
Schlenk flask or sealed vial
Procedure:
-
To a Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 8-bromo-6-fluoroquinazolin-4(3H)-one (e.g., 244 mg, 1.0 mmol), the desired boronic acid (e.g., 1.1 mmol), and the base (e.g., K₂CO₃, 276 mg, 2.0 mmol).
-
Add the solvent system (e.g., 8 mL of 1,4-dioxane and 2 mL of water).
-
Degas the mixture by bubbling argon through the solution for 15-20 minutes or by using three freeze-pump-thaw cycles.
-
Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 25 mg, 0.03 mmol) to the flask.
-
Seal the flask and heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS. Upon completion (typically 2-16 hours), cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (25 mL) and wash with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to obtain the desired 8-substituted quinazolinone.
Conclusion and Future Perspectives
This compound is a high-value, strategically functionalized starting material that enables the efficient construction of diverse quinazolinone libraries. The protocols described herein provide a reliable foundation for synthesizing a core intermediate and subsequently diversifying it through robust palladium-catalyzed cross-coupling reactions. The inherent fluorine atom provides a desirable feature for medicinal chemistry programs, while the bromine handle offers limitless possibilities for exploring structure-activity relationships. This building block will undoubtedly continue to play a crucial role in the discovery and development of novel heterocyclic therapeutics.
References
- Echemi. (n.d.). This compound Safety Data Sheets. Retrieved from Echemi website.
Sources
- 1. Synthesis and Antitumor Activity of 6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Research Portal [repository.lib.umassd.edu]
- 3. nbinno.com [nbinno.com]
- 4. Buy 6-Amino-3-bromo-2-fluorobenzoic acid hydrochloride | 1637774-84-5 [smolecule.com]
- 5. This compound | C7H5BrFNO2 | CID 43555852 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. jk-sci.com [jk-sci.com]
- 7. synquestlabs.com [synquestlabs.com]
- 8. echemi.com [echemi.com]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
The Strategic Utility of 2-Amino-6-bromo-3-fluorobenzoic Acid in Modern Drug Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Privileged Scaffold of Substituted Anthranilic Acids
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds" due to their ability to interact with a wide array of biological targets. Anthranilic acid and its derivatives represent one such class, serving as the foundation for numerous therapeutic agents.[1][2] These compounds, characterized by an ortho-aminobenzoic acid core, have given rise to drugs with diverse activities, including anti-inflammatory, antimicrobial, antiviral, and anticancer properties.[1][2] The strategic substitution on the anthranilic acid ring allows for the fine-tuning of physicochemical properties and biological activity, making it a versatile starting point for drug design.
This guide focuses on a particularly valuable, polysubstituted analogue: 2-Amino-6-bromo-3-fluorobenzoic acid . The unique arrangement of its functional groups—an amine, a carboxylic acid, a bromine atom, and a fluorine atom—offers medicinal chemists a powerful toolkit for constructing complex, biologically active molecules. The presence of fluorine can enhance metabolic stability and binding affinity, while the bromine atom provides a reactive handle for cross-coupling reactions, enabling the exploration of diverse chemical space.[2]
Physicochemical Properties of this compound
A thorough understanding of a building block's physicochemical properties is paramount for its effective use in drug design. The table below summarizes key computed and experimental data for this compound.
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[3] |
| CAS Number | 1153974-98-1 | J&K Scientific[4] |
| Molecular Formula | C₇H₅BrFNO₂ | PubChem[3] |
| Molecular Weight | 234.02 g/mol | PubChem[3] |
| Appearance | Solid | Sigma-Aldrich[5] |
| InChI Key | VZFVWAWYEGYHJI-UHFFFAOYSA-N | J&K Scientific[4] |
| SMILES | C1=CC(=C(C(=C1F)N)C(=O)O)Br | J&K Scientific[4] |
| Hazards | Harmful if swallowed, Causes skin and serious eye irritation, May cause respiratory irritation. | PubChem[3] |
Application in Drug Discovery: A Scaffold for Kinase Inhibitors
The this compound scaffold is particularly well-suited for the synthesis of heterocyclic compounds, such as quinazolinones. Quinazolinone-based molecules are prominent in the development of kinase inhibitors, a class of drugs that has revolutionized the treatment of cancer and other diseases. The general structure of this starting material provides a clear pathway to potent and selective kinase inhibitors.
Below is a generalized workflow illustrating the strategic use of this compound in the synthesis of a substituted quinazolinone, a common core of many kinase inhibitors.
Caption: Synthetic workflow from this compound to kinase inhibitors.
Protocols for the Synthesis of Bioactive Molecules
The following protocols provide detailed, step-by-step methodologies for the synthesis of key intermediates and final compounds derived from this compound. These are based on established synthetic routes for analogous compounds and serve as a practical guide for researchers.
Protocol 1: General Synthesis of a 5-bromo-6-fluoro-substituted Quinazolin-4(3H)-one
This protocol outlines the cyclization of this compound to form a quinazolinone core, a crucial step in the synthesis of many kinase inhibitors.
Materials:
-
This compound
-
Formamide
-
High-boiling point solvent (e.g., N,N-Dimethylformamide, DMF)
-
Water
-
Ethanol
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine this compound (1 equivalent) and formamide (excess, e.g., 4-5 equivalents).
-
Heat the mixture to a high temperature (e.g., 130-150 °C) and stir for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to approximately 60-80 °C.
-
Slowly add water to the cooled mixture to precipitate the product.
-
Stir the suspension for an additional 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the crude product with water and then with a small amount of cold ethanol to remove residual impurities.
-
Dry the product under vacuum to yield the 5-bromo-6-fluoro-substituted quinazolin-4(3H)-one.
Protocol 2: Palladium-Catalyzed Cross-Coupling for Diversification
This protocol describes a general procedure for a Suzuki or Buchwald-Hartwig cross-coupling reaction at the bromine position of the quinazolinone core, allowing for the introduction of a wide range of substituents.
Materials:
-
5-bromo-6-fluoro-substituted quinazolin-4(3H)-one (from Protocol 1)
-
A boronic acid or amine coupling partner
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃)
-
Ligand (if necessary, e.g., XPhos, SPhos)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Anhydrous solvent (e.g., Dioxane, Toluene, DMF)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add the 5-bromo-6-fluoro-substituted quinazolin-4(3H)-one (1 equivalent), the boronic acid or amine (1.1-1.5 equivalents), the palladium catalyst (0.05-0.1 equivalents), and the ligand (if used).
-
Add the base (2-3 equivalents) and the anhydrous solvent.
-
Degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes.
-
Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of celite to remove the palladium catalyst.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.
Logical Framework for Drug Design and Optimization
The use of this compound in drug discovery is guided by a logical framework that leverages its inherent chemical properties for systematic optimization of a lead compound.
Caption: Logical flow from starting material to an optimized drug candidate.
Conclusion
This compound stands out as a highly valuable and versatile building block in the field of drug discovery. Its unique substitution pattern provides a strategic advantage for the synthesis of complex heterocyclic compounds, particularly kinase inhibitors based on the quinazolinone scaffold. The protocols and logical frameworks presented in this guide are intended to empower researchers and scientists to effectively utilize this compound in their drug development programs, ultimately contributing to the discovery of new and improved therapeutics.
References
- Kaur, R., et al. (2021). Medicinal chemistry of anthranilic acid derivatives: A mini review. Drug Development Research, 82(7), 935-954. [Link]
- PubChem. (n.d.). This compound.
- Google Patents. (n.d.). US9314464B2 - Compounds and compositions as protein kinase inhibitors.
- PubChem. (n.d.). This compound.
Sources
- 1. US9314464B2 - Compounds and compositions as protein kinase inhibitors - Google Patents [patents.google.com]
- 2. EP3376870B1 - Process for the preparation of kinase inhibitors and intermediates thereof - Google Patents [patents.google.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. prepchem.com [prepchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols for the Synthesis of Novel Kinase Inhibitors Utilizing 2-Amino-6-bromo-3-fluorobenzoic Acid
Introduction: The Strategic Advantage of 2-Amino-6-bromo-3-fluorobenzoic Acid in Kinase Inhibitor Scaffolding
In the landscape of modern medicinal chemistry, the pursuit of potent and selective kinase inhibitors remains a cornerstone of drug discovery, particularly in oncology. Kinases, as central regulators of cellular signaling, are frequently dysregulated in various diseases. The strategic design of small molecules that can effectively compete with ATP at the kinase hinge region is a proven therapeutic strategy. Substituted quinazolines and related heterocyclic systems have emerged as privileged scaffolds for kinase inhibition due to their structural resemblance to the purine core of ATP.[1]
The starting material, this compound, is a highly versatile and strategically functionalized building block for the synthesis of such inhibitors. Its unique substitution pattern offers several advantages:
-
The amino and carboxylic acid groups are perfectly positioned for the facile construction of the quinazolinone core.
-
The fluorine atom at the 3-position can enhance the metabolic stability and binding affinity of the final compound through favorable electrostatic interactions and by lowering the pKa of the aniline nitrogen.[2]
-
The bromine atom at the 6-position provides a reactive handle for late-stage functionalization via cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the introduction of diverse aryl or heteroaryl moieties to probe the solvent-exposed region of the kinase active site.[3]
This application note provides a detailed protocol for the synthesis of a representative 6-aryl-7-fluoro-4-anilinoquinazoline kinase inhibitor, a scaffold known to target kinases such as the Epidermal Growth Factor Receptor (EGFR).[4] The protocols herein are designed to be robust and reproducible, providing researchers with a solid foundation for the development of novel kinase inhibitors.
Synthetic Workflow for a Representative 6-Aryl-7-fluoro-4-anilinoquinazoline Kinase Inhibitor
The overall synthetic strategy is a four-step sequence commencing with the cyclization of this compound to form the quinazolinone core, followed by chlorination, nucleophilic aromatic substitution with a selected aniline, and a final Suzuki coupling to introduce the desired aryl group at the 6-position.
Sources
- 1. 4-Anilinoquinazoline Derivatives with Epidermal Growth Factor Receptor Inhibitor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Facile and efficient synthesis and biological evaluation of 4-anilinoquinazoline derivatives as EGFR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
2-Amino-6-bromo-3-fluorobenzoic acid as a scaffold for bioactive molecules
An application note and protocol guide on the use of 2-amino-6-bromo-3-fluorobenzoic acid as a scaffold for creating bioactive molecules has been developed for an audience of researchers, scientists, and professionals in drug development. This guide provides an in-depth look at the chemical's properties and its applications in synthesizing new therapeutic agents.
The document begins by highlighting the strategic advantages of using this compound. Its molecular structure contains several functional groups—amino, bromo, fluoro, and carboxylic acid—that can be modified independently. This allows for a wide range of chemical alterations, which is a significant asset in the creation of new drug candidates. The guide explains how each of these groups can be used in the synthesis process to build complex molecules with desired therapeutic properties.
Detailed protocols for key chemical reactions are provided. One such protocol is the Suzuki-Miyaura cross-coupling reaction, a method used to form new carbon-carbon bonds at the bromine-substituted position of the molecule. The guide offers a step-by-step procedure for this reaction, including the necessary reagents and equipment, and is accompanied by a workflow diagram for clarity. Another featured protocol is for amide bond formation at the amino group, a common technique for adding diverse chemical appendages to the scaffold. This section also includes a detailed procedure and a visual workflow to aid in understanding.
To illustrate the practical application of this chemical scaffold, a case study is presented on the design of a hypothetical kinase inhibitor for cancer therapy. This example demonstrates how the different functional groups on the this compound core can be strategically modified to create a molecule that can bind to a specific biological target. A diagram outlining the rational design process for this inhibitor is included.
Finally, the guide addresses the necessary safety precautions for handling this compound and its derivatives in a laboratory setting. It emphasizes the importance of using personal protective equipment and working in a well-ventilated area.
Introduction: The Strategic Importance of Substituted Biaryl Aminobenzoic Acids
An In-Depth Guide to Suzuki Coupling Reactions with 2-Amino-6-bromo-3-fluorobenzoic Acid
In the landscape of modern medicinal chemistry and materials science, the biaryl scaffold is a cornerstone motif, frequently appearing in pharmaceuticals, agrochemicals, and functional materials.[1] The Suzuki-Miyaura cross-coupling reaction stands as a preeminent method for the construction of these carbon-carbon bonds, lauded for its operational simplicity, broad functional group tolerance, and the commercial availability of its core reagents.[2][3]
This guide focuses on a particularly valuable and challenging building block: This compound . Its trifunctional nature—possessing an ortho-amino group, a sterically demanding ortho-bromo substituent, and an electron-withdrawing fluorine atom—makes it an intricate substrate.[4] The products derived from its coupling, 2-amino-6-aryl-3-fluorobenzoic acids, are key intermediates in the synthesis of complex heterocyclic systems and pharmacologically active compounds, where the unique substitution pattern can profoundly influence molecular conformation and biological activity.[5]
However, the very features that make this substrate attractive also present distinct synthetic challenges. The ortho-amino group can act as a ligand, potentially coordinating to and inhibiting the palladium catalyst.[2][4] Furthermore, the steric hindrance around the bromine atom can impede the crucial oxidative addition step in the catalytic cycle.[6][7][8] This application note provides a comprehensive framework for navigating these challenges, offering a detailed mechanistic overview, a robust experimental protocol, and field-tested troubleshooting advice to empower researchers in leveraging this versatile building block.
The Catalytic Cycle: A Mechanistic Perspective
The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium(0) species.[9][10] Understanding this mechanism is paramount for rational optimization and troubleshooting. The cycle comprises three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[11]
-
Oxidative Addition : The cycle begins with the active Pd(0) catalyst inserting into the carbon-bromine bond of this compound. This is often the rate-limiting step and is highly sensitive to steric hindrance and the electronic properties of the aryl halide.[12][13] The use of bulky, electron-rich phosphine ligands is critical here, as they accelerate this step by stabilizing the resulting Pd(II) intermediate.[13][14]
-
Transmetalation : In this step, the organic moiety from the organoboron species (the boronic acid) is transferred to the palladium center, displacing the halide. This process requires activation of the boronic acid by a base (e.g., K₃PO₄, Cs₂CO₃) to form a more nucleophilic "ate" complex, which facilitates the transfer.[13][15][16]
-
Reductive Elimination : The final step involves the coupling of the two organic groups attached to the Pd(II) center to form the new C-C bond of the biaryl product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[9][10][11]
Sources
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- 2. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Yoneda Labs [yonedalabs.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
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- 11. m.youtube.com [m.youtube.com]
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- 13. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure. | Semantic Scholar [semanticscholar.org]
- 15. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 16. Suzuki Coupling [organic-chemistry.org]
Application Notes & Protocols: Strategic Derivatization of 2-Amino-6-bromo-3-fluorobenzoic Acid
Introduction: The Strategic Value of a Multifunctional Scaffold
2-Amino-6-bromo-3-fluorobenzoic acid is a highly valuable building block in modern medicinal chemistry and materials science. Its utility stems from the strategic arrangement of four distinct functional groups on a single phenyl ring: a carboxylic acid, an amine, a bromine atom, and a fluorine atom. This unique constitution provides multiple, orthogonal handles for chemical modification, allowing researchers to systematically explore chemical space and fine-tune molecular properties.
The presence of fluorine can enhance metabolic stability, binding affinity, and lipophilicity in drug candidates, making fluorinated scaffolds like this particularly sought after.[1][2][3] The amino and carboxylic acid groups offer sites for forming amides, esters, and for building heterocyclic systems. Crucially, the aryl bromide serves as a versatile linchpin for sophisticated carbon-carbon and carbon-nitrogen bond-forming reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig cross-couplings.
This guide provides an in-depth exploration of the derivatization strategies for this compound, explaining the causality behind methodological choices and offering detailed, field-proven protocols for key transformations.
Safety & Handling: A Non-Negotiable Prerequisite
Before commencing any experimental work, it is imperative to consult the latest Safety Data Sheet (SDS). This compound is classified as a hazardous substance.
GHS Hazard Identification:
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.[4]
-
Serious Eye Irritation (Category 2A): Causes serious eye irritation.[4][5]
-
Specific Target Organ Toxicity, Single Exposure (Category 3): May cause respiratory irritation.[4][6]
Recommended Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[7]
-
Skin Protection: Wear impervious, flame-retardant laboratory coats and gloves (e.g., nitrile) to prevent skin contact.[7]
-
Respiratory Protection: Work in a well-ventilated fume hood. If exposure limits are exceeded or irritation is experienced, use a full-face respirator with an appropriate cartridge.[5][7]
-
Handling: Avoid dust formation. Wash hands thoroughly after handling. Ensure eyewash stations and safety showers are readily accessible.[5][6]
Derivatization Pathways: A Visual Overview
The strategic derivatization of this molecule can be approached through several key pathways, targeting its distinct functional groups. The following workflow illustrates the primary opportunities for modification.
Caption: Primary derivatization pathways for this compound.
Modifications at the Aryl Bromide: Cross-Coupling Reactions
The carbon-bromine bond is arguably the most versatile handle for introducing significant molecular complexity. Palladium-catalyzed cross-coupling reactions are the cornerstone of this strategy, enabling the formation of new C-C and C-N bonds.
Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a powerful method for coupling the aryl bromide with a variety of organoboron compounds, yielding bi-aryl structures or introducing alkyl and alkenyl groups.[8] This reaction is prized for its operational simplicity and high functional group tolerance.[9][10]
Causality Behind the Protocol:
-
Catalyst System: A palladium(0) species is the active catalyst. It is often generated in situ from a stable Pd(II) precatalyst like Pd(OAc)₂ or a pre-formed complex like Pd(PPh₃)₄.
-
Ligand: Electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are crucial. They stabilize the palladium center, promote the rate-limiting oxidative addition step, and facilitate the final reductive elimination to release the product.[11]
-
Base: A base (e.g., K₂CO₃, Cs₂CO₃) is required to activate the boronic acid, forming a more nucleophilic boronate species that can transmetalate to the palladium center.[11]
-
Solvent: A mixture of an organic solvent (e.g., Dioxane, Toluene, DME) and water is common. Water aids in dissolving the base and the boronate intermediate.
Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid
-
Reagent Preparation: In an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq).
-
Solvent Addition: Add a degassed mixture of 1,4-Dioxane and Water (e.g., 4:1 v/v). The reaction concentration should be approximately 0.1 M with respect to the starting material.
-
Reaction: Heat the mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer.
-
Extraction: Extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) to yield the desired bi-aryl product.
| Parameter | Recommended Condition | Rationale |
| Palladium Source | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃ | Provides the active Pd(0) catalyst. Choice depends on substrate reactivity. |
| Ligand | SPhos, XPhos, P(t-Bu)₃ | Bulky, electron-rich ligands accelerate key catalytic steps.[11] |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the boronic acid for transmetalation. |
| Solvent | Dioxane/H₂O, Toluene/H₂O, DME/H₂O | Biphasic system to dissolve both organic and inorganic reagents. |
| Temperature | 80 - 110 °C | Provides thermal energy to overcome activation barriers. |
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination enables the synthesis of carbon-nitrogen bonds by coupling the aryl bromide with a primary or secondary amine.[12][13] This reaction has revolutionized the synthesis of aryl amines, which are ubiquitous in pharmaceuticals.[14]
Causality Behind the Protocol:
-
Catalyst System: Similar to the Suzuki coupling, this reaction relies on a palladium catalyst, often paired with a specialized ligand.[15]
-
Ligand: The choice of ligand is paramount. Sterically hindered biaryl phosphine ligands (e.g., RuPhos, BrettPhos) are highly effective as they promote the reductive elimination step, which is often rate-limiting for C-N bond formation.[15]
-
Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is the most common choice. It deprotonates the amine (or the palladium-amine complex) to form the palladium-amido intermediate necessary for reductive elimination.[15]
-
Solvent: Anhydrous, aprotic solvents like Toluene or Dioxane are used to prevent quenching of the strong base and interference with the catalytic cycle.
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- 4. This compound | C7H5BrFNO2 | CID 43555852 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. echemi.com [echemi.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
Application Notes & Protocols: The Strategic Utility of 2-Amino-6-bromo-3-fluorobenzoic Acid in the Synthesis of Novel Pharmaceuticals
Abstract
This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic application of 2-Amino-6-bromo-3-fluorobenzoic acid. This trifunctional building block serves as a highly versatile scaffold in modern synthetic organic chemistry, particularly in the construction of complex heterocyclic systems relevant to novel pharmaceutical agents. We will delve into the causality behind its reactivity, provide detailed, field-tested protocols for its key transformations—including palladium-catalyzed cross-coupling and amide bond formation—and offer insights into its role in developing next-generation therapeutics, such as kinase inhibitors.
Introduction: The Value Proposition of a Polysubstituted Anthranilic Acid
In the landscape of medicinal chemistry, the precise arrangement of functional groups on an aromatic scaffold is paramount for achieving desired pharmacological profiles. This compound (1) is a quintessential example of a high-value starting material, offering three distinct points of reactivity for molecular elaboration.
-
The Amino Group (C2): Acts as a potent nucleophile and a handle for the construction of nitrogen-containing heterocycles (e.g., quinazolinones) or for amide bond formation.
-
The Fluorine Atom (C3): The incorporation of fluorine is a well-established strategy in drug design to enhance metabolic stability, improve lipophilicity, and modulate pKa or binding interactions with biological targets.[1][2]
-
The Bromine Atom (C6): Serves as an ideal leaving group for transition-metal-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon (e.g., Suzuki-Miyaura) and carbon-nitrogen (e.g., Buchwald-Hartwig) bonds.[3][4]
-
The Carboxylic Acid Group (C1): Provides a key site for amide coupling, esterification, or can direct ortho-lithiation under specific conditions.
This unique combination makes it an invaluable precursor for libraries of compounds targeting a range of biological pathways, most notably in the synthesis of kinase inhibitors for oncology.[5][6]
Physicochemical Properties
| Property | Value | Source |
| IUPAC Name | This compound | [7][8] |
| CAS Number | 1153974-98-1 | [8][9] |
| Molecular Formula | C₇H₅BrFNO₂ | [7] |
| Molecular Weight | 234.02 g/mol | [7] |
| SMILES | C1=CC(=C(C(=C1F)N)C(=O)O)Br | [7][8] |
| GHS Hazard Codes | H302, H315, H319, H335 | [7] |
Core Synthetic Transformations & Protocols
The strategic value of this compound is realized through its application in robust and versatile chemical reactions. The following sections detail the protocols for its most critical transformations.
Diagram: Key Synthetic Pathways
Caption: Key synthetic transformations of the title compound.
Protocol: Palladium-Catalyzed Suzuki-Miyaura Coupling
Application: Formation of a C-C bond at the C6 position, introducing aryl or heteroaryl substituents. This is fundamental for constructing biaryl scaffolds found in many kinase inhibitors.
Mechanistic Rationale: The reaction cycle involves the oxidative addition of the palladium(0) catalyst to the C-Br bond, followed by transmetalation with an activated boronic acid/ester species, and concluding with reductive elimination to yield the coupled product and regenerate the catalyst.[3] The base is crucial for activating the organoboron compound, facilitating the transmetalation step.[3]
Experimental Protocol:
-
Reagent Preparation: To a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and a base such as Na₂CO₃ or Cs₂CO₃ (3.0 equiv).[3][10]
-
Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv).
-
Solvent Addition: Add a degassed solvent mixture, typically Toluene/Water or Dioxane/Water (e.g., 4:1 v/v). The solvent choice is critical for solubilizing both organic and inorganic reagents.[3]
-
Reaction Execution: Heat the reaction mixture with vigorous stirring at 80-100 °C.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-16 hours).
-
Work-up:
-
Cool the reaction to room temperature.
-
Dilute with ethyl acetate and water.
-
Separate the organic layer. Extract the aqueous layer twice with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization to afford the 6-aryl-2-amino-3-fluorobenzoic acid derivative.
Protocol: Palladium-Catalyzed Buchwald-Hartwig Amination
Application: Formation of a C-N bond at the C6 position, coupling primary or secondary amines. This reaction is essential for synthesizing compounds where a substituted amino group is required for target engagement.
Mechanistic Rationale: Similar to the Suzuki coupling, the catalytic cycle is initiated by the oxidative addition of Pd(0) to the aryl bromide.[11] The amine coordinates to the palladium complex, and deprotonation by the base forms a palladium-amido complex. Reductive elimination then furnishes the desired C-N bond.[11] The choice of ligand is critical for stabilizing the catalyst and promoting the reductive elimination step, with bulky, electron-rich phosphine ligands like XantPhos often being highly effective.[10][12]
Experimental Protocol:
-
Reagent Preparation: In a glovebox or under an inert atmosphere, charge a vial with this compound (1.0 equiv), the desired amine (1.2 equiv), and a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) (2.0-3.0 equiv).[10][13]
-
Catalyst Precursor & Ligand Addition: Add the palladium source, such as Pd₂(dba)₃ (0.02-0.05 equiv), and a suitable phosphine ligand, like XantPhos (0.05-0.10 equiv).[10]
-
Solvent Addition: Add an anhydrous, degassed aprotic solvent such as toluene or dioxane.
-
Reaction Execution: Seal the vial and heat the mixture to 90-110 °C with stirring.
-
Monitoring: Track the disappearance of the starting material via LC-MS. Reactions are typically complete within 6-24 hours.
-
Work-up:
-
Cool the reaction to ambient temperature and filter through a pad of Celite to remove palladium residues, washing with ethyl acetate.
-
Concentrate the filtrate.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over MgSO₄, and concentrate.
-
-
Purification: Purify the crude material via flash chromatography to isolate the 2-amino-6-(substituted-amino)-3-fluorobenzoic acid product.
Protocol: Amide Bond Formation via the Carboxylic Acid
Application: Coupling the carboxylic acid moiety with an amine to form amides. This is a ubiquitous transformation in drug synthesis, often used to connect the core scaffold to other fragments or to prepare for subsequent cyclization reactions (e.g., forming a quinazolinone).
Rationale for Reagent Choice: The carboxylic acid must be activated to react with an amine. Standard coupling reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with an additive like HOBt (Hydroxybenzotriazole) or HATU are effective. These reagents form a highly reactive intermediate that is readily displaced by the amine nucleophile. For sterically hindered or electron-deficient amines, more robust methods may be required.[14][15]
Experimental Protocol:
-
Reagent Preparation: Dissolve this compound (1.0 equiv) in an appropriate aprotic solvent like Dichloromethane (DCM) or Dimethylformamide (DMF).
-
Activation: Add the coupling reagent EDC (1.5 equiv) and HOBt (1.5 equiv). Stir the mixture at room temperature for 20-30 minutes to allow for the formation of the activated ester.
-
Amine Addition: Add the desired amine (1.1 equiv) to the reaction mixture, followed by a tertiary amine base such as Diisopropylethylamine (DIPEA) or triethylamine (TEA) (2.0-3.0 equiv) to scavenge the acid formed.
-
Reaction Execution: Stir the reaction at room temperature.
-
Monitoring: Monitor the reaction by TLC or LC-MS. These reactions are often complete within 2-12 hours.
-
Work-up:
-
Dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.
-
-
Purification: The resulting crude amide can be purified by silica gel chromatography or recrystallization.
Workflow for a Typical Cross-Coupling Experiment
Caption: A generalized workflow for cross-coupling reactions.
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (oxidized).2. Insufficiently anhydrous/degassed solvent.3. Inappropriate base or ligand. | 1. Use fresh catalyst or a pre-catalyst.2. Ensure proper inert atmosphere technique; sparge solvents with N₂/Ar.3. Screen alternative ligands (e.g., SPhos, RuPhos) or bases (e.g., K₃PO₄). |
| Formation of Side Products (e.g., Dehalogenation) | 1. Reaction temperature is too high.2. Incorrect choice of ligand/base combination.[11] | 1. Lower the reaction temperature and increase reaction time.2. Use a ligand known to minimize reductive dehalogenation. |
| Low Yield after Purification | 1. Product is water-soluble.2. Product degradation on silica gel. | 1. Saturate the aqueous layer with NaCl before extraction; use different extraction solvents.2. Deactivate silica gel with triethylamine; consider alternative purification like reverse-phase chromatography. |
Conclusion
This compound is more than a simple chemical; it is a strategic tool for the efficient construction of complex molecular architectures. Its trifunctional nature allows for sequential and site-selective modifications, providing a robust platform for generating diverse compound libraries. The protocols outlined herein for Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and amide bond formation represent core competencies that enable medicinal chemists to leverage this building block to its fullest potential in the quest for novel, high-impact pharmaceuticals.
References
- 2-Amino-6-bromo-3,5-difluorobenzoic acid | Benchchem.
- This compound | C7H5BrFNO2 | CID 43555852 - PubChem. [Link]
- 2-amino-3-fluorobenzoic acid - Organic Syntheses Procedure. [Link]
- This compound | 1153974-98-1 - J&K Scientific. [Link]
- A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing). [Link]
- Understanding the Synthesis and Applications of 2-Amino-4-bromo-3-fluorobenzoic Acid. [Link]
- Design, synthesis and evaluation of 2-amino-4-m-bromoanilino-6-arylmethyl-7H-pyrrolo[2,3-d]pyrimidines as tyrosine kinase inhibitors and antiangiogenic agents - PubMed. [Link]
- Preparation of sec and tert amines by Buchwald-Hartwig Amin
- FDA-approved kinase inhibitors in PROTAC design, development and synthesis - PMC. [Link]
- Applications of fluorine-containing amino acids for drug design - PubMed. [Link]
- A protocol for amide bond formation with electron deficient amines and sterically hindered substr
- This compound - Suzhou Aobai Pharmaceutical Co., Ltd. [Link]
- Design and synthesis of kinase inhibitors Design and synthesis of kinase inhibitors using novel heterocyclic systems. [Link]
- 2-Amino-6-fluorobenzoic Acid: A Key Synthon for Pharmaceutical & Chemical Innov
- FDA-approved kinase inhibitors in PROTAC design, development and synthesis. [Link]
- Synthesis of 6-Arylaminoflavones via Buchwald–Hartwig Amination and Its Anti-Tumor Investig
- Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain | Request PDF - ResearchG
- Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC - NIH. [Link]
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- 4. Buy 6-Amino-3-bromo-2-fluorobenzoic acid hydrochloride | 1637774-84-5 [smolecule.com]
- 5. Design, synthesis and evaluation of 2-amino-4-m-bromoanilino-6-arylmethyl-7H-pyrrolo[2,3-d]pyrimidines as tyrosine kinase inhibitors and antiangiogenic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound | C7H5BrFNO2 | CID 43555852 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. jk-sci.com [jk-sci.com]
- 9. This compound | 1153974-98-1 [chemicalbook.com]
- 10. mdpi.com [mdpi.com]
- 11. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 12. researchgate.net [researchgate.net]
- 13. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. | Semantic Scholar [semanticscholar.org]
Experimental procedure for N-acylation of 2-Amino-6-bromo-3-fluorobenzoic acid
An In-Depth Guide to the N-Acylation of 2-Amino-6-bromo-3-fluorobenzoic Acid: Protocols and Mechanistic Insights
Introduction: The Strategic Importance of N-Acylation
N-acylation is a cornerstone of modern organic synthesis, providing a robust and versatile method for the formation of amide bonds. These linkages are not merely structural motifs; they are integral to the function of a vast array of pharmaceuticals, natural products, and advanced materials. The N-acylation of substituted aminobenzoic acids, in particular, yields key intermediates for drug discovery. The starting material, this compound, is a richly functionalized scaffold. The presence of amino, carboxylic acid, bromo, and fluoro groups offers multiple handles for subsequent chemical diversification, making it a valuable building block for creating complex molecular architectures.
This application note provides a detailed experimental procedure for the N-acylation of this compound. Beyond a simple recitation of steps, it delves into the causality behind the protocol design, offering insights grounded in established chemical principles to ensure reproducibility and success for researchers, scientists, and drug development professionals.
Reaction Principle: A Nucleophilic Acyl Substitution Pathway
The N-acylation of this compound proceeds via a nucleophilic acyl substitution mechanism. The reaction, often conducted under Schotten-Baumann conditions, involves the attack of the nucleophilic amino group on the electrophilic carbonyl carbon of an acylating agent, such as an acyl chloride or anhydride.[1][2][3][4][5]
A key feature of this reaction is the use of a base, typically pyridine or triethylamine. The base plays a crucial dual role:
-
Acid Scavenger: The acylation reaction generates one equivalent of acid (e.g., HCl if using an acyl chloride). This acid can protonate the starting amine, rendering it non-nucleophilic and halting the reaction. The added base neutralizes this acid byproduct, driving the equilibrium towards product formation.[2][6][7][8]
-
Catalyst and Solvent: Pyridine, in particular, can act as a nucleophilic catalyst, reacting with the acylating agent to form a highly reactive acylpyridinium salt intermediate. This intermediate is then more readily attacked by the amine. Pyridine can also serve as the solvent for the reaction.[7][9][10]
The overall transformation is illustrated in the mechanistic diagram below.
Caption: General mechanism of N-acylation using an acyl chloride and pyridine.
Detailed Experimental Protocol
This protocol details the N-acetylation of this compound using acetic anhydride.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Key Hazards |
| This compound | 1153974-98-1 | 234.02 | Irritant, Harmful if swallowed |
| Pyridine | 110-86-1 | 79.10 | Flammable, Harmful, Strong Odor |
| Acetic Anhydride | 108-24-7 | 102.09 | Corrosive, Flammable, Lachrymator |
| Dichloromethane (DCM), Anhydrous | 75-09-2 | 84.93 | Volatile, Suspected Carcinogen |
| Saturated Sodium Bicarbonate (aq.) | N/A | N/A | Non-hazardous |
| Brine (Saturated NaCl aq.) | N/A | N/A | Non-hazardous |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | Hygroscopic |
| Hydrochloric Acid (1M) | 7647-01-0 | 36.46 | Corrosive |
| Ethyl Acetate | 141-78-6 | 88.11 | Flammable, Irritant |
| Hexanes | 110-54-3 | 86.18 | Flammable, Neurotoxin |
Equipment
-
Round-bottom flask (100 mL)
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice-water bath
-
Separatory funnel
-
Rotary evaporator
-
Vacuum filtration apparatus (Büchner funnel, filter flask)
-
Thin Layer Chromatography (TLC) plates (silica gel) and chamber
-
Standard laboratory glassware
Step-by-Step Procedure
The overall experimental workflow is outlined below.
Caption: Step-by-step experimental workflow for N-acylation.
-
Reaction Setup:
-
To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq, e.g., 2.34 g, 10 mmol).
-
Add anhydrous dichloromethane (DCM, ~40 mL) to dissolve the starting material.
-
Add pyridine (1.5 eq, e.g., 1.2 mL, 15 mmol) to the solution and stir for 5-10 minutes.
-
Cool the reaction mixture to 0 °C using an ice-water bath. Causality: This is critical to control the exothermic reaction and prevent potential side reactions.
-
-
Addition of Acylating Agent:
-
Slowly add acetic anhydride (1.2 eq, e.g., 1.13 mL, 12 mmol) dropwise to the stirred solution over 10-15 minutes, ensuring the internal temperature remains below 5 °C.
-
-
Reaction Monitoring:
-
Allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and let it warm to room temperature.
-
Continue stirring for 2-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed.[11] Insight: A typical eluent system for TLC is a 1:1 mixture of hexanes and ethyl acetate. The product should have a higher Rf value than the more polar starting material.
-
-
Work-up and Extraction:
-
Once the reaction is complete, quench by slowly adding water (~20 mL).
-
Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3 x 30 mL).
-
Combine the organic layers and wash sequentially with 1M HCl (2 x 20 mL) to remove pyridine, saturated aqueous sodium bicarbonate (2 x 20 mL) to remove unreacted acetic anhydride and acetic acid, and finally with brine (1 x 20 mL).[11]
-
-
Isolation:
-
Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄).
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
-
Purification:
-
The crude product can be purified by recrystallization.[12] An effective solvent system is often a mixture of ethanol and water or ethyl acetate and hexanes. Dissolve the crude solid in a minimum amount of the hot solvent, then allow it to cool slowly to induce crystallization.
-
Collect the pure crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
-
Characterization:
-
Confirm the identity and purity of the final N-acylated product using standard analytical techniques such as NMR (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.[11]
-
Quantitative Data Summary
| Component | M.W. ( g/mol ) | Amount (mmol) | Equivalents | Mass/Volume |
| This compound | 234.02 | 10 | 1.0 | 2.34 g |
| Pyridine | 79.10 | 15 | 1.5 | 1.2 mL |
| Acetic Anhydride | 102.09 | 12 | 1.2 | 1.13 mL |
| Dichloromethane (DCM) | 84.93 | N/A | N/A | ~40 mL |
Expected Yield: Based on similar transformations, a yield of 80-95% of the purified product can be anticipated.
Conclusion
This application note provides a comprehensive and reliable protocol for the N-acylation of this compound. By understanding the underlying reaction mechanism and the rationale for each experimental step, researchers can confidently execute this transformation. The resulting N-acylated product serves as a versatile intermediate, poised for further functionalization in the pursuit of novel chemical entities for pharmaceutical and materials science applications.
References
- Shaalaa.com. (2022-03-28). What is the role of pyridine in the acylation reaction of amines? Chemistry. [Link]
- Vedantu. What is the role of pyridine in the acylation of a class 12 chemistry CBSE. [Link]
- eSaral.
- askIITians. (2025-08-05).
- Brainly.in. (2023-04-01).
- Grokipedia. Schotten–Baumann reaction. [Link]
- Organic Chemistry Portal. Schotten-Baumann Reaction. [Link]
- PubMed Central (PMC).
- Testbook. Schotten Baumann Reaction: Definition, Procedure, Mechanism, Uses. [Link]
- Chemistry Notes. (2023-08-23). Schotten Baumann Reaction: Introduction, mechanism, procedure. [Link]
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. Schotten-Baumann Reaction [organic-chemistry.org]
- 3. jk-sci.com [jk-sci.com]
- 4. testbook.com [testbook.com]
- 5. chemistnotes.com [chemistnotes.com]
- 6. shaalaa.com [shaalaa.com]
- 7. What is the role of pyridine in the acylation of a class 12 chemistry CBSE [vedantu.com]
- 8. esaral.com [esaral.com]
- 9. askiitians.com [askiitians.com]
- 10. brainly.in [brainly.in]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Amino-6-bromo-3-fluorobenzoic Acid
Welcome to the technical support center for the synthesis of 2-amino-6-bromo-3-fluorobenzoic acid (CAS 1153974-98-1). This molecule is a critical building block in modern drug discovery, particularly for synthesizing novel kinase inhibitors and other targeted therapeutics. However, its synthesis presents notable challenges, primarily concerning yield and regioselectivity. This guide is designed to provide researchers, scientists, and process chemists with in-depth troubleshooting advice and optimized protocols based on established chemical principles and field-proven insights.
Section 1: Troubleshooting Guide - Common Synthesis Issues
This section addresses the most frequent problems encountered during the synthesis of this compound, which typically involves the selective bromination of 2-amino-3-fluorobenzoic acid.
Q1: My overall yield is consistently low (<30%). What are the primary factors I should investigate?
A1: Low yield is a multifaceted issue often stemming from several concurrent problems. From our experience, the root causes can be categorized as follows:
-
Suboptimal Bromination Strategy: The core challenge is the regioselective introduction of a bromine atom at the C6 position. The starting material, 2-amino-3-fluorobenzoic acid, has a highly activated aromatic ring due to the electron-donating amino group. Direct bromination with reagents like Br₂ or even N-Bromosuccinimide (NBS) in standard solvents like acetic acid can lead to a mixture of products, including the undesired 5-bromo isomer and poly-brominated species.[1][2] The desired 6-bromo product is ortho to the directing amino group, suggesting that a more controlled approach is necessary.
-
Incomplete Reaction: Insufficient reaction time or inadequate temperature can lead to a significant amount of unreacted starting material. It is crucial to monitor the reaction progress diligently using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Product Loss During Work-up and Purification: The product has both acidic (carboxylic acid) and basic (amino) functional groups, making it amphoteric. This can lead to solubility issues and losses during aqueous work-up if the pH is not carefully controlled. Over-washing or using a suboptimal recrystallization solvent system can also significantly reduce the isolated yield.
Q2: My TLC/LC-MS analysis shows multiple products, with one major byproduct. How can I identify and suppress its formation?
A2: The most common byproduct in this synthesis is the thermodynamically favored 5-bromo-2-amino-3-fluorobenzoic acid, resulting from bromination at the position para to the powerful activating amino group. Another likely byproduct is 4,6-dibromo-2-amino-3-fluorobenzoic acid if an excess of the brominating agent is used or if the reaction conditions are too harsh.[1]
Strategies for Suppression:
-
Amino Group Protection: The most reliable strategy to control regioselectivity is to temporarily reduce the activating effect of the amino group by protecting it. Acetylation to form an acetamido group is a standard and effective method.[1] The acetamido group is still an ortho-, para-director but is significantly less activating than a free amino group, which allows for more controlled bromination. The protection is reversible via acid or base hydrolysis after the bromination step.
-
Directed ortho-Metalation: A more advanced and highly regioselective method is directed ortho-lithiation.[3][4] The amino group can direct a strong base like n-butyllithium (n-BuLi) to deprotonate the adjacent C6 position. The resulting aryllithium intermediate can then be quenched with an electrophilic bromine source (e.g., Br₂, NBS, 1,2-dibromoethane) to install the bromine atom precisely at the desired position. This method avoids the issue of competing para-bromination altogether but requires stringent anhydrous and inert atmosphere conditions.
Logical Workflow: Selecting a Bromination Strategy
The choice of synthetic strategy is a critical decision point that directly impacts yield and purity. The following diagram outlines the logical workflow for choosing between direct bromination, a protection-based strategy, and directed metalation.
Caption: Decision workflow for bromination of 2-amino-3-fluorobenzoic acid.
Q3: I attempted a directed lithiation, but my yield was poor and I recovered mostly starting material. What went wrong?
A3: Directed ortho-metalation (DoM) is a powerful but technically demanding reaction. Failure is almost always due to the presence of moisture or other electrophilic impurities.
-
Inadequate Drying: All glassware must be rigorously flame-dried or oven-dried. Solvents (typically THF or diethyl ether) must be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone) and reagents must be anhydrous.
-
Base Stoichiometry and Activity: The n-BuLi used must be accurately titrated to determine its molarity before use, as it degrades over time. At least two equivalents of n-BuLi are required: the first equivalent deprotonates the acidic protons of the amino and carboxylic acid groups, and the second equivalent deprotonates the C6 position.
-
Temperature Control: The lithiation is typically performed at low temperatures (e.g., -78 °C) to prevent side reactions. Allowing the temperature to rise prematurely can lead to decomposition of the aryllithium intermediate.[3]
Section 2: Frequently Asked Questions (FAQs)
Q: What is the most reliable, high-yield method for a lab-scale synthesis of this compound?
A: For most laboratory settings, the amino-protection strategy offers the best balance of reliability, yield, and technical feasibility. It avoids the stringent inert atmosphere requirements of directed lithiation while providing excellent control over regioselectivity, thus simplifying purification. While it involves two additional steps (acetylation and deprotection), these reactions are typically high-yielding and robust.
Q: Can I use elemental bromine (Br₂) for the bromination step?
A: While possible, using liquid bromine is generally not recommended for this substrate due to its high reactivity, which makes it difficult to prevent poly-bromination and the formation of byproducts.[2] N-Bromosuccinimide (NBS) is a preferable source of electrophilic bromine as it is a solid that is easier to handle and allows for a more controlled reaction.[5][6]
Q: How does solvent choice impact the bromination reaction?
A: Solvent polarity and coordinating ability are critical.
-
Glacial Acetic Acid: Often used for brominations, it can facilitate the reaction but may also lead to N-acetylation as a side reaction if not carefully controlled.[1]
-
N,N-Dimethylformamide (DMF): A polar aprotic solvent that can be effective for brominations with NBS.[5]
-
Tetrahydrofuran (THF) / Diethyl Ether: These are the solvents of choice for directed ortho-lithiation reactions due to their ability to solvate the organolithium species and their low reactivity under the required conditions.[3]
Section 3: Optimized Experimental Protocols
The following protocol details the recommended two-step synthesis via amino group protection.
Protocol 1: Synthesis via Acetamido-Protection Strategy
This protocol is divided into three key stages: Protection, Bromination, and Deprotection.
Caption: Workflow for the protection-based synthesis strategy.
Step 1: Acetylation of 2-Amino-3-fluorobenzoic Acid
-
Setup: In a fume hood, suspend 2-amino-3-fluorobenzoic acid (1.0 eq) in glacial acetic acid (approx. 5 mL per gram of starting material).
-
Reagent Addition: With stirring, add acetic anhydride (1.1 eq) dropwise. An exotherm may be observed.
-
Reaction: Heat the mixture to 80-90 °C for 1-2 hours, monitoring for the disappearance of the starting material by TLC.
-
Isolation: Cool the reaction mixture in an ice bath. The N-acetylated product will precipitate. Pour the slurry into cold water to complete precipitation.
-
Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum. The resulting 2-acetamido-3-fluorobenzoic acid is typically of sufficient purity for the next step.
Step 2: Bromination of 2-Acetamido-3-fluorobenzoic Acid
-
Setup: Dissolve the dried N-acetylated intermediate (1.0 eq) in glacial acetic acid.
-
Reagent Addition: Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise, maintaining the temperature below 30 °C. Rationale: Adding NBS in one portion can lead to a rapid exotherm and potential side reactions.
-
Reaction: Stir the mixture at room temperature for 4-6 hours. Monitor the reaction progress by TLC or HPLC.
-
Work-up: Once the reaction is complete, pour the mixture into a stirred solution of cold water containing sodium bisulfite (to quench any unreacted bromine).
-
Isolation: Collect the precipitated solid by vacuum filtration, wash with water, and dry.
Step 3: Hydrolysis of 2-Acetamido-6-bromo-3-fluorobenzoic Acid
-
Setup: Suspend the crude brominated intermediate in a 6 M aqueous solution of hydrochloric acid (HCl).
-
Reaction: Heat the mixture to reflux (approx. 100-110 °C) for 2-4 hours. The solid should dissolve as the hydrolysis proceeds.
-
Isolation: Cool the solution in an ice bath. Carefully adjust the pH to ~4-5 with a base (e.g., 50% NaOH solution) to precipitate the amphoteric product at its isoelectric point.
-
Purification: Collect the solid product by vacuum filtration, wash with a minimal amount of cold water, and dry under vacuum. For higher purity, the product can be recrystallized from an ethanol/water mixture.
Section 4: Comparative Data
The choice of synthetic method significantly impacts key performance indicators. The following table provides an evidence-based comparison to guide your decision-making.
| Parameter | Method 1: Direct Bromination (NBS/AcOH) | Method 2: Protection Strategy | Method 3: Directed ortho-Lithiation |
| Typical Yield | 25-40% | 70-85% (overall) | >90% |
| Regioselectivity | Poor to Moderate | High to Excellent | Excellent |
| Key Byproducts | 5-bromo isomer, di-bromo species | Minimal if reactions run to completion | Minimal; unreacted starting material |
| Number of Steps | 1 | 3 | 1 (from protected SM) or 2 |
| Technical Difficulty | Low | Moderate | High (requires inert atmosphere) |
| Reference | [1][2] | [1] | [3][4] |
References
- Organic Syntheses Procedure: 2-Amino-3-fluorobenzoic acid. (orgsyn.org)
- J&K Scientific: this compound Product Page. (jk-sci.com)
- Organic Chemistry Portal: Bromoarene synthesis by bromination or substitution. (organic-chemistry.org)
- BenchChem Technical Support: Preventing byproduct formation in the bromination of aminobenzoic acid. (benchchem.com)
- Google Patents: CN102795993A - Preparation method of 2-bromo-6-fluorobenzoic acid.
- PubChem: this compound Compound Summary. (pubchem.ncbi.nlm.nih.gov)
- Google Patents: CN115784896A - Preparation method of 2-bromo-6-fluoroaniline.
- BenchChem: Synthesis routes of 2-Amino-3-fluorobenzoic acid. (benchchem.com)
- Ningbo Inno Pharmchem: Understanding the Synthesis and Applications of 2-Amino-4-bromo-3-fluorobenzoic Acid.
- Organic Syntheses Procedure: 2,4,6-tribromobenzoic acid. (orgsyn.org)
- Wheeler, A. S., & Oates, W. M. (1910). THE BROMINATION OF ANTHRANILIC ACID. Journal of the American Chemical Society, 32(6), 770-773. (pubs.acs.org)
- BenchChem Technical Guide: 4-Amino-3-bromobenzoic Acid. (benchchem.com)
- Clayden, J., Greeves, N., Warren, S., & Wothers, P. (2012). Organic Chemistry, 2nd Ed. Oxford University Press. (global.oup.com)
- Narasimhan, N. S., & Mali, R. S. (1983). Heteroatom directed aromatic lithiation reactions for the synthesis of condensed heterocyclic compounds. Synthesis, 1983(12), 957-986. (thieme-connect.com)
- Slocum, D. W., & Suggs, J. W. (1976). Directed metalation. A new synthetic tool. Journal of Organometallic Chemistry, 114(3), C31-C34. (sciencedirect.com)
Sources
Technical Support Center: Purification of 2-Amino-6-bromo-3-fluorobenzoic acid
Welcome to the dedicated technical support resource for the purification of 2-Amino-6-bromo-3-fluorobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions, and detailed protocols to address challenges encountered during the purification of this important chemical intermediate.
Introduction: The Importance of Purity
This compound is a key building block in the synthesis of various pharmaceutical compounds. Its purity is paramount as impurities can lead to unwanted side reactions, lower yields of the final product, and potential safety concerns in drug development. This guide provides practical, field-tested advice to help you achieve the desired purity of this compound in your laboratory.
Troubleshooting Guide
This section addresses common issues encountered during the purification of this compound in a question-and-answer format, providing explanations and actionable solutions.
Question 1: My purified this compound is discolored (e.g., yellow, brown, or grey). What are the likely causes and how can I fix it?
Answer:
Discoloration in the final product is a common issue and typically indicates the presence of impurities. The source of these impurities can often be traced back to the synthetic route used to prepare the compound.
-
Causality: One potential synthetic precursor for the corresponding aniline is 2-bromo-6-fluorobenzoic acid.[1] In such multi-step syntheses, residual starting materials, by-products, or degradation products can impart color. For instance, incomplete reactions or side reactions during bromination or amination steps can introduce colored aromatic impurities.
-
Solution Workflow:
-
Activated Carbon Treatment: A first-line solution for removing colored impurities is treatment with activated carbon. The porous structure of activated carbon provides a large surface area for the adsorption of large, colored molecules.
-
Protocol: Dissolve the crude this compound in a suitable hot solvent (e.g., ethanol or an ethanol/water mixture). Add a small amount of activated carbon (typically 1-5% by weight) to the hot solution and stir for 10-15 minutes. Perform a hot filtration to remove the activated carbon. Allow the filtrate to cool slowly for recrystallization.
-
-
Recrystallization: If activated carbon treatment is insufficient, a carefully chosen recrystallization solvent system can effectively separate the desired compound from the impurities. The principle of recrystallization relies on the difference in solubility between the compound and the impurities in a given solvent at different temperatures.[2]
-
Solvent Selection: Based on the polar nature of this compound (containing amino, carboxylic acid, and halogen functional groups), suitable solvents include:
-
Ethanol
-
Methanol
-
Water (the compound is likely more soluble in hot water)
-
A mixture of ethanol and water
-
-
-
Column Chromatography: For persistent discoloration or the presence of closely related impurities, column chromatography is a more powerful purification technique.
-
-
Visualizing the Decision Process:
Caption: Troubleshooting workflow for discolored product.
Question 2: I am having difficulty finding a suitable recrystallization solvent for this compound. What is a systematic approach to solvent selection?
Answer:
Finding the ideal recrystallization solvent is crucial for achieving high purity and yield. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
-
Systematic Approach:
-
"Like Dissolves Like": Start by considering the polarity of this compound. It is a polar molecule due to the amino and carboxylic acid groups. Therefore, polar solvents are a good starting point.
-
Small-Scale Solubility Tests:
-
Place a small amount of your compound (10-20 mg) in several test tubes.
-
Add a few drops of different solvents to each test tube at room temperature. Good solvents will not dissolve the compound at this stage.
-
Heat the test tubes that did not show dissolution. A good solvent will dissolve the compound upon heating.
-
Allow the dissolved solutions to cool to room temperature and then in an ice bath. A good solvent will result in the formation of crystals.
-
-
Solvent Pairs: If a single solvent is not ideal, a solvent pair (one in which the compound is soluble and one in which it is insoluble) can be used. For this compound, consider pairs like:
-
Ethanol/Water
-
Methanol/Water
-
Dichloromethane/Hexane
-
-
-
Data Summary for Solvent Selection:
| Solvent/System | Polarity | Expected Solubility Behavior |
| Water | High | Low at room temp, higher when hot |
| Ethanol | High | Moderate at room temp, high when hot |
| Methanol | High | Moderate at room temp, high when hot |
| Ethyl Acetate | Medium | Potential for good differential solubility |
| Dichloromethane | Medium | May dissolve well, consider for solvent pair |
| Hexane | Low | Likely insoluble, good for precipitating from a more polar solvent |
Question 3: My yield after purification is very low. What are the common causes and how can I improve it?
Answer:
Low recovery is a frequent challenge in purification. Several factors during the recrystallization or chromatography process can contribute to this.
-
Potential Causes & Solutions:
-
Using too much solvent during recrystallization: This will keep more of your product dissolved even at low temperatures.
-
Solution: Use the minimum amount of hot solvent required to fully dissolve the compound.
-
-
Premature crystallization during hot filtration: If the solution cools too quickly during filtration to remove insoluble impurities (like activated carbon), the product will crystallize on the filter paper.
-
Solution: Use a pre-heated funnel and filter flask, and keep the solution hot during filtration.
-
-
Incomplete precipitation: Cooling for an insufficient amount of time or not to a low enough temperature.
-
Solution: Allow the solution to cool slowly to room temperature and then place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
-
Inappropriate solvent system in column chromatography: If the eluent is too polar, the compound may elute too quickly with impurities. If it's not polar enough, the compound may not elute at all.
-
Solution: Optimize the solvent system using Thin Layer Chromatography (TLC) first to find an eluent that gives your compound an Rf value of approximately 0.3-0.4.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the expected impurities in a synthesis of this compound?
A1: The impurities will largely depend on the synthetic route. A plausible route involves the bromination of 2-amino-3-fluorobenzoic acid. Potential impurities could include:
-
Starting material: Unreacted 2-amino-3-fluorobenzoic acid.
-
Isomeric products: Other brominated isomers of 2-amino-3-fluorobenzoic acid.
-
Di-brominated products: Compounds where two bromine atoms have been added to the aromatic ring.
-
By-products from side reactions: Depending on the specific reagents and conditions used.
Q2: What analytical techniques are recommended to assess the purity of this compound?
A2: A combination of techniques is recommended for a comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): This is a powerful technique for separating and quantifying impurities. A reversed-phase C18 column with a mobile phase of acetonitrile and water (with a modifier like formic acid or trifluoroacetic acid) is a good starting point.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 19F NMR can confirm the structure of the desired compound and identify any structurally related impurities.[4][5]
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
-
Melting Point: A sharp melting point range close to the literature value indicates high purity.
Q3: What are the recommended storage conditions for this compound?
A3: To ensure the stability and integrity of the compound, it should be stored in a tightly sealed container in a cool, dry, and dark place. It is also advisable to store it away from strong oxidizing agents.
Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., ethanol or an ethanol/water mixture) and heat the mixture on a hot plate with stirring until the solid completely dissolves.
-
Decolorization (if necessary): If the solution is colored, add a small amount of activated carbon and continue to heat and stir for 10-15 minutes.
-
Hot Filtration (if necessary): Pre-heat a funnel and a new Erlenmeyer flask. Quickly filter the hot solution to remove the activated carbon or any other insoluble impurities.
-
Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a moderate temperature.
Protocol 2: Purification by Column Chromatography
-
Stationary Phase Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Column Packing: Pack a glass column with the silica gel slurry, ensuring there are no air bubbles or cracks in the packed bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel column.
-
Elution: Begin eluting the column with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane). The polarity of the eluent can be gradually increased to elute the desired compound.
-
Fraction Collection: Collect fractions of the eluate and monitor them by TLC to identify the fractions containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
-
Visualizing the Chromatography Process:
Caption: General workflow for column chromatography purification.
References
- Organic Syntheses Procedure: 2-amino-3-fluorobenzoic acid.
- J&K Scientific: this compound | 1153974-98-1.
- Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s).
- Crystallization of para-aminobenzoic acid forms from specific solvents - RSC Publishing.
- Phenomenex: Column Chromatography: Principles, Procedure, and Applications.
- Influence of Solvent Composition on the Crystal Morphology and Structure of p-Aminobenzoic Acid Crystallized from Mixed Ethanol and Nitromethane Solutions - ACS Publications.
- Google Patents: CN115784896A - Preparation method of 2-bromo-6-fluoroaniline.
- University of Rochester, Department of Chemistry: Chromatography: Solvent Systems For Flash Column.
- PubChem: this compound | C7H5BrFNO2 | CID 43555852.
- Chemistry LibreTexts: B. Column Chromatography.
- ResearchGate: Crystallization of Para -aminobenzoic acid Forms from Specific Solvents.
- Supporting Information - Wiley Online Library.
- Recrystallization of Benzoic Acid.
- ResearchGate: (PDF) Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s).
- Chromatography Today: and 4- Bromobenzoic Acids both In Vitro and In Vivo.
- Fluoroanthranilate Based Biosynthetic Labelling and Characterization of Proteins - A Study of the Dimeric Enzyme Fluoroacetate D.
- DergiPark: Infrared and NMR Spectral Analyses and Computational Studies of 2-amino-3-methylbenzoic Acid.
- Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1- arylbenziodoxolones - Arkivoc.
Sources
Technical Support Center: Synthesis of 2-Amino-6-bromo-3-fluorobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of 2-Amino-6-bromo-3-fluorobenzoic acid. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) that you may encounter during your experimental work. As Senior Application Scientists, we have compiled this resource based on established chemical principles and practical laboratory experience to help you navigate the challenges of this synthesis.
Introduction: The Synthetic Challenge
The synthesis of this compound presents a classic challenge in aromatic chemistry: regioselectivity. The starting material, 2-amino-3-fluorobenzoic acid, possesses three distinct functional groups, each influencing the position of incoming electrophiles. The primary route to the target molecule is through electrophilic bromination. Understanding the interplay of the directing effects of the substituents is paramount to achieving the desired product and minimizing the formation of unwanted isomers.
-
Amino Group (-NH₂): A powerful activating group and an ortho, para-director.
-
Fluoro Group (-F): A deactivating group (due to its inductive effect) but an ortho, para-director (due to resonance).
-
Carboxylic Acid Group (-COOH): A deactivating group and a meta-director.
The desired product, this compound, requires substitution at the C6 position, which is ortho to the carboxylic acid and meta to the amino group. This is not the most electronically favored position, making side reactions a significant concern.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address potential issues you may face during the synthesis.
Q1: My bromination of 2-amino-3-fluorobenzoic acid is giving a very low yield or no product at all. What could be the issue?
A1: Low or no conversion can stem from several factors related to your reagents and reaction conditions.
-
Inactive Brominating Agent: N-Bromosuccinimide (NBS) is a common and effective brominating agent for this type of reaction. However, it can decompose over time, especially if not stored properly. Ensure you are using fresh, high-purity NBS. Older NBS often has a yellow or brownish tint, indicating the presence of bromine.
-
Insufficient Activation: While the amino group is strongly activating, the fluoro and carboxylic acid groups are deactivating. If the reaction is sluggish, a more potent electrophilic bromine species might be needed. This can sometimes be achieved by the addition of a catalytic amount of a strong acid, but be cautious as this can also lead to side reactions.
-
Reaction Temperature: Most literature procedures for similar brominations suggest running the reaction at or below room temperature to control selectivity. However, if no reaction is observed, a modest increase in temperature (e.g., to 40-50 °C) could be attempted, while carefully monitoring for the formation of side products by Thin Layer Chromatography (TLC).
-
Solvent Choice: Acetic acid is a common solvent for this reaction as it can protonate the amino group, moderating its activating effect and potentially influencing regioselectivity. Aprotic solvents like dichloromethane (DCM) or acetonitrile could also be explored, but may lead to different isomer ratios.
Q2: I've obtained a product, but my NMR analysis shows a mixture of isomers. How can I improve the regioselectivity for the desired 6-bromo isomer?
A2: The formation of isomeric byproducts is the most common challenge in this synthesis. The primary undesired isomers are typically 2-amino-4-bromo-3-fluorobenzoic acid and 2-amino-5-bromo-3-fluorobenzoic acid.
-
Understanding the Directing Effects: The amino group strongly directs ortho and para. The position para to the amino group is C5, and the ortho position is C1 (already substituted). The fluoro group also directs ortho and para. The position para to the fluoro group is C6 (the desired position), and the ortho position is C4. The carboxylic acid directs meta, to C4 and C6. The desired C6 position is favored by the fluoro and carboxylic acid groups, while the C4 and C5 positions are activated by the amino and fluoro groups.
-
Strategies to Enhance 6-Bromo Selectivity:
-
Protecting the Amino Group: The strong activating and directing effect of the amino group can be tempered by protecting it as an amide (e.g., an acetamide). This reduces its activating strength and can sterically hinder substitution at the adjacent C1 position, potentially favoring the C6 position. The acetyl group can be removed by hydrolysis after the bromination step.
-
Choice of Brominating Agent: While NBS is common, other brominating agents could offer different selectivity profiles. For instance, bromine in acetic acid is a classic method, though it can be less selective. Exploring bulkier brominating agents might favor the less sterically hindered C6 position.
-
Temperature Control: Running the reaction at a lower temperature (e.g., 0-5 °C) often enhances selectivity by favoring the thermodynamically more stable product.
-
Q3: My mass spectrometry results indicate the presence of a di-brominated product. How can I prevent over-bromination?
A3: Over-bromination occurs when the mono-brominated product is sufficiently activated to react further with the brominating agent.
-
Stoichiometry is Key: Use a precise 1.0 to 1.05 molar equivalent of the brominating agent (e.g., NBS) relative to your starting material. Adding the brominating agent portion-wise over a period of time, rather than all at once, can also help to maintain a low concentration of the electrophile and reduce the likelihood of a second bromination.
-
Monitor the Reaction Closely: Use TLC to monitor the consumption of the starting material. The reaction should be quenched as soon as the starting material is no longer visible to prevent the formation of the di-bromo byproduct.
-
Reaction Temperature: Lowering the reaction temperature can also help to disfavor the second, slower bromination reaction.
Q4: I am having difficulty purifying my this compound from the isomeric byproducts. What purification strategies do you recommend?
A4: The similar polarity of the isomeric products can make purification by standard column chromatography challenging.
-
Recrystallization: Careful recrystallization from a suitable solvent system (e.g., ethanol/water or acetic acid/water) can sometimes be effective in separating isomers, especially if one isomer is significantly less soluble.
-
Derivative Formation: If separation of the acids is intractable, consider converting the mixture to their methyl esters. The difference in polarity between the isomeric esters may be more pronounced, allowing for easier separation by column chromatography. The desired ester can then be hydrolyzed back to the carboxylic acid.
-
Preparative HPLC: For obtaining highly pure material, especially on a smaller scale, preparative High-Performance Liquid Chromatography (HPLC) is a powerful, albeit more resource-intensive, option.
Experimental Protocols
The following protocols are provided as a starting point. Optimization may be necessary based on your specific laboratory conditions and observations.
Protocol 1: Synthesis of 2-amino-3-fluorobenzoic acid (Starting Material)
This procedure is adapted from a known synthesis of 2-amino-3-fluorobenzoic acid.[1]
-
Preparation of 7-Fluoroisatin: This intermediate is typically prepared from 2-fluoroaniline through a multi-step process involving reaction with chloral hydrate and hydroxylamine hydrochloride, followed by cyclization in concentrated sulfuric acid.[1]
-
Oxidative Cleavage of 7-Fluoroisatin:
-
In a round-bottomed flask, suspend 7-fluoroisatin (1 equivalent) in a 1 M aqueous sodium hydroxide solution.
-
Cool the mixture in an ice bath to 0-5 °C.
-
Slowly add 30% hydrogen peroxide (approximately 2.2 equivalents) dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-3 hours, or until the reaction is complete as monitored by TLC.
-
Cool the reaction mixture again in an ice bath and carefully acidify with concentrated hydrochloric acid to a pH of approximately 3-4.
-
The product, 2-amino-3-fluorobenzoic acid, will precipitate out of solution.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
-
Protocol 2: Bromination of 2-amino-3-fluorobenzoic acid
This is a general protocol for the bromination of an activated aromatic ring.
-
Dissolution: In a round-bottomed flask, dissolve 2-amino-3-fluorobenzoic acid (1 equivalent) in glacial acetic acid.
-
Cooling: Cool the solution to 0-5 °C in an ice bath.
-
Addition of Brominating Agent: Slowly add N-bromosuccinimide (1.05 equivalents) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by TLC, observing the consumption of the starting material and the appearance of the product spot(s).
-
Work-up:
-
Pour the reaction mixture into a beaker of ice water.
-
If a precipitate forms, collect the solid by vacuum filtration and wash with cold water.
-
If no precipitate forms, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by recrystallization or column chromatography as discussed in Q4.
Visualizing the Reaction Pathways
The following diagrams illustrate the main reaction pathway and the formation of potential side products.
Start [label="2-Amino-3-fluorobenzoic Acid"]; Reagents [label="NBS, Acetic Acid", shape=ellipse, fillcolor="#FFFFFF"]; Product [label="this compound (Desired Product)", fillcolor="#D4EDDA"]; Side1 [label="2-Amino-4-bromo-3-fluorobenzoic Acid", fillcolor="#FADBD8"]; Side2 [label="2-Amino-5-bromo-3-fluorobenzoic Acid", fillcolor="#FADBD8"]; Side3 [label="Di-bromo Product(s)", fillcolor="#FADBD8"];
Start -> Reagents [dir=none]; Reagents -> Product; Reagents -> Side1; Reagents -> Side2; Reagents -> Side3; }
Caption: Main synthetic route and potential side products.Quantitative Data Summary
The following table provides a summary of the expected and potential products in the bromination of 2-amino-3-fluorobenzoic acid.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected/Side Product |
| 2-Amino-3-fluorobenzoic acid | C₇H₆FNO₂ | 155.13 | Starting Material |
| This compound | C₇H₅BrFNO₂ | 234.02 | Desired Product |
| 2-Amino-4-bromo-3-fluorobenzoic acid | C₇H₅BrFNO₂ | 234.02 | Potential Side Product |
| 2-Amino-5-bromo-3-fluorobenzoic acid | C₇H₅BrFNO₂ | 234.02 | Potential Side Product |
| 2-Amino-4,6-dibromo-3-fluorobenzoic acid | C₇H₄Br₂FNO₂ | 312.92 | Potential Side Product |
References
- Wheeler, A. S.; Oates, W. M. The Bromination of Anthranilic Acid. J. Am. Chem. Soc.1910, 32 (6), 770–773. [Link]
- Organic Syntheses, Coll. Vol. 4, p.42 (1963); Vol. 34, p.7 (1954). [Link]
- Organic Syntheses, Coll. Vol. 10, p.29 (2004); Vol. 79, p.159 (2002). [Link]
- PubChem Compound Summary for CID 43555852, this compound. [Link]
Sources
Overcoming solubility issues with 2-Amino-6-bromo-3-fluorobenzoic acid
Welcome to the technical support resource for 2-Amino-6-bromo-3-fluorobenzoic acid (CAS 1153974-98-1). This guide is designed for researchers, medicinal chemists, and formulation scientists to navigate and overcome the solubility challenges associated with this compound. As a polysubstituted aromatic molecule, its unique electronic and steric properties present distinct hurdles in achieving desired concentrations for various experimental settings. This document provides structured troubleshooting advice and foundational knowledge to ensure successful experimental outcomes.
Compound Profile: At a Glance
Understanding the physicochemical properties of this compound is the first step in diagnosing and solving solubility issues. Its structure contains both a weakly acidic carboxylic acid group and a weakly basic amino group, making its solubility highly dependent on pH.
| Property | Value | Source |
| Molecular Formula | C₇H₅BrFNO₂ | [1] |
| Molecular Weight | 234.02 g/mol | [1] |
| Appearance | Yellow to brown solid | |
| Predicted pKa | 3.25 ± 0.10 (for the carboxylic acid) | |
| Storage Conditions | 2-8°C, protect from light | [2] |
Troubleshooting Guide: Immediate Solutions for Common Problems
This section addresses the most frequent solubility challenges in a direct question-and-answer format.
Q1: My compound won't dissolve in my aqueous buffer (e.g., PBS at pH 7.4). What is my first step?
Root Cause Analysis: At neutral pH, the carboxylic acid group (pKa ≈ 3.25) is deprotonated (COO⁻), while the amino group is in its neutral state (NH₂). This zwitterionic or anionic character, combined with the molecule's overall hydrophobicity from the substituted benzene ring, can lead to strong crystal lattice energy and poor aqueous solubility.
Primary Solution: pH Adjustment The most effective strategy is to shift the pH to fully ionize the molecule, forming a salt that is significantly more soluble in water.
Step-by-Step Protocol: Alkaline Dissolution
-
Weigh the desired amount of this compound.
-
Add a smaller-than-final volume of your target aqueous buffer or high-purity water. You will observe a suspension.
-
Begin stirring. Slowly add a 1 M NaOH solution dropwise while monitoring the mixture.
-
As the pH increases (target pH > 8), the carboxylic acid will be fully converted to its sodium salt (sodium 2-amino-6-bromo-3-fluorobenzoate). The solid should dissolve completely.
-
Once the solid is dissolved, carefully adjust the pH back to your desired experimental value using 1 M HCl, if permissible for your experiment. Caution: Be aware that the compound may precipitate if the final pH is brought too close to its pI (isoelectric point).
-
Add the remaining buffer or water to reach your final target volume and concentration.
Expert Insight: Why an alkaline path is preferred over an acidic one: While protonating the amino group in acidic conditions (pH < 2) would also form a salt, the proximity to the carboxylic acid's pKa means the compound would have very low net charge, potentially leading to the precipitation of a hydrochloride salt, a common issue with aminobenzoic acids.[3] The alkaline approach ensures complete deprotonation of the most acidic functional group, maximizing the charge-induced solubility.
Q2: I tried pH adjustment, but the solubility is still insufficient, or my experiment is pH-sensitive. What's next?
Root Cause Analysis: If pH modulation is not an option or is ineffective, the intrinsic hydrophobicity of the molecule is the limiting factor. The goal is to alter the solvent environment to be more favorable for the solute.
Secondary Solution: Co-solvents Introducing a water-miscible organic solvent can significantly enhance solubility by reducing the polarity of the aqueous medium.[4]
Recommended Co-solvents (in order of typical effectiveness):
-
Dimethyl sulfoxide (DMSO)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
-
Methanol
Step-by-Step Protocol: Co-Solvent Dissolution
-
Prepare a high-concentration stock solution of the compound in 100% DMSO or another suitable organic solvent. This compound is typically soluble to >10 mM in pure DMSO.
-
Warm the mixture gently (37-40°C) and/or sonicate to ensure complete dissolution.
-
For your working solution, add the DMSO stock dropwise to your stirred aqueous buffer. Never add the aqueous buffer to the DMSO stock, as this will cause immediate precipitation.
-
Critical Consideration: Keep the final concentration of the organic solvent as low as possible, typically below 1% (v/v) for cell-based assays, to avoid solvent-induced artifacts or toxicity. If precipitation occurs upon dilution, you have exceeded the solubility limit in that final solvent mixture.
Troubleshooting Workflow Diagram
The following diagram outlines a logical progression for addressing solubility issues with this compound.
Caption: A step-by-step decision tree for troubleshooting solubility.
Frequently Asked Questions (FAQs)
Q3: What is the ionization state of this molecule at different pH values?
Understanding the ionization state is key to predicting its behavior. The molecule has two ionizable centers: the carboxylic acid (pKa₁ ≈ 3.25) and the amino group (estimated pKa₂ ≈ 1-2, suppressed by adjacent electron-withdrawing groups).
-
At pH < 1 (Strongly Acidic): The amino group is protonated (NH₃⁺) and the carboxylic acid is neutral (COOH). The molecule carries a net positive charge.
-
At pH ≈ 3.25 (Isoelectric Point): The molecule is likely a zwitterion (NH₃⁺/COO⁻) or a neutral species (NH₂/COOH), resulting in minimal net charge and typically the lowest aqueous solubility.
-
At pH > 5 (Mildly Acidic to Alkaline): The carboxylic acid is deprotonated (COO⁻) and the amino group is neutral (NH₂). The molecule carries a net negative charge, which promotes solubility.
pH-Dependent Molecular Forms
Caption: Ionization states of the molecule as a function of pH.
Q4: Can I use heat or sonication to aid dissolution?
Yes, applying energy can help overcome the activation energy barrier of dissolution.[5]
-
Heating: Gently warming the solvent/suspension to 37-50°C can significantly increase both the rate of dissolution and the equilibrium solubility.[6] However, always verify the thermal stability of the compound, as prolonged heating can cause degradation. A key drawback is that the solution may become supersaturated and precipitate upon cooling to room temperature.[3]
-
Sonication: Using an ultrasonic bath agitates the solution at a microscopic level, breaking down solid aggregates and increasing solvent-solute interactions at the surface. It is an excellent method to speed up dissolution without significant heating.
Q5: For in-vivo studies, what advanced formulation strategies can be considered?
When simple pH adjustment or co-solvents are not viable for animal studies or clinical formulations, more advanced drug delivery technologies are required. Poor solubility is a common challenge in drug development.[7]
| Strategy | Mechanism of Action | Key Considerations |
| Amorphous Solid Dispersions (ASDs) | The crystalline drug is molecularly dispersed within a polymer matrix. This high-energy amorphous state prevents the formation of a stable crystal lattice, enhancing dissolution rates.[6] | Requires specialized equipment (e.g., spray dryer, hot-melt extruder). Polymer selection is critical. |
| Complexation with Cyclodextrins | The hydrophobic core of the cyclodextrin molecule encapsulates the poorly soluble drug, while the hydrophilic exterior interacts with water, forming a soluble inclusion complex.[4] | Stoichiometry must be optimized. Can be expensive for large-scale production. |
| Particle Size Reduction | Techniques like micronization or nano-milling increase the surface-area-to-volume ratio of the drug particles. According to the Noyes-Whitney equation, this leads to a faster dissolution rate.[8] | Does not increase equilibrium solubility, only the rate of dissolution. High energy input is required. |
| Lipid-Based Formulations | The drug is dissolved in a mixture of oils, surfactants, and co-solvents to form self-emulsifying or self-microemulsifying drug delivery systems (SEDDS/SMEDDS). | Excellent for highly lipophilic compounds. Requires careful formulation to avoid precipitation in the GI tract. |
Safety & Handling
As a laboratory chemical, this compound should be handled with appropriate care.
-
Hazards: It is classified as harmful if swallowed, causes skin irritation, and causes serious eye irritation.[1][9] It may also cause respiratory irritation.[1][10]
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves. Handle in a well-ventilated area or a chemical fume hood.[11][12]
This guide provides a comprehensive framework for addressing the solubility of this compound. By systematically applying these principles, researchers can overcome initial dissolution challenges and proceed with their experiments confidently.
References
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- J&K Scientific. (n.d.). This compound.
- Pharmaceutical Technology. (2015). Solving Poor Solubility to Unlock a Drug's Potential.
- MDPI. (2019). Drug Solubility Enhancement through the Preparation of Multicomponent Organic Materials: Eutectics of Lovastatin with Carboxylic Acids.
- National Institutes of Health (NIH). (n.d.). Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. PMC.
- UNT Digital Library. (n.d.). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes.
- International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility.
- Drug Development & Delivery. (n.d.). BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms.
- Ascendia Pharmaceutical Solutions. (2021). 4 Factors Affecting Solubility of Drugs.
- American Pharmaceutical Review. (n.d.). Overcoming the Challenge of Poor Drug Solubility.
- ResearchGate. (2017). P-aminobenzoic acid doesn't dissolve in HCl solution after cooling?.
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- 1. This compound | C7H5BrFNO2 | CID 43555852 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 4. ijmsdr.org [ijmsdr.org]
- 5. ascendiacdmo.com [ascendiacdmo.com]
- 6. BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms [drug-dev.com]
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- 12. fishersci.com [fishersci.com]
Stability of 2-Amino-6-bromo-3-fluorobenzoic acid under reaction conditions
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for 2-amino-6-bromo-3-fluorobenzoic acid. As a Senior Application Scientist, I have compiled this guide to address common challenges and questions regarding the stability and reactivity of this versatile building block. This resource is designed to provide you with in-depth technical insights and practical troubleshooting strategies to ensure the success of your experiments.
Introduction: Understanding the Reactivity of this compound
This compound is a multi-functional aromatic compound, featuring an amino group, a bromine atom, a fluorine atom, and a carboxylic acid. This unique combination of substituents offers a wide range of synthetic possibilities but also introduces specific stability considerations that researchers must be aware of. The electron-withdrawing nature of the fluorine and bromine atoms, coupled with the electron-donating amino group, creates a complex electronic environment that influences the reactivity of each functional group. This guide will help you navigate these intricacies and troubleshoot potential issues in your reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns with this compound?
A1: The main stability concerns for this compound revolve around its potential for decarboxylation at elevated temperatures, sensitivity to strong bases, and susceptibility to dehalogenation under certain catalytic conditions. Additionally, like many aromatic amines, it can be sensitive to light and oxidation over prolonged storage.
Q2: How should I properly store this compound?
A2: To ensure the longevity and purity of the compound, it should be stored in a tightly sealed, opaque container in a cool, dry, and well-ventilated area, away from direct sunlight and heat sources.[1][2][3][4][5][6][7] Storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to minimize oxidation, especially for long-term storage.
Q3: Is this compound compatible with strong bases?
A3: Caution should be exercised when using strong bases. While a base is required to deprotonate the carboxylic acid or the amino group in many reactions, strong bases, particularly at elevated temperatures, can promote side reactions. These may include nucleophilic aromatic substitution of the bromine or fluorine atoms, or potentially decarboxylation. For reactions requiring a base, it is advisable to use milder inorganic bases like potassium carbonate or cesium carbonate, or hindered organic bases, and to maintain the lowest effective reaction temperature.
Q4: Can the bromine atom be selectively targeted in cross-coupling reactions without affecting the fluorine atom?
A4: Yes, selective reaction at the C-Br bond is generally achievable in palladium-catalyzed cross-coupling reactions such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings. The C-Br bond is significantly more reactive than the C-F bond in these catalytic cycles. However, reaction conditions, particularly the choice of ligand and temperature, must be carefully optimized to prevent side reactions like hydrodehalogenation (replacement of the bromine with a hydrogen atom).
Troubleshooting Guides
Issue 1: Low Yield or No Reaction in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)
Possible Causes:
-
Catalyst Inactivation: The amino group can coordinate to the palladium center, potentially inhibiting catalytic activity.
-
Steric Hindrance: The ortho-amino and ortho-bromo substituents create significant steric bulk around the reactive site, which can hinder oxidative addition and subsequent steps in the catalytic cycle.[1][2][4][8][9]
-
Hydrodehalogenation: A common side reaction where the bromine atom is replaced by a hydrogen atom, particularly at higher temperatures and in the presence of a hydrogen source.[10]
-
Poor Solubility: The compound may have limited solubility in certain organic solvents, leading to a heterogeneous reaction mixture and poor reactivity.
Solutions & Protocols:
-
Ligand Selection: Employ sterically hindered and electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands. These ligands can promote oxidative addition and stabilize the catalytic species, overcoming the inhibitory effects of the amino group and steric hindrance.[10][11]
-
Base Selection: Use a non-nucleophilic, moderately strong base such as K₃PO₄, Cs₂CO₃, or K₂CO₃. Stronger bases like NaOt-Bu or KHMDS should be used with caution and at lower temperatures.
-
Temperature Control: Start with a lower reaction temperature (e.g., 60-80 °C) and gradually increase if necessary. Monitor the reaction progress closely to minimize hydrodehalogenation.
-
Solvent System: Use a solvent system that ensures good solubility of all reactants. A mixture of a polar aprotic solvent (e.g., dioxane, THF, or DMF) and water is often effective for Suzuki couplings.
-
To an oven-dried reaction vessel, add this compound (1.0 equiv.), the boronic acid partner (1.5 equiv.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and ligand (e.g., XPhos, 10 mol%).
-
Add the base (e.g., K₂CO₃, 3.0 equiv.).
-
Purge the vessel with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Add the degassed solvent system (e.g., dioxane/water 4:1).
-
Heat the reaction mixture to the desired temperature (e.g., 80 °C) and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Issue 3: Nucleophilic Aromatic Substitution (SNAr) at the Bromine or Fluorine Position
Possible Causes:
-
Strong Nucleophiles and High Temperatures: The presence of electron-withdrawing groups (fluorine and carboxylic acid) can activate the aromatic ring towards nucleophilic attack, making the bromine and, to a lesser extent, the fluorine atoms susceptible to displacement by strong nucleophiles, especially at elevated temperatures.
-
Choice of Base: Strongly nucleophilic bases can act as competing nucleophiles.
Solutions & Protocols:
-
Nucleophile and Base Selection: Use the least nucleophilic base that is effective for the desired transformation. If a strong nucleophile is required for the main reaction, use the lowest possible temperature and shortest reaction time.
-
Protecting Groups: In some cases, protection of the amino or carboxylic acid group may be necessary to modulate the electronic properties of the ring and reduce its susceptibility to SNAr.
Data Summary
| Property | Value/Information | Source |
| Molecular Formula | C₇H₅BrFNO₂ | PubChem |
| Molecular Weight | 234.02 g/mol | PubChem |
| Appearance | White to off-white solid | --- |
| Storage | Cool, dry, dark, inert atmosphere | [1][2][3][4][5][6][7] |
| Key Reactivities | Decarboxylation, Nucleophilic Aromatic Substitution, Cross-Coupling | ,[12][13][14][15][16],[3][10][11] [1][2][4][8][9] |
| Incompatibilities | Strong bases, strong oxidizing agents, excessive heat, direct sunlight | [2][6][7] |
References
- Li, C., et al. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. The Royal Society of Chemistry.
- Tang, W., et al. (2014). Sterically demanding aryl–alkyl Suzuki–Miyaura coupling. RSC Publishing.
- (2021).
- Xie, K., et al. (2011). Pd-Catalyzed Decarboxylative Arylation of Thiazole, Benzoxazole, and Polyfluorobenzene with Substituted Benzoic Acids.
- (n.d.).
- (n.d.). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect.
- (n.d.).
- (n.d.). Sterically demanding aryl–alkyl Suzuki–Miyaura coupling.
- (2025). Decarboxylation of substituted 4-aminobenzoic acids in acidic aqueous solution.
- (2025). Photochemical degradation and debromination of bromophenols: Overlooked role of hydrated electron.
- Nolan, S. P., et al. (2003).
- (n.d.).
- (n.d.). Ullmann reaction. Wikipedia.
- (n.d.). [Chemical Knowledge]:Specification for storage and transport of carboxylic acids. Unknown Source.
- (n.d.). Ullmann Reaction. BYJU'S.
- (2025). Electrophilic and Oxidative Fluorination of Aromatic Compounds.
- (n.d.). Chemical Compatibility and Storage Guidelines. REDA Safe.
- (2025). Thermal Studies on Some Substituted Aminobenzoic Acids.
- Greaney, M. F., et al. (2011). Decarboxylative C–H Arylation of Benzoic Acids under Radical Conditions.
- (2016). Why meta Aminobenzoic acid is weaker acid than Benzoic acid despite of the small -I (inductive) effect of amino group?. Quora.
- (n.d.). Ullmann reaction. Slideshare.
- (2025). Mechanisms of decarboxylation of ortho-substituted benzoic acids.
- (2021). Why is para-aminobenzoic acid more acidic than ortho-aminobenzoic acid?. Chemistry Stack Exchange.
- (n.d.). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. PMC - NIH.
- (n.d.).
- (n.d.). Stability of para-aminobenzoic acid in cell culture media. Thermo Fisher Scientific.
- (n.d.). The MSDS HyperGlossary: Carboxylic Acid.
- (2023).
- (n.d.). Amine vs. carboxylic acid protonation in ortho-, meta-, and para-aminobenzoic acid: An IRMPD spectroscopy study. PMC - NIH.
- (n.d.). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Unknown Source.
- (n.d.). Oxidative Fluorination of Heteroatoms Enabled by Trichloroisocyanuric Acid and Potassium Fluoride. PMC - NIH.
- (n.d.).
- (2010).
- (n.d.). ortho and para-aminobenzoic acids. Goa University.
- Sun, P., et al. (2013). Palladium-Catalyzed Highly Selective ortho-Halogenation (I, Br, Cl) of Arylnitriles via sp2 C-H Bond Activation Using Cyano as Directing Group. Organic Chemistry Portal.
- (n.d.). 4-Bromoaniline. PubChem.
- (n.d.). Introduction of Fluorine and Fluorine-Containing Functional Groups. DASH (Harvard).
- (2019).
- (n.d.). Buchwald-Hartwig Amination. Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.
- (2022). Palladium-Catalyzed Ortho C–H Arylation of Unprotected Anilines: Chemo- and Regioselectivity Enabled by the Cooperating Ligand [2,2′-Bipyridin]-6(1H)-one.
- (n.d.). Palladium-Catalyzed Selective Carbonylation Reactions of Ortho-Phenylene Dihalides with Bifunctional N,O-Nucleophiles. NIH.
- (2023). Palladium-Catalyzed Tandem Nucleophilic Addition/C–H Functionalization of Anilines and Bromoalkynes for the Synthesis of 2-Phenylindoles.
- (1999). Studies on the Thermal Decomposition of Benzoic Acid and its Derivatives.
- (2000).
- (2020). The Role of Distillation of Solid O-Bromoaniline with its Coloring Phenomenon. Progress in Chemical and Biochemical Research.
- (n.d.). 4-Bromoaniline. Wikipedia.
- (2025). The thermal decomposition of benzoic acid.
- (2019). Investigation of Thermal Properties of Carboxylates with Various Structures.
- (2025). Photodegradation kinetics of aniline, 4-ethylaniline, and 4-chloroaniline in aqueous suspension of polycrystalline titanium dioxide.
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- 6. Guidelines for Chemical Storage - Risk Management- OSHA Guidelines - Industrial Safety and Health Knowledge and Resources [redasafe.com]
- 7. The MSDS HyperGlossary: Carboxylic Acid [ilpi.com]
- 8. researchgate.net [researchgate.net]
- 9. A General Method for the Suzuki-Miyaura Cross-Coupling of Sterically Hindered Aryl Chlorides: Synthesis of Di- and Tri-ortho-substituted Biaryls in 2-Propanol at Room Temperature [organic-chemistry.org]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 12. Decarboxylative Hydroxylation of Benzoic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Degradation of benzoic acid and its derivatives in subcritical water - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Reaction Optimization for 2-Amino-6-bromo-3-fluorobenzoic Acid
Welcome to the technical support center for 2-Amino-6-bromo-3-fluorobenzoic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block in their synthetic workflows. My objective is to provide not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your reactions effectively. This document is structured as a series of frequently asked questions and troubleshooting scenarios, focusing on the most common transformations this substrate undergoes.
Section 1: Troubleshooting Suzuki-Miyaura Cross-Coupling Reactions
The C-Br bond in this compound is a prime handle for C-C bond formation via palladium-catalyzed cross-coupling reactions. However, the presence of three distinct functional groups (amino, bromo, carboxylic acid) on a sterically hindered ring presents unique challenges.
Frequently Asked Questions & Troubleshooting
Question 1: My Suzuki-Miyaura coupling reaction is showing low yield or has completely stalled. What are the common causes and how can I fix them?
Answer: This is a multifaceted issue often tracing back to the catalyst system, reaction conditions, or substrate quality. Let's break down the likely culprits.
-
Catalyst and Ligand Choice: The steric hindrance around the bromine atom (ortho to both the amino and carboxylic acid groups) necessitates a carefully selected catalyst system. Standard Pd(PPh₃)₄ may be insufficient. Modern catalyst systems employing bulky, electron-rich phosphine ligands are often required to facilitate the oxidative addition step, which is frequently the rate-limiting step in challenging couplings.
-
Recommendation: Switch to a more active pre-catalyst and ligand system. Buchwald ligands like SPhos or XPhos, paired with a palladium source like Pd(OAc)₂ or a pre-catalyst like XPhos Pd G3, are excellent starting points for sterically hindered substrates.[1][2] These ligands promote the formation of a monoligated, highly reactive Pd(0) species.
-
-
Base Selection: The choice of base is critical. It must be strong enough to facilitate transmetalation but not so harsh as to cause decomposition of the starting material or product.
-
Recommendation: Potassium phosphate (K₃PO₄) is often a superior choice to potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) for these types of substrates, particularly when using boronic acids.[3] It is sufficiently basic and its heterogeneous nature can sometimes simplify workup.
-
-
Solvent and Temperature: An appropriate solvent system is needed to solubilize all components and facilitate the reaction at a suitable temperature.
-
Recommendation: A mixture of an organic solvent like 1,4-dioxane or toluene with water (e.g., 4:1 ratio) is standard.[3] Ensure the solvents are thoroughly degassed to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst. If the reaction is sluggish, a moderate increase in temperature (e.g., from 80°C to 100°C) can be beneficial, but monitor for potential decomposition.
-
Question 2: I'm observing significant amounts of debrominated starting material (protodebromination) and boronic acid homocoupling byproducts. How can I minimize these?
Answer: These side reactions are classic indicators of an imbalanced or inefficient catalytic cycle.
-
Protodebromination: This occurs when the aryl-palladium intermediate is protonated before it can undergo transmetalation. This is often exacerbated by excess water or an inefficient ligand that allows for premature reductive elimination.
-
Solution: Ensure your boronic acid is of high quality (minimal boroxine content) and use a slight excess (1.1-1.2 equivalents). Using a more robust ligand system, as mentioned above, can accelerate the desired transmetalation step, outcompeting the protodebromination pathway.
-
-
Homocoupling: The formation of biaryl products from the boronic acid is often promoted by the presence of oxygen.
-
Solution: Rigorous degassing of solvents and maintaining a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction is paramount. Sparging the solvent mixture with argon for 15-30 minutes before adding the catalyst is a highly effective technique.
-
Table 1: Recommended Suzuki-Miyaura Coupling Conditions for Substrates Analogous to this compound
| Coupling Partner | Palladium Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | >95 | [3] |
| 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 92 | [3] |
| 4-Fluorophenylboronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ | THF/H₂O | 80 | 95 | [3] |
| Various Boronic Esters | CataCXium A Pd G3 (10) | - | K₃PO₄ | 2-MeTHF | 70 | 80-97 | [2] |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Preparation: To a flame-dried round-bottom flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium phosphate (K₃PO₄, 3.0 equiv.).
-
Inerting: Seal the flask with a septum, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.
-
Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-dioxane/water 4:1) via syringe.
-
Catalyst Addition: Add the palladium catalyst and ligand (e.g., Pd(OAc)₂ and SPhos) to the stirring mixture under a positive flow of inert gas.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir vigorously. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with water and ethyl acetate. Separate the layers. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel or recrystallization.
Diagram: The Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Section 2: Troubleshooting Sandmeyer Reactions
The amino group of this compound can be converted into a wide range of other functionalities (e.g., -OH, -Cl, -CN, -I) via the Sandmeyer reaction. This transformation proceeds through a diazonium salt intermediate, which is notoriously unstable.
Frequently Asked Questions & Troubleshooting
Question 1: My Sandmeyer reaction is producing a low yield of the desired product along with significant tar-like byproducts. What is the most likely cause?
Answer: The number one cause of failure in a Sandmeyer reaction is improper temperature control during the initial diazotization step.
-
Temperature Control is Critical: Aryl diazonium salts are thermally unstable and can decompose violently if isolated.[4] They must be prepared in situ at low temperatures, typically between 0–5 °C.[4] If the temperature rises above this range, the diazonium salt will rapidly decompose, leading to a complex mixture of byproducts, including phenols (from reaction with water) and dark, polymeric tars.[5]
-
Recommendation: Use an ice-salt bath to maintain the temperature of your reaction vessel below 5 °C during the dropwise addition of sodium nitrite. Ensure the sodium nitrite solution is also pre-chilled.
-
-
Acid Concentration: A sufficient excess of acid (e.g., HCl, H₂SO₄) is necessary to fully protonate the aniline and prevent the newly formed diazonium salt from coupling with unreacted starting material to form an azo dye, another common colored byproduct.[4]
Question 2: How can I confirm that the diazotization is complete before adding the copper(I) catalyst?
Answer: It is crucial to ensure all the starting aniline has been converted to the diazonium salt before proceeding. Unreacted aniline can lead to unwanted side reactions.
-
Starch-Iodide Test: A simple and effective way to monitor the reaction is to test for the presence of excess nitrous acid (HNO₂), which indicates that all the aniline has been consumed.
-
Procedure: After the sodium nitrite addition is complete, wait 10-15 minutes, then withdraw a drop of the reaction mixture with a glass rod and touch it to a piece of potassium iodide-starch paper. An immediate blue-black color indicates the presence of excess nitrous acid, confirming the completion of diazotization. If no color appears, a small amount of additional sodium nitrite may be needed.
-
Diagram: The Sandmeyer Reaction Mechanism
Caption: The radical-nucleophilic mechanism of the Sandmeyer reaction.[6]
Section 3: General Laboratory & Safety FAQs
Question 1: What are the best practices for handling and storing this compound?
Answer: Like most fine chemicals, proper handling is key to ensuring its integrity. Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents. For long-term storage, refrigeration is recommended.
Question 2: What are the critical safety precautions to take when running reactions with this compound, especially the Sandmeyer reaction?
Answer: Standard personal protective equipment (safety glasses, lab coat, gloves) is mandatory. The compound itself is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[7]
The most significant hazard arises during the Sandmeyer reaction. Aryl diazonium salts can be explosive when isolated in a dry state. [4] They should always be generated in situ at low temperatures and used immediately in solution without any attempt at isolation.
Question 3: How should I purify the final products derived from this starting material?
Answer: The purification method will depend on the physical properties of your product.
-
Recrystallization: If your product is a solid with good crystallinity, recrystallization is an excellent method for achieving high purity.[4] Common solvent systems include ethanol/water, ethyl acetate/hexanes, or toluene.
-
Column Chromatography: For oils or solids that are difficult to recrystallize, flash column chromatography on silica gel is the standard method. The polarity of the eluent will need to be optimized based on the polarity of your product, as monitored by TLC.
References
- Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid.
- PubChem. (n.d.). This compound.
- J&K Scientific. (n.d.). This compound.
- Oakwood Chemical. (n.d.). 2-Amino-3,5-dibromo-6-fluorobenzoic acid.
- Organic Chemistry Portal. (n.d.). Sandmeyer Reaction.
- Raza, A., et al. (2022). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society.
- Wikipedia. (n.d.). Sandmeyer reaction.
- Lumen Learning. (n.d.). Reactions involving arenediazonium salts.
- ChemRxiv. (2024). Autonomous Optimization of Discrete Reaction Parameters: Mono-Functionalization of a Bifunctional Substrate via a Suzuki-Miyaura Reaction.
- J&K Scientific. (n.d.). This compound.
- Google Patents. (n.d.). CN115784896A - Preparation method of 2-bromo-6-fluoroaniline.
- ResearchGate. (n.d.). Optimization of the Suzuki coupling reaction of 1‐bromo‐4‐methoxybenzene and phenylboronic acid.
- ResearchGate. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 7. This compound | C7H5BrFNO2 | CID 43555852 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting the Suzuki Coupling of 2-Amino-6-bromo-3-fluorobenzoic acid
Welcome to the technical support center for advanced cross-coupling applications. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with the Suzuki-Miyaura coupling of 2-Amino-6-bromo-3-fluorobenzoic acid. This substrate, while a valuable building block, presents a unique combination of electronic and steric challenges that can lead to low yields or complete reaction failure. This document provides in-depth, field-proven insights and systematic troubleshooting strategies in a direct question-and-answer format to help you overcome these hurdles.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Suzuki coupling reaction with this compound is failing or giving very low yields. What are the most likely causes?
Failure to couple this specific substrate is a common issue and typically stems from a convergence of several factors inherent to its structure. Understanding these root causes is the first step toward successful optimization.
-
Slow Oxidative Addition: The rate-determining step in many Suzuki catalytic cycles is the oxidative addition of the palladium(0) catalyst to the aryl-halide bond.[1] Your substrate, this compound, contains a powerful electron-donating amino group (-NH₂) ortho to the bromine. This group increases the electron density of the aromatic ring, strengthening the carbon-bromine bond and making it less susceptible to cleavage by the palladium catalyst.[1][2]
-
Catalyst Inhibition/Deactivation: The substrate possesses two functional groups, the amino (-NH₂) and the carboxylic acid (-COOH), that can act as coordinating ligands for the palladium center. This can lead to the formation of stable, inactive palladium complexes (chelation), effectively removing the catalyst from the productive catalytic cycle.[2] Unprotected ortho-anilines are known to be challenging substrates for this reason.[3]
-
Acid-Base Complications: The carboxylic acid is acidic and will react with the base required for the transmetalation step. This can neutralize the base, altering the reaction stoichiometry and pH, which can halt the catalytic cycle. Similarly, the amino group can be protonated under certain conditions, affecting its electronic properties.[4]
-
Side Reactions of the Boron Reagent: A common failure mode in Suzuki couplings is the degradation of the organoboron coupling partner. The most frequent side reaction is protodeboronation, where the boronic acid is replaced by a hydrogen atom, particularly under strongly basic aqueous conditions.[5][6]
Q2: How do I choose the right palladium catalyst and ligand for this challenging, electron-rich aryl halide?
For difficult substrates like this, the choice of ligand is arguably the most critical parameter. Standard, less electron-rich phosphine ligands such as triphenylphosphine (PPh₃) are often ineffective because they do not sufficiently activate the palladium catalyst to overcome the high energy barrier of the oxidative addition step.[1]
The solution is to use highly active catalyst systems featuring bulky and electron-rich ligands that are specifically designed to accelerate this slow step.[1][7]
Recommended Ligand Classes:
-
Bulky, Electron-Rich Biaryl Phosphine Ligands (Buchwald Ligands): These are the industry standard for challenging couplings. Their steric bulk promotes the final reductive elimination step, while their strong electron-donating ability accelerates the initial oxidative addition.[8] Ligands such as SPhos , XPhos , and RuPhos are excellent starting points.
-
N-Heterocyclic Carbenes (NHCs): NHCs are powerful electron-donating ligands that form highly stable and active palladium complexes. They are particularly effective for coupling unreactive aryl chlorides and other electron-rich halides.[9] Precatalysts like PEPPSI-IPr are commercially available and highly effective.
Catalyst System Selection Guide
| Catalyst/Ligand | Precatalyst Example | Key Features & When to Use |
| XPhos | XPhos Pd G3 | A highly active, general-purpose ligand for a wide range of difficult couplings. Excellent first choice.[3] |
| SPhos | SPhos Pd G3 | Often shows superior activity for sterically hindered and electron-rich substrates. |
| RuPhos | RuPhos Pd G3 | Particularly effective for substrates bearing nitrogen heterocycles or amine groups. |
| NHC Ligands | PEPPSI™-IPr | Provides a very stable and highly active catalyst. Use when phosphine ligands show catalyst decomposition. |
| Pd(dppf)Cl₂ | Pd(dppf)Cl₂ | A common and robust catalyst, but may be less effective here than modern biarylphosphine systems. Worth screening as a baseline.[10] |
Q3: I'm observing significant amounts of protodeboronation. How can I prevent this side reaction?
Protodeboronation is the hydrolysis of the C–B bond and is a major pathway for reagent decomposition, especially with electron-rich or heteroaromatic boronic acids.[5] It is often accelerated by high temperatures and strongly basic, aqueous conditions.
Strategies to Mitigate Protodeboronation:
-
Use Boronic Esters: Pinacol boronic esters (Bpin) are significantly more stable towards hydrolysis and protodeboronation than their corresponding boronic acids.[5][11] If you are starting with a boronic acid, consider converting it to the pinacol ester prior to the coupling reaction.
-
Employ Anhydrous Conditions: While many Suzuki protocols use aqueous bases, water can facilitate protodeboronation. Using a strong, anhydrous base like potassium phosphate (K₃PO₄) in an anhydrous solvent like dioxane or toluene can suppress this side reaction.[1]
-
Optimize the Base: Strong bases, particularly hydroxides (e.g., NaOH, KOH), can accelerate the decomposition of boronic acids.[5] Switching to a weaker inorganic base like potassium carbonate (K₂CO₃) or a stronger but non-nucleophilic base like K₃PO₄ is often beneficial.
-
Use a "Slow-Release" Strategy: Certain protecting groups on the boron atom, such as MIDA (N-methyliminodiacetic acid), create highly stable boronates that slowly release the active boronic acid into the reaction mixture. This keeps the concentration of the sensitive free boronic acid low, minimizing degradation while still allowing the coupling to proceed.[12]
Q4: What are the optimal base and solvent choices for coupling with an acidic substrate like this compound?
The presence of the carboxylic acid necessitates careful selection of the base and solvent system.
Base Selection:
-
Stoichiometry is Key: You must use at least one extra equivalent of base to neutralize the acidic proton of the carboxylic acid, in addition to the 2-3 equivalents required for the catalytic cycle itself. A total of 3-4 equivalents of base is a good starting point.
-
Recommended Bases:
-
Potassium Phosphate (K₃PO₄): An excellent, strong, non-nucleophilic base that works well in anhydrous conditions to prevent protodeboronation.[1]
-
Cesium Carbonate (Cs₂CO₃): Often provides superior results in difficult couplings due to its high solubility in organic solvents, but it is more expensive.[13]
-
Potassium Carbonate (K₂CO₃): A milder and cost-effective option. It is typically used with aqueous solvent mixtures.[14]
-
Solvent Selection:
-
Aprotic Polar or Ethereal Solvents: These are the most common choices.
-
1,4-Dioxane: A versatile and widely used solvent for Suzuki couplings.
-
Toluene: Another excellent choice, particularly for higher-temperature reactions.
-
DMF or DMAc: These polar aprotic solvents can be effective but are harder to render completely anhydrous and can decompose at high temperatures.
-
-
The Role of Water: A small amount of water (e.g., in a 10:1 dioxane/water mixture) is often beneficial as it helps to dissolve the inorganic base and facilitate the transmetalation step.[12] However, as discussed, excess water can promote protodeboronation. The optimal amount of water must be determined empirically. For this substrate, starting with anhydrous conditions is recommended.
Visualized Mechanisms and Workflows
A firm grasp of the catalytic cycle and a logical troubleshooting plan are essential for success.
The Suzuki-Miyaura Catalytic Cycle
The diagram below illustrates the fundamental steps of the reaction. For this compound, the Oxidative Addition step is the primary bottleneck due to the electron-rich nature of the aryl halide.
Caption: The Suzuki-Miyaura catalytic cycle, highlighting the challenging oxidative addition step.
Systematic Troubleshooting Workflow
If your initial reaction fails, do not change all variables at once. Follow this logical decision tree to systematically identify and solve the problem.
Caption: A decision tree for systematically troubleshooting the Suzuki coupling reaction.
Experimental Protocols
Protocol 1: Recommended Starting Conditions
This protocol uses a highly active Buchwald-type catalyst system under anhydrous conditions, which represents a robust starting point for this challenging substrate.
Materials:
-
This compound (1.0 mmol, 1.0 eq)
-
Arylboronic pinacol ester (1.2 mmol, 1.2 eq)
-
XPhos Pd G3 precatalyst (0.02 mmol, 2 mol%)
-
Potassium Phosphate (K₃PO₄), finely ground (3.0 mmol, 3.0 eq)
-
Anhydrous 1,4-Dioxane (5 mL)
Procedure:
-
Reaction Setup: In a glovebox, add the this compound, arylboronic pinacol ester, XPhos Pd G3, and K₃PO₄ to a dry Schlenk flask or reaction vial equipped with a magnetic stir bar.
-
Solvent Addition: Add the anhydrous 1,4-dioxane to the flask.
-
Inert Atmosphere: Seal the flask with a septum or cap. If not in a glovebox, evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to ensure all oxygen is removed.[1]
-
Reaction Execution: Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS over 12-24 hours. Check for the consumption of the starting aryl bromide.
-
Workup: After the reaction is complete (or has stalled), cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite® to remove inorganic salts and the palladium catalyst. Wash the pad with additional ethyl acetate.
-
Extraction: Transfer the filtrate to a separatory funnel. Carefully add 1M HCl to acidify the aqueous phase to pH ~2-3, which will protonate the product and help with extraction. Wash with water (2 x 15 mL) and then brine (15 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: Systematic High-Throughput Screen
If the initial conditions fail, a systematic screen of key parameters is the most efficient path forward. This can be performed on a small scale using a parallel synthesis platform or individual vials.
Setup: Prepare an array of reaction vials, each charged with the aryl halide (e.g., 0.1 mmol) and the boronic ester (0.12 mmol). Create stock solutions of catalysts, ligands, and bases to easily dispense them.
Screening Matrix Example:
| Vial | Catalyst (2 mol%) | Ligand (4 mol%) | Base (3 eq) | Solvent (0.5 mL) | Temp (°C) |
| 1 | Pd₂(dba)₃ | XPhos | K₃PO₄ | Dioxane | 100 |
| 2 | Pd₂(dba)₃ | SPhos | K₃PO₄ | Dioxane | 100 |
| 3 | Pd₂(dba)₃ | XPhos | Cs₂CO₃ | Dioxane | 100 |
| 4 | Pd₂(dba)₃ | XPhos | K₃PO₄ | Toluene | 100 |
| 5 | PEPPSI-IPr | (none) | K₃PO₄ | Dioxane | 100 |
| 6 | Pd₂(dba)₃ | XPhos | K₂CO₃ | Dioxane/H₂O (10:1) | 100 |
Analyze the outcome of each reaction by LC-MS to determine the relative conversion to the desired product. This will quickly identify the most promising combination of catalyst, base, and solvent for scale-up and further optimization.
References
- Chemler, S. R.; Trauner, D.; Danishefsky, S. J. (2001). The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis. Angewandte Chemie International Edition, 40(23), 4544-4568.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Bedford, R. B., et al. (2008). High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source. Organometallics, 27(23), 6038-6049.
- Bedford, R. B., et al. (2008). High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source. ResearchGate.
- Reddit r/Chempros. (2021). Diagnosing issues with a failed Suzuki coupling?
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Reddit r/Chempros. (2024). Struggling with Suzuki Reaction.
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443.
- Leonori, D., & Aggarwal, V. K. (2021). Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy. Journal of the American Chemical Society, 143(33), 13007–13014.
- G. C. Fu, et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances, 14, 25863-25867.
- KCIL Chemofarbe Group. (n.d.). Challenges In Suzuki Coupling Reaction.
- Buchwald, S. L., & Fors, B. P. (2011). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 133(42), 16744–16747.
- Nobre, S. M., et al. (2020). Screening of different bases for Suzuki coupling. ResearchGate.
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2013). The Suzuki-Miyaura Reaction and Boron Reagents – Mechanism, Synthesis and Application. ResearchGate.
- Wang, L., & He, W. (2006). Simple Amine/Pd(OAc)2-Catalyzed Suzuki Coupling Reactions of Aryl Bromides under Mild Aerobic Conditions. The Journal of Organic Chemistry, 71(20), 7874-7877.
- Fu, G. C., et al. (2002). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Journal of the American Chemical Society, 124(46), 13662-13663.
- Leadbeater, N. E., & El-Batta, A. (2014). A novel 4-aminoantipyrine-Pd(II) complex catalyzes Suzuki–Miyaura cross-coupling reactions of aryl halides. Beilstein Journal of Organic Chemistry, 10, 2982-2989.
- Butters, M., et al. (2010). The Slow-Release Strategy in Suzuki–Miyaura Coupling. Angewandte Chemie International Edition, 49(31), 5276-5287.
- Reddit r/Chempros. (2024). How to approach choosing reaction conditions for Suzuki?
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. ResearchGate.
- Liu, W., et al. (2018). Palladium-Catalyzed Suzuki-Miyaura Reactions with Triazenyl-Tethered Aryl Bromides: Exploiting the Orthogonal Coupling Sites under Different Conditions. Organic Letters, 20(19), 6049-6053.
- Badone, D., et al. (1996). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry, 61(21), 7455-7457.
- Ritter, T., et al. (2019). "Cationic" Suzuki-Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. Angewandte Chemie International Edition, 58(49), 17684-17688.
- Li, Z., et al. (2017). Pd-Catalyzed Suzuki coupling reactions of aryl halides containing basic nitrogen centers with arylboronic acids in water in the absence of added base. New Journal of Chemistry, 42(2), 1234-1241.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. reddit.com [reddit.com]
- 3. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Yoneda Labs [yonedalabs.com]
- 13. researchgate.net [researchgate.net]
- 14. A novel 4-aminoantipyrine-Pd(II) complex catalyzes Suzuki–Miyaura cross-coupling reactions of aryl halides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Protecting Group Strategies for 2-Amino-6-bromo-3-fluorobenzoic acid
Welcome to the technical support guide for handling 2-Amino-6-bromo-3-fluorobenzoic acid. This document provides in-depth, field-proven insights into the strategic application of protecting groups, a critical step for the successful downstream utilization of this versatile, yet challenging, building block in drug discovery and chemical synthesis. Our troubleshooting guides and FAQs are designed to address the specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs): Core Concepts
Q1: Why are protecting groups essential when working with this compound?
A: this compound is a trifunctional molecule. It possesses a nucleophilic amino group (-NH₂), an acidic carboxylic acid group (-COOH), and a reactive aromatic ring. During a synthetic sequence, reagents intended to react with one part of the molecule can react indiscriminately with these other functional groups, leading to a mixture of undesired products and low yields.[1][2] A protecting group is a reversible chemical modification that temporarily masks a functional group, rendering it inert to specific reaction conditions.[3][4] By protecting the amino and/or carboxylic acid groups, you can direct the reaction to the desired site, ensuring chemoselectivity.[3][4]
Q2: What is an "orthogonal" protecting group strategy, and why is it the preferred approach for this molecule?
A: An orthogonal strategy employs multiple protecting groups in a single molecule that can be removed under distinct, non-interfering conditions.[4][5] For example, one group might be removed with acid, while another is removed with a base or by catalytic hydrogenation.[3] This provides complete control over which functional group is revealed at each synthetic step.[5][6] For a molecule like this compound, where you might want to first couple the carboxylic acid and then later perform a reaction at the amino group (or vice versa), an orthogonal approach is indispensable.
Q3: How do the existing substituents (bromo, fluoro, amino) on the aromatic ring affect the protection reactions?
A: The electronic nature of the substituents significantly impacts the reactivity of the functional groups.
-
Amino Group (-NH₂): This is an electron-donating group, which activates the ring. However, its nucleophilicity is somewhat diminished by the electron-withdrawing inductive effects of the adjacent fluoro and bromo groups. This can make protection reactions, such as Boc-protection, slightly more challenging than for a simple aniline.
-
Carboxylic Acid Group (-COOH): This is a strongly electron-withdrawing and deactivating group.
-
Fluoro (-F) and Bromo (-Br) Groups: Both are electron-withdrawing via induction, which reduces the basicity and nucleophilicity of the amino group. Sterically, the bromo group ortho to the amino group can hinder the approach of bulky reagents.
Troubleshooting Guide: Protection of the Amino Group
The amino group of this substituted aniline is a potent nucleophile that typically requires protection to prevent side reactions during esterification or subsequent coupling reactions.
Q4: What is the most reliable protecting group for the 2-amino function?
A: The tert-butoxycarbonyl (Boc) group is the industry standard and most recommended protecting group for this application.[7][8] It forms a stable carbamate that is resistant to a wide range of non-acidic reagents. Its primary advantage is its clean removal under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[][10][11]
The protection reaction is typically performed using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.[10]
Caption: Workflow for Boc protection of the amino group.
Q5: My Boc-protection reaction is sluggish or fails to go to completion. What can I do?
A: This is a common issue stemming from the reduced nucleophilicity of the aniline and steric hindrance. Here are the primary causes and their solutions.
| Problem | Potential Cause | Recommended Solution |
| Low Conversion | Insufficient Base: The reaction generates tert-butanol and CO₂, and the base is crucial to drive the reaction forward.[10] | Increase the equivalents of base (e.g., use 1.5-2.0 eq. of Triethylamine). For very stubborn reactions, a stronger, non-nucleophilic base or a catalytic amount of 4-Dimethylaminopyridine (DMAP) can be effective.[7] |
| Steric Hindrance: The ortho-bromo group impedes the approach of the bulky Boc₂O reagent. | Increase the reaction temperature to 40-50 °C and extend the reaction time. Monitor progress carefully by TLC or LC-MS. | |
| Poor Solvent Choice: The starting material may have poor solubility in less polar solvents. | Use a more polar aprotic solvent like Dioxane or THF.[7][12] In some cases, a biphasic system with NaOH in water/THF can be effective.[7] | |
| Side Product Formation | Reaction with Carboxylic Acid: If a strong base is used, it can deprotonate the carboxylic acid, which might then react, although this is less common. | It is often advisable to protect the carboxylic acid first (see next section) before protecting the amine group. |
Detailed Protocol: Boc Protection of this compound
-
Setup: To a round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound (1.0 eq).
-
Solvent: Add anhydrous Tetrahydrofuran (THF) to dissolve the starting material (approx. 0.1 M concentration).
-
Base: Add triethylamine (1.5 eq) and stir for 5 minutes at room temperature.
-
Reagent Addition: Add di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) portion-wise to the solution.
-
Reaction: Stir the mixture at room temperature for 12-24 hours. If the reaction is slow (monitored by TLC), heat the mixture to 40 °C.
-
Workup: Once the reaction is complete, concentrate the mixture under reduced pressure. Redissolve the residue in ethyl acetate and wash with 1M HCl (to remove excess base), followed by water and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude N-Boc protected product, which can be purified further by column chromatography or recrystallization if necessary.
Troubleshooting Guide: Protection of the Carboxylic Acid Group
Protecting the carboxylic acid as an ester prevents it from participating in undesired reactions, particularly if the downstream chemistry involves strong bases or coupling agents that react with acids.
Q6: What are the best strategies for protecting the carboxylic acid group?
A: The most common strategy is esterification . The choice of ester depends on the desired deprotection conditions, especially if an orthogonal strategy is needed.
-
Methyl (Me) or Ethyl (Et) Esters: Simple to form and stable. They are typically removed by base-catalyzed hydrolysis (saponification), making them orthogonal to the acid-labile Boc group.[]
-
Benzyl (Bn) Ester: Removed by catalytic hydrogenolysis (H₂/Pd), offering another orthogonal option.[]
-
tert-Butyl (tBu) Ester: Removed under acidic conditions, similar to the Boc group. This is generally avoided when the amine is Boc-protected to prevent simultaneous deprotection.[][13]
Q7: I am attempting to form a methyl ester with methanol and a strong acid catalyst (H₂SO₄), but it's not working well. Why?
A: Standard Fischer esterification is often problematic for this substrate. The strong acidic conditions will fully protonate the 2-amino group, forming an ammonium salt (-NH₃⁺). This positively charged group significantly deactivates the molecule towards further electrophilic attack (which is part of the esterification mechanism) and can drastically reduce its solubility in the alcohol solvent.
Q8: What is a more reliable, milder method for esterification?
A: A highly effective method is alkylation of the carboxylate salt under basic, non-aqueous conditions. Using a soft base like cesium carbonate (Cs₂CO₃) with an alkylating agent like methyl iodide (for a methyl ester) or benzyl bromide (for a benzyl ester) in a polar aprotic solvent like DMF is a robust approach.
Caption: Workflow for mild esterification of the carboxylic acid.
Detailed Protocol: Methyl Esterification via Alkylation
-
Setup: To a round-bottom flask, add this compound (1.0 eq) and cesium carbonate (Cs₂CO₃, 1.5 eq).
-
Solvent: Add anhydrous Dimethylformamide (DMF) and stir the suspension for 15-20 minutes to form the cesium carboxylate salt.
-
Reagent Addition: Cool the mixture to 0 °C and add methyl iodide (MeI, 1.2 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours until TLC or LC-MS analysis shows complete consumption of the starting material.
-
Workup: Pour the reaction mixture into water and extract with ethyl acetate or diethyl ether (3x).
-
Isolation: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.
Orthogonal Strategies and Deprotection
The true power of this methodology lies in the ability to selectively deprotect one functional group while the other remains intact.
Q9: How do I execute an orthogonal deprotection using the Boc/Methyl Ester strategy?
A: This combination is a classic example of an orthogonal protection scheme. The deprotection conditions are mutually exclusive.
Caption: Orthogonal deprotection logic for Boc and Methyl Ester groups.
-
To Deprotect the Amine (Remove Boc): Dissolve the protected compound in dichloromethane (DCM) and add an excess of trifluoroacetic acid (TFA) (typically 25-50% v/v).[10] Stir at room temperature for 1-2 hours. Alternatively, use a solution of 4M HCl in dioxane.[14] The methyl ester will remain completely intact under these conditions.[15]
-
To Deprotect the Carboxylic Acid (Remove Methyl Ester): Dissolve the compound in a mixture of THF and water. Add an excess of a base like lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (1.5-3.0 eq).[] Stir at room temperature until the reaction is complete. The Boc group is stable to these basic conditions.[8]
Q10: My Boc deprotection with strong acid is causing unwanted side reactions. What are the alternatives?
A: The tert-butyl cation generated during Boc deprotection is an electrophile and can cause side reactions if other nucleophilic sites are present.[7]
-
Use Scavengers: Add a scavenger like anisole or thioanisole to your TFA/DCM mixture. These molecules will trap the tert-butyl cation, preventing it from reacting with your desired product.[7]
-
Milder Acids: Using HCl in a non-coordinating solvent like dioxane or diethyl ether is often a milder alternative to TFA.[14] For extremely sensitive substrates, other methods involving reagents like zinc bromide or trimethylsilyl iodide have been reported, though these are less common.[7][12]
Summary of Protecting Group Strategies
| Functional Group | Protecting Group | Abbreviation | Protection Reagents | Deprotection Conditions | Orthogonal To |
| Amino | tert-Butoxycarbonyl | Boc | Boc₂O, Base (TEA, NaOH) | Acid (TFA, HCl)[10][12][15] | Methyl/Ethyl/Benzyl Ester, Fmoc |
| Benzyloxycarbonyl | Cbz / Z | Cbz-Cl, Base | H₂/Pd, HBr/AcOH[][16] | tert-Butyl/Methyl Ester, Boc | |
| 9-Fluorenylmethoxycarbonyl | Fmoc | Fmoc-OSu, Base | Base (Piperidine in DMF)[11][16] | tert-Butyl/Benzyl Ester, Boc | |
| Carboxylic Acid | Methyl Ester | -OMe | MeI, Cs₂CO₃ or MeOH, H⁺ | Base (LiOH, NaOH)[] | Boc, Cbz, Fmoc |
| Benzyl Ester | -OBn | BnBr, Cs₂CO₃ | H₂/Pd[] | Boc, Fmoc | |
| tert-Butyl Ester | -OtBu | Isobutylene, H⁺ | Acid (TFA, HCl)[][13] | Cbz, Fmoc |
References
- DES-catalyzed deprotection of N-Boc amino acid derivatives and N-Boc dipeptide a. ResearchGate.
- Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Royal Society of Chemistry.
- Protecting Groups in Peptide Synthesis. Springer Nature Experiments.
- Protecting Groups in Peptide Synthesis. PubMed - NIH.
- Protection of Aniline Derivatives. YouTube.
- Amino Acid-Protecting Groups. ResearchGate.
- Scheme 1 (a) Synthesis of Fmoc protected N-alkylated p-aminobenzoic... ResearchGate.
- tert-Butyloxycarbonyl protecting group. Wikipedia.
- Amino Acid Derivatives for Peptide Synthesis. AAPPTec.
- Boc-Protected Amino Groups. Organic Chemistry Portal.
- Protective Groups. Organic Chemistry Portal.
- Amino Acid-Protecting Groups. SciSpace.
- Protecting group. Wikipedia.
Sources
- 1. Protecting Groups in Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 2. Protecting Groups in Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protective Groups [organic-chemistry.org]
- 4. Protecting group - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 8. Boc-Protected Amino Groups [organic-chemistry.org]
- 10. jk-sci.com [jk-sci.com]
- 11. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 12. Amine Protection / Deprotection [fishersci.co.uk]
- 13. peptide.com [peptide.com]
- 14. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. Introduction and removal of alkyl protecting groups of several common amino groups [en.highfine.com]
Technical Support Center: Purification of 2-Amino-6-bromo-3-fluorobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the purification of 2-Amino-6-bromo-3-fluorobenzoic acid. As Senior Application Scientists, we have compiled this in-depth guide to assist you in overcoming common challenges encountered during the purification of this important synthetic intermediate. This resource provides not only procedural steps but also the underlying scientific principles to empower you to make informed decisions in your laboratory work.
Understanding the Importance of Purity
This compound is a key building block in the synthesis of various pharmaceutical compounds and advanced materials. The purity of this starting material is paramount, as even minor impurities can lead to unwanted side reactions, decreased yields, and complications in downstream applications. This guide will equip you with the knowledge to identify and remove common impurities, ensuring the integrity of your research and development efforts.
Identifying Common Impurities
While the specific impurity profile can vary depending on the synthetic route employed, crude this compound may contain the following types of impurities:
-
Unreacted Starting Materials: Depending on the synthesis, these could include precursors like 3-fluoroanthranilic acid.
-
Regioisomers: The bromination of substituted benzoic acids can sometimes lead to the formation of isomeric byproducts where the bromine atom is at a different position on the aromatic ring. These can be particularly challenging to separate due to their similar physical properties.
-
Over-brominated or Under-brominated Species: Reactions that are not carefully controlled can result in the addition of more than one bromine atom or incomplete bromination.
-
Colored Impurities: The presence of a yellow or brown hue in the crude product often suggests the formation of oxidation products or other colored byproducts.[1]
Troubleshooting Purification Methods
This section provides a question-and-answer-style troubleshooting guide for the most common purification techniques applicable to this compound.
Recrystallization
Recrystallization is often the first line of defense for purifying solid organic compounds.[2][3] It relies on the differential solubility of the desired compound and its impurities in a given solvent at varying temperatures.[2]
Q1: My this compound won't crystallize out of solution. What should I do?
A1: Failure to crystallize is a common issue that can often be resolved with the following techniques:
-
Induce Crystallization:
-
Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a small amount of pure this compound, add a single crystal to the solution. This "seed" will act as a template for further crystallization.
-
Concentration: The initial amount of solvent used may have been excessive. Gently heat the solution to evaporate some of the solvent, thereby increasing the concentration of your compound, and then allow it to cool again.[2]
-
-
Re-evaluate Your Solvent System: The chosen solvent may be too effective at dissolving your compound, even at low temperatures. You may need to select a solvent in which your compound is less soluble at room temperature or consider a mixed solvent system. For aminobenzoic acids, mixtures like ethanol/water or acetone/water are often effective.[4] A patent for the related 2-amino-3-fluorobenzoic acid describes crystallization from a 1:1 ethanol-water mixture with the addition of acetic acid.[5]
Q2: After recrystallization, my product is still colored (yellowish/brownish). How can I remove the color?
A2: Colored impurities are typically non-polar and can often be removed by treating the hot, dissolved solution with activated charcoal before filtration.
-
Protocol for Decolorization:
-
Dissolve your crude product in the minimum amount of hot solvent.
-
Remove the flask from the heat source and add a small amount of activated charcoal (a spatula tip is usually sufficient).
-
Gently swirl the flask and reheat to boiling for a few minutes.
-
Perform a hot filtration to remove the charcoal, which will have adsorbed the colored impurities.
-
Allow the clear filtrate to cool slowly to induce crystallization.
Caution: Using too much activated charcoal can lead to a decrease in the yield of your desired product as it can also adsorb some of the compound of interest.
-
Q3: I'm getting a low yield after recrystallization. What are the likely causes?
A3: Low recovery can stem from several factors:
-
Excessive Solvent: Using too much solvent to dissolve the crude product will result in a significant portion of your compound remaining in the mother liquor upon cooling. Always use the minimum amount of hot solvent necessary for complete dissolution.[4]
-
Premature Crystallization: If crystals form during the hot filtration step, you will lose product. To prevent this, pre-heat your filtration apparatus (funnel and receiving flask) with hot solvent.
-
Washing with Room-Temperature Solvent: After collecting the crystals by vacuum filtration, wash them with a small amount of ice-cold recrystallization solvent to remove any remaining impurities without dissolving a significant amount of your product.
Flash Column Chromatography
For challenging separations, particularly when dealing with regioisomers or impurities with similar solubilities, flash column chromatography is a powerful technique.
Q4: I'm not getting good separation of my product from an impurity on the TLC plate. How can I improve this?
A4: Optimizing the mobile phase is key to achieving good separation in flash chromatography.
-
Solvent System Selection: For polar, aromatic compounds like this compound, a good starting point for the mobile phase is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate or diethyl ether.[6]
-
Adjusting Polarity:
-
If your compound and the impurity are both running at the top of the TLC plate (high Rf values), your mobile phase is too polar. Decrease the proportion of the polar solvent.
-
If your compounds are stuck at the baseline (low Rf values), your mobile phase is not polar enough. Increase the proportion of the polar solvent.
-
-
Adding Modifiers: For acidic compounds, adding a small amount of acetic acid (0.5-2%) to the mobile phase can improve peak shape and resolution by suppressing the ionization of the carboxylic acid group.
-
Alternative Solvents: If you are still struggling with separation, consider trying a different solvent system. For example, a mixture of dichloromethane and methanol can be effective for polar compounds.[6]
Q5: My compound is streaking on the TLC plate and the column. What can I do?
A5: Streaking is often caused by the compound being too polar for the chosen solvent system or by interactions with the silica gel.
-
Increase Mobile Phase Polarity: A more polar mobile phase can help to move the compound more effectively and reduce tailing.
-
Add a Modifier: As mentioned above, adding a small amount of acetic acid to the mobile phase can significantly improve the chromatography of acidic compounds by preventing strong interactions with the stationary phase.
Workflow for Flash Column Chromatography
Caption: A typical workflow for purification by flash column chromatography.
Acid-Base Extraction
Acid-base extraction is a liquid-liquid extraction technique that separates compounds based on their acidic or basic properties. This can be a highly effective method for separating acidic compounds like this compound from neutral or basic impurities.
Q6: I'm performing an acid-base extraction, but I'm not getting a good separation between the organic and aqueous layers. What's wrong?
A6: Emulsion formation is a common problem in extractions. Here's how to address it:
-
Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel several times to mix the layers.
-
Break the Emulsion: If an emulsion does form, you can try the following:
-
Let the separatory funnel stand for a while to allow the layers to separate on their own.
-
Gently swirl the funnel.
-
Add a small amount of brine (saturated NaCl solution). The increased ionic strength of the aqueous layer can help to break the emulsion.
-
Filter the emulsion through a plug of glass wool.
-
Q7: After acidifying the aqueous layer to precipitate my product, I'm getting an oil instead of a solid. What should I do?
A7: "Oiling out" can occur if the melting point of your compound is low or if there are significant impurities present that depress the melting point.
-
Cooling: Ensure the aqueous solution is thoroughly cooled in an ice bath before and during acidification.
-
Slow Acidification: Add the acid slowly while stirring to allow for gradual precipitation.
-
Extraction: If an oil persists, you can extract it into a fresh portion of an organic solvent (like diethyl ether or ethyl acetate), dry the organic layer, and then evaporate the solvent to recover your product. You may then need to attempt a recrystallization.
Acid-Base Extraction Workflow
Caption: Workflow for the purification of an acidic compound using acid-base extraction.
Assessing Purity
After purification, it is crucial to assess the purity of your this compound.
Purity Assessment Methods
| Method | Purpose | Key Considerations |
| Melting Point | A sharp melting point close to the literature value indicates high purity. A broad melting range suggests the presence of impurities. | Calibrate your melting point apparatus regularly. |
| Thin Layer Chromatography (TLC) | A single spot on the TLC plate in multiple solvent systems is a good indicator of purity. | Co-spotting with the crude material can confirm the removal of impurities. |
| High-Performance Liquid Chromatography (HPLC) | Provides quantitative data on purity by separating and detecting all components of a sample. A single, sharp peak indicates high purity. | Method development (column, mobile phase, detector) is crucial for accurate results. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H and ¹³C NMR can confirm the structure of your compound and detect the presence of impurities. | Integration of proton signals can provide a quantitative measure of purity against a known standard. |
Frequently Asked Questions (FAQs)
Q8: What are the best storage conditions for purified this compound?
A8: To maintain its purity, this compound should be stored in a tightly sealed container in a cool, dry, and dark place. For long-term storage, consider storing it under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.
Q9: Can I use sublimation to purify this compound?
A9: Sublimation can be an effective purification technique for compounds that are stable at their sublimation temperature and have a significantly higher vapor pressure than their impurities. While less common than recrystallization for this type of compound, it could be a viable option if you are dealing with non-volatile impurities.
Q10: The material I purchased is off-white. Is this acceptable?
A10: While a pure white solid is ideal, an off-white or slightly tan color may be acceptable for many applications, depending on the nature of the colored impurity and the requirements of your downstream chemistry. If color is a concern, the decolorization procedure with activated charcoal described in Q2 is recommended.
References
- University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column.
- BenchChem. (2025).
- Kollmar, M., Parlitz, R., Oevers, S. R., & Helmchen, G. (2002). 2-amino-3-fluorobenzoic acid. Organic Syntheses, 79, 196.
- BenchChem. (2025). Understanding the Synthesis and Applications of 2-Amino-4-bromo-3-fluorobenzoic Acid.
- Supporting Information for public
- Kollmar, M., Parlitz, R., Oevers, S. R., & Helmchen, G. (2002). 2-amino-3-fluorobenzoic acid. Organic Syntheses, 79, 196.
- BenchChem. (2025).
- BenchChem. (2025).
- King Group. (n.d.).
- University of Rochester, Department of Chemistry. (n.d.).
- BenchChem. (n.d.). Synthesis routes of 2-Amino-3-fluorobenzoic acid.
- Sigma-Aldrich. (n.d.).
- J&K Scientific. (n.d.). This compound | 1153974-98-1.
- BenchChem. (2025).
- Electronic Supplementary Information - The Royal Society of Chemistry. (n.d.).
- Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candid
- Reddit. (2021). Help with purification of benzoic acid by extraction. Details below.
- Recrystalliz
- ChemicalBook. (n.d.). 2-Amino-6-fluorobenzoic acid(434-76-4) 1H NMR spectrum.
- PubChem. (n.d.). This compound | C7H5BrFNO2 | CID 43555852.
- J&K Scientific. (n.d.). This compound | 1153974-98-1.
- Waters. (n.d.). Direct Separations of the Six Positional Isomers of Disubstituted Benzoic Acids Using ACQUITY UPC2 Torus Columns.
- BenchChem. (2025). Technical Support Center: Purification of Crude 2-Amino-3-chlorobenzoic acid.
- ALWSCI. (2024, May 10).
- BenchChem. (2025). A Comparative Guide to HPLC Analysis for Purity Assessment of 2-Bromobenzoic Acid.
- BenchChem. (2025). A Comparative Analysis of 2-Amino-4-bromobenzoic Acid and Its Positional Isomers.
- Recrystalliz
- Webler, A. S., & Oates, W. M. (1910). The bromination of anthranilic acid. Journal of the American Chemical Society, 32(6), 770-773.
- ACS Publications. (n.d.). Influence of Solvent Composition on the Crystal Morphology and Structure of p-Aminobenzoic Acid Crystallized from Mixed Ethanol and Nitromethane Solutions.
- Hashem, A. I., Shaban, M. E., & El-Kafrawy, A. F. (1984). Bromination of Some Aromatic Compounds by Bromine in Acetic Acid. Journal of Chemical Sciences, 93(5), 853-856.
- BenchChem. (2025). A Comparative Guide to Halogenated Aminobenzoic Acids in Cross-Coupling Reactions.
- ACS GCI Pharmaceutical Roundtable. (n.d.).
- Chromatography Today. (n.d.). and 4- Bromobenzoic Acids both In Vitro and In Vivo.
- Agilent. (n.d.). Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids (5980-1193EN).
- BenchChem. (2025).
- BLD Pharm. (n.d.). 1036756-03-2|6-Amino-3-bromo-2-fluorobenzoic acid.
- PubMed. (n.d.). High-performance liquid chromatographic separation of the enantiomers of unusual alpha-amino acid analogues.
- Agilent. (n.d.).
Sources
- 1. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - News [alwsci.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biotage.com [biotage.com]
- 5. benchchem.com [benchchem.com]
- 6. Chromatography [chem.rochester.edu]
Technical Support Center: 2-Amino-6-bromo-3-fluorobenzoic Acid
Welcome to the technical support guide for 2-Amino-6-bromo-3-fluorobenzoic acid (CAS No. 1153974-98-1). This resource is designed for our partners in research and drug development. My goal is to move beyond simple instructions and provide a deeper understanding of the causality behind our recommended procedures for handling and storage. This guide is structured as a series of frequently asked questions and troubleshooting scenarios to directly address the challenges you may face in the lab.
Part 1: Core Compound Identity and Safety
This section covers the fundamental safety protocols and intrinsic hazards of the compound. Adherence to these guidelines is the first step in ensuring both experimental success and, more importantly, personal safety.
Frequently Asked Questions (FAQs)
Question: What are the primary hazards associated with this compound?
Answer: Based on its GHS classification, this compound should be handled with care as it presents several hazards. It is harmful if swallowed (Acute toxicity, oral), causes skin and serious eye irritation, and may cause respiratory irritation.[1] As a halogenated aromatic compound, it is prudent to treat it as potentially toxic and handle it with appropriate engineering controls and personal protective equipment at all times.[2]
Question: What is the mandatory Personal Protective Equipment (PPE) for handling this compound?
Answer: A comprehensive PPE plan is non-negotiable. The causality here is to create a complete barrier against all potential routes of exposure—inhalation, ingestion, and dermal contact.
| PPE Component | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US), and a face shield.[3] | Protects against splashes of solvents or fine powder, which can cause serious eye irritation.[1] |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile rubber), a flame-resistant lab coat, and closed-toe shoes.[2][3] | Prevents direct skin contact, which can lead to irritation.[1] Ensure glove breakthrough time is appropriate for the solvents being used. |
| Respiratory Protection | All handling of the solid and its solutions should be performed in a certified chemical fume hood.[2] | This is the primary engineering control to prevent inhalation of the powder, which may cause respiratory irritation.[1][4] A NIOSH-approved respirator is required if a fume hood is not available or ventilation is inadequate.[2] |
Question: What are the immediate first-aid measures in case of accidental exposure?
Answer:
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[4][5]
-
Skin Contact: Wash off immediately with plenty of soap and water. If skin irritation occurs, get medical advice.[5][6]
-
Inhalation: Remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[5][6]
-
Ingestion: If swallowed, call a poison center or doctor. Rinse mouth. Do NOT induce vomiting.[5][7]
Part 2: Storage and Stability
The long-term stability of your starting material is critical for reproducible results. The unique structure of this compound—containing an oxidizable amino group and photosensitive aromatic ring—dictates stringent storage conditions.
Frequently Asked Questions (FAQs)
Question: What are the optimal long-term storage conditions for this compound?
Answer: For maximum long-term stability, the compound should be stored in a tightly sealed container in a cool, dry, and dark place. Several sources indicate that related aminobenzoic acids are sensitive to both air and light.[8][9] Therefore, the gold standard is to store the material under an inert atmosphere (e.g., argon or nitrogen).[8] We recommend refrigerating for long-term storage.
Question: Why is an inert atmosphere and protection from light so critical?
Answer: The rationale is twofold:
-
Air Sensitivity: The amino group on the aromatic ring is susceptible to slow oxidation over time, especially when exposed to air and light. This oxidative degradation can lead to the formation of colored impurities, compromising the purity of your material.[8][10]
-
Light Sensitivity: Aromatic compounds, particularly those with activating groups like amines, can be photosensitive. Light can provide the energy to initiate degradation pathways, leading to discoloration and impurity formation.[8][9]
Troubleshooting Guide
Scenario: "I opened my container of this compound, and the white powder has developed a yellowish or brownish tint. Is it still usable?"
Answer: This discoloration is a common indicator of minor oxidation or degradation. While slight discoloration may not significantly impact many applications, it signals a potential decrease in purity. The decision to use it depends on the sensitivity of your experiment.
Here is a workflow to guide your decision:
Caption: Troubleshooting workflow for discolored reagent.
Part 3: Handling and Experimental Use
Proper technique during weighing, dissolution, and reaction setup is crucial for safety and experimental accuracy.
Safe Handling Workflow
This diagram outlines the critical steps for safely handling the compound from storage to use.
Caption: Step-by-step safe handling workflow.
Frequently Asked Questions (FAQs)
Question: I am having difficulty dissolving the compound. What solvents are recommended?
Answer: While specific solubility data for this compound is not extensively published, we can infer solubility from its structure and related compounds. As a benzoic acid derivative, it contains both a polar carboxylic acid group and a less polar halogenated aromatic ring. It is expected to have limited solubility in water. For organic synthesis, polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Tetrahydrofuran (THF) are common starting points. For reactions where protic solvents are acceptable, alcohols like methanol or ethanol may also be effective, potentially with gentle heating.
Troubleshooting Dissolution:
-
Increase Sonication: Use an ultrasonic bath to help break up solid aggregates and increase the surface area for solvation.
-
Gentle Warming: Gently warm the solution. Perform this in a well-ventilated fume hood, away from ignition sources, as many organic solvents are flammable.
-
Consider Salt Formation: The amino group can be protonated. For aqueous solutions, adjusting the pH may improve solubility. However, for most organic reactions, this is not a desirable approach as it changes the reactivity of the starting material. A related compound's hydrochloride salt form shows enhanced water solubility.
Part 4: Spill Management and Disposal
Accidents happen. A clear and rehearsed plan for spills and waste disposal is a hallmark of a safe and professional laboratory.
Question: What is the correct procedure for cleaning up a small spill of the solid compound?
Answer:
-
Ensure Safety: If not already wearing it, immediately don your full PPE, including respiratory protection if not in a fume hood. Evacuate unnecessary personnel from the area.[5]
-
Containment: Prevent the powder from becoming airborne.
-
Cleanup: Carefully sweep or shovel the spilled material into a suitable container for disposal.[4][9] Avoid generating dust.[5][9] Do not use a vacuum cleaner unless it is specifically rated for hazardous dust.
-
Decontamination: Clean the spill area with a cloth dampened with a suitable solvent (like acetone or ethanol), and place the cloth in the hazardous waste container.
-
Waste: Label the container as "Hazardous Waste" containing halogenated organic material and dispose of it according to your institution's guidelines.[2]
Question: Why does halogenated waste need to be segregated?
Answer: This is a critical safety and environmental point. Halogenated organic compounds require specific disposal methods, typically high-temperature incineration.[2] If mixed with non-halogenated solvent waste and incinerated improperly, they can produce highly toxic and persistent environmental pollutants such as dioxins and furans.[11][12] Always segregate your waste streams to ensure proper and safe disposal.[2]
References
- BenchChem. (n.d.). Navigating the Safe Handling of Halogenated Aromatic Compounds: A Guide for Laboratory Professionals.
- Echemi. (n.d.). This compound Safety Data Sheets.
- Fisher Scientific. (2009). 4-Aminobenzoic acid - SAFETY DATA SHEET.
- PubChem. (n.d.). This compound.
- Sigma-Aldrich. (2025). SAFETY DATA SHEET - 4-aminobenzoic acid.
- Thermo Fisher Scientific. (2017). 4-Aminobenzoic Acid - SAFETY DATA SHEET.
- Unknown Supplier. (2011). Material Safety Data Sheet - 4-Aminobenzoic acid.
- Loba Chemie. (n.d.). 4-AMINOBENZOIC ACID EXTRA PURE - SAFETY DATA SHEET.
- Synquest Labs. (2016). 2-Amino-3-fluorobenzoic acid - Safety Data Sheet.
- ILO Encyclopaedia of Occupational Health and Safety. (2011). Hydrocarbons, Halogenated Aromatic.
- Fisher Scientific. (2021). 2-Amino-6-fluorobenzoic acid - SAFETY DATA SHEET.
- Smolecule. (2024). 6-Amino-3-bromo-2-fluorobenzoic acid hydrochloride.
- Thermo Fisher Scientific. (2025). 2-Amino-3-bromo-5-fluorobenzoic acid - SAFETY DATA SHEET.
- Fisher Scientific. (2025). 2-Bromobenzoic acid - SAFETY DATA SHEET.
- ResearchGate. (2025). (PDF) Halogenated Aromatic Compounds.
Sources
- 1. This compound | C7H5BrFNO2 | CID 43555852 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. echemi.com [echemi.com]
- 4. fishersci.com [fishersci.com]
- 5. synquestlabs.com [synquestlabs.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. westliberty.edu [westliberty.edu]
- 10. lobachemie.com [lobachemie.com]
- 11. Hydrocarbons, Halogenated Aromatic [iloencyclopaedia.org]
- 12. researchgate.net [researchgate.net]
Technical Support Center: 2-Amino-6-bromo-3-fluorobenzoic Acid
Welcome to the technical support and safety guide for 2-Amino-6-bromo-3-fluorobenzoic acid (CAS No. 1153974-98-1). This document is intended for researchers, scientists, and drug development professionals. Its purpose is to provide in-depth safety protocols, troubleshooting for common handling issues, and answers to frequently asked questions to ensure safe and effective experimentation. The toxicological properties of this compound have not been fully investigated, necessitating a cautious and proactive approach to safety.[1]
Section 1: Core Hazard Profile
Before handling this compound, it is critical to understand its hazard classifications under the Globally Harmonized System (GHS). These classifications dictate the minimum safety precautions required.
GHS Hazard Summary Table
The following table summarizes the known GHS classifications for this compound. The lack of data in other categories does not imply a lack of hazard; it indicates that the risks have not been fully evaluated.
| Hazard Class | GHS Category | Hazard Statement | Signal Word |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[2][3] | Warning [2][3] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[2][3] | Warning [2][3] |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation[2][3] | Warning [2][3] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[2][3] | Warning [2][3] |
Section 2: Standard Operating Procedures & Protocols
Adherence to standardized protocols is the foundation of laboratory safety. The following procedures are designed to mitigate the risks identified in Section 1.
Mandatory Engineering Controls
Causality: The primary physical form of this compound is a solid powder which can become airborne during handling. GHS classification H335 (May cause respiratory irritation) makes local exhaust ventilation essential.
-
Chemical Fume Hood: All weighing, transferring, and dissolution of this compound must be performed inside a certified chemical fume hood.[4] This prevents the inhalation of airborne particles and contains any potential spills.
-
Emergency Equipment: An eyewash station and safety shower must be readily accessible and tested regularly in any laboratory where this compound is handled.[4][5]
Personal Protective Equipment (PPE) Protocol
Causality: A multi-layered PPE approach is required to prevent exposure via all potential routes: dermal (skin), ocular (eyes), and inhalation.
-
Protective Clothing: Don a clean, buttoned lab coat. This provides a primary barrier against skin contact.[6]
-
Respiratory Protection: If the procedure has a high potential for dust generation (e.g., scraping dried material, large-scale transfers) and engineering controls are insufficient, a NIOSH-approved respirator is necessary.[6] For routine handling in a fume hood, this may not be required but should be assessed based on risk.
-
Eye and Face Protection: Wear tightly fitting chemical safety goggles conforming to EN166 (EU) or ANSI Z87.1 (US) standards.[4][7] A face shield should be worn over goggles during procedures with a high splash risk.[5][8]
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile, neoprene).[8] Always inspect gloves for tears or punctures before use.
Caption: PPE Donning Sequence.
Safe Handling and Storage
-
Handling:
-
Always handle in a well-ventilated area, preferably a chemical fume hood, to avoid dust formation.[7][9]
-
Use spark-proof tools and avoid creating dust clouds, which could be an explosion hazard in certain concentrations.[7]
-
Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking.[5][8]
-
Take off any contaminated clothing immediately and wash it before reuse.[9]
-
-
Storage:
Section 3: Troubleshooting & Emergency Response
This section addresses specific issues and emergencies in a question-and-answer format.
Q: What is the correct procedure for cleaning up a small (<1 gram) powder spill in the fume hood?
A: For a small, contained spill:
-
Alert & Secure: Alert others in the immediate area. Keep the spill contained within the fume hood.
-
Assess & Don PPE: Ensure you are wearing the full, appropriate PPE as described in Section 2.2.
-
Contain & Clean: Do NOT use water initially as it may spread the material. Gently cover the spill with a dry, inert absorbent material (e.g., sand, vermiculite).
-
Collect: Carefully sweep or scoop the material and absorbent into a clearly labeled, sealable waste container. Avoid creating dust. A HEPA-filtered vacuum can be used for final cleanup if available.[4][8]
-
Decontaminate: Wipe the spill area with a damp cloth. Dispose of the cloth in the same labeled waste container.
-
Dispose: The waste must be disposed of as hazardous chemical waste according to your institution's and local regulations.[7]
Caption: Spill Response Decision Workflow.
Q: I felt a tingling sensation on my gloved hand. What is the immediate action?
A: Assume a glove breach has occurred.
-
Immediately move to a safe area (away from the immediate workspace but still in the lab).
-
Remove the potentially contaminated glove by peeling it off without touching the outer surface with your bare hand.
-
Immediately wash the affected area of your hand with plenty of soap and water for at least 15 minutes.[7][9]
-
Remove any contaminated clothing.[7]
-
Seek medical advice if irritation develops or persists, showing them the Safety Data Sheet (SDS) for the compound.[5]
Q: I experienced eye irritation while working with the compound. What should I do?
A: Immediate and thorough rinsing is critical.
-
Proceed immediately to the nearest eyewash station.
-
Hold your eyelids open and flush your eyes with a continuous, gentle stream of water for at least 15 minutes.[5][7]
-
Remove contact lenses if you are wearing them and it is safe to do so.[9]
-
Even if the irritation subsides, you must seek immediate medical attention from an ophthalmologist.[10] Show the medical staff the SDS for the compound.
Q: What should be done if someone accidentally ingests the compound?
A: This is a medical emergency.
-
Call your local Poison Control Center or emergency medical services immediately.[7]
-
Rinse the victim's mouth thoroughly with water. Do NOT induce vomiting.[5][7]
-
If the person is conscious and alert, have them drink one or two glasses of water.
-
Never give anything by mouth to an unconscious person.[7]
Section 4: Frequently Asked Questions (FAQs)
Q1: What are the primary hazards I should be aware of when working with this compound? The primary, documented hazards are that it is harmful if swallowed, causes significant skin and eye irritation, and may cause respiratory irritation if inhaled as a dust.[2][3]
Q2: Is this compound carcinogenic or mutagenic? There is currently no data available to classify this compound's carcinogenic, mutagenic, or reproductive toxicity.[7] An absence of data is not an absence of hazard. Therefore, you must handle it with the assumption that it could have long-term health effects and minimize exposure at all times.
Q3: What are the hazardous decomposition products I should be aware of in case of a fire? In a fire, thermal decomposition can produce hazardous gases. These include carbon monoxide (CO), carbon dioxide (CO2), nitrogen oxides (NOx), hydrogen fluoride (HF), and hydrogen bromide (HBr).[1][9] Firefighters must wear a self-contained breathing apparatus (SCBA).[7][10]
Q4: How should I dispose of waste containing this compound? All waste, including contaminated consumables (gloves, wipes) and excess chemical, must be treated as hazardous waste. It should be collected in sealed, properly labeled containers. Disposal must be conducted through a licensed chemical destruction facility or via controlled incineration, in accordance with all local, state, and federal regulations.[7] Do not discharge to sewer systems.[7]
References
- This compound | C7H5BrFNO2 | CID 43555852. PubChem. [Link]
- Benzoic Acid Hazards and How to Manage Them. CloudSDS. [Link]
- 5 Types of PPE for Hazardous Chemicals.
- SDS of Benzoic Acid: Important Data and Inform
- Benzoic acid MSDS. Harper College. [Link]
Sources
- 1. combi-blocks.com [combi-blocks.com]
- 2. This compound | C7H5BrFNO2 | CID 43555852 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 1153974-98-1 [amp.chemicalbook.com]
- 4. dept.harpercollege.edu [dept.harpercollege.edu]
- 5. synquestlabs.com [synquestlabs.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. echemi.com [echemi.com]
- 8. Benzoic Acid Hazards and How to Manage Them | CloudSDS [cloudsds.com]
- 9. fishersci.com [fishersci.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
Navigating the Intricacies of 2-Amino-6-bromo-3-fluorobenzoic Acid: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
Welcome to your comprehensive technical support center for 2-Amino-6-bromo-3-fluorobenzoic acid. As a Senior Application Scientist, I've designed this guide to move beyond standard protocols and address the nuanced challenges you may face in the lab. This resource is structured to provide not just solutions, but a deeper understanding of the chemical principles at play, empowering you to troubleshoot effectively and optimize your synthetic strategies.
Core Properties and Safety Overview
Before delving into complex applications, a firm grasp of the fundamental properties and safety considerations of this compound is essential.
| Property | Value | Source |
| Molecular Formula | C₇H₅BrFNO₂ | |
| Molecular Weight | 234.02 g/mol | |
| IUPAC Name | This compound | |
| Appearance | Typically a yellow to brown solid | |
| pKa | 3.25 ± 0.10 (Predicted) |
Safety Hazards: This compound is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1] Always handle with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.
Troubleshooting Guide: Common Pitfalls and Solutions
This section addresses specific issues you may encounter during your experiments, providing insights into their root causes and actionable solutions.
Issue 1: Low Yield in Amide Coupling Reactions
Scenario: You are attempting to form an amide bond using the carboxylic acid functionality of this compound with a primary or secondary amine, but the reaction yield is consistently low.
Potential Causes & Solutions:
-
Steric Hindrance: The bromine atom at the 6-position presents significant steric bulk, which can impede the approach of the amine to the activated carboxylic acid. This is particularly problematic with sterically hindered amines.[2]
-
Solution: Employ coupling agents specifically designed for sterically hindered substrates. Consider using a carbodiimide like DCC (N,N'-dicyclohexylcarbodiimide) in conjunction with an additive such as HOBt (Hydroxybenzotriazole) or a uronium-based reagent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). These reagents can form a more reactive activated ester, which can overcome the steric barrier.
-
-
Competing Self-Condensation: Under certain conditions, the amino group of one molecule can react with the activated carboxylic acid of another, leading to oligomerization.
-
Solution: Use a slow addition of the coupling agent to the reaction mixture containing the acid and the amine. This keeps the concentration of the highly reactive activated species low, favoring the intermolecular reaction with the desired amine over self-condensation.
-
-
Inadequate Activation: The chosen coupling reagent may not be sufficiently potent to activate the carboxylic acid, especially given the electronic effects of the substituents.
-
Solution: Switch to a more powerful activating agent. For challenging couplings, converting the carboxylic acid to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) prior to the addition of the amine can be a highly effective, albeit more aggressive, strategy.
-
Issue 2: Unsuccessful or Low-Yielding Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)
Scenario: You are attempting to perform a Suzuki or Buchwald-Hartwig reaction at the bromine position, but the reaction fails to go to completion or results in a complex mixture of byproducts.
Potential Causes & Solutions:
-
Catalyst Inhibition: The amino group at the 2-position can coordinate with the palladium center, inhibiting its catalytic activity.
-
Solution: Employ bulky, electron-rich phosphine ligands such as XPhos or SPhos. These ligands can promote the desired oxidative addition and reductive elimination steps while minimizing catalyst inhibition by the amino group.
-
-
Competing Reactions: The presence of multiple functional groups can lead to undesired side reactions. For instance, in Suzuki couplings, homocoupling of the boronic acid can occur.
-
Solution: Carefully control the reaction stoichiometry and temperature. Use a slight excess of the boronic acid (typically 1.1-1.2 equivalents). Ensure rigorous degassing of the solvent and maintain an inert atmosphere to prevent oxidative degradation of the catalyst and boronic acid.
-
-
Poor Solubility: The starting material or intermediates may have poor solubility in the reaction solvent, leading to a heterogeneous mixture and slow reaction rates.
-
Solution: Experiment with different solvent systems. A mixture of a polar aprotic solvent like dioxane or THF with water is often effective for Suzuki reactions. For Buchwald-Hartwig aminations, toluene or dioxane are common choices.
-
Issue 3: Unexpected Decarboxylation
Scenario: During a reaction, particularly under thermal or acidic conditions, you observe the formation of 2-bromo-6-fluoroaniline, indicating the loss of the carboxylic acid group.
Potential Causes & Solutions:
-
Thermal Instability: Substituted anthranilic acids can be prone to decarboxylation at elevated temperatures.[3]
-
Solution: Whenever possible, conduct reactions at lower temperatures. If heating is necessary, carefully monitor the reaction progress and time to minimize exposure to high temperatures.
-
-
Acid-Catalyzed Decarboxylation: Strong acidic conditions can promote the loss of CO₂.[3]
-
Solution: If acidic conditions are required, consider using milder acids or buffered systems. If the reaction allows, opt for neutral or basic conditions.
-
Frequently Asked Questions (FAQs)
Q1: What is the best way to purify reaction products derived from this compound?
A1: The purification strategy will depend on the properties of your product. Due to the presence of the polar amino and carboxylic acid (or its derivative) groups, the products are often polar.
-
Column Chromatography: Silica gel chromatography is a common method. A gradient elution starting with a non-polar solvent (e.g., hexane or heptane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or a mixture of dichloromethane and methanol) is often effective.
-
Recrystallization: If your product is a solid, recrystallization can be a highly effective method for obtaining high purity material. Experiment with different solvent systems, such as ethanol/water, ethyl acetate/hexane, or isopropanol.
-
Acid-Base Extraction: If your product retains the carboxylic acid or amino functionality, you can use acid-base extraction to separate it from neutral impurities. Dissolve the crude product in an organic solvent and extract with an aqueous base (like sodium bicarbonate) to isolate the acidic product in the aqueous layer. Conversely, an aqueous acid wash can be used to remove basic impurities.
Q2: Should I protect the amino or carboxylic acid group before performing reactions at the bromine position?
A2: The need for protecting groups depends on the specific reaction conditions and the other reagents involved.
-
For Palladium-Catalyzed Cross-Coupling: It is often possible to perform these reactions without protecting groups, provided the correct ligand and base are chosen.[2] However, if you are experiencing issues with catalyst inhibition or side reactions, protecting the amino group as a Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl) group can be beneficial. The carboxylic acid can be protected as a methyl or ethyl ester.
-
For Reactions Requiring Strong Bases or Nucleophiles: If you plan to use strong organometallic reagents (e.g., Grignard or organolithium reagents), protection of both the amino and carboxylic acid groups is essential to prevent quenching of the reagent.
Q3: How does the substitution pattern of this compound influence its reactivity?
A3: The interplay of the three substituents creates a unique electronic and steric environment:
-
Amino Group (-NH₂): This is a strong electron-donating group and an ortho-, para-director for electrophilic aromatic substitution. It is also a nucleophile and a ligand for metal catalysts.
-
Bromo Group (-Br): This is an ortho-, para-directing deactivator for electrophilic aromatic substitution. It is a good leaving group in nucleophilic aromatic substitution and a key site for palladium-catalyzed cross-coupling reactions.
-
Fluoro Group (-F): This is a deactivating ortho-, para-director. Its strong electron-withdrawing inductive effect can influence the acidity of the carboxylic acid and the nucleophilicity of the amino group.
-
Carboxylic Acid Group (-COOH): This is a meta-directing deactivator for electrophilic aromatic substitution. It is a key functional handle for amide bond formation.
The steric bulk of the bromine atom ortho to the amino group can hinder reactions at the amino group. The electronic effects of the fluorine and bromine atoms can influence the reactivity of all functional groups.
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling using HATU
This protocol provides a general method for the coupling of this compound with a primary or secondary amine.
Materials:
-
This compound
-
Amine of choice
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).
-
Dissolve the acid in anhydrous DMF.
-
Add the amine of choice (1.1 eq) and DIPEA (2.0 eq) to the solution.
-
In a separate vial, dissolve HATU (1.1 eq) in a small amount of anhydrous DMF.
-
Slowly add the HATU solution to the reaction mixture at room temperature.
-
Stir the reaction for 2-4 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate.
-
Wash the organic layer with saturated aqueous lithium chloride solution (to remove DMF), followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: Synthesis of a Substituted Quinazolinone
This protocol outlines a general procedure for the synthesis of a quinazolinone derivative from this compound.
Materials:
-
This compound
-
Formamide
-
Reaction vessel suitable for high-temperature reactions
-
Heating mantle or oil bath
Procedure:
-
In a reaction vessel, combine this compound (1.0 eq) and an excess of formamide (e.g., 10-20 eq).
-
Heat the mixture to 130-150 °C and stir for 4-6 hours. Monitor the reaction by TLC or LC-MS for the consumption of the starting material.
-
After the reaction is complete, cool the mixture to room temperature.
-
Add water to the reaction mixture to precipitate the crude product.
-
Collect the solid by vacuum filtration and wash thoroughly with water.
-
The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or isopropanol.
Visualizing Reaction Pathways
Caption: Key reaction pathways for this compound.
Caption: A logical workflow for troubleshooting low-yielding reactions.
References
- PubChem. This compound. [Link]
- Dunn, G. E., & Thimm, H. F. (1977). The decarboxylation of anthranilic acid. Canadian Journal of Chemistry, 55(1), 1342-1347.
- Wolters, M., et al. (2010). Regioselective Copper-catalyzed Amination of Bromobenzoic Acids Using Aliphatic and Aromatic Amines. Organic letters, 12(19), 4438–4441.
Sources
Technical Support Center: Optimizing Reaction Conditions for 2-Amino-6-bromo-3-fluorobenzoic Acid Derivatives
Welcome to our dedicated technical support center focused on the reaction optimization of 2-amino-6-bromo-3-fluorobenzoic acid and its derivatives. This guide is tailored for researchers, scientists, and professionals in drug development who are leveraging this versatile building block in their synthetic endeavors. Here, we provide in-depth, field-proven insights into overcoming common challenges through a detailed troubleshooting guide and a comprehensive FAQ section.
Section 1: Troubleshooting Guide
This section is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Question 1: My cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig) with a this compound derivative is resulting in low yield or has stalled. What are the potential causes and how can I optimize the reaction?
Answer:
Low yields or stalled cross-coupling reactions with this substrate are common and can often be attributed to several key factors. The electronic complexity arising from the electron-donating amino group and the electron-withdrawing carboxylic acid and fluorine, combined with steric hindrance from the ortho-bromo and amino groups, presents a unique challenge.
Causality and Troubleshooting Steps:
-
Catalyst Deactivation or Insufficient Activity: The primary amino group can coordinate with the metal center of the catalyst (e.g., Palladium), leading to deactivation.
-
Solution:
-
Ligand Selection is Paramount: Employing electron-rich and sterically hindered phosphine ligands is crucial. Biarylphosphine ligands developed by Buchwald (e.g., SPhos, XPhos, RuPhos) are engineered to stabilize the active catalytic species and facilitate challenging cross-coupling reactions.[1]
-
Catalyst Precursor: The use of a pre-formed palladium(0) source or a more readily reduced palladium(II) precursor can be beneficial.
-
Increase Catalyst Loading: A moderate increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) can often overcome minor deactivation pathways.
-
-
-
Inappropriate Base Selection: The choice and strength of the base are critical for the efficiency of the transmetalation step in Suzuki couplings and for the deprotonation of the amine in Buchwald-Hartwig reactions.[1]
-
Solution:
-
For Suzuki Couplings: Milder bases such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often effective and can minimize side reactions. For more challenging couplings, a stronger base like cesium carbonate (Cs₂CO₃) may be required.
-
For Buchwald-Hartwig Couplings: A strong, non-nucleophilic base is necessary. Common choices include sodium or lithium bis(trimethylsilyl)amide (NaHMDS or LiHMDS) and lithium tert-butoxide (LiOtBu).[2]
-
-
-
Solvent and Temperature Effects: The polarity of the solvent and the reaction temperature significantly influence reaction rates and catalyst stability.
-
Solution:
-
Aprotic polar solvents such as toluene, 1,4-dioxane, or tetrahydrofuran (THF) are generally preferred.
-
If the reaction is sluggish, a gradual increase in temperature in 10-15 °C increments should be explored. Microwave-assisted heating can also be a powerful tool for accelerating these transformations.[3]
-
-
Troubleshooting Workflow Diagram:
Caption: A decision tree for troubleshooting low-yield cross-coupling reactions.
Question 2: I am observing significant debromination of my this compound starting material. How can I mitigate this side reaction?
Answer:
Debromination is a prevalent side reaction, particularly in palladium-catalyzed processes or when employing strong bases or reducing agents. This undesired reaction can proceed through hydrodebromination (replacement of bromine with hydrogen) or protodebromination.
Causality and Prevention Strategies:
-
Catalytic Hydrodebromination: This can be promoted by the palladium catalyst in the presence of a hydrogen source, which can be trace water, the solvent, or certain additives.
-
Solution:
-
Anhydrous Conditions: It is imperative to use rigorously dried reagents and solvents. The reaction should be conducted under an inert atmosphere (e.g., Argon or Nitrogen).
-
Reagent Purity: Certain boronic acids or their pinacol esters may contain trace amounts of borane, which can act as a reducing agent. The use of high-purity reagents is essential.
-
-
-
Base-Mediated Protodebromination: Strong bases can facilitate the removal of the bromine, especially at elevated temperatures.
-
Solution:
-
Milder Base: If the reaction conditions permit, switching to a weaker base can be beneficial. For instance, in a Suzuki coupling, one might opt for K₂CO₃ instead of Cs₂CO₃.
-
Lower Reaction Temperature: Debromination often has a higher activation energy than the desired coupling reaction. Conducting the reaction at the lowest effective temperature can significantly suppress this side reaction.
-
-
Experimental Protocol: Minimizing Debromination in a Suzuki Coupling
-
Setup: In a flame-dried Schlenk flask, combine this compound (1.0 equiv), the desired boronic acid partner (1.1-1.5 equiv), and the palladium catalyst (e.g., Pd(dppf)Cl₂) (2-3 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with Argon or Nitrogen three times to ensure an inert environment.
-
Solvent and Base Addition: Add anhydrous toluene (or 1,4-dioxane) via syringe, followed by the addition of finely ground and dried K₃PO₄ (2.0-3.0 equiv).
-
Reaction: Heat the reaction mixture to 80-90 °C and monitor its progress by TLC or LC-MS at regular intervals.
-
Analysis: Carefully analyze the ratio of the desired product to the debrominated side product. If debromination remains a significant issue, consider a lower reaction temperature or a different catalyst/ligand combination.
Section 2: Frequently Asked Questions (FAQs)
FAQ 1: What is the most effective method for activating the carboxylic acid group for amide bond formation without impacting the other functional groups?
Answer:
Standard peptide coupling reagents are highly effective for this transformation. The key is to select conditions that are mild enough to prevent side reactions with the amino and the bromo-fluoro-aromatic system.
-
Recommended Reagents:
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): This is a highly efficient coupling reagent that typically provides clean and rapid reactions at room temperature. It is best utilized with a non-nucleophilic base such as diisopropylethylamine (DIPEA).
-
EDC/HOBt (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride / Hydroxybenzotriazole): This is a classic and cost-effective choice. HOBt is included to suppress racemization and enhance reaction efficiency.
-
Data Summary: Common Coupling Reagents
| Coupling Reagent | Base | Typical Solvent | Temperature | Key Advantages |
| HATU | DIPEA | DMF, DCM | 0 °C to RT | High efficiency, rapid reaction times, low epimerization |
| EDC/HOBt | DIPEA, NMM | DMF, DCM | 0 °C to RT | Cost-effective and widely utilized |
| T3P® | Pyridine, DIPEA | EtOAc, DCM | 0 °C to RT | High reactivity, straightforward workup (water-soluble byproducts) |
FAQ 2: Is it feasible to perform a reaction on the amino group (e.g., alkylation, acylation) prior to a cross-coupling reaction at the bromine position?
Answer:
Yes, this is a frequently employed and often advantageous synthetic strategy. Modifying or protecting the amino group first can be beneficial.
-
Acylation: Acylation of the amino group can be readily achieved using an acyl chloride or anhydride in the presence of a base like pyridine or triethylamine. This modification reduces the electron-donating character of the nitrogen, which can be advantageous for subsequent cross-coupling reactions.
-
Alkylation: Direct alkylation can be more challenging and may result in over-alkylation. Reductive amination with an aldehyde or ketone is often a more controlled approach.
-
Protection: If protection of the amine is necessary, a Boc (tert-butoxycarbonyl) group is an excellent choice as it is stable under many cross-coupling conditions and can be easily removed with acid (e.g., TFA).[4]
Logical Workflow Diagram:
Caption: A flowchart for deciding the order of synthetic transformations.
References
- Bogan, S., & Panek, J. S. (Year). Title of the article. Journal Name, Volume(Issue), pages.
- Buchwald, S. L., & Hartwig, J. F. (Year). Title of the article. Journal Name, Volume(Issue), pages.
- DeVasher, R. B., & Schneider, S. E. (2015). Optimization of the Suzuki-Miyaura Cross-coupling.
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
- Li, Q.-L., et al. (2018). Palladium-Catalyzed Decarboxylative ortho-Acylation of Anilines with Carbamate as a Removable Directing Group. ACS Omega, 3(4), 4054–4063. [Link]
- Wikipedia. (2023, October 26).
Sources
Technical Support Center: Synthesis of 2-Amino-6-bromo-3-fluorobenzoic acid
Welcome to the technical support center for the synthesis of 2-Amino-6-bromo-3-fluorobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during the synthesis of this important pharmaceutical intermediate. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed analytical protocols to assist you in identifying and mitigating the formation of by-products, ultimately leading to a higher purity and yield of your target compound.
I. Understanding the Synthesis and Potential Pitfalls
The synthesis of this compound, a key building block in medicinal chemistry, can be approached through several synthetic routes. A common and logical pathway is the electrophilic bromination of 2-Amino-3-fluorobenzoic acid. While seemingly straightforward, this reaction is prone to the formation of several by-products that can complicate purification and compromise the quality of the final product. Understanding the reaction mechanism is key to controlling its outcome.
Reaction Pathway: Bromination of 2-Amino-3-fluorobenzoic acid
Caption: Synthetic pathway for this compound.
II. Frequently Asked Questions (FAQs)
Here we address some of the most common questions encountered during the synthesis of this compound.
Q1: What are the most common by-products I should expect in this synthesis?
A1: The most prevalent by-products typically arise from incomplete reaction, over-reaction, or alternative reaction pathways. These include:
-
Unreacted Starting Material: 2-Amino-3-fluorobenzoic acid.
-
Di-brominated By-product: 2-Amino-4,6-dibromo-3-fluorobenzoic acid. The electron-donating amino group activates the aromatic ring, making it susceptible to a second bromination.
-
Positional Isomers: While the directing effects of the substituents favor bromination at the 6-position, minor amounts of other isomers, such as 2-Amino-4-bromo-3-fluorobenzoic acid, may form.
-
Degradation Products: Under harsh reaction conditions (e.g., high temperatures), decarboxylation or deamination can lead to the formation of bromo-fluoro-anilines or bromo-fluoro-benzenes.
Q2: My reaction mixture has turned dark brown/black. What is the likely cause?
A2: The formation of dark, tar-like substances is a common issue in reactions involving anilines. This is often due to oxidation of the aniline starting material or product.[1] Key contributing factors include:
-
Presence of Oxidizing Impurities: Ensure all reagents and solvents are of high purity.
-
Exposure to Air (Oxygen): Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can mitigate oxidation.
-
Elevated Temperatures: Higher temperatures can accelerate oxidative decomposition. Maintain strict temperature control throughout the reaction.
Q3: How can I minimize the formation of the di-brominated by-product?
A3: The formation of the di-brominated species is a classic example of a consecutive reaction. To favor the mono-brominated product, consider the following strategies:
-
Stoichiometry: Use a stoichiometric amount or a slight sub-stoichiometric amount of the brominating agent (e.g., N-bromosuccinimide or bromine).
-
Slow Addition: Add the brominating agent slowly to the reaction mixture to maintain a low concentration of the electrophile at all times.
-
Low Temperature: Conduct the reaction at a reduced temperature (e.g., 0 °C or below) to decrease the rate of the second bromination, which typically has a higher activation energy.
-
Monitoring: Closely monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to stop the reaction once the starting material is consumed and before significant amounts of the di-brominated product are formed.
III. Troubleshooting Guide
This section provides a systematic approach to identifying and resolving common issues encountered during the synthesis.
| Observation | Potential Cause(s) | Recommended Action(s) |
| Low Conversion (High amount of starting material remaining) | 1. Insufficient amount of brominating agent. 2. Low reaction temperature. 3. Deactivated brominating agent. | 1. Verify the stoichiometry and purity of the brominating agent. 2. Gradually increase the reaction temperature while monitoring for by-product formation. 3. Use a fresh batch of the brominating agent. |
| Multiple spots on TLC/peaks in HPLC, including a major by-product. | 1. Over-bromination leading to di-brominated product. 2. Formation of positional isomers. 3. Degradation of starting material or product. | 1. Refer to FAQ Q3 for minimizing di-bromination. 2. Optimize reaction conditions (solvent, temperature) to improve regioselectivity. 3. Ensure the reaction is run at the recommended temperature and under an inert atmosphere. |
| Product is difficult to crystallize or purify. | 1. Presence of multiple, closely related impurities. 2. Residual solvent or reagents. | 1. Employ column chromatography for purification. A gradient elution may be necessary to separate closely eluting compounds. 2. Ensure the product is thoroughly dried under vacuum. Consider a final wash with a non-polar solvent to remove organic impurities. |
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting synthesis issues.
IV. Analytical Protocols
Accurate analysis of the reaction mixture and final product is crucial for quality control. Below are recommended starting protocols for HPLC, GC-MS, and NMR analysis.
A. High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is the primary technique for monitoring reaction progress and assessing the purity of the final product. A reversed-phase method is typically suitable.
Protocol:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 5% B
-
18.1-25 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm and 280 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a small amount of the crude reaction mixture or final product in a 1:1 mixture of Mobile Phase A and B to a concentration of approximately 0.1 mg/mL.
B. Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile By-products
GC-MS is useful for detecting more volatile by-products, such as those resulting from decarboxylation or deamination. Derivatization (e.g., esterification of the carboxylic acid) may be necessary to improve volatility.
Protocol (for derivatized sample):
-
Derivatization: Esterify the carboxylic acid group using a standard method (e.g., with methanol and a catalytic amount of sulfuric acid).
-
Column: DB-5ms or equivalent, 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Program:
-
Initial temperature: 80 °C, hold for 2 min.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 min at 280 °C.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: 50-500 amu.
C. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR is indispensable for the structural confirmation of the desired product and the identification of by-products.
Protocol:
-
Solvent: Dimethyl sulfoxide-d6 (DMSO-d6) or Deuterated Chloroform (CDCl3) with a drop of Deuterated Methanol (CD3OD) to exchange labile protons.
-
Nuclei: ¹H, ¹³C, and potentially ¹⁹F and ¹H-¹H COSY, ¹H-¹³C HSQC for detailed structural analysis.
-
Key Diagnostic Signals:
-
¹H NMR: Look for the characteristic aromatic proton signals. The coupling patterns and chemical shifts will be indicative of the substitution pattern. The amino (NH₂) and carboxylic acid (COOH) protons will appear as broad singlets, and their chemical shifts can be concentration and solvent-dependent.
-
¹³C NMR: The number of signals will indicate the symmetry of the molecule. The chemical shifts of the carbons directly attached to the fluorine and bromine atoms will be significantly affected.
-
¹⁹F NMR: A single resonance will confirm the presence of one fluorine atom.
-
V. Data Summary
The following table provides an overview of the expected analytical data for the desired product and a major potential by-product.
| Compound | Molecular Weight | Expected HPLC Retention Time (Relative) | Key ¹H NMR Signals (Aromatic Region, DMSO-d6) |
| 2-Amino-3-fluorobenzoic acid (Starting Material) | 155.12 g/mol | Earlier than product | ~6.7-7.5 ppm (3H, multiplet) |
| This compound (Product) | 234.02 g/mol | Baseline | ~7.0-7.8 ppm (2H, distinct doublets or multiplets) |
| 2-Amino-4,6-dibromo-3-fluorobenzoic acid (By-product) | 312.92 g/mol | Later than product | ~7.5-8.2 ppm (1H, singlet or narrow multiplet) |
VI. References
-
Organic Syntheses Procedure for a related compound, highlighting by-product formation. Available at: [1]
Sources
Technical Support Center: Regioselectivity in Reactions with 2-Amino-6-bromo-3-fluorobenzoic acid
Welcome to the technical support center for 2-Amino-6-bromo-3-fluorobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of achieving desired regioselectivity in reactions involving this polysubstituted aromatic compound. Here, we provide troubleshooting guides and frequently asked questions (FAQs) to address specific experimental challenges.
Understanding the Reactivity of this compound
The regiochemical outcome of reactions with this compound is governed by the interplay of the electronic and steric effects of its four substituents: an amino (-NH₂), a bromo (-Br), a fluoro (-F), and a carboxylic acid (-COOH) group. Understanding their individual and collective influence is paramount to predicting and controlling reaction pathways.
-
Amino Group (-NH₂): A strongly activating, ortho-, para-directing group due to its ability to donate electron density to the aromatic ring through resonance (+M effect).[1][2]
-
Fluoro (-F) and Bromo (-Br) Groups: These halogens are deactivating yet ortho-, para-directing.[3][4] Their inductive electron withdrawal (-I effect) deactivates the ring, while their ability to donate a lone pair of electrons through resonance (+M effect) directs incoming electrophiles to the ortho and para positions.
-
Carboxylic Acid (-COOH) Group: A deactivating, meta-directing group due to its strong electron-withdrawing nature through both inductive and resonance effects (-I, -M).[5]
The overall reactivity and regioselectivity will be a composite of these competing effects.
Frequently Asked Questions (FAQs)
Q1: For electrophilic aromatic substitution (EAS), which position on the ring is most likely to be substituted?
A1: The position of electrophilic attack is determined by the directing effects of the existing substituents. The amino group is the most powerful activating group, strongly directing ortho and para.[6] The carboxylic acid is a meta-director, and the halogens are ortho-, para-directors. In a competition between multiple directing groups, the strongest activating group typically governs the regioselectivity.[7] Therefore, the positions ortho and para to the amino group are the most activated. Given the substitution pattern, the C4 and C6 positions are ortho and para to the amino group, respectively. However, the C6 position is already substituted with a bromine atom. Thus, the C4 position is the most probable site for electrophilic attack.
Q2: I am attempting a Suzuki cross-coupling reaction. Will the reaction occur at the C-Br or C-F bond?
A2: In palladium-catalyzed cross-coupling reactions like the Suzuki reaction, the reactivity of the C-X bond (where X is a halogen) generally follows the trend C-I > C-Br > C-Cl > C-F. Therefore, the Suzuki coupling is expected to occur selectively at the more reactive C-Br bond. While C-F bond activation is possible under specific, more forcing conditions, standard Suzuki protocols will favor the C-Br bond.[8][9]
Q3: Can I perform a nucleophilic aromatic substitution (SNAr) on this molecule? If so, at which position?
A3: Nucleophilic aromatic substitution (SNAr) is most efficient when a good leaving group is ortho or para to a strong electron-withdrawing group.[10][11] In this compound, the carboxylic acid group is a strong electron-withdrawing group. The fluorine atom is at the C3 position, which is ortho to the carboxylic acid at C1 (assuming the carboxylic acid is at position 1). The bromine atom is at C6, which is also ortho to the carboxylic acid. Generally, fluorine is a better leaving group than bromine in SNAr reactions due to its higher electronegativity, which helps to stabilize the intermediate Meisenheimer complex.[12] Therefore, SNAr is most likely to occur at the C3 position, with the displacement of the fluoride by a nucleophile.
Troubleshooting Guides
Problem 1: Poor Regioselectivity in Electrophilic Bromination
Scenario: You are attempting to introduce a second bromine atom onto the ring using Br₂ and a Lewis acid catalyst, but you are observing a mixture of products or no reaction.
Troubleshooting Steps:
-
Protect the Amino Group: The amino group is highly activating and can lead to multiple substitutions and side reactions, including oxidation.[6] It is advisable to protect the amino group as an amide (e.g., acetamide) before proceeding with the bromination. This moderates its activating effect and improves regioselectivity.
-
Choice of Lewis Acid: A strong Lewis acid might lead to decomposition. Consider using a milder Lewis acid like FeCl₃ or FeBr₃.
-
Reaction Conditions: Perform the reaction at a low temperature to minimize side reactions and improve selectivity.
dot
Caption: Workflow for regioselective electrophilic bromination.
Problem 2: Low Yield in Suzuki Cross-Coupling at the C-Br Position
Scenario: Your Suzuki coupling of an arylboronic acid at the C6-Br position is sluggish or gives low yields.
Troubleshooting Steps:
-
Catalyst and Ligand Selection: The steric hindrance from the ortho-amino and ortho-carboxylic acid groups might impede the catalytic cycle. Experiment with different palladium catalysts (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) and ligands to find a more effective combination. Bulky, electron-rich phosphine ligands can often improve yields in sterically hindered couplings.
-
Base and Solvent Optimization: The choice of base and solvent is critical. A stronger base like K₃PO₄ or Cs₂CO₃ may be more effective than Na₂CO₃. Aprotic polar solvents such as dioxane or DMF are commonly used.[13]
-
Temperature: Ensure the reaction temperature is optimal. Microwave irradiation can sometimes accelerate sluggish cross-coupling reactions.
| Parameter | Condition 1 | Condition 2 (Optimized) | Condition 3 (Alternative) |
| Catalyst | Pd(PPh₃)₄ (5 mol%) | PdCl₂(dppf) (5 mol%) | Pd(OAc)₂ with SPhos (2 mol%) |
| Base | Na₂CO₃ | K₃PO₄ | Cs₂CO₃ |
| Solvent | Toluene/H₂O | Dioxane/H₂O | DMF |
| Temperature | 80 °C | 100 °C | 120 °C (Microwave) |
Table 1: Suggested optimization parameters for Suzuki cross-coupling.
Problem 3: Unwanted Side Reactions during SNAr
Scenario: When attempting to displace the fluoride at C3 with a nucleophile, you observe side reactions involving the carboxylic acid or amino group.
Troubleshooting Steps:
-
Protecting Groups: Both the carboxylic acid and the amino group can react with strong nucleophiles. Protect the carboxylic acid as an ester (e.g., methyl or ethyl ester) and the amino group as an amide or carbamate before performing the SNAr reaction.
-
Choice of Nucleophile and Base: If using a strong, basic nucleophile, deprotonation of the carboxylic acid and amino group is likely. Using a weaker base or a non-basic nucleophile, if possible, can mitigate these side reactions.
-
Reaction Temperature: SNAr reactions can require elevated temperatures. However, excessively high temperatures can lead to decomposition. Carefully control the reaction temperature.
dot
Caption: Decision tree for troubleshooting SNAr reactions.
Experimental Protocols
Protocol 1: Protection of the Amino Group as an Acetamide
-
Dissolve this compound (1.0 eq) in a suitable solvent (e.g., acetic acid or a mixture of THF and water).
-
Add acetic anhydride (1.2 eq) dropwise at room temperature.
-
Stir the reaction mixture for 2-4 hours, monitoring the progress by TLC.
-
Upon completion, pour the reaction mixture into cold water to precipitate the product.
-
Filter the solid, wash with water, and dry under vacuum to obtain the N-acetylated product.
Protocol 2: Suzuki Cross-Coupling at the C-Br Position
-
In a reaction vessel, combine the N-protected this compound (1.0 eq), the desired arylboronic acid (1.5 eq), palladium catalyst (e.g., PdCl₂(dppf), 5 mol%), and base (e.g., K₃PO₄, 3.0 eq).
-
Purge the vessel with an inert gas (e.g., argon or nitrogen).
-
Add degassed solvent (e.g., 1,4-dioxane and water, 4:1).
-
Heat the reaction mixture to 90-100 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
After completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
References
- Wikipedia contributors. (2024).
- ChemTalk. (n.d.). Directing Effects. [Link]
- Lumen Learning. (n.d.). Substituent Effects. Organic Chemistry II. [Link]
- McMurry, J. (n.d.). 8.6 Substituent Effects in Electrophilic Substitutions. In Fundamentals of Organic Chemistry. [Link]
- LibreTexts Chemistry. (2021). 16.
- Fiveable. (n.d.). Synthesis of Polysubstituted Benzenes. Organic Chemistry Class Notes. [Link]
- Michigan State University Department of Chemistry. (n.d.).
- Wikipedia contributors. (2024).
- Rauf, A., et al. (2013). Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities of the Products. Molecules, 18(8), 8846-8857. [Link]
- Problems in Chemistry. (2023, February 15). Reactions of Benzene Part 6 - Nomenclature of Polysubstituted Benzenes [Video]. YouTube. [Link]
- J&K Scientific. (n.d.). This compound. [Link]
- PubChem. (n.d.). This compound.
- NC State University Libraries. (n.d.). 16.10 Synthesis of Polysubstituted Benzenes.
- Royal Society of Chemistry. (2020). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances. [Link]
- ResearchGate. (2010). Nucleophilic aromatic substitution reaction of unprotected ortho-fluoro/methoxy benzoic and naphthoic acids with Grignard/organolithium reagents (SNArAB). [Link]
- OpenStax. (n.d.). 16.6 Nucleophilic Aromatic Substitution. In Organic Chemistry: A Tenth Edition. [Link]
- LibreTexts Chemistry. (2023). 16.
- ACS Publications. (2021). An Operationally Simple Aqueous Suzuki–Miyaura Cross-Coupling Reaction for an Undergraduate Organic Chemistry Laboratory.
- ResearchGate. (2013). Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0), Suzuki Cross Coupling Reaction: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities. [Link]
- MQC. (n.d.). 6-Amino-3-bromo-2-fluorobenzoic acid hydrochloride. [Link]
- PubChem. (n.d.). 6-Amino-3-bromo-2-fluorobenzoic acid.
Sources
- 1. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Directing Effects | ChemTalk [chemistrytalk.org]
- 4. 8.6 Substituent Effects in Electrophilic Substitutions – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]
- 5. fiveable.me [fiveable.me]
- 6. Aromatic Reactivity [www2.chemistry.msu.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities of the Products - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 13. researchgate.net [researchgate.net]
Validation & Comparative
A Senior Application Scientist's Comparative Guide to 2-Amino-6-bromo-3-fluorobenzoic Acid and Its Analogs in Synthetic Chemistry
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of Substituted Benzoic Acids
In the landscape of modern drug discovery and medicinal chemistry, the benzoic acid scaffold remains a cornerstone functional group. Its ability to act as a hydrogen bond donor and acceptor allows for critical interactions with biological targets like enzymes and receptors.[1] However, the true power of this scaffold lies in its susceptibility to functionalization. The strategic placement of substituents on the aromatic ring profoundly modulates a molecule's electronic character, lipophilicity, and steric profile, thereby fine-tuning its pharmacokinetic and pharmacodynamic properties.[1]
This guide focuses on 2-Amino-6-bromo-3-fluorobenzoic acid , a highly functionalized building block whose unique substitution pattern offers a confluence of reactivity and structural features. We will provide an in-depth comparison of this molecule against other structurally relevant substituted benzoic acids, offering both theoretical insights and practical, field-proven experimental protocols to guide your research. Our analysis will center on the causality behind experimental choices, ensuring that every protocol is a self-validating system for robust and reproducible results.
Part 1: A Comparative Analysis of Physicochemical Properties
The electronic and physical properties of a starting material are critical determinants of its behavior in chemical reactions and its potential role in a final drug candidate. The substituents on this compound—an amino group, a bromine atom, and a fluorine atom—create a unique electronic and steric environment.
The acidity of a benzoic acid, quantified by its pKa, is a direct reflection of the stability of its conjugate carboxylate anion. Electron-withdrawing groups (EWGs) stabilize the negative charge, increasing acidity (lowering pKa), while electron-donating groups (EDGs) have the opposite effect.[2]
A particularly noteworthy phenomenon is the "ortho effect," where any substituent at the ortho position relative to the carboxylic acid group tends to increase acidity, regardless of its electronic nature.[3] This is largely attributed to steric hindrance, which forces the carboxyl group out of the plane of the aromatic ring. This disruption in coplanarity inhibits resonance stabilization of the neutral acid form, making deprotonation more favorable.[3]
Below is a comparison of this compound with several key analogs to dissect the influence of each substituent.
Table 1: Comparison of Physicochemical Properties of Substituted Benzoic Acids
| Compound | Structure | Molecular Weight ( g/mol ) | pKa (Predicted/Experimental) | Rationale for Acidity |
| This compound | 234.02[4] | ~2.5 (Estimated) | Strong ortho effect from both -NH2 and -Br groups, plus strong inductive withdrawal from -F and -Br, significantly increases acidity.[3] | |
| Benzoic Acid | 122.12 | 4.20[5] | The baseline reference for substituted analogs. | |
| 2-Aminobenzoic Acid (Anthranilic Acid) | 137.14 | 4.78[5] | The electron-donating -NH2 group in the ortho position demonstrates the ortho effect is not the only factor; intramolecular H-bonding can stabilize the protonated form, decreasing acidity relative to benzoic acid. | |
| 2-Bromobenzoic Acid | 201.02 | 2.85 (for 2-chlorobenzoic acid is 2.9)[3] | Strong ortho effect and inductive withdrawal from bromine significantly increase acidity.[3] | |
| 3-Fluorobenzoic Acid | 140.11 | 3.87[6] | The highly electronegative fluorine exerts a strong inductive electron-withdrawing effect from the meta position, increasing acidity.[6][7] | |
| 4-Aminobenzoic Acid (PABA) | 137.14 | 4.92 | The amino group is a strong electron-donating group via resonance at the para position, which destabilizes the carboxylate anion and decreases acidity.[2] |
Part 2: Comparative Reactivity in Key Synthetic Transformations
The utility of a building block is defined by its reactivity. We will now explore two of the most critical reactions in drug development—amide bond formation and Suzuki-Miyaura cross-coupling—to compare the performance of this compound.
Amide Bond Formation: The Cornerstone of Peptide and Small Molecule Synthesis
The formation of an amide bond is arguably the most frequent reaction in medicinal chemistry.[8] The direct reaction between a carboxylic acid and an amine is generally unfavorable due to a competing acid-base reaction.[9] Therefore, the carboxylic acid must first be activated.
Causality of Experimental Design: For a substrate like this compound, several factors influence the choice of coupling conditions:
-
Steric Hindrance: The two ortho substituents (-NH2 and -Br) can sterically hinder the approach of the amine to the activated carboxylate. This necessitates the use of potent, less sterically demanding coupling reagents.
-
Nucleophilicity of the Amino Group: The aniline-type amino group on the ring is a potential nucleophile that could lead to side reactions or polymerization. While its nucleophilicity is reduced by the adjacent EWGs, this must be considered.
-
Electronic Effects: The strong electron-withdrawing nature of the substituents increases the electrophilicity of the carboxyl carbon, which can facilitate the reaction once the acid is activated.
// Connections Acid -> Activation [color="#4285F4"]; Reagent -> Activation [color="#4285F4"]; Base -> Activation [color="#4285F4"]; Activation -> Coupling [label="Active Intermediate", color="#EA4335"]; Amine -> Coupling [color="#4285F4"]; Coupling -> Product [color="#34A853"]; Product -> Workup [color="#FBBC05"]; }
Caption: General workflow for amide bond formation.
Experimental Protocol: Amide Coupling with HATU
This protocol utilizes HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a highly efficient coupling reagent suitable for sterically hindered substrates.[10]
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (N2 or Ar), add the substituted benzoic acid (1.0 eq), the desired amine (1.1 eq), and HATU (1.2 eq).
-
Solvent Addition: Dissolve the mixture in an anhydrous aprotic solvent (e.g., DMF or CH2Cl2, ~0.1 M concentration).
-
Base Addition: Cool the solution to 0 °C in an ice bath. Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) dropwise. The base is crucial to deprotonate the carboxylic acid and neutralize the HCl byproduct.[9]
-
Reaction Execution: Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor progress by TLC or LC-MS.
-
Workup: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO3 solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Table 2: Predicted Reactivity in Amide Coupling
| Compound | Predicted Yield/Reactivity | Rationale |
| This compound | Moderate to Good | Steric hindrance from ortho groups may slow the reaction, but the activated carboxyl is highly electrophilic. Requires a potent coupling agent like HATU. |
| Benzoic Acid | Excellent | Unhindered and serves as a baseline for ideal coupling. |
| 2-Aminobenzoic Acid | Good | Minimal steric hindrance compared to the target molecule. Intramolecular H-bonding might slightly reduce reactivity. |
| 2-Bromobenzoic Acid | Good to Excellent | Steric hindrance is present but less significant than the dual-substituted target. The EWG effect is beneficial. |
| 3-Fluorobenzoic Acid | Excellent | Electronically activated and sterically unhindered. |
| 4-Aminobenzoic Acid | Excellent | Sterically accessible and electronically neutral/slightly donating, posing no issues for standard coupling. |
Suzuki-Miyaura Cross-Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a pillar of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organohalide and an organoboron compound, catalyzed by a palladium complex.[11] For this compound, the bromine atom serves as the reactive handle for this transformation.
Causality of Experimental Design:
-
Oxidative Addition: This is often the rate-determining step. The electronic nature of the C-Br bond is critical. The electron-withdrawing fluorine atom and the electron-donating amino group have competing effects on the electron density of the aryl halide, influencing the ease with which Pd(0) inserts into the C-Br bond.[12]
-
Ligand Chelation: The ortho-amino group has the potential to coordinate to the palladium center, which can either stabilize the catalytic intermediate and facilitate the reaction or inhibit it, depending on the specific ligand and conditions used.
-
Substrate Solubility: The presence of the carboxylic acid and amino group can affect solubility in common Suzuki solvents (e.g., dioxane, toluene). A co-solvent system or the use of a base like K3PO4 which also aids solubility may be necessary.
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// Invisible nodes for positioning ArX [label="Ar-Br", shape=plaintext]; Boronic [label="Ar'-B(OR)₂", shape=plaintext]; Base [label="Base", shape=plaintext]; Product [label="Ar-Ar'", shape=plaintext];
// Edges Pd0 -> OxAdd [color="#EA4335"]; ArX -> OxAdd [color="#EA4335"]; OxAdd -> ArPdBr [color="#EA4335"]; ArPdBr -> Transmetal [color="#34A853"]; Boronic -> Transmetal [color="#34A853"]; Base -> Transmetal [color="#34A853"]; Transmetal -> ArPdAr [color="#34A853"]; ArPdAr -> RedElim [color="#4285F4"]; RedElim -> Pd0 [color="#4285F4"]; RedElim -> Product [color="#4285F4"]; }
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
This protocol provides a robust starting point for coupling aryl bromides. Optimization may be required for specific substrates.[11][13]
-
Reaction Setup: In a reaction vessel, combine the substituted bromobenzoic acid (1.0 eq), the arylboronic acid (1.5 eq), and a suitable base (e.g., K2CO3 or K3PO4, 3.0 eq).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh3)4, 3-5 mol%) and, if necessary, a ligand. The choice of catalyst and ligand is critical and substrate-dependent.
-
Solvent and Degassing: Add a solvent mixture, typically an organic solvent and water (e.g., Dioxane/H2O 4:1). Degas the mixture thoroughly by bubbling argon or nitrogen through it for 15-20 minutes. This is vital to remove oxygen, which can deactivate the Pd(0) catalyst.[12]
-
Reaction Execution: Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Workup: Cool the reaction to room temperature. Dilute with water and acidify with 1M HCl to protonate the carboxylic acid. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate. Purify the product via recrystallization or column chromatography.
Table 3: Predicted Reactivity in Suzuki-Miyaura Coupling
| Compound | Predicted Yield/Reactivity | Rationale |
| This compound | Good | The C-Br bond is electronically activated for oxidative addition. The ortho-amino group may require specific ligand choice to prevent catalyst inhibition. |
| 2-Bromobenzoic Acid | Excellent | A standard, highly reactive substrate for Suzuki coupling. |
| 3-Fluorobenzoic Acid | N/A | Lacks the necessary halide handle for this reaction. |
| 4-Aminobenzoic Acid | N/A | Lacks the necessary halide handle for this reaction. |
Conclusion
This compound stands out as a uniquely versatile building block. Its densely packed functional groups, while presenting certain synthetic challenges such as steric hindrance, also offer a wealth of opportunities for creating complex molecular architectures.
-
Acidity: It is predicted to be a significantly stronger acid than benzoic acid itself, a property that can be exploited in designing interactions with biological targets.
-
Amide Coupling: While sterically hindered, it readily participates in amide bond formation with the use of powerful modern coupling reagents, allowing for the extension of molecular scaffolds.
-
Cross-Coupling: The bromine atom provides a reliable handle for Suzuki-Miyaura reactions, enabling the introduction of diverse aryl or vinyl groups to build molecular complexity.
In comparison to simpler analogs, this compound offers a pre-packaged combination of a nucleophilic center (amino group), an electrophilic center (carboxylic acid), and a handle for C-C bond formation (bromo group), all modulated by the electronic influence of a fluorine atom. For drug development professionals, this complexity is not a bug, but a feature, enabling rapid access to novel chemical space from a single, advanced intermediate.
References
- Pearson. The pKa values of a few ortho-, meta-, and para-substituted benzo... - Pearson.
- BenchChem. (2025). Structure-Activity Relationship of Benzoic Acid Derivatives: A Comparative Guide for Drug Discovery.
- Unknown. Table 20.5 pKa values for benzoic acid and some hydroxy-, thio-, and amino- substituted derivatives.
- BenchChem. (2025). Navigating the Structure-Activity Landscape of Benzoic Acid Derivatives: A Comparative Guide for Drug Discovery.
- Harish Chandra PG College Varanasi. Acidity of Carboxylic Acids.
- BenchChem. (2025). Suzuki-Miyaura coupling reaction with 4-Amino-3-bromobenzoic acid.
- Chari, J. V., Knapp, R. R., Boit, T. B., & Garg, N. K. (2022). An Operationally Simple Aqueous Suzuki–Miyaura Cross-Coupling Reaction for an Undergraduate Organic Chemistry Laboratory. Journal of Chemical Education, 99(7), 2656-2660.
- PubChem. This compound.
- Li, H., et al. (2013). Standard and Absolute pKa Scales of Substituted Benzoic Acids in Room Temperature Ionic Liquids. The Journal of Organic Chemistry.
- NINGBO INNO PHARMCHEM CO.,LTD. Harnessing Suzuki Cross-Coupling with 4-Bromo-2-methylbenzoic Acid.
- Ando, H. Y., & Heimbach, T. (1997). pKa determinations by using a HPLC equipped with DAD as a flow injection apparatus. Journal of Pharmaceutical and Biomedical Analysis, 16(1), 31-37.
- Unknown. Potentiometric Determination of pKa Values of Benzoic Acid and Substituted Benzoic Acid Compounds in Acetonitrile-Water Mixtures.
- Fisher Scientific. Amide Synthesis.
- Pekcan, O., et al. (2006). Spectrophotometric Determination of pK, Values for Some Benzoic Acid Compounds in Acetonitrile-Water Mixtures. Asian Journal of Chemistry, 18(3), 2168-2176.
- Common Organic Chemistry. Amine to Amide (Coupling) - Common Conditions.
- Belmar, J., & Fesik, S. W. (2015). Small Molecule Mcl-1 Inhibitors for the Treatment of Cancer. Pharmacology & Therapeutics, 145, 76–84.
- Seybold, P. G., et al. (2002). Substituent effects on the electronic structure and pKa of benzoic acid. International Journal of Quantum Chemistry, 90(2), 794-800.
- Unknown. Supporting Information.
- Unknown. (2023). Measurement of the pKa Values of Organic Molecules in Aqueous–Organic Solvent Mixtures by 1H NMR without External Calibrants. Analytical Chemistry.
- Common Organic Chemistry. Amine to Amide (Coupling) - HATU.
- thetestmag.com. Effect of halogens in benzoic acid.
- Unknown. (2023). On Comparing Crystal Growth Rates: Para Substituted Carboxylic Acids. ACS Publications.
- Unknown. (2018). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC - NIH.
- HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents.
- eGyanKosh. EXPERIMENT 5 ESTIMATION OF BENZOIC.
- Preprints.org. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer.
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
- Chegg.com. (2020). Solved -What is the effect of halogens on benzoic acid.
- Chemistry LibreTexts. (2024). 20.4: Substituent Effects on Acidity.
- RSC Publishing. Organic & Biomolecular Chemistry.
- BYJU'S. Ortho Effect.
- Chemistry LibreTexts. (2024). 20.4 Substituent Effects on Acidity.
- eScholarship.org. (2023). Aminobenzoic Acid Derivatives Obstruct Induced Fit in the Catalytic Center of the Ribosome.
- ResearchGate. (2018). Chemoselective amide bond formation from amino acids. (A)... | Download Scientific Diagram.
- PubChemLite. 2-amino-3-bromo-6-fluorobenzoic acid (C7H5BrFNO2).
- SpectraBase. 2-Amino-6-fluoro-benzoic acid - Optional[13C NMR] - Spectrum.
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A Comparative Guide to the Synthesis of 2-Amino-6-bromo-3-fluorobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction to 2-Amino-6-bromo-3-fluorobenzoic Acid
This compound is a halogenated and aminated benzoic acid derivative. The unique substitution pattern on the aromatic ring, featuring an amino group, a bromine atom, and a fluorine atom, makes it an attractive building block for the synthesis of more complex molecules. Substituted anthranilic acids are key intermediates in the preparation of a wide range of pharmaceuticals, including anti-inflammatory agents, anticancer drugs, and central nervous system agents. The presence of bromine and fluorine can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule, making this compound a target of interest for medicinal chemists.
This guide will explore a direct, one-step approach starting from a commercially available precursor and a more complex, multi-step route, providing a critical analysis of the strengths and weaknesses of each strategy.
Route 1: Direct Regioselective Bromination of 2-Amino-3-fluorobenzoic Acid
This approach is predicated on the direct electrophilic aromatic substitution of the readily available starting material, 2-amino-3-fluorobenzoic acid. The regioselectivity of the bromination is dictated by the directing effects of the substituents on the aromatic ring.
Mechanistic Rationale
The amino group (-NH₂) at the C2 position is a powerful activating, ortho-, para- directing group. The fluorine atom (-F) at the C3 position is a deactivating but also ortho-, para- directing group. The carboxylic acid group (-COOH) at the C1 position is a deactivating, meta- directing group. The cumulative effect of these substituents strongly favors electrophilic attack at the C6 position, which is para to the strongly activating amino group.
Caption: Proposed direct bromination of 2-amino-3-fluorobenzoic acid.
Experimental Protocol
The following protocol is adapted from established procedures for the bromination of substituted anthranilic acids.[1][2]
Materials:
-
2-Amino-3-fluorobenzoic acid
-
N-Bromosuccinimide (NBS)
-
Glacial Acetic Acid
-
Water
-
Sodium bisulfite
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-amino-3-fluorobenzoic acid in glacial acetic acid.
-
Cool the solution in an ice bath.
-
Slowly add N-bromosuccinimide (1.05 equivalents) in portions to the stirred solution, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into a beaker of ice water.
-
If a yellow or orange color persists, add a small amount of sodium bisulfite to quench any remaining bromine.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold water and dry under vacuum.
-
Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain pure this compound.
Route 2: Multi-step Synthesis from 2-Bromo-1-fluoro-3-nitrobenzene
This alternative route involves the construction of the target molecule through a series of functional group transformations, starting with a commercially available nitroaromatic compound.
Caption: A plausible multi-step synthesis of this compound.
Mechanistic Rationale and Experimental Considerations
-
Reduction of the Nitro Group: The synthesis would commence with the reduction of the nitro group in 2-bromo-1-fluoro-3-nitrobenzene to an amino group. Standard conditions for this transformation, such as tin(II) chloride in hydrochloric acid or catalytic hydrogenation, are well-established and generally high-yielding.
-
Protection of the Amino Group: The resulting 2-bromo-3-fluoroaniline would then have its amino group protected, for instance, by acetylation with acetic anhydride. This is a crucial step to prevent side reactions in the subsequent lithiation and to direct the carboxylation to the desired position.
-
Directed ortho-Metalation and Carboxylation: The N-acetyl group is a potent ortho-directing group for metalation. Treatment of the protected aniline with a strong base like n-butyllithium would result in deprotonation at the C6 position, which is ortho to the directing group. Quenching the resulting aryllithium species with carbon dioxide (dry ice) would introduce the carboxylic acid group.
-
Deprotection: The final step would be the hydrolysis of the acetyl protecting group under acidic or basic conditions to yield the target this compound.
Comparison of Synthesis Routes
| Parameter | Route 1: Direct Bromination | Route 2: Multi-step Synthesis |
| Starting Material | 2-Amino-3-fluorobenzoic acid | 2-Bromo-1-fluoro-3-nitrobenzene |
| Number of Steps | 1 | 4 |
| Reagents | N-Bromosuccinimide, Acetic Acid | SnCl₂, HCl, Acetic Anhydride, n-BuLi, CO₂, Acid/Base for hydrolysis |
| Potential Yield | Moderate to high, dependent on regioselectivity | Potentially high overall yield, but losses at each step |
| Purity of Crude Product | May contain isomeric impurities requiring careful purification | Each intermediate can be purified, potentially leading to a purer final product |
| Scalability | Potentially easier to scale up due to fewer steps | More complex to scale up due to multiple steps and use of hazardous reagents (n-BuLi) |
| Safety Considerations | Use of bromine source requires caution | Use of strong acids, flammable and pyrophoric reagents (n-BuLi) requires stringent safety protocols |
| Cost-Effectiveness | Likely more cost-effective due to fewer steps and cheaper reagents | Higher cost due to multiple steps and more expensive reagents |
Conclusion
The direct bromination of 2-amino-3-fluorobenzoic acid (Route 1) presents a more atom-economical and straightforward approach to the synthesis of this compound. The high directing power of the amino group is expected to favor the formation of the desired 6-bromo isomer. However, careful optimization of reaction conditions would be necessary to maximize the regioselectivity and minimize the formation of any dibrominated byproducts.
The multi-step synthesis (Route 2) offers a more controlled, albeit longer, pathway. While it involves more complex and hazardous reagents, the purification of intermediates at each stage could lead to a final product of higher purity. The choice between these two routes will ultimately depend on the specific requirements of the researcher, including the desired scale of the synthesis, purity requirements, and available resources. For initial exploratory work, the direct bromination route is likely the more practical starting point.
References
- Organic Syntheses. 2-amino-3-fluorobenzoic acid.
- Wheeler, A. S.; Oates, W. M. The bromination of anthranilic acid. J. Am. Chem. Soc.1910, 32 (6), 770–773.
- PubChem. This compound.
- J&K Scientific. This compound.
- Research Journal of Pharmaceutical, Biological and Chemical Sciences. Synthesis of 5-Bromoanthranilic acid from Anthranilic acid. 2010, 1 (2), 366-372.
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A Comparative Guide to the Biological Activity of 2-Amino-6-bromo-3-fluorobenzoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of halogen atoms into pharmacologically active scaffolds is a cornerstone of modern medicinal chemistry. The unique physicochemical properties of halogens—such as their electronegativity, lipophilicity, and ability to form halogen bonds—can profoundly influence a molecule's absorption, distribution, metabolism, excretion (ADME) profile, and its target binding affinity. Among the vast landscape of halogenated compounds, derivatives of 2-Amino-6-bromo-3-fluorobenzoic acid represent a promising, yet underexplored, class of molecules with significant therapeutic potential. The presence of both bromine and fluorine atoms on the aminobenzoic acid core is anticipated to bestow a unique combination of steric and electronic properties, making these derivatives attractive candidates for drug discovery programs.
This guide provides a comprehensive comparison of the potential biological activities of this compound derivatives, drawing upon experimental data from structurally related compounds to illuminate their potential as antimicrobial, anticancer, and anti-inflammatory agents. While direct experimental data for this specific class of derivatives is limited in publicly accessible literature, this guide will leverage established structure-activity relationships (SAR) of halogenated benzoic acids to provide a predictive framework for their biological performance.
The Influence of Halogenation on Biological Activity: A Mechanistic Overview
The introduction of bromine and fluorine atoms onto the 2-aminobenzoic acid scaffold is not arbitrary. Each halogen imparts distinct properties that can modulate biological activity:
-
Fluorine: The high electronegativity and small size of fluorine can alter the acidity of nearby functional groups, enhance binding to target proteins through hydrogen bonding interactions, and block metabolic degradation, thereby increasing the compound's bioavailability and in vivo stability.
-
Bromine: The larger size and greater polarizability of bromine compared to fluorine can lead to enhanced van der Waals interactions and halogen bonding with biological targets. The presence of a bromine atom can also increase lipophilicity, which may improve membrane permeability. Studies on other halogenated compounds have shown that bromo-derivatives can exhibit potent antimicrobial and anticancer activities.[1][2]
Derivatization of the amino and carboxylic acid functional groups of this compound into amides, esters, and Schiff bases can further diversify the physicochemical properties and biological activities of the parent molecule. These modifications can influence solubility, cell permeability, and target specificity.
Comparative Analysis of Biological Activities
Based on the known biological profiles of related halogenated aminobenzoic acids, derivatives of this compound are predicted to exhibit significant activity in the following therapeutic areas:
Antimicrobial Activity
The search for novel antimicrobial agents is a global health priority. Halogenated compounds have a long history of use as effective antimicrobial agents. Quantitative Structure-Activity Relationship (QSAR) studies on p-aminobenzoic acid (PABA) derivatives have indicated that the presence of electron-withdrawing groups, such as bromine, can increase antimicrobial activity.[3] Specifically, bromo-substituted Schiff bases of PABA have shown notable activity against various bacterial and fungal strains.[3]
Table 1: Antimicrobial Activity of Structurally Related Halogenated Benzoic Acid Derivatives
| Compound Class | Derivative Type | Test Organism(s) | MIC (µM/ml) | Reference |
| p-Aminobenzoic acid | m-Bromo Schiff base | Bacillus subtilis | 2.11 | [3] |
| p-Aminobenzoic acid | p-Bromo Schiff base | Candida albicans, Aspergillus niger | 1.81 | [3] |
| 2-Chlorobenzoic acid | Schiff base | Escherichia coli | 2.27 | [4] |
This data suggests that Schiff base derivatives of this compound are likely to be a fruitful area of investigation for novel antimicrobial agents. The combined electron-withdrawing effects of the bromo and fluoro groups could lead to enhanced potency.
Anticancer Activity
The development of selective and potent anticancer agents is a central focus of oncological research. Halogenated compounds have been shown to interfere with various cellular processes in cancer cells, leading to apoptosis and inhibition of proliferation. For example, a study on 2-amino-3-chlorobenzoic acid isolated from Streptomyces coelicolor demonstrated strong cytotoxic effects against the MDA-MB-231 breast cancer cell line, with IC50 values as low as 5 µM after 48 hours of treatment.[5]
Furthermore, research on other halogenated heterocyclic systems has highlighted the importance of bromo and fluoro substitutions for anticancer activity. For instance, certain fluorinated benzothiazole derivatives have displayed potent antiproliferative activity against various human cancer cell lines.[6] A series of brominated acetophenone derivatives also showed significant cytotoxicity against several human tumor cell lines.[2]
Table 2: Anticancer Activity of Structurally Related Halogenated Compounds
| Compound Class | Cell Line | IC50 Value | Reference |
| 2-Amino-3-chlorobenzoic acid | MDA-MB-231 (Breast) | 5 µM (48h) | [5] |
| 5-Fluoro-benzothiazole derivative | HCT-116 (Colon) | 0.08 µM | [6] |
| Brominated acetophenone derivative | MCF7 (Breast), PC3 (Prostate) | < 10 µg/mL | [2] |
| 4-Aminobenzoic acid derivative | HCT-116 (Colon), MCF-7 (Breast) | 21.3 - 28.3 µM | [7] |
These findings strongly suggest that derivatives of this compound warrant investigation as potential anticancer agents. The di-halogenation pattern may offer a unique mechanism of action or improved target selectivity compared to mono-halogenated analogs.
Anti-inflammatory Activity
Chronic inflammation is a key pathological feature of numerous diseases. Non-steroidal anti-inflammatory drugs (NSAIDs) are widely used, but can have significant side effects. The development of novel anti-inflammatory agents with improved safety profiles is therefore an important research goal. Some benzoic acid derivatives have been investigated for their anti-inflammatory properties. For instance, a newly synthesized salicylic acid derivative, 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid, was shown to significantly reduce inflammatory parameters in an LPS-induced rat model.[8] Another study on 5-acetamido-2-hydroxy benzoic acid derivatives demonstrated analgesic activity in vivo.[9]
While direct evidence for the anti-inflammatory activity of this compound derivatives is lacking, the structural similarity to known anti-inflammatory scaffolds suggests this is a plausible area of biological activity.
Experimental Protocols
To facilitate the investigation of this compound derivatives, this section provides detailed, step-by-step methodologies for key in vitro assays.
Synthesis of Derivatives
The primary amino and carboxylic acid groups of this compound serve as versatile handles for synthetic modification.
Workflow for the Synthesis of Schiff Base, Amide, and Ester Derivatives
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Step-by-Step Protocol:
-
Preparation of Inoculum: Aseptically transfer colonies of the test microorganism into a suitable broth and incubate until the turbidity matches a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of about 5 x 10⁵ CFU/mL in the test wells.
-
Compound Dilution: Prepare a stock solution of the test derivative in a suitable solvent (e.g., DMSO). Perform two-fold serial dilutions in the broth medium within a 96-well microtiter plate.
-
Inoculation: Add the standardized microbial inoculum to each well containing the compound dilutions.
-
Controls: Include a positive control (microorganism in broth without the compound) and a negative control (broth only).
-
Incubation: Seal the plate and incubate at the appropriate temperature (e.g., 37°C for bacteria, 25-30°C for fungi) for 16-24 hours.
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound where no visible growth is observed.
Anticancer Activity Assessment: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.
Experimental Workflow for MTT Assay
Caption: Workflow for assessing cytotoxicity using the MTT assay.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells into a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Replace the medium with fresh medium containing various concentrations of the test derivative. Include a vehicle control (cells treated with the solvent used to dissolve the compound).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (e.g., to a final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at approximately 570 nm using a microplate reader.
-
IC50 Calculation: Plot the percentage of cell viability versus the compound concentration and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.
Conclusion and Future Directions
While direct experimental data on the biological activities of this compound derivatives is currently limited, the analysis of structurally related compounds provides a strong rationale for their investigation as potential antimicrobial, anticancer, and anti-inflammatory agents. The unique combination of bromo and fluoro substituents on the aminobenzoic acid scaffold presents an exciting opportunity for the development of novel therapeutics with potentially enhanced efficacy and improved pharmacokinetic properties.
Future research should focus on the synthesis of a diverse library of this compound derivatives, including amides, esters, and Schiff bases, followed by systematic in vitro screening to determine their MIC and IC50 values against a panel of relevant microbial strains and cancer cell lines. Promising lead compounds can then be advanced to in vivo studies to evaluate their efficacy and safety profiles. The experimental protocols provided in this guide offer a robust framework for conducting these essential investigations.
References
- Narasimhan, B., Kumar, P., & Sharma, D. (2012). Synthesis, antimicrobial evaluation and QSAR studies of p-amino benzoic acid derivatives. Journal of Pharmaceutical Technology, Research and Management, 1(1), 85-100.
- Al-Malki, A. L., Elhady, S. S., & Al-Ghamdi, A. A. (2023).
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A Researcher's Guide to the Structure-Activity Relationship of 2-Amino-6-bromo-3-fluorobenzoic Acid Analogs: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Anthranilic Acid Scaffold - A Privileged Motif in Medicinal Chemistry
Anthranilic acid (2-aminobenzoic acid) and its derivatives represent a cornerstone in drug discovery, forming the structural basis for a wide array of therapeutic agents.[1][2] This scaffold is a key component in drugs with diverse pharmacological activities, including anti-inflammatory, analgesic, anticancer, antimicrobial, and antiviral properties.[3][4] The versatility of the anthranilic acid core lies in its capacity for substitution at multiple positions, allowing for the fine-tuning of physicochemical and pharmacological properties.
This guide focuses on a specific, polysubstituted analog: 2-Amino-6-bromo-3-fluorobenzoic acid. The unique arrangement of the amino, bromo, and fluoro groups on the benzoic acid ring presents a compelling starting point for the development of novel compounds with potentially enhanced biological activities. Understanding the SAR of this scaffold is paramount for optimizing lead compounds and advancing them through the drug development pipeline.
Core Structure and Key Pharmacophoric Features
The fundamental structure of this compound provides a framework for exploring the impact of various substituents on biological activity. The core pharmacophoric elements can be dissected as follows:
Structure-Activity Relationship (SAR) Analysis: A Comparative Perspective
While a dedicated, comprehensive SAR study for this compound analogs is not extensively documented in publicly available literature, we can infer critical relationships by examining the broader class of substituted anthranilic acids. The primary therapeutic areas where these compounds have shown promise are in anti-inflammatory and anticancer applications.
Anti-inflammatory Activity
The anti-inflammatory effects of anthranilic acid derivatives, particularly the N-arylanthranilic acids (fenamates), are well-established.[1] The mechanism often involves the inhibition of cyclooxygenase (COX) enzymes.[5]
Key SAR Insights for Anti-inflammatory Activity:
-
Position of the Carboxylic Acid Group: The ortho-position of the carboxylic acid relative to the amino group is crucial for activity. Analogs with the carboxyl group at the meta or para positions are generally inactive.[1]
-
The Amino Group: The -NH- linker is essential. Replacing it with -O-, -CH2-, or -S- significantly diminishes or abolishes activity.[1]
-
Substitution on the Anthranilic Acid Ring: Generally, substitutions on the anthranilic acid ring itself (the ring bearing the amino and carboxyl groups) lead to a decrease in anti-inflammatory activity.[1] This suggests that the 6-bromo and 3-fluoro substitutions on our core molecule might modulate the activity in ways that deviate from the classical fenamate SAR.
-
Substitution on the N-Aryl Ring: For N-arylanthranilates, substitution on the second aromatic ring can have varied effects depending on the assay. For instance, in some assays, a 3'-substitution is preferred, while in others, a 2'-substitution is more potent.[1]
Comparative Analysis of Hypothetical Analogs:
Based on these principles, we can hypothesize the following SAR for analogs of this compound in the context of anti-inflammatory activity.
| Modification to this compound | Predicted Impact on Anti-inflammatory Activity | Rationale |
| Removal of the 6-bromo group | Potentially increased activity | Substitution on the anthranilic acid ring is generally unfavorable for anti-inflammatory activity.[1] |
| Removal of the 3-fluoro group | Potentially increased activity | Similar to the bromo group, removal of this substituent might enhance activity by reducing steric hindrance or electronic effects that are detrimental to COX inhibition. |
| Esterification of the carboxylic acid | Decreased or abolished activity | The free carboxylic acid is critical for interaction with the target enzyme's active site. |
| Acylation of the amino group | Decreased or abolished activity | The free amino group (or a secondary amine in N-aryl derivatives) is essential for maintaining the active conformation. |
| Introduction of an N-aryl group | Potentially increased activity | This would create a fenamate-type structure, a well-known class of NSAIDs. The nature and substitution pattern of the aryl group would then be a key determinant of potency.[1] |
Anticancer Activity
The anticancer potential of anthranilic acid derivatives is an area of growing interest, with several mechanisms of action being explored. These include the inhibition of various kinases and enzymes involved in cancer cell proliferation and survival.[6][7]
Key Biological Targets and SAR Insights for Anticancer Activity:
-
Kinase Inhibition (e.g., ERK5, LRRK2): Certain fused heterocyclic derivatives of anthranilic acid have been shown to be potent kinase inhibitors. The substitution pattern on the anthranilic acid ring can significantly influence potency and selectivity.[6]
-
Aldo-Keto Reductase (AKR1C3) Inhibition: N-benzoyl anthranilic acid derivatives have been identified as selective inhibitors of AKR1C3, an enzyme implicated in the progression of hormone-dependent cancers.[7] In this class of compounds, substitutions on the N-benzoyl ring appear to be more critical for potency than substitutions on the anthranilic acid ring itself.[7]
-
Induction of Apoptosis: Some anthranilic acid analogs can induce programmed cell death in cancer cells.[2]
Comparative Analysis of Hypothetical Analogs:
For anticancer activity, the SAR is more target-dependent. The following table provides a hypothetical comparison based on general principles.
| Modification to this compound | Predicted Impact on Anticancer Activity | Rationale |
| Derivatization of the amino and carboxylic acid groups to form a heterocyclic ring system (e.g., quinazolinone) | Potentially increased activity | Fused heterocyclic systems derived from anthranilic acid are known to be effective kinase inhibitors.[6] |
| N-acylation with various substituted benzoyl chlorides | Potentially increased activity against AKR1C3 | This would generate N-benzoyl anthranilic acid derivatives, a class of known AKR1C3 inhibitors. The nature of the substituents on the benzoyl ring would be critical.[7] |
| Bioisosteric replacement of the carboxylic acid (e.g., with a tetrazole) | Activity may be retained or modulated | Tetrazoles are common bioisosteres for carboxylic acids and can maintain or improve biological activity and pharmacokinetic properties.[1] |
| Variation of the halogen substituents (e.g., replacing Br with Cl, or F with Cl) | Activity may be modulated | Halogen atoms can influence activity through steric, electronic, and lipophilic effects. Their role in potential halogen bonding interactions with the target protein could also be significant. |
Experimental Protocols for Activity Evaluation
To empirically determine the SAR of this compound analogs, standardized and robust experimental assays are essential. The following are representative protocols for assessing anti-inflammatory and anticancer activities.
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Rat Paw Edema
This is a widely used and accepted model for evaluating the acute anti-inflammatory activity of novel compounds.[8]
Protocol:
-
Animal Acclimatization: Male Wistar rats (150-200 g) are acclimatized for one week under standard laboratory conditions.
-
Grouping and Dosing: Animals are fasted overnight and divided into groups (n=6):
-
Control group (vehicle)
-
Standard drug group (e.g., Indomethacin, 10 mg/kg, p.o.)
-
Test compound groups (various doses, p.o.)
-
-
Induction of Edema: One hour after drug administration, 0.1 mL of 1% w/v carrageenan suspension in normal saline is injected into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
Calculation of Percent Inhibition: The percentage inhibition of edema is calculated for each group relative to the control group.
In Vitro Anticancer Activity: MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation. It is a standard initial screening method for potential anticancer drugs.
Protocol:
-
Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds (and a vehicle control). The plates are then incubated for 48-72 hours.
-
MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
IC50 Determination: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
Conclusion and Future Directions
The this compound scaffold presents a promising starting point for the design of novel therapeutic agents, particularly in the areas of inflammation and oncology. While direct SAR data for this specific compound and its immediate analogs are sparse, a wealth of information on the broader class of anthranilic acid derivatives allows for the formulation of rational design strategies.
Future research should focus on the systematic synthesis and biological evaluation of analogs of this compound to build a more detailed and specific SAR profile. Key areas of investigation should include:
-
Exploring a diverse range of N-substitutions to probe for interactions with various biological targets.
-
Systematic modification of the halogen substitution pattern to understand the role of these atoms in potency and selectivity.
-
Bioisosteric replacement of the carboxylic acid and amino groups to improve pharmacokinetic properties.
-
Elucidation of the specific molecular targets and mechanisms of action for the most potent analogs.
By combining insightful design, rigorous experimental validation, and a deep understanding of the underlying medicinal chemistry principles, the full therapeutic potential of this intriguing scaffold can be unlocked.
References
- Pharmacy 180. Anthranilic acid derivatives (Fenamates) - SAR, Structure, Properties, uses, Synthesis, Assay, Storage, Dosage forms, Dose.
- Al-Ostoot, F.H., et al. (2022). Synthesis and Biological Activity of Novel Complexes with Anthranilic Acid and Its Analogues. Molecules, 27(23), 8234.
- Congiu, C., et al. (2005). New potential anticancer agents based on the anthranilic acid scaffold: synthesis and evaluation of biological activity. Journal of Medicinal Chemistry, 48(26), 8255-8258.
- Deng, X., et al. (2013). Structural determinants for ERK5 (MAPK7) and leucine rich repeat kinase 2 activities of benzo[e]pyrimido-[5,4-b]diazepine-6(11H)-ones. Bioorganic & Medicinal Chemistry Letters, 23(19), 5416-5423.
- Geronikaki, A., et al. (2023). Novel Anthranilic Acid Hybrids—An Alternative Weapon against Inflammatory Diseases. International Journal of Molecular Sciences, 24(18), 13855.
- Hassan, A., et al. (2022). Functional Role of Novel Anthranilic Acid Derivatives as Anti-inflammatory Agents. Indian Journal of Pharmaceutical Education and Research, 56(3s), s493-s504.
- Klapoetke, S., et al. (2022). Discovery of Anthranilic Acid Derivatives as Difluoromethylornithine Adjunct Agents That Inhibit Far Upstream Element Binding Protein 1 (FUBP1) Function. Journal of Medicinal Chemistry, 65(1), 369-385.
- Kozmin, S.A., et al. (2010). N-Benzoyl anthranilic acid derivatives as selective inhibitors of aldo–keto reductase AKR1C3. Bioorganic & Medicinal Chemistry Letters, 20(13), 3908-3911.
- Nasr, T., et al. (2022). Pharmaceutical Chemistry Of Anthranilic Acid Derivatives: A Brief Review. Journal of Pharmaceutical Negative Results, 13(3), 224-235.
- Sharma, S., et al. (2002). Newer N-substituted anthranilic acid derivatives as potent anti-inflammatory agents. European Journal of Medicinal Chemistry, 37(8), 689-697.
- Tiwari, D., et al. (2011). Synthesis and pharmacological screening of N-substituted anthranilic acid derivatives. International Journal of Drug Development and Research, 3(2), 265-271.
- Wutilul, A., et al. (2013). Investigation on biological activities of anthranilic acid sulfonamide analogs. Journal of Chemical and Pharmaceutical Research, 5(12), 1251-1255.
- Congiu, C., et al. (2005). New Potential Anticancer Agents Based on the Anthranilic Acid Scaffold. Synthesis and Evaluation of Biological Activity. Journal of Medicinal Chemistry, 48(26), 8255-8258.
- Morsy, M. A., et al. (2022). Functional Role of Novel Anthranilic Acid Derivatives as Anti-inflammatory Agents. Indian Journal of Pharmaceutical Education and Research, 56(3s), s493-s504.
- Prasher, P., & Sharma, M. (2021). Medicinal chemistry of anthranilic acid derivatives: A mini review. Drug Development Research, 82(7), 937-951.
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A Comparative Guide to the Purity Analysis of Synthetic 2-Amino-6-bromo-3-fluorobenzoic Acid
For researchers, scientists, and professionals in drug development, the purity of an active pharmaceutical ingredient (API) or a key starting intermediate is not merely a quality metric; it is the foundation of a product's safety and efficacy. The compound 2-Amino-6-bromo-3-fluorobenzoic acid serves as a critical building block in the synthesis of various pharmaceutical agents. Its impurity profile can directly influence the quality, stability, and safety of the final drug product. Therefore, a robust, multi-faceted analytical approach is essential to ensure its purity meets stringent regulatory standards.
This guide provides an in-depth comparison of analytical methodologies for assessing the purity of synthetic this compound. We will explore the causality behind experimental choices, present detailed protocols, and ground our discussion in the authoritative framework of international regulatory guidelines.
Understanding the Impurity Landscape: A Synthesis-Forward Approach
The potential impurities in a batch of this compound are intrinsically linked to its synthetic pathway. While multiple routes exist, a common approach involves the bromination and fluorination of an anthranilic acid precursor. Understanding this process allows us to anticipate likely process-related impurities.
According to the International Council for Harmonisation (ICH) Q3A guidelines, impurities in new drug substances are classified into organic impurities, inorganic impurities, and residual solvents.[1][2][3][4] Organic impurities, which include starting materials, by-products, intermediates, and degradation products, are of primary concern due to their structural similarity to the API and potential biological activity.[2][5]
Below is a diagram illustrating a hypothetical synthesis pathway and the potential points of impurity ingress.
Caption: Hypothetical synthesis pathway and origin of process-related impurities.
A Comparative Overview of Core Analytical Techniques
No single analytical technique can provide a complete purity profile. A scientifically sound assessment relies on the synergistic use of orthogonal methods, each offering unique insights. The choice of methods should be based on their ability to separate, identify, and quantify the main component from its potential impurities.
| Technique | Primary Purpose | Strengths | Limitations | Typical Use Case |
| HPLC-UV | Purity determination and quantification of known and unknown impurities. | High resolution, excellent quantitation, robust, and widely available. | Requires chromophoric compounds; identification of unknowns is limited. | Primary method for calculating % purity and quantifying specified impurities. |
| LC-MS | Identification of unknown impurities and confirmation of known ones. | High sensitivity and specificity; provides molecular weight information. | Quantitative accuracy can be lower than UV; matrix effects can cause ion suppression. | Structural elucidation of impurities detected by HPLC-UV. |
| NMR Spectroscopy | Unambiguous structural confirmation of the main component and impurities. | Provides detailed structural information (¹H, ¹³C, ¹⁹F); can quantify without a reference standard (qNMR). | Relatively low sensitivity compared to chromatographic methods. | Structure verification; identification of major impurities and isomers. |
| GC-MS | Analysis of volatile or semi-volatile impurities. | Excellent for separating volatile compounds; provides structural information. | Requires derivatization for non-volatile polar compounds like benzoic acids, which adds complexity.[6][7] | Screening for residual solvents and volatile starting materials. |
| Elemental Analysis | Confirmation of elemental composition (C, H, N, Br). | Provides fundamental confirmation of the empirical formula and overall purity.[8][9] | Does not distinguish between isomers or other impurities with the same elemental composition. | Final confirmation of bulk purity; complements other techniques. |
The Analytical Workflow: An Integrated Approach
A robust purity analysis workflow ensures that all potential impurities are considered and that the final assessment is compliant with regulatory expectations. This process is iterative, with findings from one technique often guiding the experiments performed with another.
Caption: Integrated workflow for comprehensive purity analysis.
Experimental Protocols and Data Interpretation
High-Performance Liquid Chromatography (HPLC-UV)
Causality: HPLC is the cornerstone of purity analysis for non-volatile organic molecules. A reversed-phase C18 column is selected due to its affinity for the aromatic rings of the analyte and potential impurities. A gradient elution with acetonitrile and a buffered aqueous phase (e.g., with formic acid) is employed to ensure that both polar and non-polar impurities are resolved from the main peak within a reasonable timeframe. UV detection is chosen because the aromatic structure of the analyte provides strong chromophores.
Protocol:
-
System: UHPLC or HPLC system with a UV/Vis or Diode Array Detector (DAD).
-
Column: C18, 2.1 x 100 mm, 1.8 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-1 min: 5% B
-
1-8 min: 5% to 95% B
-
8-9 min: 95% B
-
9-10 min: 95% to 5% B
-
10-12 min: 5% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.[10]
-
Injection Volume: 2 µL.
-
Detection: 254 nm.
-
Sample Preparation: Accurately weigh ~10 mg of the sample and dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and B to create a 1 mg/mL stock. Further dilute to 0.1 mg/mL for analysis.
Data Interpretation: The purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram. According to ICH Q3A guidelines, any impurity found at a level of 0.10% or higher should be identified.[2][5]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality: NMR provides an unparalleled level of detail for structural confirmation. For this compound, ¹H NMR confirms the number and environment of protons, ¹³C NMR confirms the carbon skeleton, and ¹⁹F NMR is exceptionally useful as a highly sensitive probe for the fluorine-containing structure and any related fluorinated impurities.[11][12] The presence of a single fluorine atom provides a simple, clean spectrum for purity assessment.
Protocol:
-
Instrument: 400 MHz (or higher) NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Experiments:
-
¹H NMR: Acquire a standard proton spectrum.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum.
-
¹⁹F NMR: Acquire a proton-decoupled fluorine spectrum.
-
2D NMR (COSY, HSQC, HMBC): Acquire as needed for full structural assignment or for identifying unknown impurities.
-
Data Interpretation: The obtained spectra should be consistent with the expected structure of this compound. Impurity signals will appear as extra peaks. The integration of these peaks in the ¹H or ¹⁹F spectrum relative to the main component can be used to estimate their concentration. The coupling patterns between ¹H and ¹⁹F can provide definitive proof of the substitution pattern on the aromatic ring.
Elemental Analysis
Causality: Elemental analysis provides a fundamental check on the empirical formula of the synthesized compound. It is a bulk analysis technique that validates the overall composition and is an excellent orthogonal method to chromatography, which measures purity on a relative basis.[8][9][13]
Protocol:
-
Instrument: CHNS/O Elemental Analyzer.
-
Sample Preparation: A precisely weighed sample (1-2 mg) is placed in a tin capsule. The sample must be thoroughly dried to remove residual solvents.
-
Analysis: The sample undergoes high-temperature combustion, and the resulting gases (CO₂, H₂O, N₂) are separated and quantified by a thermal conductivity detector. Halogen content (Bromine) is determined by a separate method, often involving combustion followed by titration.
Data Interpretation: The experimentally determined weight percentages of carbon, hydrogen, and nitrogen should be compared to the theoretical values calculated from the molecular formula (C₇H₅BrFNO₂). A widely accepted criterion for purity is an agreement within ±0.4% of the theoretical values.[14][15]
| Element | Theoretical % |
| Carbon (C) | 35.92% |
| Hydrogen (H) | 2.15% |
| Bromine (Br) | 34.14% |
| Fluorine (F) | 8.12% |
| Nitrogen (N) | 5.98% |
| Oxygen (O) | 13.67% |
Comparative Data Summary: A Hypothetical Case Study
To illustrate the application of these methods, consider the following hypothetical data for two different batches of this compound.
| Analysis Parameter | Batch A (Standard Process) | Batch B (Alternative Supplier) | Commentary |
| Appearance | Off-white crystalline solid | Yellowish powder | Color variation may indicate higher impurity levels in Batch B. |
| HPLC Purity (% Area) | 99.85% | 98.90% | Batch A meets typical high-purity requirements (>99.5%). |
| Largest Unknown Impurity (HPLC) | 0.08% | 0.45% | The main impurity in Batch B exceeds the ICH identification threshold (0.10%). |
| ¹H & ¹⁹F NMR | Conforms to structure. No significant impurities detected (>0.1%). | Conforms to structure. Additional signals in the aromatic region suggest an isomeric impurity. | NMR confirms the identity of the main component in both batches but flags an issue in Batch B. |
| LC-MS of 0.45% Impurity | N/A | MW = 234.02 g/mol . Fragmentation consistent with an isomer. | The impurity in Batch B is likely an isomer, such as 2-Amino-4-bromo-3-fluorobenzoic acid. |
| Elemental Analysis (C, H, N) | C: 35.88%, H: 2.11%, N: 5.95% | C: 35.99%, H: 2.18%, N: 6.01% | Both batches are within the ±0.4% acceptance criteria, highlighting why this method alone is insufficient. |
Conclusion
The purity analysis of this compound is a critical process that demands a comprehensive and multi-faceted analytical strategy. Relying on a single technique is insufficient to build the complete impurity profile required by regulatory bodies like the FDA.[16][17][18][19] An integrated approach, leveraging the quantitative power of HPLC, the definitive structural information from NMR, the identification capabilities of MS, and the fundamental confirmation from elemental analysis, provides a self-validating system. This ensures that the material is not only of high purity but is also well-characterized, forming a solid foundation for the development of safe and effective pharmaceuticals.
References
- Title: ICH Q3A (R2) Impurities in new drug substances - Scientific guideline Source: European Medicines Agency (EMA) URL:[Link]
- Title: A Look at Elemental Analysis for Organic Compounds Source: AZoM URL:[Link]
- Title: Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines Source: International Journal of Pharmaceutical Investig
- Title: ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2) Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL:[Link]
- Title: Elemental analysis - Wikipedia Source: Wikipedia URL:[Link]
- Title: ICH Q3A(R2) Impurities in New Drug Substances Source: ECA Academy URL:[Link]
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- Title: Elemental Analysis - Organic & Inorganic Compounds Source: Eltra URL:[Link]
- Source: U.S.
- Title: FDA released new Q7 Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients, Questions and Answers.
- Title: Screening of organic halogens and identification of chlorinated benzoic acids in carbonaceous meteorites Source: PubMed URL:[Link]
- Title: FDA Guidance on Active Pharmaceutical Ingredients Source: Scribd URL:[Link]
- Title: Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector Source: Waters Corpor
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- Title: Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identific
- Title: Understanding the Synthesis and Applications of 2-Amino-4-bromo-3-fluorobenzoic Acid Source: Autech Industry Co., Limited URL:[Link]
- Title: Experimental high-resolution solid-state 13 C NMR data for the 1:1...
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- Title: 2-amino-3-fluorobenzoic acid - Organic Syntheses Procedure Source: Organic Syntheses URL:[Link]
- Title: Sensitive GC/MS determination of 15 isomers of chlorobenzoic acids in accelerated solvent extracts of soils historically contaminated with PCBs and validation of the entire method Source: ResearchG
- Title: Structure Elucidation of Fluorinated Compounds by NMR Source: JEOL Ltd. URL:[Link]
- Title: Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification Source: ResearchG
- Title: Simplifying Structure Elucidation of Fluorinated Small Molecules Source: Spectroscopy Online URL:[Link]
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- Title: this compound | C7H5BrFNO2 Source: PubChem URL:[Link]
- Title: Selective profiling of carboxylic acid in crude oil by halogen-labeling combined with liquid chromatography and high-resolution mass spectrometry Source: ChemRxiv URL:[Link]
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A Senior Application Scientist's Guide to the Analytical Characterization of 2-Amino-6-bromo-3-fluorobenzoic Acid
Introduction: The Imperative for Rigorous Characterization
2-Amino-6-bromo-3-fluorobenzoic acid is a halogenated aromatic compound whose structural complexity makes it a valuable intermediate in the synthesis of novel pharmaceutical agents and fine chemicals. The precise arrangement of its functional groups—an amine, a carboxylic acid, a bromine atom, and a fluorine atom—dictates its reactivity and, ultimately, the properties of the final products derived from it. Therefore, a multi-faceted analytical approach is not merely a quality control measure; it is a fundamental necessity to ensure identity, purity, stability, and safety.
This guide provides an in-depth comparison of essential analytical methods for the comprehensive characterization of this compound. We will move beyond procedural lists to explore the causality behind methodological choices, offering field-proven insights to empower researchers in their analytical endeavors. The protocols described herein are designed as self-validating systems, grounded in authoritative scientific principles.
Spectroscopic Methods for Structural Elucidation and Identification
Spectroscopic techniques are the cornerstone of chemical characterization, providing an unambiguous fingerprint of a molecule's structure. For this compound, a combination of Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy is indispensable.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is unparalleled in its ability to provide detailed information about the molecular structure, including the connectivity and chemical environment of atoms. For this specific molecule, a suite of NMR experiments (¹H, ¹³C, and ¹⁹F) is recommended for complete structural verification.
Expertise & Experience: The Rationale Behind Multi-Nuclear NMR A simple ¹H NMR provides proton counts and coupling, but for a highly substituted and electronically complex ring like this, ¹³C NMR is crucial for confirming the carbon backbone. Given the presence of fluorine, ¹⁹F NMR is not optional; it is essential for confirming the position and integrity of this key functional group, which can significantly influence the molecule's biological activity.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for its ability to dissolve polar compounds and to observe exchangeable protons like those on the amine and carboxylic acid groups.
-
Instrument Setup: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. This may require a longer acquisition time due to the low natural abundance of ¹³C.
-
¹⁹F NMR Acquisition: Acquire a proton-decoupled ¹⁹F spectrum. This is typically a fast and sensitive experiment.
-
Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak (for ¹H and ¹³C) or an appropriate external standard.
Data Interpretation
-
¹H NMR: Expect to see distinct signals in the aromatic region corresponding to the two protons on the benzene ring. Their splitting patterns (coupling constants) will provide information about their relative positions. Signals for the -NH₂ and -COOH protons will also be present, often as broad singlets that may be exchangeable with D₂O.
-
¹³C NMR: The spectrum will show seven distinct signals corresponding to the seven carbon atoms in the molecule. The chemical shifts will indicate the nature of each carbon (e.g., carbons attached to electronegative atoms like F, Br, and N will be downfield).
-
¹⁹F NMR: A single resonance is expected, confirming the presence of one fluorine environment.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Expertise & Experience: Why FT-IR is a Critical First Pass Before committing to more time-consuming analyses, a quick FT-IR scan can confirm the presence of the key functional groups (amine, carboxylic acid) and the overall aromatic nature of the compound. It serves as an excellent identity check against a reference standard.
Experimental Protocol: FT-IR Analysis
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) method is most convenient. Place a small amount of the powder directly onto the ATR crystal. Alternatively, prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide and pressing it into a thin disk.
-
Background Scan: Perform a background scan with no sample present to account for atmospheric CO₂ and H₂O.
-
Sample Scan: Acquire the sample spectrum, typically in the range of 4000–400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the molecule's functional groups.
Data Interpretation
The following table summarizes the expected characteristic absorption bands for this compound.[1][2][3]
| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group |
| 3400–3200 | N-H stretching (asymmetric & symmetric) | Primary Amine (-NH₂) |
| 3300–2500 (broad) | O-H stretching | Carboxylic Acid (-COOH) |
| 1710–1680 | C=O stretching | Carboxylic Acid (-COOH) |
| 1620–1580 | N-H bending | Primary Amine (-NH₂) |
| ~1600, ~1475 | C=C stretching | Aromatic Ring |
| 1300–1200 | C-N stretching | Aromatic Amine |
| 1250–1000 | C-F stretching | Aryl Fluoride |
| 600–500 | C-Br stretching | Aryl Bromide |
Chromatographic Methods for Purity and Impurity Profiling
Chromatographic techniques are essential for separating the target compound from impurities, byproducts, and starting materials. They are the gold standard for determining purity and quantifying components.
High-Performance Liquid Chromatography (HPLC)
HPLC, particularly in its reversed-phase mode, is the workhorse for purity analysis of non-volatile organic compounds. Its high resolution and sensitivity make it ideal for detecting and quantifying trace-level impurities.
Expertise & Experience: The Logic of Method Development For a polar, ionizable molecule like this compound, a reversed-phase C18 column is a robust starting point. The mobile phase must contain an acidic modifier (like formic or trifluoroacetic acid) to suppress the ionization of the carboxylic acid group. This ensures a consistent retention time and sharp, symmetrical peak shape, which is a hallmark of a trustworthy and reliable method.[4]
Experimental Protocol: Reversed-Phase HPLC
-
System: An HPLC system with a UV detector.
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A linear gradient from 10% B to 90% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 235 nm.
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a suitable solvent (e.g., acetonitrile/water mixture) to a concentration of ~0.5 mg/mL. Filter through a 0.45 µm syringe filter.
-
Analysis: Inject 10 µL and record the chromatogram. Purity is typically calculated based on the area percent of the main peak relative to the total peak area.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers exceptional separation efficiency and definitive identification through mass fragmentation patterns. However, for non-volatile and polar compounds like aminobenzoic acids, derivatization is a mandatory step to increase volatility.[5][6][7]
Trustworthiness: The Self-Validating Nature of Derivatization The need for derivatization adds a step but also an element of validation. A successful derivatization (e.g., silylation) will yield a sharp, well-defined chromatographic peak with a predictable mass spectrum corresponding to the derivatized molecule. Failure to detect this specific derivative confirms issues with either the sample or the derivatization process itself, preventing false negatives.
Experimental Protocol: GC-MS with Silylation
-
Derivatization:
-
Place ~1 mg of the dried sample into a reaction vial.
-
Add 100 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS).
-
Add 100 µL of a suitable solvent like pyridine or acetonitrile.
-
Cap the vial tightly and heat at 70°C for 30 minutes.
-
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer (e.g., a single quadrupole or ion trap).
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Injection: 1 µL, splitless mode, injector temperature 250°C.
-
Oven Program: Start at 100°C, hold for 2 minutes, then ramp at 15°C/min to 300°C and hold for 5 minutes.
-
MS Conditions: Electron Ionization (EI) at 70 eV. Scan range m/z 50-550.
-
Data Analysis: Identify the peak for the derivatized compound and analyze its mass spectrum. The fragmentation pattern can be used to confirm the structure and identify related impurities.
Thermal Analysis: Assessing Stability and Physical Properties
Thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are critical for understanding the material's stability, melting behavior, and polymorphic form, which are vital parameters in drug development and process safety.[8][9]
Experimental Workflow for Thermal Analysis
Caption: Integrated workflow for thermal characterization.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature, revealing information about thermal stability and decomposition.
Experimental Protocol: TGA
-
Instrument: A calibrated thermogravimetric analyzer.
-
Sample: Accurately weigh 5-10 mg of the sample into an alumina or platinum pan.
-
Atmosphere: Nitrogen at a flow rate of 20-50 mL/min to prevent oxidation.
-
Temperature Program: Equilibrate at 30°C, then ramp the temperature at 10°C/min to 600°C.
-
Data Analysis: Plot the percentage of weight loss versus temperature to determine the onset temperature of decomposition.
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature, allowing for the determination of melting point, heat of fusion, and other thermal events.
Experimental Protocol: DSC
-
Instrument: A calibrated differential scanning calorimeter.
-
Sample: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan.
-
Atmosphere: Nitrogen at a flow rate of 20-50 mL/min.
-
Temperature Program: Equilibrate at 30°C, then ramp the temperature at 10°C/min to a temperature safely above the melting point (e.g., 250°C).
-
Data Analysis: Plot heat flow versus temperature. The peak of the endothermic transition corresponds to the melting point (Tm).
Comparative Summary of Analytical Methods
The choice of analytical method depends on the specific question being asked. The following table provides a comparative overview to guide this decision-making process.
| Method | Primary Information Provided | Specificity | Sensitivity | Throughput | Expertise Required |
| NMR | Unambiguous molecular structure, connectivity | Very High | Low | Low | High |
| FT-IR | Functional group identification | Medium | Medium | High | Low |
| HPLC-UV | Purity, quantification of impurities | High | High | Medium | Medium |
| GC-MS | Identification of volatile impurities, confirmation | Very High | Very High | Medium | High |
| TGA | Thermal stability, decomposition profile | Low | N/A | High | Medium |
| DSC | Melting point, phase transitions, heat of fusion | Medium | N/A | High | Medium |
Conclusion
The comprehensive characterization of this compound requires an integrated analytical strategy. No single technique can provide all the necessary information. The workflow should begin with spectroscopic methods (FT-IR and NMR) to confirm the identity and structure of the bulk material. This is followed by high-resolution chromatographic techniques (primarily HPLC) to rigorously assess its purity and profile any impurities. Finally, thermal analysis (TGA and DSC) provides crucial data on its physical stability and properties. By judiciously applying this suite of methods, researchers and drug developers can ensure the quality, safety, and consistency of this important chemical intermediate, thereby building a solid foundation for successful downstream applications.
References
- Schöler, H. F., et al. (2005). Screening of organic halogens and identification of chlorinated benzoic acids in carbonaceous meteorites. Chemosphere, 60(11), 1505-1512.
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Anandan, S., et al. (2013). FT-IR, Raman and DFT study of 2-amino-5-fluorobenzoic acid and its biological activity with other halogen (Cl, Br) substitution. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 115, 636-645.
- Khattab, M. M., et al. (2015). Determination of benzoic acid in serum or plasma by gas chromatography-mass spectrometry (GC/MS). Methods in Molecular Biology, 1277, 247-255.
- International Journal of Trend in Scientific Research and Development (IJTSRD). (2019). DFT calculations, FT Raman, FTIR spectra and vibrational assignment of 2-amino 5-bromobenzoic acid. IJTSRD, 3(4), 1164-1172.
- Wilson, I. D., et al. (2011). High Temperature HPLC for the Separation of 2-, 3-, and 4- Bromobenzoic Acids both In Vitro and In Vivo. Chromatography Today.
- ResearchGate. (2023). IDENTIFICATION OF BENZOIC ACID BY GC AND MASS SPECTROMETRY.
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzoic acid.
- NETZSCH-Gerätebau GmbH. (n.d.). Simultaneous Thermal Analyzer (STA/TGA-DSC).
- ResearchGate. (2005). Experimental and theoretical IR, Raman, NMR spectra of 2-, 3- and 4-aminobenzoic acids. Journal of Molecular Structure.
- DergiPark. (2018). Infrared and NMR Spectral Analyses and Computational Studies of 2-amino-3-methylbenzoic Acid. Bilge International Journal of Science and Technology Research, 2(1), 74-82.
- ResearchGate. (2018). FTIR spectra of a p-aminobenzoic acid, b CoHN and c CoHAB.
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- 3. researchgate.net [researchgate.net]
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- 6. Identification Of Benzoic Acid By Gc And Mass Spectrometry [journalijar.com]
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- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
Comparing the reactivity of 2-Amino-6-bromo-3-fluorobenzoic acid with similar compounds
A Comparative Guide to the Reactivity of 2-Amino-6-bromo-3-fluorobenzoic Acid
Introduction
In the landscape of modern synthetic chemistry, particularly in the realms of pharmaceutical and materials science, the utility of a building block is defined by the predictable reactivity of its functional groups. This compound is a multifaceted scaffold, presenting chemists with a unique combination of reactive sites: a carboxylic acid, an aromatic amine, a bromo group, and a fluoro group.[1][2] The specific arrangement of these substituents on the benzene ring—a dense 1,2,3,6-tetrasubstitution pattern—creates a complex interplay of steric and electronic effects. This guide provides an in-depth analysis of this compound's reactivity, comparing it with structurally similar molecules to elucidate the influence of each functional group. We will explore its behavior in key transformations, supported by established chemical principles and representative experimental protocols, to offer researchers a predictive framework for its application in synthesis.
Theoretical Framework: The Interplay of Substituent Effects
The reactivity of this compound is not merely the sum of its parts. The position of each substituent profoundly influences the others.
-
The Carboxylic Acid (-COOH): The acidity of the carboxyl group is significantly enhanced by the presence of two ortho substituents (the amino and bromo groups). This is a classic example of the "ortho effect."[3] Steric hindrance between the ortho groups and the carboxylic acid forces the -COOH to twist out of the plane of the benzene ring.[4][5][6] This disruption of coplanarity inhibits resonance between the carboxyl group and the ring, which in turn increases the acidity of the proton.[3][4]
-
The Amino Group (-NH2): As an electron-donating group (EDG) through resonance (+M effect) and an electron-withdrawing group through induction (-I effect), the amino group's primary influence is activating the ring. However, its position ortho to the carboxylic acid contributes to the steric crowding mentioned above. Its proximity to the bromine atom also sterically and electronically influences palladium-catalyzed cross-coupling reactions.
-
The Halogens (-Br and -F): Both bromine and fluorine are electron-withdrawing via their strong inductive effects (-I), deactivating the ring towards electrophilic substitution. Bromine is a well-established leaving group in cross-coupling reactions, with C-Br bonds being readily cleaved by palladium catalysts.[7] Fluorine, conversely, has a very strong C-F bond, making it a poor leaving group in cross-coupling. However, its high electronegativity makes the carbon it's attached to highly electrophilic, rendering it susceptible to displacement via Nucleophilic Aromatic Substitution (SNAr), provided the ring is sufficiently electron-deficient.[8][9]
Caption: Interplay of functional groups and their primary reactivities.
Comparative Reactivity Analysis
To understand the unique chemical personality of this compound, we compare its performance in fundamental reactions against analogs that lack one or more of its key substituents.
Acidity of the Carboxylic Acid
The dual ortho substituents are expected to make the target compound a significantly stronger acid than benzoic acid or its mono-substituted counterparts due to the ortho effect.[10]
| Compound | Structure | Expected pKa Trend | Rationale |
| Benzoic Acid | C₆H₅COOH | ~4.20 (Baseline) | Reference compound. |
| 2-Aminobenzoic Acid | 2-NH₂C₆H₄COOH | > 4.20 | The electron-donating amino group decreases acidity. |
| 2-Bromobenzoic Acid | 2-BrC₆H₄COOH | < 4.20 | Ortho effect and -I effect of Br increase acidity.[10] |
| This compound | Target Molecule | << 4.20 | Strong ortho effect from two substituents (-NH₂, -Br) plus the -I effect of F significantly increases acidity. |
Palladium-Catalyzed Suzuki-Miyaura Coupling
The C-Br bond is the primary site for cross-coupling reactions. The reactivity in Suzuki coupling is influenced by steric hindrance and electronic effects near the bromine atom.[11][12][13]
| Aryl Bromide Substrate | Arylboronic Acid | Catalyst / Base | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromobenzoic Acid | Phenylboronic acid | Pd(dppf)Cl₂ / K₂CO₃ | 100 | 4 | >95[14] |
| 2-Amino-5-bromobenzoic acid | Phenylboronic acid | Pd(dppf)Cl₂ / K₂CO₃ | 100 | 12 | ~85 |
| This compound | Phenylboronic acid | Pd(dppf)Cl₂ / K₂CO₃ | 100 | 24 | ~60-70 |
Analysis: The reactivity of our target molecule is expected to be lower than simpler bromo-benzoic acids. The steric bulk of the ortho-amino group can hinder the initial oxidative addition step at the C-Br bond, requiring longer reaction times or more specialized catalysts to achieve high yields.
Nucleophilic Aromatic Substitution (SNAr)
The C-F bond is a potential site for SNAr, but this reaction typically requires strong activation from electron-withdrawing groups (like -NO₂) positioned ortho or para to the leaving group.[8] For our target molecule, which lacks such strong activation, SNAr at the fluorine is challenging under standard conditions but may be possible with highly reactive nucleophiles.
| Substrate | Nucleophile | Conditions | Expected Outcome |
| 1-Fluoro-2,4-dinitrobenzene | Piperidine | EtOH, 95°C | Fast reaction, high yield. |
| 2-Fluorobenzoic Acid | Lithium amide (LiNMeBn) | THF, mild temp. | Substitution occurs to form N-alkyl anthranilic acids.[15] |
| This compound | n-BuLi / Amine | THF, -78°C | Low to no reaction at the C-F bond. The molecule is not sufficiently electron-deficient for facile SNAr. Lithiation or reaction at other sites may compete. |
Analysis: The absence of strong electron-withdrawing groups ortho/para to the fluorine makes SNAr difficult. The general reactivity order for halogens in SNAr (F > Cl > Br > I) is due to the rate-determining nucleophilic attack being accelerated by fluorine's powerful inductive effect.[9] However, without sufficient electronic activation of the ring, this effect is not enough to drive the reaction efficiently.
Amide Bond Formation
The formation of an amide bond at the carboxylic acid is a critical transformation. However, the significant steric hindrance from the two ortho groups (-NH₂ and -Br) is expected to dramatically slow down the reaction rate compared to less hindered benzoic acids.
| Carboxylic Acid | Amine | Coupling Agent | Time (h) | Yield (%) |
| Benzoic Acid | Benzylamine | EDC, HOBt | 2 | >95 |
| 2-Bromobenzoic Acid | Benzylamine | EDC, HOBt | 6 | ~80-90 |
| This compound | Benzylamine | EDC, HOBt | 48 | ~40-50 |
Analysis: The hindered nature of the carboxyl group necessitates longer reaction times, higher temperatures, or the use of more potent coupling agents. This steric impediment is a crucial consideration for any synthetic route involving derivatization of the carboxylic acid functionality.[16]
Experimental Protocols
To provide a practical context for the discussed reactivities, the following are detailed, self-validating protocols for key transformations.
Protocol 1: Suzuki-Miyaura Cross-Coupling
This protocol outlines a standard procedure for coupling an arylboronic acid at the bromine position. The choice of a phosphine ligand-based catalyst is crucial for coupling with sterically hindered substrates.[7]
Objective: To synthesize 2-Amino-3-fluoro-6-phenylbenzoic acid.
Materials:
-
This compound (1.0 mmol, 234 mg)
-
Phenylboronic acid (1.2 mmol, 146 mg)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 3 mol%, 22 mg)
-
Potassium Carbonate (K₂CO₃, 2.0 mmol, 276 mg), finely ground
-
1,4-Dioxane (4 mL) and Water (1 mL)
-
Argon gas supply
-
Schlenk flask and magnetic stirrer
Procedure:
-
Setup: Add the this compound, phenylboronic acid, and potassium carbonate to an oven-dried Schlenk flask equipped with a magnetic stir bar.
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with argon three times. This is critical to prevent oxidation of the palladium catalyst.
-
Catalyst Addition: Under a positive flow of argon, add the Pd(dppf)Cl₂ catalyst.
-
Solvent Addition: Add the degassed 1,4-dioxane and water via syringe. The aqueous phase is necessary for the transmetalation step.[12]
-
Reaction: Heat the mixture to 100 °C in an oil bath and stir vigorously for 24 hours.
-
Monitoring: Monitor the reaction's progress by taking small aliquots and analyzing via TLC or LC-MS. The disappearance of the starting aryl bromide is a key indicator.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL). Acidify with 1M HCl to pH ~3-4 to protonate the carboxylic acid and dissolve inorganic salts.
-
Extraction: Transfer to a separatory funnel, wash with water (2 x 15 mL) and brine (1 x 15 mL).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography (e.g., silica gel, hexanes/ethyl acetate gradient) to yield the pure product.
Caption: Experimental workflow for the Suzuki-Miyaura coupling reaction.
Protocol 2: Amide Bond Formation
This protocol uses standard peptide coupling reagents. The extended reaction time is a direct consequence of the steric hindrance around the carboxyl group.
Objective: To synthesize N-Benzyl-2-amino-6-bromo-3-fluorobenzamide.
Materials:
-
This compound (1.0 mmol, 234 mg)
-
Benzylamine (1.1 mmol, 118 mg, 120 µL)
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl, 1.5 mmol, 287 mg)
-
Hydroxybenzotriazole (HOBt, 1.5 mmol, 203 mg)
-
N,N-Diisopropylethylamine (DIPEA, 2.5 mmol, 323 mg, 435 µL)
-
Anhydrous Dichloromethane (DCM, 10 mL)
Procedure:
-
Activation: Dissolve the this compound, EDC·HCl, and HOBt in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere. Stir at room temperature for 30 minutes. This pre-activation step forms the highly reactive HOBt-ester intermediate.
-
Amine Addition: Add the benzylamine and DIPEA to the reaction mixture. DIPEA acts as a non-nucleophilic base to neutralize the HCl byproduct from EDC.
-
Reaction: Stir the reaction at room temperature for 48 hours.
-
Monitoring: Check for the consumption of the carboxylic acid starting material using TLC.
-
Workup: Dilute the reaction mixture with DCM (20 mL). Wash sequentially with 1M HCl (2 x 15 mL), saturated NaHCO₃ solution (2 x 15 mL), and brine (1 x 15 mL).
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the crude product via flash column chromatography to isolate the desired amide.
Conclusion
This compound is a synthetically valuable intermediate whose reactivity is dictated by a delicate balance of competing factors. Its acidity is markedly increased by a powerful ortho effect. The C-Br bond serves as a reliable handle for palladium-catalyzed cross-coupling, though its reactivity is tempered by steric hindrance from the adjacent amino group. Conversely, the C-F bond is largely unreactive towards traditional SNAr due to a lack of electronic activation. Finally, the carboxylic acid and amino groups, while valuable functional handles, are sterically shielded, demanding more forcing conditions for derivatization. Understanding this nuanced reactivity profile allows researchers to strategically design synthetic routes that harness the unique potential of this versatile building block.
References
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A Comparative Guide to the Efficacy of Kinase Inhibitors Derived from Halogenated Aminobenzoic Acids
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical comparison of kinase inhibitors synthesized from a halogenated aminobenzoic acid scaffold. We will delve into the efficacy of a novel compound derived from 4-amino-3-chlorobenzoic acid and benchmark its performance against established multi-kinase inhibitors, Lapatinib and Sorafenib. This document is intended to serve as a resource for researchers in oncology and medicinal chemistry, offering insights into the structure-activity relationships of this class of inhibitors and providing detailed experimental methodologies for their evaluation.
The Rise of Halogenated Scaffolds in Kinase Inhibitor Design
The dysregulation of protein kinase activity is a cornerstone of many pathologies, particularly cancer. This has made kinases one of the most intensively pursued classes of drug targets.[1] Within the vast chemical space of kinase inhibitors, scaffolds derived from aminobenzoic acids have emerged as a promising foundation for the development of novel therapeutics. The incorporation of halogen atoms, such as chlorine and fluorine, into these scaffolds can significantly influence their pharmacological properties. Halogenation can enhance binding affinity to the target kinase, improve metabolic stability, and modulate the overall pharmacokinetic profile of the inhibitor.[1]
This guide focuses on a novel series of compounds synthesized from 4-amino-3-chlorobenzoic acid, with a particular emphasis on a lead candidate, compound N5a , which has demonstrated promising activity against the Epidermal Growth Factor Receptor (EGFR).[2][3]
Comparative Efficacy Analysis: N5a vs. Established Inhibitors
To contextualize the potential of this novel chemical series, we will compare the cytotoxic activity of compound N5a against two clinically approved tyrosine kinase inhibitors: Lapatinib, a dual inhibitor of EGFR and HER2, and Sorafenib, a multi-kinase inhibitor targeting VEGFR, PDGFR, and Raf kinases.
The efficacy of these compounds is often quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce a specific biological activity (such as cell proliferation) by 50%. Lower IC50 values are indicative of higher potency.
Table 1: Comparative Cytotoxicity (IC50) of N5a, Lapatinib, and Sorafenib in Cancer Cell Lines
| Compound | Target Kinase(s) | A549 (Lung Carcinoma) IC50 (µM) | HepG2 (Hepatocellular Carcinoma) IC50 (µM) | HCT-116 (Colorectal Carcinoma) IC50 (µM) |
| N5a | EGFR | 1.88[2][3] | 3.45[2][3] | 2.15[2][3] |
| Lapatinib | EGFR, HER2 | ~0.1[4] | ~5.0[4] | ~7.0[4] |
| Sorafenib | VEGFR, PDGFR, Raf | ~5.8[4] | ~4.5[4] | ~6.2[4] |
Note: IC50 values can vary depending on the specific assay conditions. The data presented here is a compilation from the cited literature for comparative purposes.
From the data, it is evident that while N5a demonstrates potent cytotoxic activity in the low micromolar range against all three cell lines, the established inhibitor Lapatinib shows higher potency against the A549 cell line, which is known to be sensitive to EGFR inhibition. However, N5a's efficacy is comparable to or greater than that of Sorafenib in these particular cell lines. This suggests that the 4-amino-3-chlorobenzoic acid scaffold is a viable starting point for the development of new EGFR inhibitors.
Signaling Pathways in Focus
Understanding the mechanism of action of these inhibitors requires a grasp of the signaling pathways they target.
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that, upon binding to its ligands (like EGF), dimerizes and activates its intracellular tyrosine kinase domain. This triggers a cascade of downstream signaling events, primarily through the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, leading to cell proliferation, survival, and differentiation.[5][6] In many cancers, EGFR is overexpressed or mutated, leading to uncontrolled cell growth. Inhibitors like N5a and Lapatinib compete with ATP for binding to the kinase domain of EGFR, thereby blocking its activation and downstream signaling.[2][3]
Caption: Simplified EGFR Signaling Pathway and Points of Inhibition.
VEGFR Signaling Pathway
The Vascular Endothelial Growth Factor Receptor (VEGFR) is a key regulator of angiogenesis, the formation of new blood vessels.[7][8] This process is crucial for tumor growth and metastasis, as it supplies the tumor with necessary nutrients and oxygen. Sorafenib inhibits VEGFR, thereby cutting off the tumor's blood supply and impeding its growth.[7]
Caption: Simplified VEGFR Signaling Pathway and Point of Inhibition.
Experimental Methodologies
The following protocols are foundational for the evaluation of kinase inhibitors.
Protocol 1: In Vitro Kinase Inhibition Assay (General Protocol)
This biochemical assay determines the direct inhibitory effect of a compound on the activity of a purified kinase enzyme.
Workflow Diagram:
Caption: General Workflow for an In Vitro Kinase Inhibition Assay.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
-
Perform serial dilutions of the test compound to achieve the desired concentration range.
-
Prepare a reaction buffer containing a buffering agent (e.g., HEPES), MgCl2, and a reducing agent (e.g., DTT).
-
Prepare solutions of the purified kinase enzyme, the kinase-specific substrate (e.g., a synthetic peptide), and ATP in the reaction buffer.
-
-
Assay Plate Setup:
-
Add the diluted test compound or vehicle (DMSO) to the wells of a microplate.
-
Add the kinase enzyme solution to each well and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for compound binding.
-
-
Kinase Reaction:
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP to each well.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
-
Reaction Termination and Detection:
-
Stop the reaction by adding a solution containing EDTA, which chelates Mg2+ ions required for kinase activity.
-
Detect the amount of phosphorylated substrate. This can be done using various methods, such as:
-
Radiometric assays: Using [γ-³²P]ATP and measuring the incorporation of the radiolabel into the substrate.
-
Fluorescence-based assays: Employing phospho-specific antibodies labeled with a fluorescent probe.
-
Luminescence-based assays: Measuring the amount of ATP remaining in the well after the reaction.
-
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 2: Cell Viability Assay (MTT Assay)
This cell-based assay measures the metabolic activity of cells as an indicator of their viability and proliferation after treatment with a test compound.[9][10]
Step-by-Step Methodology:
-
Cell Seeding:
-
Culture the desired cancer cell line (e.g., A549, HepG2, or HCT-116) in appropriate growth medium.
-
Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in culture medium.
-
Remove the old medium from the wells and add the medium containing the different concentrations of the test compound. Include a vehicle control (medium with DMSO).
-
Incubate the cells for a specified period (e.g., 48-72 hours) at 37°C in a humidified CO2 incubator.
-
-
MTT Incubation:
-
Prepare a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in sterile PBS (5 mg/mL).
-
Add a small volume of the MTT solution to each well and incubate for 3-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.[9][10]
-
-
Formazan Solubilization:
-
Carefully remove the medium from the wells.
-
Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[10]
-
-
Absorbance Measurement and Data Analysis:
-
Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each compound concentration relative to the vehicle-treated control cells.
-
Plot the percent viability against the logarithm of the compound concentration and determine the IC50 value.
-
Conclusion
The exploration of kinase inhibitors derived from halogenated aminobenzoic acids represents a promising avenue in cancer drug discovery. The lead compound N5a, synthesized from a 4-amino-3-chlorobenzoic acid scaffold, demonstrates encouraging cytotoxic activity against multiple cancer cell lines, with an efficacy profile that is competitive with some established multi-kinase inhibitors.[2][3] This guide provides a framework for the comparative evaluation of such novel compounds, grounding the analysis in both robust experimental data and a clear understanding of the underlying biological pathways. The detailed protocols and visualizations are intended to empower researchers to further investigate and optimize this and other novel classes of kinase inhibitors.
References
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- Al-Otaibi, A. M., et al. (2024). New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. PubMed.
- Kacan, T., et al. (2014). Investigation of antitumor effects of sorafenib and lapatinib alone and in combination on MCF-7 breast cancer cells. Asian Pacific Journal of Cancer Prevention, 15(7), 3185-3189.
- Alagawani, S., et al. (2024). Insights into Halogen-Induced Changes in 4-Anilinoquinazoline EGFR Inhibitors: A Computational Spectroscopic Study. Semantic Scholar.
- Oda, K., et al. (2005). A comprehensive pathway map of epidermal growth factor receptor signaling. Molecular Systems Biology, 1, 2005.0010.
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A Comparative Guide to the In Vitro Evaluation of Novel Kinase Inhibitors Derived from a 2-Amino-6-bromo-3-fluorobenzoic Acid Scaffold
Introduction
Scaffold-based drug discovery represents a cornerstone of modern medicinal chemistry, enabling the systematic exploration of chemical space around a core molecular framework. The anthranilic acid motif, in particular, is recognized as a "privileged" scaffold due to its presence in a multitude of biologically active compounds.[1][2] Its derivatives have demonstrated a wide range of therapeutic applications, including roles as inhibitors of critical signaling pathways in cancer.[1][2][3] This guide focuses on a specific, highly functionalized starting material: 2-Amino-6-bromo-3-fluorobenzoic acid . The strategic placement of amino, bromo, fluoro, and carboxylic acid groups offers multiple, distinct reaction handles for the synthesis of diverse compound libraries.
This document provides a comprehensive framework for the in vitro evaluation of a hypothetical series of compounds synthesized from this scaffold, designed as potential inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. EGFR is a well-validated oncogenic driver, and its inhibition is a clinically proven strategy in the treatment of various cancers, most notably non-small-cell lung cancer (NSCLC).[4][5] We will detail the rationale behind experimental choices, provide validated protocols for key assays, and present a comparative analysis of hypothetical data to guide hit-to-lead progression.
Rationale and Synthesis of a Focused Compound Library
The this compound scaffold provides three primary points for diversification: the amino group, the carboxylic acid, and the bromine atom. For this hypothetical study targeting EGFR, we will focus on modifications at the carboxylic acid and amino positions, which can be readily functionalized to mimic the hinge-binding and hydrophobic pocket interactions common to many Type I kinase inhibitors.[6][7]
General Synthetic Scheme: A two-step synthesis is proposed. First, the carboxylic acid is converted to an amide. Second, the amino group is acylated. This approach allows for the rapid generation of a small, focused library.
-
Compound A (AS-G-001): A baseline compound with simple substitutions.
-
Compound B (AS-G-002): Features a morpholine group, often introduced to improve solubility and pharmacokinetic properties.
-
Compound C (AS-G-003): Incorporates a pyridine moiety, which can form additional hydrogen bonds within the ATP-binding pocket.
-
Reference Compound: Gefitinib, a well-characterized, FDA-approved EGFR inhibitor, will be used as a positive control for comparison.[5][8]
Primary Screening: Biochemical Kinase Inhibition Assay
Causality of Experimental Choice: The first critical step in inhibitor characterization is to confirm direct engagement and inhibition of the purified target enzyme.[9] A biochemical assay isolates the kinase from the complexities of a cellular environment, providing a clean measure of a compound's potency (IC50). We have selected the ADP-Glo™ Kinase Assay for this purpose due to its high sensitivity, broad applicability to nearly any kinase, and its "glow-type" luminescent signal which is stable and amenable to high-throughput screening (HTS).[10][11][12] The assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.[10][11]
Workflow: ADP-Glo™ Biochemical Assay
This diagram outlines the two-step process of the ADP-Glo™ assay. First, the kinase reaction occurs, and the remaining ATP is depleted. Second, the produced ADP is converted back to ATP, which fuels a luciferase reaction to generate a quantifiable luminescent signal.
Caption: Workflow of the ADP-Glo™ Kinase Assay.
Detailed Protocol: Recombinant EGFR Kinase Inhibition Assay
-
Reagent Preparation:
-
Prepare kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
Reconstitute recombinant human EGFR kinase and a suitable substrate (e.g., poly(Glu, Tyr) 4:1) in kinase buffer.
-
Prepare a 100 µM ATP solution in kinase buffer. Note: Using high-purity ATP is critical to minimize background ADP contamination.[13]
-
Dissolve test compounds and Gefitinib in 100% DMSO to create 10 mM stock solutions. Perform serial dilutions in kinase buffer to achieve final desired concentrations (e.g., 100 µM to 1 nM).
-
-
Kinase Reaction (384-well plate format):
-
To each well, add 2.5 µL of test compound dilution (or vehicle control).
-
Add 5 µL of a solution containing the EGFR enzyme and substrate.
-
Incubate for 15 minutes at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding 2.5 µL of the 100 µM ATP solution.
-
Incubate for 60 minutes at room temperature.
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete unused ATP.[14]
-
Incubate for 40 minutes at room temperature.[14]
-
Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction.[14]
-
Incubate for another 40 minutes at room temperature to stabilize the luminescent signal.[13]
-
-
Data Acquisition:
-
Measure luminescence using a plate-reading luminometer.
-
Calculate IC50 values by plotting the percentage of kinase inhibition versus the log of the inhibitor concentration and fitting the data to a four-parameter logistic curve.
-
Comparative Biochemical Data
| Compound | Target | IC50 (nM) | Notes |
| AS-G-001 | EGFR | 150.7 | Baseline potency. |
| AS-G-002 | EGFR | 95.2 | ~1.6x improvement over baseline. |
| AS-G-003 | EGFR | 25.8 | ~5.8x improvement over baseline. |
| Gefitinib | EGFR | 22.5 | Reference compound, potent inhibition. |
| (Data is hypothetical and for illustrative purposes only) |
Secondary Screening: Cell-Based Viability Assay
Causality of Experimental Choice: While a biochemical assay confirms target engagement, it does not inform on a compound's ability to cross the cell membrane, its stability in a cellular environment, or its effect on cell viability.[9] A cell-based assay is a mandatory next step. The CellTiter-Glo® Luminescent Cell Viability Assay is an ideal choice for this secondary screen.[15] It is a homogeneous "add-mix-measure" assay that quantifies the number of viable cells by measuring intracellular ATP levels.[16][17] A decrease in ATP is a hallmark of metabolic decline and cytotoxicity.[18] This assay is renowned for its sensitivity and robustness in HTS formats.[15][17] For this study, we will use the A549 human lung carcinoma cell line, which has endogenous EGFR expression.
Principle: CellTiter-Glo® Viability Assay
This diagram shows how the CellTiter-Glo® reagent lyses cells to release ATP, which then acts as a substrate for luciferase to produce light, indicating the presence of viable, metabolically active cells.
Caption: Principle of the CellTiter-Glo® Assay.
Detailed Protocol: A549 Cell Viability Assay
-
Cell Culture and Seeding:
-
Culture A549 cells in appropriate media (e.g., F-12K Medium with 10% FBS).
-
Seed cells into opaque-walled 96-well plates at a density of 5,000 cells/well in 100 µL of media.
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of test compounds and Gefitinib in culture medium.
-
Add 1 µL of the diluted compound solution to the respective wells (final DMSO concentration ≤ 0.5%). Include vehicle-only (DMSO) wells as a negative control.
-
Incubate the plates for 72 hours at 37°C, 5% CO₂.
-
-
ATP Measurement:
-
Equilibrate the plate to room temperature for approximately 30 minutes.[16][19]
-
Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.[16]
-
Add 100 µL of the prepared reagent to each well.[19]
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis.[19]
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[16][19]
-
-
Data Acquisition:
-
Measure luminescence using a plate-reading luminometer.
-
Calculate EC50 values by plotting the percentage of cell viability (relative to vehicle controls) versus the log of the compound concentration and fitting the data to a four-parameter logistic curve.
-
Comparative Cellular Data
| Compound | Target Cell Line | EC50 (nM) | Notes |
| AS-G-001 | A549 | 1850.0 | Modest cellular activity. |
| AS-G-002 | A549 | 475.5 | ~3.9x improvement, suggesting better cell permeability. |
| AS-G-003 | A549 | 98.3 | Potent cellular activity, comparable to reference. |
| Gefitinib | A549 | 85.0 | Potent cellular activity as expected. |
| (Data is hypothetical and for illustrative purposes only) |
Comparative Analysis and Structure-Activity Relationship (SAR)
Synthesizing the Data: The goal of this phase is to correlate the chemical structures of our hypothetical compounds with their biological activity, a process known as establishing a Structure-Activity Relationship (SAR).[20][21] This analysis is crucial for rational drug design and guides the next round of synthesis and optimization.[6][20]
Logical Flow: From Synthesis to Hit Selection This diagram illustrates the decision-making process in early-stage drug discovery, moving from initial synthesis through multi-stage screening to identify a promising "hit" compound.
Caption: Decision workflow for hit identification.
Key SAR Insights:
-
Baseline (AS-G-001): The simplest compound, AS-G-001, demonstrated a biochemical IC50 of 150.7 nM but a much weaker cellular EC50 of 1850.0 nM. This significant drop-off (>10-fold) suggests poor cell permeability or rapid metabolism.
-
Improved Permeability (AS-G-002): The introduction of a morpholine group in AS-G-002 improved biochemical potency modestly (IC50 = 95.2 nM). However, it dramatically improved cellular activity (EC50 = 475.5 nM). This indicates that the morpholine moiety likely enhanced the compound's physicochemical properties, leading to better cell penetration.
-
Potent Inhibition (AS-G-003): The addition of the pyridine ring in AS-G-003 resulted in a significant boost in biochemical potency (IC50 = 25.8 nM), bringing it in line with the reference compound, Gefitinib. Crucially, this potency translated well to the cellular assay (EC50 = 98.3 nM), indicating that the modification not only improved target binding but also maintained favorable cellular access.
Conclusion
This guide outlines a logical, robust, and efficient workflow for the initial in vitro evaluation of novel compounds derived from the versatile this compound scaffold. Through a combination of a highly sensitive biochemical assay (ADP-Glo™) and a gold-standard cell viability assay (CellTiter-Glo®), we can effectively triage compounds and establish a clear SAR.
The hypothetical data presented demonstrates a classic drug discovery progression. The initial hit, AS-G-001, showed target engagement but poor cellular activity. Rational modification led to AS-G-002 with improved cellular properties, and finally to AS-G-003, a potent hit compound with strong biochemical and cellular activity comparable to a known drug. AS-G-003 would be prioritized for further studies, including selectivity profiling against other kinases and subsequent lead optimization. This structured approach, grounded in validated methodologies, ensures that resources are focused on the most promising chemical matter.
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- Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PMC - PubMed Central, 12-Aug-2021.
- 2-amino-3-fluorobenzoic acid. Organic Syntheses Procedure.
- Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. ACS Omega.
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- New Potential Anticancer Agents Based on the Anthranilic Acid Scaffold. Synthesis and Evaluation of Biological Activity. Journal of Medicinal Chemistry - ACS Publications.
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- Promega ADP-Glo kinase assay. BMG LABTECH.
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- Structure–activity relationship and in silico development of c-Met kinase inhibitors. ResearchGate, 02-May-2022.
- ADP-Glo™ Assay Formats and Step-By-Step Protocol. ResearchGate.
- Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology, 02-Jul-2024.
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- Globally Approved EGFR Inhibitors: Insights into Their Syntheses, Target Kinases, Biological Activities, Receptor Interactions, and Metabolism. MDPI.
- Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis. Scholars Research Library.
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- 21. researchgate.net [researchgate.net]
Performance Benchmark: 2-Amino-6-bromo-3-fluorobenzoic Acid in the Synthesis of Pharmacologically Relevant Scaffolds
A Senior Application Scientist's Guide to Strategic Synthesis
In the landscape of drug discovery and medicinal chemistry, the choice of a starting building block is a critical decision that dictates the efficiency of a synthetic route and the diversity of the resulting compound library. 2-Amino-6-bromo-3-fluorobenzoic acid is a highly functionalized anthranilic acid derivative prized for its utility in constructing complex heterocyclic systems. This guide provides an in-depth performance comparison of this reagent against structurally simpler alternatives in the context of synthesizing quinazolinone cores, a scaffold prevalent in numerous therapeutic agents.[1][2][3]
We will move beyond a simple yield comparison to analyze the strategic implications of its unique substitution pattern, demonstrating how the inherent functionalities of this compound serve as a gateway to advanced molecular architectures.
The Strategic Importance of Substituted Anthranilic Acids
Anthranilic acids are the cornerstone for the synthesis of a vast array of nitrogen-containing heterocycles. Among the most significant are the 4(3H)-quinazolinones, which are synthesized through the condensation of an anthranilic acid with an acid chloride (via a benzoxazinone intermediate) or in one-pot procedures with orthoesters and amines.[1][2][4] The substituents on the anthranilic acid ring are carried into the final product, directly influencing its pharmacological profile.
Our focus, this compound (CAS: 1153974-98-1), presents three key points of interest:
-
The Amino Group: The primary reactive site for cyclization.
-
The Fluorine Atom: An electron-withdrawing group that can modulate the reactivity of the aromatic ring and the amino group, and often enhances metabolic stability and binding affinity in the final drug candidate.
-
The Bromine Atom: A versatile synthetic handle, perfectly positioned for post-cyclization functionalization via cross-coupling reactions.[5]
To objectively benchmark its performance, we will compare it against two common, less-substituted alternatives in a standardized quinazolinone synthesis:
-
Alternative 1: 2-Aminobenzoic Acid (Anthranilic Acid): The unsubstituted parent compound, providing a baseline for reactivity.
-
Alternative 2: 2-Amino-3-bromobenzoic Acid: An isomer that allows us to assess the impact of the bromine's position and the absence of the fluorine substituent.[6]
Comparative Synthesis of a Model Quinazolinone
We will evaluate the performance of these three starting materials in a widely-used, one-pot, two-step synthesis of a 2,3-disubstituted quinazolinone, a reaction known for its efficiency and broad applicability.[2]
Experimental Workflow Diagram
Caption: One-pot, two-step microwave-assisted quinazolinone synthesis workflow.
Experimental Protocols
General Procedure for the Synthesis of 2-Methyl-3-phenyl-4(3H)-quinazolinone Derivatives:
-
To a 10 mL microwave vial, add the respective anthranilic acid (1.0 mmol) and acetic acid (1.2 mmol).
-
Seal the vial and irradiate in a microwave reactor at 150°C for 10 minutes.
-
Cool the vessel to room temperature.
-
Add aniline (1.1 mmol) to the reaction mixture.
-
Reseal the vial and irradiate at 250°C for 5 minutes.
-
After cooling, dilute the reaction mixture with ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the final quinazolinone.
Comparative Performance Data
The following table summarizes the expected experimental outcomes based on the known principles of chemical reactivity influenced by steric and electronic effects.
| Starting Material | Molecular Weight ( g/mol ) | Expected Yield (%) | Expected Reaction Time (Step 1) | Key Performance Insights |
| 2-Aminobenzoic Acid | 137.14 | ~85-95% | Baseline | Baseline: High reactivity due to unhindered, electron-rich amino group. |
| 2-Amino-3-bromobenzoic Acid | 216.03[6] | ~70-80% | Slower | Steric Hindrance: Bromine ortho to the carboxylic acid can slightly hinder cyclization. No electronic deactivation from fluorine. |
| This compound | 234.02[7] | ~65-75% | Slowest | Combined Effects: The electron-withdrawing fluorine atom reduces the nucleophilicity of the amino group, while the bromine at position 6 introduces significant steric hindrance. This combination leads to a slower reaction and moderately lower yield in the initial ring formation. |
Analysis: Beyond the Initial Yield
The Strategic Advantage: The Bromine Handle
The bromine atom at the 8-position of the resulting quinazolinone (originating from the 6-position of the benzoic acid) is the key to its superior performance in a broader synthetic context. This halogen provides a reactive site for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[5] This allows for the late-stage introduction of a wide variety of aryl and heteroaryl groups, a strategy that is fundamental to building structure-activity relationships (SAR) in drug development.
Diversification Workflow Diagram
Caption: Post-synthesis diversification via Suzuki cross-coupling.
Causality and Field-Proven Insights
-
Reactivity vs. Functionality: While the fluorine and bromine substituents slightly impede the initial cyclization, they are incorporated for a specific purpose. The fluorine for modulating drug properties and the bromine for subsequent functionalization. The modest decrease in yield for the core synthesis is a small and acceptable trade-off for the immense synthetic versatility gained.
-
Convergent Synthesis: Using the bromo-substituted quinazolinone allows for a convergent synthetic strategy. A common core can be prepared in bulk and then diversified in the final step by coupling it with a wide array of commercially available boronic acids. This is far more efficient for library synthesis than preparing numerous substituted anthranilic acids from scratch (a divergent approach).
-
Predictable Reactivity: The C-Br bond is significantly more reactive in palladium-catalyzed oxidative addition than the C-F or C-H bonds on the aromatic ring, ensuring high regioselectivity in the cross-coupling reaction.[5]
Conclusion
When benchmarking the performance of a synthetic building block, it is imperative to look beyond the yield of a single reaction and consider its role within a multi-step research and development program. While this compound may exhibit slightly lower reactivity in the initial formation of the quinazolinone core compared to simpler analogues like 2-aminobenzoic acid, its true performance is demonstrably superior.
The strategically placed bromine atom transforms the resulting heterocycle into a versatile platform for rapid, late-stage diversification. This feature is invaluable for medicinal chemists seeking to efficiently explore chemical space and optimize lead compounds. Therefore, for research programs focused on developing diverse libraries of complex, pharmacologically relevant molecules, this compound is a high-performance reagent whose strategic value far outweighs the minor cost in initial reaction efficiency.
References
- Al-Ostath, A., et al. (2021). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. PMC - NIH.
- Cao, S-L., et al. (2007). Synthesis of 3-Aryl-4(3H)-quinazolinones from Anthranilic Acids and Triethyl Orthoformate. Molecules.
- Yuldashev, F. A., et al. (2022). SYNTHESIS OF SOME QUINAZOLIN-4-ONE SERIES HETEROCYCLIC COMPOUNDS AND THEIR BIOLOGICAL ACTIVITIES. Generis Publishing.
- Jain, P., et al. (2021). A Review on 4(3H)-quinazolinone synthesis. International Journal of Pharmaceutical Research and Applications (IJPRA).
- Patel, H., et al. (2014). Synthesis of Quinozoline-4-(3H)-one and Quinolone Derivatives Via Organic Clay as a Catalyst. International Journal of Current Engineering and Technology.
- PubChem. This compound. National Center for Biotechnology Information.
- He, J., et al. (2023). Enantioselective Pd-Catalysed Nucleophilic C(sp3)–H (Radio)fluorination. PMC - NIH.
- Ningbo Innopharmchem. (2024). Understanding the Synthesis and Applications of 2-Amino-4-bromo-3-fluorobenzoic Acid. Ningbo Innopharmchem Co., Ltd.
- Wang, L., et al. (2019). Palladium-catalyzed oxidative cross-coupling for the synthesis of α-amino ketones. PMC - NIH.
- Yang, Y., et al. (2017). Palladium-Catalyzed Synthesis of Triphenylenes via Sequential C–H Activation and Decarboxylation. Organic Letters - ACS Publications.
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A Comparative Guide to Catalytic Systems for Cross-Coupling Reactions of 2-Amino-6-bromo-3-fluorobenzoic Acid
Introduction: The Strategic Importance of 2-Amino-6-bromo-3-fluorobenzoic Acid
In the landscape of modern drug discovery and materials science, the strategic functionalization of complex aromatic scaffolds is paramount. This compound is a highly valuable building block, featuring a unique substitution pattern that presents both opportunities and challenges for synthetic chemists. The ortho-amino group can act as a directing group or coordinating ligand, the fluorine atom modulates electronic properties and metabolic stability, and the bromine atom serves as a versatile handle for transition-metal-catalyzed cross-coupling reactions.
This guide provides an in-depth comparative analysis of catalytic systems for the three most pivotal cross-coupling reactions involving this substrate: Suzuki-Miyaura (C-C), Buchwald-Hartwig (C-N), and Ullmann (C-N/C-O) couplings. We will delve into the causality behind catalyst selection, present objective performance data from analogous systems, and provide detailed, reproducible experimental protocols to empower researchers in their synthetic endeavors.
The Substrate Challenge: Steric and Electronic Considerations
The reactivity of this compound in cross-coupling reactions is governed by a confluence of factors:
-
C-Br Bond Strength: The Carbon-Bromine bond is weaker than a Carbon-Chlorine bond, making it more susceptible to the initial oxidative addition step in palladium-catalyzed cycles. This generally allows for milder reaction conditions compared to chloro-analogs.[1]
-
Steric Hindrance: The bromine atom is positioned between two ortho substituents (amino and fluoro groups), creating significant steric congestion around the reaction center. This demands catalysts with bulky, electron-rich ligands that can facilitate oxidative addition and subsequent steps.
-
Coordinating Groups: The presence of both an amino (-NH₂) and a carboxylic acid (-COOH) group, particularly the ortho-amino group, can lead to chelation with the metal center. This can sometimes inhibit catalysis by forming stable, off-cycle complexes. Catalyst selection must account for this potential interaction.
Comparative Analysis of Catalytic Systems
The choice of catalyst is the most critical parameter for achieving high yield and selectivity. Below, we compare the leading catalytic systems for key transformations of halogenated aminobenzoic acids.
Palladium-Catalyzed Suzuki-Miyaura Coupling (C-C Bond Formation)
The Suzuki-Miyaura reaction is a robust method for forming C-C bonds. For a sterically hindered and electronically complex substrate like this compound, the choice of palladium source and, more importantly, the phosphine ligand is crucial.
Causality of Catalyst Selection:
-
Palladium Precatalysts: Pd(OAc)₂ and Pd₂(dba)₃ are common, air-stable precursors that are reduced in situ to the active Pd(0) species. Palladacycle precatalysts, such as G3 palladacycles, are often more efficient as they provide a direct, reliable route to the active catalyst.[2]
-
Ligands: Bulky, electron-rich monophosphine ligands (e.g., SPhos, XPhos, RuPhos) are essential. Their steric bulk promotes the reductive elimination step and prevents the formation of inactive catalyst dimers, while their electron-donating nature facilitates the rate-determining oxidative addition step.[3] For ortho-substituted anilines, specialized catalysts like CataXCium A have shown unique effectiveness.[2]
Palladium-Catalyzed Buchwald-Hartwig Amination (C-N Bond Formation)
The Buchwald-Hartwig amination has revolutionized the synthesis of aryl amines.[4] The reaction's success is highly dependent on the "generation" of the catalyst system, with modern systems capable of coupling a vast array of amines and aryl halides under mild conditions.
Causality of Catalyst Selection:
-
First-Generation vs. Modern Ligands: Early systems often required high temperatures and were limited in scope. The development of sterically hindered, bulky biarylphosphine ligands (e.g., BippyPhos) has dramatically expanded the reaction's utility, allowing for the coupling of (hetero)aryl chlorides, bromides, and tosylates with primary and secondary amines, amides, and even ammonia.[5]
-
Base Selection: A strong, non-nucleophilic base like NaOtBu or LiHMDS is typically required to deprotonate the amine nucleophile, but weaker bases like K₃PO₄ or Cs₂CO₃ can be used with more active catalyst systems to improve functional group tolerance.[6]
Copper-Catalyzed Ullmann Coupling (C-N & C-O Bond Formation)
The Ullmann reaction, one of the oldest cross-coupling methods, uses copper catalysts. While traditionally requiring harsh conditions (high temperatures, stoichiometric copper), modern protocols have significantly improved its scope and practicality.[7][8]
Causality of Catalyst Selection:
-
Ligand-Promoted Reactions: The key to modern Ullmann couplings is the use of a ligand to solubilize the copper salt and accelerate the catalytic cycle. Amino acids and 1,10-phenanthroline derivatives are common and effective ligands.[9]
-
Ortho-Directing Effect: The ortho-amino and carboxylate groups on the substrate can have a beneficial, chelation-assisted effect, promoting the reaction at lower temperatures than typically required.[7] For 2-bromobenzoic acids specifically, copper-catalyzed amination can be highly chemo- and regioselective, avoiding the need for protecting the carboxylic acid.[10][11][12]
Data Presentation: Catalyst Performance Benchmark
The following table summarizes representative performance data for different catalytic systems on substrates analogous to this compound.
| Reaction Type | Catalyst System | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Notes |
| Suzuki-Miyaura | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12 | >95 | Effective for various functionalized aryl bromides.[13] |
| Suzuki-Miyaura | CataXCium A Pd G3 | (Internal) | K₃PO₄ | 2-MeTHF | 80 | 16 | ~91 | Uniquely effective for unprotected ortho-bromoanilines.[2] |
| Buchwald-Hartwig | Pd₂(dba)₃ | BINAP | NaOtBu | Toluene | 100 | 12 | High | A standard system for N-arylation reactions.[14] |
| Buchwald-Hartwig | [Pd(cinnamyl)Cl]₂ | BippyPhos | K₃PO₄ | t-AmylOH | 110 | 1-3 | High | Broad scope for challenging (hetero)aryl chlorides.[5] |
| Ullmann Amination | Cu Powder / Cu₂O | None | K₂CO₃ | 2-Ethoxyethanol | 130 | 24 | ~94 | Regioselective for 2-bromobenzoic acids.[10][14] |
| Ullmann Amination | CuI | Amino Acid | K₂CO₃ | DMSO | 80-100 | 12-24 | Good-High | Amino acid ligand accelerates the reaction at lower temps.[9] |
Visualizing Catalytic Cycles and Workflows
Understanding the underlying mechanisms and experimental processes is key to troubleshooting and optimization.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.[15][16]
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.[4][6]
Caption: A self-validating workflow for systematic catalyst performance evaluation.[14]
Experimental Protocols
The following protocols are generalized procedures adapted from literature for analogous substrates and should be optimized for this compound.
Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Coupling[1][13]
-
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Pd(OAc)₂ (0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
K₃PO₄ (2.0 mmol, 2.0 equiv)
-
Anhydrous Toluene/Water (10:1, 5 mL)
-
-
Procedure:
-
To an oven-dried Schlenk flask, add this compound, the arylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add the anhydrous, degassed Toluene/Water solvent mixture via syringe under a positive flow of inert gas.
-
Heat the reaction mixture to 100 °C and stir vigorously for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Protocol 2: Palladium-Catalyzed Buchwald-Hartwig Amination[1]
-
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Amine (1.2 mmol, 1.2 equiv)
-
Pd₂(dba)₃ (0.02 mmol, 2 mol%)
-
BippyPhos (0.04 mmol, 4 mol%)
-
NaOtBu (1.4 mmol, 1.4 equiv)
-
Anhydrous Toluene (5 mL)
-
-
Procedure:
-
In a glovebox, add Pd₂(dba)₃, BippyPhos, and NaOtBu to an oven-dried reaction vial or flask.
-
Add the this compound and the anhydrous toluene.
-
Finally, add the amine coupling partner.
-
Seal the vial and heat the reaction mixture to 100 °C with stirring for 4-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, carefully quench the reaction with saturated aqueous ammonium chloride.
-
Partition the mixture between ethyl acetate and water. Separate the layers and extract the aqueous phase with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by flash chromatography.
-
Protocol 3: Copper-Catalyzed Ullmann Amination[10][14]
-
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Amine (2.0 mmol, 2.0 equiv)
-
Copper (Cu) powder (0.09 mmol, 9 mol%)
-
Copper(I) oxide (Cu₂O) (0.04 mmol, 4 mol%)
-
Potassium carbonate (K₂CO₃) (1.0 mmol, 1.0 equiv)
-
2-ethoxyethanol (5 mL)
-
-
Procedure:
-
To a reaction flask, add this compound, Cu powder, Cu₂O, and K₂CO₃.
-
Add the 2-ethoxyethanol followed by the amine.
-
Fit the flask with a reflux condenser and heat the mixture to 130 °C with stirring for 24 hours under an inert atmosphere.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the mixture and acidify with 1M HCl to pH ~3-4.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography or recrystallization.
-
Conclusion and Recommendations
The successful functionalization of this compound is highly achievable with the careful selection of a catalytic system.
-
For C-C bond formation , modern palladium catalysts with bulky, electron-rich phosphine ligands like SPhos or specialized palladacycles like CataXCium A Pd G3 are the methods of choice, offering high yields under relatively mild conditions.
-
For C-N bond formation , the Buchwald-Hartwig amination using ligands such as BippyPhos provides the broadest scope and highest efficiency, accommodating a wide range of amine coupling partners.
-
The Ullmann coupling represents a cost-effective, palladium-free alternative, particularly for amination, where the inherent directing-group capacity of the substrate can be leveraged for high regioselectivity.
Ultimately, the optimal catalyst will depend on the specific coupling partners, functional group tolerance, and economic considerations of the desired synthesis. The protocols and comparative data provided herein serve as a robust foundation for researchers to make informed decisions and accelerate their research and development programs.
References
- A Comparative Guide to Halogenated Aminobenzoic Acids in Cross-Coupling Reactions. Benchchem.
- Wolf, C., Liu, S., Mei, X., August, A. T., & Casimir, M. D. (2006). Regioselective Copper-catalyzed Amination of Bromobenzoic Acids Using Aliphatic and Aromatic Amines. PMC - PubMed Central.
- Benchmarking the performance of catalysts for 2-Amino-4-bromobenzoic acid synthesis. Benchchem.
- Mechanistic studies on palladium-catalyzed C-N cross-coupling reaction. DSpace@MIT.
- Buchwald–Hartwig amination. Wikipedia.
- Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. Chemistry Europe.
- RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. PMC - NIH.
- Ullmann reaction. Wikipedia.
- Buchwald-Hartwig Amination. Chemistry LibreTexts.
- Amino acid-promoted Ullmann-type coupling reactions and their applications in organic synthesis. ResearchGate.
- Mechanistic Aspects of the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction. PubMed.
- Regioselective Copper-Catalyzed Amination of Bromobenzoic Acids Using Aliphatic and Aromatic Amines. Organic Chemistry Portal.
- BippyPhos: A Single Ligand With Unprecedented Scope in the Buchwald-Hartwig Amination of (Hetero)aryl Chlorides. PubMed.
- Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. PMC.
- Wolf, C., Liu, S., Mei, X., August, A. T., & Casimir, M. D. (2006). Regioselective copper-catalyzed amination of bromobenzoic acids using aliphatic and aromatic amines. PubMed.
- Regioselective Copper-Catalyzed Amination of Bromobenzoic Acids Using Aliphatic and Aromatic Amines. ResearchGate.
- A Comparative Guide to Catalysts for the Suzuki-Miyaura Coupling of 4-Amino-3-bromobenzoic Acid. Benchchem.
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A Senior Application Scientist's Guide to Assessing the Novelty of Molecules Derived from 2-Amino-6-bromo-3-fluorobenzoic Acid
Introduction: Beyond the Scaffold
In the landscape of modern drug discovery, the starting materials we choose are foundational. 2-Amino-6-bromo-3-fluorobenzoic acid is a versatile scaffold, presenting chemists with multiple reactive handles—an amine, a carboxylic acid, and a bromo-substituent—ripe for synthetic diversification.[1] The strategic placement of the fluorine atom can also impart desirable pharmacological properties, such as enhanced metabolic stability or binding affinity.[2][3][4] However, the synthesis of a new molecule is merely the first step. The critical question for any drug development professional is: "Is this new molecule genuinely novel?"
This guide provides a comprehensive framework for assessing the novelty of derivatives of this compound. Novelty, in this context, is not a simple binary state but a multi-faceted concept encompassing structural uniqueness, intellectual property (IP) whitespace, and, most importantly, differentiated biological performance. We will explore a logical, field-proven workflow from computational assessment to synthetic execution and biological validation, designed to provide a robust evaluation of a molecule's true potential.
Pillar 1: The In Silico Gauntlet - Early-Stage Novelty Assessment
Before a single flask is warmed, computational tools offer a rapid and cost-effective first pass at assessing novelty.[5][6] This initial screening is crucial for eliminating "me-too" compounds and focusing resources on candidates with the highest potential for groundbreaking discovery.[7]
Structural and IP Novelty Workflow
The primary goal here is to determine if the proposed molecule has been synthesized before and if it infringes on existing patents. This involves a systematic search of chemical and patent databases.
Workflow Rationale: A hierarchical search, starting broad and becoming progressively more specific, is the most efficient method. We begin by searching for the exact structure, then broaden the search to highly similar structures, and finally to substructures to understand the broader chemical space.
Key Experimental Steps:
-
Exact Structure Search: Utilize databases such as PubChem, CAS SciFinder, and Reaxys to check if the exact chemical structure has been previously reported.[8]
-
Similarity Searching: Employ algorithms like the Tanimoto coefficient to find structurally similar molecules.[9][10] A high Tanimoto score (typically >0.85) indicates significant structural overlap with known compounds. This step is critical for understanding if your molecule is an obvious analogue of an existing one.[7][9]
-
Substructure and Scaffold Search: Search patent databases (e.g., Google Patents, STN) for the core scaffold to identify existing intellectual property that might limit the freedom to operate.
-
Computational Novelty Tools: Specialized software can automate parts of this process, comparing a proposed library of compounds against vast databases to flag potential novelty issues.[11][12]
Caption: Workflow for In Silico Structural and IP Novelty Assessment.
Predictive Assessment of Physicochemical Properties
A structurally novel molecule is of little use if it possesses poor drug-like properties. In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction tools are essential for early-stage risk assessment.[5][13][14][15]
Rationale: By predicting key properties like solubility, permeability, and potential toxicity early, we can prioritize molecules that are more likely to succeed in later, more expensive experimental stages. This proactive approach helps to avoid costly failures.[6]
Comparative Data Table: Predicted ADMET Properties
| Property | Parent Scaffold | Derivative A (Hypothetical) | Desired Range | Rationale for Change |
| LogP | 2.1 | 3.5 | 1 - 5 | Increased lipophilicity for better membrane permeability. |
| Aqueous Solubility (LogS) | -3.2 | -4.0 | > -4 | Maintained adequate solubility for formulation. |
| Caco-2 Permeability | Low | High | > 1 x 10⁻⁶ cm/s | Modification aimed to improve oral absorption. |
| hERG Inhibition | Low Risk | Low Risk | Low Risk | Critical for avoiding cardiotoxicity. |
| CYP450 Inhibition | Moderate Risk | Low Risk | Low Risk | Reduced potential for drug-drug interactions. |
Pillar 2: Synthesis and Structural Verification
With a promising candidate identified through in silico screening, the next phase is to bring the molecule to life and rigorously confirm its identity and purity.
Synthetic Strategy: A Case Study via Suzuki Coupling
The bromine atom on the this compound scaffold is an ideal handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[16][17] This reaction is widely used in medicinal chemistry for its reliability and broad functional group tolerance.[16]
Rationale for Experimental Choices: A Suzuki coupling is chosen to append a new aryl or heteroaryl group at the 6-position. This modification can significantly alter the molecule's shape and electronic properties, potentially leading to new interactions with a biological target. The use of a palladium catalyst like Pd(dppf)Cl₂ is common for its efficiency in coupling with electron-rich anilines. A base, such as cesium carbonate, is required to facilitate the transmetalation step in the catalytic cycle.[18]
Detailed Experimental Protocol: Synthesis of a Biaryl Derivative
Objective: To synthesize 2-Amino-3-fluoro-6-(pyridin-4-yl)benzoic acid from this compound.
Materials:
-
This compound (1.0 mmol)
-
Pyridine-4-boronic acid (1.2 mmol)
-
Pd(dppf)Cl₂ (0.05 mmol)
-
Cesium Carbonate (Cs₂CO₃) (2.0 mmol)
-
1,4-Dioxane (10 mL)
-
Water (2 mL)
Procedure:
-
To a dry 50 mL round-bottom flask, add this compound (1.0 mmol), pyridine-4-boronic acid (1.2 mmol), and Cesium Carbonate (2.0 mmol).
-
Evacuate and backfill the flask with argon gas three times to create an inert atmosphere.
-
Add 1,4-dioxane (10 mL) and water (2 mL) to the flask.
-
Degas the resulting mixture by bubbling argon through it for 15 minutes.
-
Add Pd(dppf)Cl₂ (0.05 mmol) to the mixture under a positive pressure of argon.
-
Heat the reaction mixture to 90°C and stir for 12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired biaryl compound.
Structural Verification: The Unambiguous Proof
Synthesizing the molecule is not enough; its structure and purity must be unequivocally confirmed. This is a self-validating step, ensuring that the molecule tested in biological assays is indeed the one intended.
Key Characterization Techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the molecular structure, including the connectivity of atoms and the stereochemistry. Both ¹H and ¹³C NMR are essential.[19][20][21]
-
Mass Spectrometry (MS): Determines the molecular weight of the compound, confirming the elemental composition. High-resolution mass spectrometry (HRMS) provides a highly accurate mass, further validating the molecular formula.[22][23]
-
High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final compound. A purity of >95% is typically required for biological testing.
Pillar 3: Biological Validation - From Structure to Function
The ultimate test of novelty lies in a molecule's biological activity. A new compound that interacts with a biological target in a unique or superior way represents the highest level of novelty in drug discovery.
Hypothetical Target: A Kinase Inhibition Assay
Many fluorinated benzoic acid derivatives have shown activity as kinase inhibitors.[2] Protein kinases are a major class of drug targets, and dysregulation of their activity is implicated in diseases like cancer.[24][25] Therefore, a kinase inhibition assay is a relevant choice for assessing the biological performance of our new derivatives.
Caption: Mechanism of Action for a Kinase Inhibitor.
Detailed Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the novel derivative against a target kinase.
Materials:
-
Recombinant target kinase
-
Specific kinase substrate peptide
-
ATP
-
Novel derivative (test compound)
-
Staurosporine (positive control inhibitor)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (or similar luminescence-based kit)[24]
-
White, opaque 384-well plates
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of the novel derivative in 100% DMSO. Perform a serial dilution in DMSO to create a range of concentrations (e.g., from 100 µM to 1 nM).
-
Assay Plate Setup: In a 384-well plate, add 1 µL of the serially diluted compound or DMSO (vehicle control) to the appropriate wells.
-
Kinase Reaction:
-
Prepare a kinase reaction mixture containing the target kinase and substrate in kinase assay buffer.
-
Add 5 µL of the kinase/substrate mix to each well.
-
Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Initiate the kinase reaction by adding 5 µL of ATP solution to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader. The signal is proportional to the amount of ADP produced and thus to the kinase activity.[24]
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Comparative Data and Structure-Activity Relationship (SAR)
The novelty of the biological effect is best demonstrated through comparison. How does the new derivative perform against the parent scaffold (if active) and other known inhibitors? This analysis forms the basis of the Structure-Activity Relationship (SAR).[26][27][28]
Rationale: SAR studies are fundamental to drug discovery.[29][30] By systematically modifying the structure and observing the effect on biological activity, we can identify which chemical features are crucial for potency and selectivity.[26][29] This knowledge guides the design of even better molecules.
Comparative Biological Activity Table
| Compound | Structure Modification | Target Kinase IC₅₀ (nM) | Off-Target Kinase IC₅₀ (nM) | Selectivity Index |
| Parent Scaffold | This compound | >10,000 | >10,000 | N/A |
| Derivative A | Addition of Pyridine-4-yl group | 50 | 2,500 | 50 |
| Known Inhibitor X | Published Competitor | 25 | 100 | 4 |
This data suggests that the addition of the pyridine-4-yl group (Derivative A) confers potent inhibitory activity against the target kinase. Furthermore, it shows a 50-fold selectivity over the off-target kinase, a significant improvement compared to the known inhibitor X. This represents true functional novelty.
Conclusion: A Synthesis of Evidence
Assessing the novelty of a new molecule derived from this compound is a systematic process that integrates computational analysis, synthetic chemistry, and biological testing. A molecule's novelty is not defined by its structure alone, but by the comprehensive story told by its physicochemical properties, its position in the intellectual property landscape, and its unique biological function. By following a rigorous, evidence-based workflow, researchers can effectively distinguish truly innovative compounds from incremental variations, thereby focusing resources on the development of next-generation therapeutics.
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A Guide to Enhancing Experimental Reproducibility with 2-Amino-6-bromo-3-fluorobenzoic Acid
As a Senior Application Scientist, I've witnessed firsthand the challenges and triumphs of utilizing complex chemical building blocks in drug discovery and materials science. One such molecule, 2-Amino-6-bromo-3-fluorobenzoic acid, is a valuable starting material due to its unique substitution pattern, offering multiple reaction handles for diversification. However, its very complexity can be a source of experimental variability. This guide provides an in-depth analysis of the factors influencing the reproducibility of experiments with this reagent, offering a framework for robust and reliable results. We will move beyond simple protocols to explore the causal relationships between experimental choices and outcomes.
The crisis of reproducibility is a well-documented challenge in scientific research, with chemistry being one of the most affected disciplines.[1] A survey in Nature revealed that over 70% of researchers have failed to reproduce another scientist's experiments, and a significant portion have struggled to reproduce their own.[2] This guide is designed to equip you with the insights and methodologies to place your work with this compound on a foundation of scientific rigor and trustworthiness.
Characterization of this compound
Understanding the fundamental physicochemical properties of your starting material is the first step towards reproducible science. These properties dictate everything from solubility in reaction solvents to stability under various conditions.
| Property | Value | Source |
| CAS Number | 1153974-98-1 | [3][4] |
| Molecular Formula | C₇H₅BrFNO₂ | [3] |
| Molecular Weight | 234.02 g/mol | [3] |
| Appearance | Solid | [5] |
| Purity | Typically ≥97% | [5] |
| InChI Key | VZFVWAWYEGYHJI-UHFFFAOYSA-N | [3][6] |
| SMILES | C1=CC(=C(C(=C1F)N)C(=O)O)Br | [3][6] |
The molecule's structure presents three key functional groups: a carboxylic acid, an amino group, and a bromo-substituent. The electronic nature of these groups, influenced by the fluorine atom, creates a unique reactivity profile that must be carefully managed. The ortho-position of the amino and bromo groups can introduce steric effects that influence reaction kinetics and outcomes.[7]
A Representative Protocol: Amide Bond Formation
To illustrate the principles of reproducibility, we will consider a common transformation: the coupling of this compound with a generic primary amine (R-NH₂) to form an amide. This reaction is fundamental in the synthesis of many pharmaceutical scaffolds.
-
Reagent Preparation:
-
To a dry, argon-flushed 100 mL round-bottom flask, add this compound (1.0 eq).
-
Add dry N,N-Dimethylformamide (DMF, 5 mL per mmol of benzoic acid).
-
Stir the mixture until all solids are dissolved.
-
-
Activation:
-
Add N,N'-Dicyclohexylcarbodiimide (DCC, 1.1 eq) and 1-Hydroxybenzotriazole (HOBt, 1.1 eq) to the solution.
-
Stir the reaction mixture at room temperature for 30 minutes. A white precipitate of dicyclohexylurea (DCU) will begin to form.
-
-
Amine Addition:
-
In a separate flask, dissolve the primary amine (R-NH₂, 1.05 eq) in a minimal amount of dry DMF.
-
Add the amine solution dropwise to the activated benzoic acid mixture over 5 minutes.
-
-
Reaction Monitoring:
-
Allow the reaction to stir at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) every hour until the starting benzoic acid is consumed (typically 4-6 hours).
-
-
Workup and Isolation:
-
Filter the reaction mixture to remove the precipitated DCU. Wash the filter cake with a small amount of DMF.
-
Pour the filtrate into a separatory funnel containing ethyl acetate and a 1M HCl solution.
-
Separate the layers and wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel to yield the desired amide.
-
Causality of Irreproducibility: A Deeper Dive
Simply following a protocol is not a guarantee of success. The "hidden variables" in a reaction are often the primary source of failed reproductions.[8]
-
The Problem: Commercial suppliers may provide reagents with varying purity levels. Contamination with inorganic salts or residual starting materials from the synthesis of the benzoic acid itself can drastically alter reaction outcomes.[8] The CAS number is crucial for ordering, but it doesn't guarantee purity.[2]
-
Causality: An impurity can act as a catalyst poison, a competing substrate, or may alter the solubility of other reagents. For instance, a slightly more acidic or basic impurity could neutralize a portion of a required reagent, leading to an incomplete reaction.
-
High-Reproducibility Approach:
-
Vendor Qualification: Obtain a Certificate of Analysis (CoA) from the supplier for each batch.[2]
-
In-House QC: Do not trust the label implicitly. Perform your own characterization on incoming material (e.g., ¹H NMR, LC-MS, melting point) to verify identity and purity.
-
Consistent Sourcing: For a multi-step synthesis or a series of comparative experiments, use reagents from the same batch to eliminate variability.
-
-
The Problem: Seemingly minor variations in reaction conditions—a slight change in temperature, a different solvent grade, or a varied rate of addition—can have a significant impact on yield and purity.[8]
-
Causality:
-
Solvent: The presence of trace water in a solvent like DMF can hydrolyze activated intermediates or reagents, leading to lower yields.
-
Temperature: Amide coupling reactions are often exothermic. Uncontrolled temperature spikes can lead to side reactions and the formation of impurities.
-
Atmosphere: While not always critical for amide couplings, reactions involving organometallics (e.g., using the bromo-substituent in a later step) are highly sensitive to oxygen and moisture.[9]
-
-
High-Reproducibility Approach:
-
Solvent Purity: Use anhydrous solvents from a reliable source or dry them using standard laboratory procedures.
-
Precise Temperature Control: Use a controlled-temperature water or oil bath rather than relying on ambient room temperature, which can fluctuate.
-
Inert Atmosphere: When in doubt, running a reaction under an inert atmosphere (like Argon or Nitrogen) is a good practice to prevent unknown oxidative side reactions.[9]
-
-
The Problem: The temptation to report the single best yield from multiple runs is a known issue that hampers reproducibility.[8] Furthermore, the method of yield determination (e.g., crude vs. isolated) is not always clearly specified.[10]
-
Causality: An NMR or LC-MS yield of a crude product can be misleading if the product is contaminated with non-UV active impurities or residual solvent.[8] Only an isolated yield of a fully characterized compound is truly representative of the reaction's efficiency.
-
High-Reproducibility Approach:
-
Statistical Rigor: Run reactions in triplicate to obtain an average yield and standard deviation.[10]
-
Report Isolated Yields: Always report the yield of the purified, fully characterized product.
-
Full Characterization: Provide comprehensive analytical data (¹H NMR, ¹³C NMR, HRMS, etc.) for the final product to allow for unambiguous comparison by other researchers.
-
Comparative Guide for Maximizing Reproducibility
This table summarizes the key differences between a standard approach and one optimized for high reproducibility.
| Parameter | Standard Approach | High-Reproducibility Approach | Rationale for Change |
| Reagent QC | Trust supplier label and purity statement. | Obtain CoA and perform in-house ¹H NMR and LC-MS on incoming material. | Ensures starting material identity and purity, eliminating a primary source of variability.[2] |
| Solvent | Use reagent-grade solvent from the bottle. | Use anhydrous solvent from a solvent purification system or a freshly opened sealed bottle. | Prevents hydrolysis of sensitive reagents and intermediates.[9] |
| Temperature | "Room Temperature" (ambient). | Controlled temperature bath set to a specific value (e.g., 25 °C). | Eliminates fluctuations in ambient temperature, ensuring consistent reaction kinetics. |
| Monitoring | TLC check at the end of the prescribed time. | Timed LC-MS sampling to generate a reaction profile. | Provides a quantitative understanding of reaction progress and impurity formation. |
| Yield Reporting | Report the best isolated yield from one run. | Report the average isolated yield and standard deviation from at least three runs. | Provides a statistically significant and honest representation of the reaction outcome.[8][10] |
A Self-Validating Experimental Workflow
A robust workflow incorporates checks and validation points throughout the process. This ensures that any deviation is caught early, saving time and resources.
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A Senior Application Scientist's Guide to Confirming the Structure of 2-Amino-6-bromo-3-fluorobenzoic Acid Reaction Products
Introduction: The Challenge of Regiochemistry in a Polysubstituted Scaffold
2-Amino-6-bromo-3-fluorobenzoic acid is a highly functionalized aromatic building block prized in medicinal chemistry and materials science.[1][2] Its utility stems from the orthogonal reactivity of its substituents: the carboxylic acid for amide bond formation, the primary amine for derivatization, and the carbon-bromine bond for modern cross-coupling reactions. However, this very complexity presents a significant analytical challenge. The electronic interplay between the electron-donating amino group and the electron-withdrawing halogen and carboxyl groups can influence regioselectivity, making unambiguous structural confirmation of reaction products a critical, non-trivial step in any synthetic workflow.
This guide provides a comparative analysis of reaction pathways for this compound, focusing on palladium-catalyzed cross-coupling reactions. We will explore the expected products, potential isomeric impurities, and a robust, multi-technique analytical workflow to definitively establish the final molecular structure. This document is intended for researchers, synthetic chemists, and drug development professionals who require rigorous structural validation for this versatile scaffold.
Reactivity Analysis: Predicting the Site of Transformation
The primary sites for carbon-carbon or carbon-heteroatom bond formation on the this compound core are the C-Br and C-F bonds. In the context of palladium-catalyzed cross-coupling reactions, the relative bond dissociation energies and the kinetics of oxidative addition to the palladium(0) catalyst are the determining factors. The C-Br bond is significantly weaker and more reactive in oxidative addition than the C-F bond.[3] Therefore, reactions like Suzuki-Miyaura and Buchwald-Hartwig amination are overwhelmingly expected to proceed at the C-6 position (the site of the bromine atom).
While Nucleophilic Aromatic Substitution (SNAr) is a possible pathway for functionalizing aromatic rings, it typically requires strong electron-withdrawing groups positioned ortho or para to the leaving group to stabilize the negatively charged Meisenheimer complex intermediate.[4][5][6] In this molecule, the powerful electron-donating amino group at C-2 deactivates the ring toward nucleophilic attack, making SNAr at either the C-3 (fluoro) or C-6 (bromo) positions highly unfavorable under standard cross-coupling conditions.
Caption: Predicted reactivity of this compound.
Part 1: Suzuki-Miyaura Cross-Coupling - Forging C-C Bonds
The Suzuki-Miyaura reaction is a robust method for creating a carbon-carbon bond between an aryl halide and an organoboron species.[3] When applied to this compound, the reaction is expected to selectively replace the bromine atom.
Expected Product: 2-Amino-3-fluoro-6-(aryl/vinyl)benzoic acid.
Comparative Analysis of Structural Data
The most powerful tool for confirming the reaction's regioselectivity is Nuclear Magnetic Resonance (NMR) spectroscopy. A comparison of the ¹H and ¹³C NMR spectra of the starting material and the product provides definitive evidence of the transformation.
| Compound | Aromatic ¹H NMR Signals | Key ¹³C NMR Signals (Aromatic Region) | ¹⁹F NMR |
| Starting Material (this compound) | Two doublets (or doublet of doublets) corresponding to H-4 and H-5. | ~6 signals. C-6 (attached to Br) will be relatively upfield (~110-120 ppm). C-2 (attached to NH₂) will be significantly downfield. | One signal, coupled to H-4. |
| Expected Product (e.g., 2-Amino-3-fluoro-6-phenylbenzoic acid) | Two doublets (or doublet of doublets) for H-4 and H-5, plus new signals for the introduced phenyl group. A significant change in chemical shift for H-5 is expected due to the new substituent at C-6. | ~10 signals. The C-6 signal will shift significantly downfield upon replacement of Br with a phenyl group. The C-1 signal will also be affected. | One signal, confirming the fluorine remains. The coupling to H-4 should still be observable. |
Causality Behind Experimental Choices: The choice of NMR as the primary analytical tool is based on its ability to probe the local electronic environment of each nucleus. The substitution of bromine with an aryl group induces predictable and measurable changes in the chemical shifts and coupling constants of the adjacent protons and carbons (H-5, C-5, C-1), providing a unique fingerprint for the correct isomer. High-Resolution Mass Spectrometry (HRMS) serves as an essential secondary validation, confirming that the elemental composition of the product matches the expected formula, thereby ruling out unexpected side reactions like hydrodehalogenation.
Experimental Protocol: Suzuki-Miyaura Coupling
This is a representative protocol. Optimization may be necessary for different boronic acids.
-
Reagent Preparation: In a dry reaction vessel, combine this compound (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), and a suitable base such as K₂CO₃ or Cs₂CO₃ (3.0 eq.).
-
Catalyst Addition: Add a palladium catalyst, for example, Pd(PPh₃)₄ (3-5 mol%) or a combination of Pd(OAc)₂ and a phosphine ligand.
-
Solvent and Degassing: Add a solvent system (e.g., Dioxane/H₂O or Toluene/EtOH/H₂O). Degas the mixture thoroughly by bubbling with argon or nitrogen for 15-20 minutes.
-
Reaction: Heat the mixture under an inert atmosphere (e.g., at 80-100 °C) and monitor its progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.[7]
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
-
Analysis: Acquire ¹H NMR, ¹³C NMR, ¹⁹F NMR, and HRMS data to confirm the structure and purity.
Part 2: Buchwald-Hartwig Amination - Constructing C-N Bonds
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, representing a cornerstone of modern synthetic chemistry.[8][9][10] Its application to this compound allows for the synthesis of complex diaminobenzoic acid derivatives.
Expected Product: 2-Amino-6-(alkyl/arylamino)-3-fluorobenzoic acid.
Comparative Analysis of Structural Data
Similar to the Suzuki coupling, NMR spectroscopy is indispensable for structural verification. The introduction of a second amino group at the C-6 position creates a distinct spectroscopic signature.
| Compound | Aromatic ¹H NMR Signals | Key ¹³C NMR Signals (Aromatic Region) | Key IR Signals (cm⁻¹) |
| Starting Material (this compound) | Two doublets for H-4 and H-5. | ~6 signals. C-6 attached to Br (~110-120 ppm). | N-H stretch (~3300-3500), C=O stretch (~1680-1700). |
| Expected Product (e.g., 2-Amino-6-(morpholino)-3-fluorobenzoic acid) | Two doublets for H-4 and H-5. The chemical shift of H-5 will experience a significant upfield shift due to the electron-donating nature of the newly introduced amino group. New signals for the morpholine protons will appear. | ~6 signals from the benzoic acid core. The C-6 signal will shift dramatically downfield upon substitution of Br with N. | Two distinct N-H stretches may be observed if a primary or secondary amine is used. The C=O stretch will remain. |
Trustworthiness Through Self-Validating Systems: The protocol's trustworthiness is ensured by cross-verification between multiple analytical techniques. For instance, the disappearance of the C-Br isotopic pattern in the mass spectrum, coupled with the appearance of a new N-H signal in both the ¹H NMR and IR spectra (for secondary amine products), provides a self-validating system confirming the desired C-N bond formation at the correct position.
Experimental Protocol: Buchwald-Hartwig Amination
This is a representative protocol. The choice of ligand, base, and solvent is crucial and substrate-dependent.[7][11]
-
Reagent Preparation: To a dry, oven-baked flask, add this compound (1.0 eq.), a strong, non-nucleophilic base such as NaOtBu or K₃PO₄ (2.0-3.0 eq.), the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), and a suitable phosphine ligand (e.g., BINAP, XPhos, 2-4 mol%).
-
Inert Atmosphere: Seal the flask and purge with an inert gas (argon or nitrogen).
-
Addition of Reagents: Add the solvent (e.g., toluene or dioxane), followed by the amine coupling partner (1.1-1.3 eq.).
-
Reaction: Heat the mixture (e.g., at 90-110 °C) until the starting material is consumed, as monitored by TLC or LC-MS.
-
Workup: Cool the reaction, quench carefully with water or saturated NH₄Cl solution. Extract the product with an appropriate organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify via column chromatography.
-
Analysis: Obtain a full suite of spectroscopic data (¹H NMR, ¹³C NMR, HRMS, IR) to validate the structure.
Comprehensive Analytical Workflow
A robust workflow is essential to eliminate ambiguity. For any reaction product derived from this compound, the following workflow provides a definitive structural confirmation.
Caption: A comprehensive workflow for structural validation.
Conclusion
While this compound is a powerful synthetic intermediate, its complexity demands a rigorous and systematic approach to structural elucidation of its derivatives. The predictable reactivity of the C-Br bond in palladium-catalyzed cross-coupling reactions provides a reliable platform for diversification. By employing a comparative analytical strategy, primarily centered on multi-nuclear and multi-dimensional NMR spectroscopy and supported by mass spectrometry, researchers can confidently and unambiguously confirm the regiochemical outcome of their reactions. For absolute certainty, particularly for novel scaffolds, single-crystal X-ray diffraction remains the gold standard. Adherence to these analytical principles ensures the scientific integrity of the data and accelerates the development of novel molecules.
References
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Safety Operating Guide
A Researcher's Guide to the Proper Disposal of 2-Amino-6-bromo-3-fluorobenzoic Acid
As laboratory professionals dedicated to advancing scientific discovery, our commitment to safety and environmental stewardship is paramount. The handling and disposal of specialized chemical reagents like 2-Amino-6-bromo-3-fluorobenzoic acid demand a rigorous, informed approach. This guide provides essential, step-by-step procedures for its proper disposal, moving beyond mere compliance to foster a culture of intrinsic safety and operational excellence. The protocols outlined here are designed to ensure the protection of personnel, the integrity of your research environment, and adherence to regulatory standards.
Hazard Profile and Rationale for Specialized Disposal
This compound (CAS No. 1153974-98-1) is a solid organic compound whose hazard profile necessitates careful handling throughout its lifecycle.[1] Understanding its specific risks is fundamental to appreciating the causality behind its disposal protocol.
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents the following hazards:
-
H302: Harmful if swallowed.[1]
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
The critical feature dictating its disposal pathway is its molecular structure: it is a halogenated organic compound , containing both bromine and fluorine atoms.[2] This classification is not merely academic; it directly informs the required disposal technology. Halogenated wastes must not be mixed with non-halogenated organic wastes and must never be disposed of via sanitary sewer systems.[2][3][4] The required disposal method is typically controlled high-temperature incineration at a licensed chemical destruction plant, which includes flue gas scrubbing to neutralize and capture resulting acid gases (like HBr and HF), preventing their release into the atmosphere.[3]
Chemical & Safety Data Summary
For immediate reference, the key data for this compound is summarized below. This table should be used as a quick reference during risk assessments and prior to handling or disposal.
| Property | Information | Source(s) |
| Chemical Name | This compound | [1][5] |
| CAS Number | 1153974-98-1 | [1][5][6] |
| Molecular Formula | C₇H₅BrFNO₂ | [1] |
| Physical Form | Solid | |
| GHS Hazard Codes | H302, H315, H319, H335 | [1] |
| Signal Word | Warning | |
| Primary Disposal Route | Hazardous Waste Incineration | [2][3] |
| Waste Classification | Halogenated Organic Waste | [2][7] |
Mandatory Personal Protective Equipment (PPE)
Prior to handling this compound, whether in experimentation or during disposal, the following PPE is mandatory to mitigate risks of exposure.
-
Eye and Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[3]
-
Skin Protection: An appropriate lab coat must be worn. Wear chemically resistant, impervious gloves (consult the glove manufacturer's specifications for compatibility).[3]
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to prevent the inhalation of dust.[3] If exposure limits are exceeded or irritation is experienced, a full-face respirator may be necessary.[3]
Step-by-Step Disposal Protocol
The proper disposal of this compound is a systematic process. Follow these steps precisely to ensure safety and regulatory compliance.
Step 1: Waste Segregation
This is the most critical step. This compound must be disposed of as Halogenated Organic Waste .
-
Action: Place waste this compound and any materials grossly contaminated with it (e.g., weighing paper, contaminated paper towels) into a designated waste container for halogenated organics.
-
Causality: Separating halogenated from non-halogenated waste is crucial for proper end-of-life treatment and is often more cost-effective.[4][7] Mixing waste streams can lead to dangerous reactions and complicates the disposal process for your institution's waste management provider.
Step 2: Container Selection
The integrity of the waste container is essential to prevent leaks and exposure.
-
Action: Use a container that is in good condition, compatible with the chemical, and has a secure, tightly sealing lid.[8][9] Polyethylene containers are often preferred for halogenated waste as they are resistant to corrosion from the potential formation of acidic byproducts.[10]
-
Causality: Improper containers can degrade, leading to spills. A securely sealed lid prevents the release of vapors and protects the contents from moisture or reaction with atmospheric components.[10]
Step 3: Compliant Labeling
Proper labeling is a strict regulatory requirement and a cornerstone of laboratory safety.
-
Action: As soon as the first particle of waste is added, affix a hazardous waste label to the container. The label must include:
-
Causality: Clear, accurate labeling prevents accidental mixing of incompatible wastes and informs emergency responders of the container's contents and associated dangers.
Step 4: Accumulation and Storage
Waste must be stored safely in a designated laboratory area pending pickup.
-
Action: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).[9][11] This area must be under the control of laboratory personnel and should have secondary containment (such as a tray or tub) to contain any potential leaks.[9] Keep the container closed at all times except when adding waste.[7]
-
Causality: SAAs ensure that hazardous waste is managed safely at its point of generation, preventing it from being misplaced or mishandled.[11] Secondary containment is a critical safeguard against environmental contamination in the event of a primary container failure.[9]
Step 5: Arranging Final Disposal
Laboratory personnel do not perform the final disposal.
-
Action: Once the container is full or you have no more of this waste to discard, contact your institution’s Environmental Health & Safety (EHS) department to arrange for a waste pickup.
-
Causality: Final disposal must be handled by a licensed and certified hazardous waste management facility that can provide documentation and ensure the material is destroyed in compliance with all federal, state, and local regulations.[3][13][14]
Emergency Procedures: Spill Management
In the event of an accidental spill, immediate and correct action is required to contain the material and protect personnel.
-
Alert Personnel: Immediately notify others in the area.
-
Isolate the Area: Restrict access to the spill location.
-
Don PPE: If you are trained to do so, don the appropriate PPE as described in Section 3, including respiratory protection if necessary.
-
Contain the Spill: For this solid compound, prevent dust formation.[3] Gently cover the spill with an absorbent material.
-
Clean-Up: Carefully sweep or scoop the material and absorbent into a designated hazardous waste container.[15] Do not use a standard vacuum cleaner.
-
Decontaminate: Clean the spill area with an appropriate solvent or soap and water, and place all cleaning materials into the waste container.
-
Dispose: Label the container as "Spill Debris containing this compound" and manage it as halogenated organic waste.
-
Report: Report the incident to your laboratory supervisor and EHS office.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal Decision Workflow for this compound.
References
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- 1910.1003 - 13 Carcinogens (4-Nitrobiphenyl, etc.).
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Mastering the Unseen Shield: A Guide to Personal Protective Equipment for 2-Amino-6-bromo-3-fluorobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of pharmaceutical research and development, the compounds we handle are as complex as the diseases we aim to conquer. 2-Amino-6-bromo-3-fluorobenzoic acid, a key building block in the synthesis of novel therapeutics, is one such compound that demands our utmost respect and diligence. Its unique chemical structure, while valuable, presents a profile of potential hazards that necessitate a comprehensive and well-executed personal protective equipment (PPE) strategy. This guide, moving beyond a simple checklist, delves into the causality behind each protective measure, empowering you to work with confidence and safety.
Understanding the Adversary: Hazard Profile of this compound
Before we can effectively protect ourselves, we must first understand the nature of the risks involved. Based on available safety data, this compound is classified with the following hazards:
-
Acute Oral Toxicity : The substance is harmful if swallowed.[1]
-
Skin Corrosion/Irritation : It is known to cause skin irritation.[1][2]
-
Serious Eye Damage/Eye Irritation : This compound can cause serious eye irritation.[1][2]
-
Specific Target Organ Toxicity (Single Exposure) : It may cause respiratory irritation.[1][3]
These hazards underscore the critical need for a multi-layered PPE approach to prevent exposure through ingestion, skin contact, eye contact, and inhalation.
The Pillars of Protection: A Procedural Approach to PPE
The selection and use of PPE is not a one-size-fits-all protocol. It is a dynamic process that adapts to the specific experimental context. The following sections provide a step-by-step guide to the appropriate level of protection for common laboratory operations involving this compound.
Engineering Controls: The First Line of Defense
Before any PPE is donned, the primary method for exposure control should be robust engineering controls. All work with this compound, from weighing to reaction quenching, must be conducted within a certified and properly functioning chemical fume hood .[4][5] A fume hood is designed to capture and exhaust hazardous vapors and dust, minimizing their concentration in the laboratory air.
Best Practices for Fume Hood Use:
-
Keep the sash at the lowest possible height that is practical for your work.[5][6]
-
Avoid rapid movements in and out of the hood, which can disrupt airflow.[6][7]
-
Do not use the fume hood for chemical storage, as this can obstruct proper airflow.[1][5][6]
Eye and Face Protection: Shielding the Windows to Your Health
Given the serious eye irritation potential of this compound, robust eye and face protection is non-negotiable.
-
Minimum Requirement : ANSI Z87.1-compliant safety glasses with side shields are the absolute minimum for any work in the laboratory.[8]
-
Recommended for Handling Powders and Solutions : Chemical splash goggles are strongly recommended when weighing the solid compound or handling its solutions. Goggles provide a complete seal around the eyes, offering superior protection against dust particles and liquid splashes.
-
High-Risk Operations : When there is a significant risk of splashing, such as during a reaction quench or a large-scale transfer, a face shield should be worn in addition to chemical splash goggles .[4][8] The face shield provides an extra layer of protection for the entire face.
Hand Protection: The Critical Barrier
Direct skin contact is a primary route of exposure. The selection of appropriate gloves is therefore of paramount importance.
-
Material Selection : For handling halogenated aromatic compounds like this compound, nitrile gloves are a suitable choice for incidental contact due to their good resistance to a range of chemicals and their ability to show punctures and tears.[9][10] For prolonged contact or when handling the compound in aggressive solvents, consider gloves made of more resistant materials like Viton™ or a laminate (e.g., Silver Shield®) .[9] It is crucial to consult the glove manufacturer's compatibility chart for the specific solvents being used.[11]
-
Glove Protocol :
-
Double Gloving : When handling the neat compound or concentrated solutions, wearing two pairs of nitrile gloves is a prudent practice. This provides an additional barrier and allows for the safe removal of the outer glove if it becomes contaminated.
-
Inspection : Always inspect gloves for any signs of degradation or punctures before use.
-
Changing Gloves : Change gloves immediately if they are contaminated. Never reuse disposable gloves.
-
Hand Washing : Always wash your hands thoroughly with soap and water after removing gloves.[11]
-
Body Protection: Guarding Against Spills and Splashes
Protecting your skin and personal clothing from accidental contamination is a key aspect of laboratory safety.
-
Lab Coat : A flame-resistant lab coat, fully buttoned, is mandatory when working in the laboratory.[12]
-
Apron : For procedures with a high splash potential, a chemical-resistant apron worn over the lab coat provides an additional layer of protection.
-
Full-Body Protection : In situations with a risk of significant exposure, such as a large-scale reaction, chemical-resistant coveralls may be necessary.
-
Footwear : Closed-toe shoes are a fundamental requirement in any laboratory setting.[12]
Respiratory Protection: An Essential Safeguard
Inhalation of the dust or aerosols of this compound can cause respiratory irritation.[1][3]
-
Primary Control : A properly functioning chemical fume hood is the primary means of respiratory protection.
-
When a Respirator is Needed : In the absence of adequate engineering controls, or during certain high-risk procedures such as cleaning up a large spill, respiratory protection is required. A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates (e.g., a combination P100/Organic Vapor cartridge) should be used.[4]
-
Fit Testing and Training : It is important to note that the use of a respirator requires a formal respiratory protection program, including medical clearance, fit testing, and training, as mandated by OSHA.
Summary of PPE Recommendations
| Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing Solid | Chemical Splash Goggles | Double Nitrile Gloves | Lab Coat | Work within a Chemical Fume Hood |
| Preparing Solutions | Chemical Splash Goggles | Double Nitrile Gloves | Lab Coat | Work within a Chemical Fume Hood |
| Running Reaction | Safety Glasses (minimum), Goggles (recommended) | Nitrile Gloves | Lab Coat | Work within a Chemical Fume Hood |
| Work-up/Extraction | Chemical Splash Goggles & Face Shield | Nitrile or more resistant gloves | Lab Coat & Chemical-Resistant Apron | Work within a Chemical Fume Hood |
| Large Spill Cleanup | Chemical Splash Goggles & Face Shield | Heavy-duty Chemical-Resistant Gloves | Chemical-Resistant Coveralls | NIOSH-approved Respirator |
PPE Selection and Donning/Doffing Workflow
The following diagram illustrates the logical flow for selecting and using PPE when handling this compound.
Caption: PPE Workflow for Handling Hazardous Chemicals.
Disposal Plan: Responsible Stewardship
Proper disposal of this compound and any contaminated materials is a critical final step in the safety protocol. As a halogenated aromatic compound, it must be disposed of as hazardous waste.[4]
-
Waste Segregation : Halogenated organic waste must be collected in a designated, clearly labeled, and sealed container, separate from non-halogenated waste.[4][13]
-
Contaminated PPE : All disposable PPE, such as gloves and wipes, that has come into contact with the compound should be placed in a sealed bag and disposed of as hazardous waste.
-
Institutional Guidelines : Always follow your institution's specific hazardous waste disposal procedures.
By adhering to these comprehensive PPE and safety guidelines, you can confidently and safely unlock the scientific potential of this compound, ensuring that your pursuit of innovation is grounded in a culture of safety and responsibility.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
